molecular formula C15H26ClNO3 B1676519 Metoprolol hydrochloride CAS No. 56392-18-8

Metoprolol hydrochloride

货号: B1676519
CAS 编号: 56392-18-8
分子量: 303.82 g/mol
InChI 键: UKBBZNRSHOCRNP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Metoprolol is a selective β1 receptor blocker medication. It is used to treat high blood pressure, chest pain due to poor blood flow to the heart, and a number of conditions involving an abnormally fast heart rate. It is also used to prevent further heart problems after myocardial infarction and to prevent headaches in those with migraines.

属性

IUPAC Name

1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO3.ClH/c1-12(2)16-10-14(17)11-19-15-6-4-13(5-7-15)8-9-18-3;/h4-7,12,14,16-17H,8-11H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKBBZNRSHOCRNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10971818
Record name 1-[4-(2-Methoxyethyl)phenoxy]-3-[(propan-2-yl)amino]propan-2-ol--hydrogen chloride (1/1)
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Molecular Weight

303.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56392-18-8
Record name Metoprolol hydrochloride
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Record name Metoprolol hydrochloride
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Record name 1-[4-(2-Methoxyethyl)phenoxy]-3-[(propan-2-yl)amino]propan-2-ol--hydrogen chloride (1/1)
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Record name METOPROLOL HYDROCHLORIDE
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Metoprolol Hydrochloride Signaling in Heart Failure: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Metoprolol (B1676517), a selective β1-adrenergic receptor antagonist, is a cornerstone in the management of chronic heart failure. Its therapeutic efficacy extends beyond simple heart rate reduction, involving a complex interplay of signaling pathways that collectively improve cardiac function, mitigate adverse remodeling, and reduce cardiomyocyte apoptosis. This technical guide provides an in-depth exploration of the core signaling pathways modulated by metoprolol in preclinical heart failure models. It offers a detailed overview of experimental methodologies, presents quantitative data from key studies in a structured format, and visualizes the intricate signaling cascades through comprehensive diagrams. This document is intended to serve as a valuable resource for researchers and professionals in the fields of cardiology and drug development, aiming to deepen the understanding of metoprolol's mechanism of action and facilitate further research in cardiovascular therapeutics.

Core Signaling Pathways of Metoprolol in Heart Failure

Metoprolol primarily exerts its effects by competitively blocking β1-adrenergic receptors in the myocardium.[1][2][3] In heart failure, chronic stimulation of these receptors by catecholamines leads to detrimental downstream signaling. Metoprolol's intervention normalizes these pathways, leading to improved cardiac outcomes.[4]

The β1-Adrenergic Receptor-cAMP-PKA Axis

In the failing heart, excessive catecholamine stimulation leads to the desensitization of β1-adrenergic receptors and increased activity of G protein-coupled receptor kinase 2 (GRK2), which phosphorylates the receptor and promotes its internalization.[5][6] This initially compensatory mechanism becomes maladaptive, leading to a diminished contractile response.

Metoprolol's blockade of the β1-adrenergic receptor reduces the activation of adenylyl cyclase, thereby decreasing the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP) and the subsequent activation of Protein Kinase A (PKA).[4] This reduction in PKA activity alleviates the hyperphosphorylation of several key proteins involved in calcium handling and myofilament function, which are often dysregulated in heart failure.[7]

cluster_membrane Cardiomyocyte Membrane cluster_cytosol Cytosol β1-AR β1-AR AC Adenylyl Cyclase β1-AR->AC Gs cAMP cAMP AC->cAMP Metoprolol Metoprolol Metoprolol->β1-AR Catecholamines Catecholamines Catecholamines->β1-AR PKA PKA cAMP->PKA Downstream\nEffectors Downstream Effectors PKA->Downstream\nEffectors

Figure 1: Metoprolol's action on the β1-AR-cAMP-PKA pathway.
Regulation of Calcium Homeostasis

Abnormal intracellular calcium (Ca2+) handling is a hallmark of heart failure. Metoprolol treatment has been shown to improve Ca2+ homeostasis by modulating the expression and function of key Ca2+ regulatory proteins.[8][9]

  • Sarcoplasmic/Endoplasmic Reticulum Ca2+-ATPase (SERCA2a): In heart failure, SERCA2a expression and activity are often reduced, leading to impaired Ca2+ re-uptake into the sarcoplasmic reticulum (SR) during diastole.[10] Metoprolol treatment has been demonstrated to upregulate SERCA2a expression, thereby enhancing SR Ca2+ load and improving both systolic and diastolic function.[8][9]

  • Ryanodine Receptor 2 (RyR2): PKA-mediated hyperphosphorylation of RyR2 in heart failure can lead to diastolic Ca2+ leak from the SR, contributing to arrhythmias and contractile dysfunction. By reducing PKA activity, metoprolol can normalize RyR2 phosphorylation and reduce this detrimental Ca2+ leak.[7]

  • Na+/Ca2+ Exchanger (NCX): The expression and activity of NCX are often increased in heart failure as a compensatory mechanism to extrude excess intracellular Ca2+. Metoprolol treatment can lead to a normalization of the SERCA2a/NCX ratio, indicating a restoration of more efficient intracellular Ca2+ cycling.

cluster_main Metoprolol's Impact on Calcium Handling cluster_proteins Ca2+ Handling Proteins Metoprolol Metoprolol β1-AR\nBlockade β1-AR Blockade Metoprolol->β1-AR\nBlockade Reduced PKA\nActivity Reduced PKA Activity β1-AR\nBlockade->Reduced PKA\nActivity SERCA2a_up SERCA2a ↑ Reduced PKA\nActivity->SERCA2a_up Upregulation RyR2_norm RyR2 Phosphorylation (Normalization) Reduced PKA\nActivity->RyR2_norm Reduced Hyperphosphorylation NCX_norm SERCA2a/NCX Ratio (Normalization) Reduced PKA\nActivity->NCX_norm Indirect Effect Improved\nCardiac Function Improved Cardiac Function SERCA2a_up->Improved\nCardiac Function RyR2_norm->Improved\nCardiac Function NCX_norm->Improved\nCardiac Function

Figure 2: Modulation of Ca2+ handling proteins by metoprolol.
Attenuation of Apoptosis

Cardiomyocyte apoptosis contributes to the progressive loss of contractile tissue in heart failure. Metoprolol has been shown to exert anti-apoptotic effects by modulating the expression of key apoptosis-regulating proteins.[3][11]

  • Bcl-2 Family Proteins: Metoprolol treatment increases the expression of the anti-apoptotic protein Bcl-2 and decreases the expression of the pro-apoptotic protein Bax, leading to an increased Bcl-2/Bax ratio, which favors cell survival.[11][12]

  • Caspases: Metoprolol has been shown to reduce the activation of executioner caspases, such as caspase-3, which are critical for the execution of the apoptotic program.[13]

cluster_meto Metoprolol Treatment cluster_bcl2 Bcl-2 Family Regulation Metoprolol Metoprolol Bcl-2_up Bcl-2 ↑ Metoprolol->Bcl-2_up Bax_down Bax ↓ Metoprolol->Bax_down Caspase-3\nActivation ↓ Caspase-3 Activation ↓ Bcl-2_up->Caspase-3\nActivation ↓ Bax_down->Caspase-3\nActivation ↓ Cardiomyocyte\nApoptosis ↓ Cardiomyocyte Apoptosis ↓ Caspase-3\nActivation ↓->Cardiomyocyte\nApoptosis ↓

Figure 3: Anti-apoptotic signaling of metoprolol.
Modulation of GRK2 and AKAP5 Signaling

  • G Protein-Coupled Receptor Kinase 2 (GRK2): Elevated GRK2 levels in heart failure contribute to β1-AR desensitization.[5][6] Studies have shown that metoprolol treatment can reduce the expression of GRK2, thereby helping to restore β1-AR sensitivity and improve cardiac function.[14]

  • A-Kinase Anchoring Protein 5 (AKAP5): AKAP5 is a scaffolding protein that compartmentalizes PKA signaling. In ischemic heart failure models, AKAP5 expression is decreased. Metoprolol treatment has been shown to restore AKAP5 levels.[15][16] This restoration is associated with the regulation of the calcineurin-NFAT signaling pathway, which is involved in pathological cardiac hypertrophy. Metoprolol treatment suppresses the injury-induced increase in NFATc3 and GATA4, key transcription factors in this pathway.[15] Furthermore, metoprolol appears to modulate the interaction between AKAP5 and the phosphatase calcineurin (PP2B).[15][16]

cluster_grk2 GRK2 Pathway cluster_akap5 AKAP5-Calcineurin Pathway Metoprolol Metoprolol GRK2_down GRK2 ↓ Metoprolol->GRK2_down AKAP5_up AKAP5 ↑ Metoprolol->AKAP5_up β1-AR\nResensitization β1-AR Resensitization GRK2_down->β1-AR\nResensitization AKAP5-PP2B\nInteraction AKAP5-PP2B Interaction ↑ AKAP5_up->AKAP5-PP2B\nInteraction Calcineurin\nActivity ↓ Calcineurin Activity ↓ AKAP5-PP2B\nInteraction->Calcineurin\nActivity ↓ NFATc3_down NFATc3 ↓ Calcineurin\nActivity ↓->NFATc3_down GATA4_down GATA4 ↓ NFATc3_down->GATA4_down Pathological\nHypertrophy ↓ Pathological Hypertrophy ↓ GATA4_down->Pathological\nHypertrophy ↓

Figure 4: Metoprolol's influence on GRK2 and AKAP5 signaling.

Quantitative Data Summary

The following tables summarize quantitative data from preclinical studies investigating the effects of metoprolol in heart failure models.

Table 1: Effects of Metoprolol on Cardiac Function and Calcium Regulatory Proteins in a Rabbit Model of Heart Failure [1]

ParameterControl GroupHeart Failure (HF) GroupMetoprolol-Treated HF Group
Ejection Fraction (%)72.6 ± 5.045.7 ± 3.060.2 ± 5.1
RyR2 Expression (arbitrary units)0.203 ± 0.0210.106 ± 0.0070.164 ± 0.016
Ratio of SERCA2a to NCX1.96 ± 0.121.22 ± 0.231.68 ± 0.17

Table 2: Effects of Metoprolol on Fibrosis and Signaling Proteins in a Rat Model of Ischemic Heart Failure [15]

ParameterSham GroupIschemia GroupIschemia + Metoprolol Group
COL1 Expression (relative units)~1.0IncreasedDecreased vs. Ischemia
COL3 Expression (relative units)~1.0IncreasedDecreased vs. Ischemia
AKAP5 Expression (relative units)~1.0DecreasedIncreased vs. Ischemia
p-NFATc3/NFATc3 Ratio~1.0DecreasedIncreased vs. Ischemia
GATA4 Expression (relative units)~1.0IncreasedDecreased vs. Ischemia

Table 3: Effects of Metoprolol on Apoptosis-Related Proteins in a Rat Model of Heart Failure [11]

ParameterControl GroupAngiotensin II GroupAngiotensin II + Metoprolol Group
BAX mRNA Expression (relative)BaselineIncreasedDecreased vs. Ang II
BCL2 mRNA Expression (relative)BaselineDecreasedIncreased vs. Ang II
BAX/BCL2 RatioBaselineIncreasedDecreased vs. Ang II

Experimental Protocols

Animal Models of Heart Failure

Rabbit Model of Aortic Insufficiency and Constriction: [1]

  • Anesthesia: Anesthetize rabbits (e.g., with isoflurane).

  • Aortic Insufficiency Induction: Induce aortic regurgitation via a retrograde catheter technique to damage the aortic valve cusps.

  • Recovery: Allow a recovery period of approximately 14 days.

  • Abdominal Aorta Constriction: Perform a laparotomy to expose and constrict the abdominal aorta to induce pressure overload.

  • Metoprolol Administration: Administer metoprolol orally (e.g., 6 mg/kg twice daily) for a specified duration (e.g., 6-8 weeks).

Rat Model of Myocardial Infarction (Coronary Artery Ligation): [15]

  • Anesthesia and Ventilation: Anesthetize rats (e.g., with isoflurane) and provide mechanical ventilation.

  • Thoracotomy: Perform a left thoracotomy to expose the heart.

  • Coronary Artery Ligation: Ligate the left anterior descending (LAD) coronary artery with a suture to induce myocardial infarction.

  • Confirmation: Confirm successful ligation by observing ST-segment elevation on an electrocardiogram (ECG).

  • Wound Closure and Recovery: Close the chest in layers and provide post-operative care.

  • Metoprolol Administration: Administer metoprolol daily immediately following the procedure.

Key Experimental Methodologies

Echocardiography: [1][2]

  • Animal Preparation: Anesthetize the animal and maintain body temperature at 37°C. Remove chest hair for optimal probe contact.

  • Image Acquisition: Use a high-frequency linear array transducer to obtain standard views (e.g., Parasternal Long-Axis and Short-Axis). Acquire 2D B-mode and M-mode images.

  • Data Analysis: From M-mode tracings, measure left ventricular internal dimensions at diastole and systole, and wall thicknesses to calculate ejection fraction and fractional shortening.

Western Blot Analysis: [1][15]

  • Tissue Harvesting and Protein Isolation: Euthanize animals and harvest heart tissue. Isolate total protein from the myocardial tissue using appropriate lysis buffers.

  • Protein Quantification: Determine protein concentration using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • Block the membrane with a blocking agent (e.g., bovine serum albumin or non-fat milk).

    • Incubate with primary antibodies specific for the proteins of interest (e.g., SERCA2a, RyR2, AKAP5, etc.).

    • Wash and incubate with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.

  • Detection and Quantification: Visualize protein bands using a chemiluminescence detection system and quantify band intensity using densitometry software.

TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay for Apoptosis:

  • Tissue Preparation: Fix heart tissue in formalin and embed in paraffin. Prepare thin sections.

  • Deparaffinization and Rehydration: Deparaffinize sections with xylene and rehydrate through a graded series of ethanol.

  • Permeabilization: Permeabilize the tissue with Proteinase K.

  • TUNEL Reaction: Incubate sections with a mixture of Terminal deoxynucleotidyl Transferase (TdT) and biotin-labeled deoxynucleotides. TdT catalyzes the addition of labeled nucleotides to the 3'-OH ends of fragmented DNA.

  • Detection:

    • Incubate with a streptavidin-HRP conjugate.

    • Add a chromogenic substrate such as diaminobenzidine (DAB) to generate a brown precipitate at the site of apoptosis.

  • Counterstaining and Visualization: Counterstain with a nuclear stain (e.g., methyl green) and visualize under a light microscope. Apoptotic nuclei will appear brown.

Co-Immunoprecipitation (for AKAP5-PP2B interaction): [15]

  • Protein Extraction: Lyse heart tissue samples in a non-denaturing lysis buffer to preserve protein-protein interactions.

  • Pre-clearing: Pre-clear the lysate with protein A/G-agarose beads to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysate with a primary antibody against one of the proteins of interest (e.g., anti-AKAP5).

  • Immune Complex Capture: Add protein A/G-agarose beads to the lysate to capture the antibody-protein complexes.

  • Washing: Wash the beads several times to remove non-specifically bound proteins.

  • Elution and Western Blotting: Elute the immunoprecipitated proteins from the beads and analyze the eluate by Western blotting using an antibody against the other protein of interest (e.g., anti-PP2B) to confirm the interaction.

Conclusion

Metoprolol hydrochloride's therapeutic benefits in heart failure are underpinned by its ability to modulate a network of interconnected signaling pathways. By blocking the β1-adrenergic receptor, metoprolol not only reduces the direct cardiotoxic effects of excessive catecholamine stimulation but also restores crucial intracellular processes, including calcium homeostasis and the balance between cell survival and apoptosis. The normalization of GRK2 and the restoration of AKAP5 expression highlight metoprolol's role in resensitizing the heart to adrenergic signaling and mitigating pathological remodeling. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further investigation into the nuanced molecular mechanisms of metoprolol and the development of novel therapeutic strategies for heart failure. A thorough understanding of these signaling pathways is paramount for optimizing current treatments and identifying new targets for future drug development in the ongoing effort to combat cardiovascular disease.

References

Pharmacokinetics and pharmacodynamics of Metoprolol hydrochloride in vivo

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the In Vivo Pharmacokinetics and Pharmacodynamics of Metoprolol (B1676517) Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Metoprolol is a cardioselective β-adrenergic antagonist widely utilized in cardiovascular medicine for conditions such as hypertension, angina pectoris, and heart failure.[1] Its therapeutic efficacy is intrinsically linked to its pharmacokinetic and pharmacodynamic profiles. This guide provides a detailed examination of metoprolol hydrochloride's behavior in vivo, summarizing key data, outlining experimental methodologies, and visualizing its mechanism of action.

Pharmacokinetics (PK)

The pharmacokinetic profile of metoprolol describes its absorption, distribution, metabolism, and excretion (ADME). Metoprolol is available in two primary oral formulations: immediate-release (metoprolol tartrate) and extended-release (metoprolol succinate), which exhibit different pharmacokinetic properties.[1] It can also be administered intravenously.[1]

Absorption

Following oral administration, metoprolol is rapidly and completely absorbed from the gastrointestinal tract.[1] However, it undergoes significant first-pass metabolism in the liver, which reduces its oral bioavailability.[2][3] The bioavailability of the immediate-release formulation is approximately 50%.[4][5] Food does not significantly affect the extent of absorption, though it may slightly delay the rate.[1] The extended-release formulation provides a more consistent plasma concentration over a 24-hour period.[6]

Distribution

Metoprolol exhibits a large volume of distribution, ranging from 3.2 to 5.6 L/kg, indicating wide distribution into various tissues, including the heart, brain, lungs, and liver.[1] It is capable of crossing the blood-brain barrier and the placenta.[1] Plasma protein binding is relatively low, at about 12%, primarily to albumin.[1][7]

Metabolism

Metoprolol is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2D6.[1][7] This enzyme is subject to genetic polymorphism, leading to significant inter-individual variability in plasma concentrations. Individuals who are "poor metabolizers" may have significantly higher plasma levels of metoprolol compared to "extensive metabolizers".[7][8] The main metabolic pathways are O-demethylation and oxidative deamination, resulting in several inactive metabolites and one weakly active metabolite, alpha-hydroxymetoprolol.[1][9]

Excretion

Metoprolol and its metabolites are predominantly excreted in the urine, accounting for about 95% of an administered oral dose.[1] Less than 5-10% of the dose is excreted as the unchanged drug in the urine.[1][5] The elimination half-life of immediate-release metoprolol ranges from 3 to 7 hours.[1][10]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters for this compound.

Table 1: Pharmacokinetic Parameters of Metoprolol in Healthy Adults

ParameterImmediate-Release (Oral)Extended-Release (Oral)IntravenousSource(s)
Bioavailability (F) ~50%77% (relative to IR)100%[2][4]
Time to Peak (Tmax) 1-2 hoursSlower, sustained releaseN/A[8]
Plasma Half-life (t½) 3-7 hours3-7 hours3-7 hours[1][4][10]
Volume of Distribution (Vd) 3.2 - 5.6 L/kg3.2 - 5.6 L/kg3.2 - 5.6 L/kg[1]
Plasma Protein Binding ~12%~12%~12%[1][7]
Metabolism Extensive hepatic (CYP2D6)Extensive hepatic (CYP2D6)Extensive hepatic (CYP2D6)[1][7]
Excretion ~95% renal (as metabolites)~95% renal (as metabolites)~95% renal (as metabolites)[1]

Table 2: Influence of CYP2D6 Phenotype on Metoprolol Pharmacokinetics (Oral Administration)

ParameterPoor Metabolizers (PMs)Extensive Metabolizers (EMs)Source(s)
Bioavailability Approaches 100%~40-50%[7]
Area Under the Curve (AUC) ~6 times higher than EMsBaseline[8]
Peak Plasma Concentration (Cmax) ~3 times higher than EMsBaseline[8]
Elimination Half-life (t½) Increased3-4 hours[1]

Pharmacodynamics (PD)

The pharmacodynamic properties of metoprolol describe its mechanism of action and the resulting physiological effects on the body.

Mechanism of Action

Metoprolol is a cardioselective β1-adrenergic receptor antagonist.[11][12] It competitively blocks β1-receptors, which are predominantly located in the heart.[6][11] This action prevents endogenous catecholamines, such as adrenaline and noradrenaline, from binding to these receptors and stimulating the heart.[10][11] At higher doses, metoprolol's selectivity for β1-receptors can diminish, leading to the blockade of β2-receptors in the lungs and blood vessels.[2][4]

The blockade of β1-receptors inhibits the downstream signaling cascade involving adenylyl cyclase, cyclic adenosine (B11128) monophosphate (cAMP), and protein kinase A (PKA).[1][6] This ultimately leads to a decrease in intracellular calcium influx, which is crucial for cardiac muscle contraction.[6][13]

Physiological Effects

The primary pharmacodynamic effects of metoprolol are cardiovascular:

  • Negative Chronotropic Effect: A reduction in heart rate, both at rest and during exercise.[2][4]

  • Negative Inotropic Effect: A decrease in the force of myocardial contraction, leading to reduced cardiac output.[4][6]

  • Antihypertensive Effect: Lowering of blood pressure, attributed to reduced cardiac output and inhibition of renin release from the kidneys.[6][11]

  • Antianginal Effect: A reduction in myocardial oxygen demand due to the decreased heart rate and contractility, which is beneficial in treating angina.[6][11]

  • Antiarrhythmic Effect: Slowing of atrioventricular (AV) conduction and suppression of pacemaker cell firing rate.[4]

Quantitative Pharmacodynamic Data

Table 3: Dose-Response and Pharmacodynamic Effects of Metoprolol

EffectMeasurementResultSource(s)
β1-Blockade Reduction in exercise heart rateMaximum effect is a 30% reduction[2]
β1-Blockade Plasma Concentration Plasma levels for 30-80% of max effect30-540 nmol/L[2]
Blood Pressure Reduction Change in Mean Arterial Pressure (MAP) in hypertensive ratsEmax: -24 +/- 1 mm Hg[14]
Chronotropic Potency (IC50) Bradycardic response in hypertensive rats123 +/- 15 ng/mL[14]
Dose-Response (Hypertension) Blood pressure reduction in patientsRelatively flat dose-response curve above 200 mg/day[15]

Experimental Protocols

Investigating the in vivo pharmacokinetics and pharmacodynamics of metoprolol requires carefully designed animal studies. These protocols provide a general framework for such research.

In Vivo Pharmacokinetics Study Protocol
  • Animal Model Selection: Male Sprague-Dawley or FVB strain mice/rats (8-10 weeks old) are commonly used.[14][16] All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[17][18]

  • Drug Administration: this compound is dissolved in a suitable vehicle (e.g., saline). The drug is administered to the animals via the intended clinical route, typically oral gavage or intravenous (IV) injection.[14][17]

  • Blood Sampling: Blood samples are collected at predetermined time points post-dose (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours). A sparse sampling or serial sampling technique can be used. Blood is typically collected from the tail vein or via cannulation of a major artery (e.g., carotid artery).[14] Samples are processed to obtain plasma, which is then stored at -80°C until analysis.

  • Bioanalytical Method: Plasma concentrations of metoprolol and its major metabolites are quantified using a validated analytical method, such as High-Performance Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[19][20]

  • Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental or compartmental modeling software (e.g., Phoenix WinNonlin) to determine key PK parameters (Cmax, Tmax, AUC, t½, Vd, CL).[21]

In Vivo Pharmacodynamics Study Protocol
  • Animal Model and Instrumentation: Conscious, freely moving rats instrumented for telemetry are ideal.[22] This allows for continuous monitoring of cardiovascular parameters like blood pressure, heart rate, and electrocardiogram (ECG) without the confounding effects of anesthesia.

  • Baseline Measurement: Baseline cardiovascular data are recorded for a sufficient period before drug administration to establish a stable baseline.

  • Drug Administration: Metoprolol is administered at various dose levels to establish a dose-response relationship. A vehicle control group is included.[14]

  • Pharmacodynamic Assessment: Cardiovascular parameters (heart rate, systolic blood pressure, diastolic blood pressure) are continuously monitored post-dose.[14][19] The magnitude and duration of the changes from baseline are quantified.

  • PK/PD Modeling: The pharmacokinetic data are linked with the pharmacodynamic data using an effect compartment model (e.g., Emax model) to characterize the relationship between drug concentration and physiological effect.[14][19][23] This helps to determine parameters like EC50 (concentration producing 50% of the maximal effect).

Experimental Workflow Diagram

G cluster_preclinical Preclinical In Vivo PK/PD Study Workflow cluster_sampling Data Acquisition cluster_analysis Analysis A IACUC Protocol Approval B Animal Model Acclimation (e.g., Sprague-Dawley Rats) A->B C Surgical Instrumentation (Telemetry/Cannulation) B->C D Baseline Data Collection (HR, BP) C->D E Drug Administration (Metoprolol or Vehicle) D->E F Serial Blood Sampling (PK Analysis) E->F G Continuous PD Monitoring (Telemetry Data) E->G H Bioanalysis (LC-MS/MS) Determine Plasma Concentration F->H I Pharmacodynamic Analysis (Change in HR, BP) G->I J PK Modeling (Calculate AUC, t½, etc.) H->J K PK/PD Modeling (Emax, EC50) I->K J->K L Data Interpretation & Reporting K->L

Caption: Workflow for an integrated in vivo PK/PD study of metoprolol.

Signaling Pathway Visualization

Metoprolol exerts its effects by antagonizing the β1-adrenergic signaling pathway in cardiac myocytes.

Metoprolol's Antagonism of the β1-Adrenergic Pathway

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Space beta1_receptor β1-Adrenergic Receptor g_protein Gs Protein beta1_receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Activates camp cAMP adenylyl_cyclase->camp Converts ATP to atp ATP atp->adenylyl_cyclase pka Protein Kinase A (PKA) camp->pka Activates ca_channel L-type Ca²⁺ Channel pka->ca_channel Phosphorylates ca_influx Ca²⁺ Influx ca_channel->ca_influx Increases contraction ↑ Myocardial Contraction ca_influx->contraction heart_rate ↑ Heart Rate ca_influx->heart_rate metoprolol Metoprolol metoprolol->beta1_receptor Blocks catecholamines Catecholamines (Adrenaline) catecholamines->beta1_receptor Activates

Caption: Metoprolol competitively blocks the β1-receptor, inhibiting the signaling cascade.

References

Stereoselective synthesis of Metoprolol hydrochloride enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Stereoselective Synthesis of Metoprolol (B1676517) Hydrochloride Enantiomers

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Metoprolol, a widely prescribed β₁-selective adrenergic receptor blocker, is marketed as a racemate, primarily as its tartrate or succinate (B1194679) salt. However, its therapeutic activity resides almost exclusively in the (S)-enantiomer, while the (R)-enantiomer is associated with adverse side effects.[1] This disparity has driven the development of robust stereoselective synthetic routes to produce enantiomerically pure (S)-Metoprolol. This guide provides a detailed overview of the core strategies employed, focusing on chemoenzymatic kinetic resolution and asymmetric synthesis using chiral catalysts or building blocks. It includes comparative data, detailed experimental protocols derived from published literature, and workflow diagrams to elucidate the synthetic pathways.

Core Strategies for Stereoselective Synthesis

The synthesis of enantiopure (S)-Metoprolol predominantly relies on two strategic approaches: the resolution of a racemic intermediate or the use of a chiral starting material (chiral pool synthesis).

  • Kinetic Resolution: This technique involves the differential reaction of the two enantiomers in a racemic mixture with a chiral catalyst or enzyme. One enantiomer reacts faster, allowing for the separation of the slower-reacting enantiomer or the product of the faster-reacting one.

    • Chemoenzymatic Kinetic Resolution: Utilizes enzymes, most notably lipases, for their high stereoselectivity. Candida antarctica lipase (B570770) B (CALB) is frequently used to resolve a key racemic chlorohydrin intermediate.[2][3][4]

    • Hydrolytic Kinetic Resolution (HKR): Employs chiral metal complexes, such as Jacobsen's (salen)Co(III) catalyst, to selectively hydrolyze one enantiomer of a racemic epoxide, leaving the other enantiomer unreacted and enantiomerically enriched.[5][6][7]

  • Chiral Pool Synthesis: This approach utilizes a readily available, enantiomerically pure starting material. For Metoprolol synthesis, (R)-epichlorohydrin is a common chiral precursor, which sets the desired stereochemistry at the outset of the synthesis.[8][9][10]

The following sections provide a comparative analysis of these methods and detailed experimental procedures.

Comparative Data of Synthetic Routes

The efficiency of different stereoselective methods can be compared based on key metrics such as overall yield and the enantiomeric excess (ee%) of the final product.

Synthetic StrategyKey Chiral Reagent/CatalystIntermediateOverall Yield (%)Enantiomeric Excess (ee%)Reference
Chemoenzymatic Kinetic ResolutionCandida antarctica Lipase B (CALB)Racemic Chlorohydrin¹~40-50% (estimated)>99%[2][4]
Hydrolytic Kinetic Resolution(S,S)-salen Co(III)OAc (Jacobsen's Cat.)Racemic Epichlorohydrin (B41342)53.9%>99%[11]
Hydrolytic Kinetic ResolutionJacobsen's CatalystRacemic Epoxide²Not specified96%[3][6]
Chiral Pool Synthesis(R)-Epichlorohydrin(S)-Glycidyl Ether³79.2%>92%[9][11]

¹ 1-chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol ² 1-(4-(2-methoxyethyl)phenoxy)-2,3-epoxypropane ³ (S)-3-[4-(2-methoxyethyl) phenoxy]-1,2-propylene oxide

Detailed Experimental Protocols

The following protocols are detailed representations of methodologies described in the scientific literature.

Protocol 1: Chemoenzymatic Synthesis via Kinetic Resolution

This four-step chemoenzymatic process utilizes the kinetic resolution of a racemic chlorohydrin as the key step to yield (S)-Metoprolol with high enantiomeric purity.[2][3][4]

Step 1: Synthesis of Racemic 1-chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol (rac-1)

  • To a solution of 4-(2-methoxyethyl)phenol (B22458) in a suitable solvent, add a base (e.g., sodium hydroxide).

  • Add racemic epichlorohydrin and heat the mixture to form the racemic epoxide intermediate, 1-(4-(2-methoxyethyl)phenoxy)-2,3-epoxypropane.

  • The epoxide is then opened with a chloride source (e.g., lithium chloride in the presence of acetic acid) in a solvent like THF to yield the racemic chlorohydrin, rac-1 .[3]

  • Purify the product by column chromatography.

Step 2: CALB-Catalyzed Kinetic Resolution of rac-1

  • Dissolve the racemic chlorohydrin rac-1 (1.35 g, 5.53 mmol) and vinyl butanoate (3.34 g, 0.29 mol) in dry hexane (B92381) (130 mL) in a flask containing 4Å molecular sieves.[2]

  • Add immobilized Candida antarctica lipase B (CALB, e.g., Novozym 435 or a similar preparation) (approx. 500 mg).[2]

  • Agitate the suspension at a controlled temperature (e.g., 30-40°C) on an orbital shaker (e.g., 200 rpm).[2]

  • Monitor the reaction progress by chiral HPLC or GC. The lipase will selectively acylate the (S)-enantiomer, leaving the desired (R)-chlorohydrin unreacted. The reaction is typically stopped at or near 50% conversion to maximize the enantiomeric excess of both the product and the remaining substrate.[2]

  • After reaching ~50% conversion (approx. 8-48 hours depending on enzyme activity), filter off the enzyme.[2]

  • Evaporate the solvent and separate the unreacted (R)-chlorohydrin from the (S)-acylated product by column chromatography. The (R)-chlorohydrin is obtained with high enantiomeric purity (>99% ee).[2][3]

Step 3: Synthesis of (S)-Metoprolol Base

  • Dissolve the enantiopure (R)-1-chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol ((R)-1) in methanol (B129727).

  • Add an excess of isopropylamine (B41738) (3-5 equivalents).[12]

  • Heat the reaction mixture in a sealed vessel or under reflux conditions (e.g., 80°C) until the reaction is complete (monitored by TLC or HPLC).[3][12] This step proceeds via an intramolecular cyclization to an epoxide followed by nucleophilic ring-opening by isopropylamine, resulting in inversion of configuration to yield the (S)-enantiomer.

  • Remove the solvent and excess isopropylamine under reduced pressure to obtain the crude (S)-Metoprolol base.

Step 4: Formation of (S)-Metoprolol Hydrochloride

  • Dissolve the crude (S)-Metoprolol base in a suitable solvent such as isopropanol (B130326) or acetone.

  • Add a stoichiometric amount of hydrochloric acid (either as a gas or a solution in a solvent like isopropanol).

  • Cool the solution to induce crystallization of the hydrochloride salt.

  • Collect the crystals by filtration, wash with a cold solvent, and dry under vacuum to yield (S)-Metoprolol hydrochloride.

Protocol 2: Chiral Pool Synthesis from (R)-Epichlorohydrin

This method builds the (S)-Metoprolol molecule from an enantiomerically pure starting material, (R)-epichlorohydrin.[8][9]

Step 1: Synthesis of (S)-3-[4-(2-methoxyethyl) phenoxy]-1,2-propylene oxide

  • In a reaction vessel, mix 4-(2-methoxyethyl)phenol with a base such as sodium hydroxide (B78521) or potassium hydroxide in a 1:1.5 molar ratio to form the phenoxide.[8]

  • Add (R)-epichlorohydrin (typically 1 to 2 molar equivalents relative to the phenol).[8][9]

  • Heat the mixture (e.g., 60-90°C) with vigorous stirring. Water may be removed during the reaction using a water removal system to improve yield.[8][9]

  • After the reaction is complete (2-4 hours), the excess (R)-epichlorohydrin is removed by vacuum distillation. The residue is the desired chiral epoxide intermediate, (S)-3-[4-(2-methoxyethyl) phenoxy]-1,2-propylene oxide, which can be used directly in the next step. A yield of 90.3% for this step has been reported.[8]

Step 2: Synthesis of (S)-Metoprolol Base

  • Transfer the crude chiral epoxide from the previous step to a reaction vessel.

  • Add isopropylamine. The reaction can be performed without a solvent using a large excess of isopropylamine or in a solvent like methanol with 3-5 equivalents of isopropylamine.[8][12]

  • Heat the mixture (e.g., 50-80°C) until the ring-opening reaction is complete.[12]

  • Evaporate the solvent and excess isopropylamine under reduced pressure.

  • The resulting crude (S)-Metoprolol base can be purified by recrystallization from a solvent such as petroleum ether.[8]

Step 3: Formation of (S)-Metoprolol Hydrochloride

  • Follow the same procedure as described in Step 4 of Protocol 3.1.

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow and relationships of the synthetic strategies described.

G Start 4-(2-Methoxyethyl)phenol + Epichlorohydrin Racemic_Chlorohydrin Racemic Chlorohydrin (rac-1) Start->Racemic_Chlorohydrin Resolution Kinetic Resolution (CALB) Racemic_Chlorohydrin->Resolution R_Chlorohydrin (R)-Chlorohydrin (>99% ee) Resolution->R_Chlorohydrin Unreacted S_Ester (S)-Butanoyl Ester (Byproduct) Resolution->S_Ester Acylated Amination Amination with Isopropylamine (Inversion) R_Chlorohydrin->Amination S_Metoprolol (S)-Metoprolol Amination->S_Metoprolol HCl_Salt (S)-Metoprolol HCl S_Metoprolol->HCl_Salt + HCl

Caption: Workflow for the Chemoenzymatic Synthesis of (S)-Metoprolol HCl.

G cluster_0 Stereoselective Strategies for (S)-Metoprolol Strategy_KR Kinetic Resolution KR_Chemo Chemoenzymatic (CALB) on Racemic Chlorohydrin Strategy_KR->KR_Chemo KR_HKR Hydrolytic (Jacobsen's Cat.) on Racemic Epoxide Strategy_KR->KR_HKR Strategy_CP Chiral Pool Synthesis CP_Epi Start with (R)-Epichlorohydrin Strategy_CP->CP_Epi Chiral_Intermediate_R Enantioenriched (R)-Chlorohydrin KR_Chemo->Chiral_Intermediate_R Chiral_Intermediate_S_Epo Enantioenriched (S)-Epoxide KR_HKR->Chiral_Intermediate_S_Epo CP_Epi->Chiral_Intermediate_S_Epo Final_Product (S)-Metoprolol Chiral_Intermediate_R->Final_Product Amination Chiral_Intermediate_S_Epo->Final_Product Amination

Caption: Comparative Overview of Major Stereoselective Synthetic Strategies.

Conclusion

The stereoselective synthesis of (S)-Metoprolol is a well-established field with multiple viable industrial pathways. Chemoenzymatic kinetic resolution using CALB offers exceptional enantioselectivity (>99% ee) by resolving a key chlorohydrin intermediate.[2][4] Similarly, asymmetric methods, including hydrolytic kinetic resolution with Jacobsen's catalyst and chiral pool synthesis starting from (R)-epichlorohydrin, provide direct routes to enantiopure intermediates and the final active pharmaceutical ingredient.[6][9][11] The choice of a specific route in a drug development setting will depend on factors such as cost of goods, catalyst availability and recyclability, process scalability, and overall process efficiency. The protocols and data presented herein serve as a comprehensive technical guide for researchers engaged in the synthesis and development of chiral pharmaceuticals.

References

In Vitro Effects of Metoprolol on Cardiomyocyte Hypertrophy: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth analysis of the in vitro effects of metoprolol (B1676517) on cardiomyocyte hypertrophy, designed for researchers, scientists, and drug development professionals. The guide summarizes key quantitative data, details experimental protocols from pivotal studies, and visualizes the underlying molecular signaling pathways.

Quantitative Data Summary

Metoprolol has been shown to attenuate key markers of cardiomyocyte hypertrophy induced by various stimuli in vitro. The following tables summarize the quantitative findings from key studies.

Table 1: Effects of Metoprolol on High Glucose-Induced Hypertrophy in Neonatal Rat Cardiomyocytes [1]

ParameterControl (Low Glucose)High Glucose (HG)HG + Metoprolol (1 µmol/l)HG + Metoprolol (10 µmol/l)
Cell Surface Area (µm²) 1033.21 ± 60.331510.64 ± 82.311289.55 ± 75.121154.33 ± 68.24
Total Protein Content (µ g/well ) 31.22 ± 2.3057.21 ± 5.2945.78 ± 3.9138.43 ± 3.11
[³H]-leucine Incorporation (cpm/well) 1033.21 ± 60.331510.64 ± 82.31Not ReportedNot Reported
ANP mRNA Expression (relative) 1.002.58 ± 0.211.89 ± 0.151.32 ± 0.11
β-MHC mRNA Expression (relative) 1.003.12 ± 0.252.21 ± 0.181.55 ± 0.13
α-MHC mRNA Expression (relative) 1.000.45 ± 0.040.68 ± 0.060.89 ± 0.07

Data are presented as mean ± standard deviation. ANP: Atrial Natriuretic Peptide; β-MHC: Beta-Myosin Heavy Chain; α-MHC: Alpha-Myosin Heavy Chain. Data extracted from Wang et al., 2019.

Table 2: Effects of Metoprolol on Arginine Vasopressin (AVP)-Induced Hypertrophy in H9C2 Cells [2][3]

ParameterControlAVP (1 µmol/l)AVP + Metoprolol (10 µmol/l)
Cell Surface Area (relative) 1.001.85 ± 0.151.25 ± 0.11
ANP mRNA Expression (relative) 1.003.21 ± 0.281.58 ± 0.14
BNP mRNA Expression (relative) 1.002.89 ± 0.241.42 ± 0.12
β-MHC mRNA Expression (relative) 1.003.54 ± 0.311.77 ± 0.16
Cytoplasmic Ca²⁺ Concentration (relative) 1.001.52 ± 0.131.15 ± 0.10

Data are presented as mean ± standard deviation. AVP: Arginine Vasopressin; ANP: Atrial Natriuretic Peptide; BNP: Brain Natriuretic Peptide; β-MHC: Beta-Myosin Heavy Chain. Data extracted from Wang et al., 2020.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of in vitro studies. The following sections outline the key experimental protocols used to investigate the effects of metoprolol on cardiomyocyte hypertrophy.

Neonatal Rat Ventricular Myocyte (NRVM) Isolation and Culture
  • Source: Hearts are excised from 1- to 3-day-old Sprague-Dawley rats.[1]

  • Digestion: The ventricles are minced and subjected to multiple rounds of enzymatic digestion using a solution containing collagenase II and trypsin.

  • Purification: The resulting cell suspension is pre-plated to enrich for cardiomyocytes by allowing fibroblasts to adhere to the culture dish first. The non-adherent cardiomyocytes are then collected.

  • Culture Conditions: Cardiomyocytes are plated on gelatin-coated dishes and maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and bromodeoxyuridine (BrdU) to inhibit fibroblast proliferation.[1]

Induction of Cardiomyocyte Hypertrophy
  • High-Glucose Model: To mimic hyperglycemic conditions, cardiomyocytes are cultured in a high-glucose medium (e.g., 25 mmol/L D-glucose) for a specified period (e.g., 48 hours). A low-glucose medium (e.g., 5.5 mmol/L D-glucose) serves as the control.[4][5][6]

  • Agonist-Induced Model: Hypertrophy can be induced by treating cardiomyocytes with various agonists, including:

    • Arginine Vasopressin (AVP): Cells are stimulated with AVP (e.g., 1 µmol/l) for 48 hours.[2][3]

    • Angiotensin II (Ang II): A potent hypertrophic stimulus, often used to investigate downstream signaling pathways.[7][8]

    • Isoproterenol: A β-adrenergic agonist that can induce hypertrophy.[9]

Metoprolol Treatment
  • Preparation: Metoprolol tartrate is dissolved in sterile water or culture medium to prepare a stock solution.

  • Application: Cardiomyocytes are pre-treated with metoprolol at various concentrations (e.g., 1 µmol/l and 10 µmol/l) for a specified duration (e.g., 1 hour) before the addition of the hypertrophic stimulus. The treatment is then continued for the duration of the experiment.[1][4]

Assessment of Cardiomyocyte Hypertrophy
  • Cell Size Measurement:

    • Immunofluorescence: Cells are fixed, permeabilized, and stained for a cardiomyocyte-specific marker such as α-actinin. The cell surface area is then quantified using imaging software (e.g., ImageJ).[1]

  • Protein Synthesis:

    • [³H]-leucine Incorporation: The rate of protein synthesis is measured by the incorporation of radiolabeled leucine (B10760876) into newly synthesized proteins.[1]

  • Gene Expression Analysis:

    • Quantitative Real-Time PCR (qRT-PCR): The mRNA levels of hypertrophic markers such as atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and β-myosin heavy chain (β-MHC) are quantified.[1][2]

  • Western Blotting: The protein expression levels of key signaling molecules are determined to elucidate the underlying mechanisms.

Signaling Pathways

Metoprolol exerts its anti-hypertrophic effects by modulating several key signaling pathways implicated in cardiomyocyte growth.

PKC/NF-κB/c-fos Signaling Pathway in High Glucose-Induced Hypertrophy

In the context of high glucose-induced hypertrophy, metoprolol has been shown to inhibit the Protein Kinase C (PKC)/Nuclear Factor-kappa B (NF-κB)/c-fos signaling pathway.[4][6] High glucose activates PKCα, which in turn activates NF-κB. Activated NF-κB translocates to the nucleus and promotes the transcription of hypertrophic genes, including c-fos. Metoprolol attenuates this cascade by inhibiting the activation of PKCα.[4]

PKC_NFkB_cfos_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular High_Glucose High Glucose PKCa PKCα High_Glucose->PKCa NFkB NF-κB PKCa->NFkB c_fos c-fos NFkB->c_fos Hypertrophy Cardiomyocyte Hypertrophy c_fos->Hypertrophy Metoprolol Metoprolol Metoprolol->PKCa AKT1_SERCA2_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular AVP Arginine Vasopressin (AVP) AKT1 AKT1 AVP->AKT1 PLN PLN AVP->PLN SERCA2 SERCA2 AKT1->SERCA2 Ca_increase Increased Cytoplasmic Ca²⁺ SERCA2->Ca_increase PLN->SERCA2 Hypertrophy Cardiomyocyte Hypertrophy Ca_increase->Hypertrophy Metoprolol Metoprolol Metoprolol->AKT1 Experimental_Workflow Start Start Isolate_Cardiomyocytes Isolate & Culture Cardiomyocytes Start->Isolate_Cardiomyocytes Pretreat_Metoprolol Pre-treat with Metoprolol Isolate_Cardiomyocytes->Pretreat_Metoprolol Induce_Hypertrophy Induce Hypertrophy (e.g., High Glucose, AVP) Pretreat_Metoprolol->Induce_Hypertrophy Incubate Incubate (e.g., 48 hours) Induce_Hypertrophy->Incubate Assess_Hypertrophy Assess Hypertrophy Incubate->Assess_Hypertrophy Cell_Size Cell Size Measurement Assess_Hypertrophy->Cell_Size Protein_Synthesis Protein Synthesis Assay Assess_Hypertrophy->Protein_Synthesis Gene_Expression Gene Expression Analysis (qPCR) Assess_Hypertrophy->Gene_Expression Protein_Expression Protein Expression Analysis (Western Blot) Assess_Hypertrophy->Protein_Expression End End Cell_Size->End Protein_Synthesis->End Gene_Expression->End Protein_Expression->End

References

Metoprolol Hydrochloride and the Renin-Angiotensin-Aldosterone System: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the impact of metoprolol (B1676517) hydrochloride, a cardioselective β1-adrenergic receptor antagonist, on the Renin-Angiotensin-Aldosterone System (RAAS). The intricate interplay between metoprolol and the RAAS is critical to its antihypertensive and cardioprotective effects. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways.

Core Mechanism of Action: Inhibition of Renin Secretion

Metoprolol's primary influence on the RAAS stems from its selective blockade of β1-adrenergic receptors located on the juxtaglomerular cells of the kidney.[1][2] Under normal physiological conditions, sympathetic nervous system activation stimulates these receptors, leading to the release of renin.[1] Metoprolol competitively inhibits this action, thereby reducing the rate of renin secretion into the circulation. This reduction in renin is the initiating event for the cascade of downstream effects on the RAAS.[1][2]

Quantitative Impact on RAAS Components

Clinical and preclinical studies have consistently demonstrated metoprolol's ability to suppress the RAAS. The following tables summarize the quantitative effects of metoprolol on key components of this system.

Table 1: Effect of Metoprolol on Plasma Renin Activity (PRA)

Study PopulationMetoprolol DosageDuration of TreatmentChange in Plasma Renin Activity (PRA)Reference
Thiazide-Resistant Hypertensive Patients200-400 mg/day1 week↓ 48% (p < 0.001)[3]
Essential Hypertension25 mg TID for 1 week, then 100 mg TID for 5 weeks6 weeks↓ 67% (lying), ↓ 71% (standing)[4]
Essential Hypertension100 mg BID> 3 monthsSignificant decrease[5]
Chronic Heart Failure (with ACE inhibitors)50 mg BID4 weeks↓ Significantly (-2.0 ± 0.6 nmol/L/hour, p = 0.006)[6][7]
Chronic Heart Failure (with ACE inhibitors)50 mg BID52 weeksReturned to near baseline[6][7]

Table 2: Effect of Metoprolol on Angiotensin II and Aldosterone (B195564)

Study PopulationMetoprolol DosageDuration of TreatmentChange in Angiotensin IIChange in AldosteroneReference
Non-ischaemic Dilated CardiomyopathyNot specified6 monthsTrend towards reduction at rest, significant reduction during exercise↓ (urinary excretion)[8]
Chronic Heart Failure (with ACE inhibitors)50 mg BID52 weeksNot specifiedNo significant change, non-significant trend for lower levels (p = 0.09)[6][7]
Essential HypertensionNot specified4 weeksNot specified↓ (24h urinary excretion)[9]
Moderate Hypertension50-150 mg TID~3 monthsNot specifiedNo significant change (urinary excretion)[10]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and a typical experimental workflow for assessing the impact of metoprolol on the RAAS.

Metoprolol_RAAS_Pathway cluster_SNS Sympathetic Nervous System cluster_Kidney Juxtaglomerular Cells (Kidney) cluster_RAAS_Cascade RAAS Cascade SNS Sympathetic Nervous System Activation Beta1 β1-Adrenergic Receptor SNS->Beta1 Stimulates Renin Renin Release Beta1->Renin Stimulates Angiotensinogen Angiotensinogen Renin->Angiotensinogen Cleaves AngI Angiotensin I Angiotensinogen->AngI Forms AngII Angiotensin II AngI->AngII ACE Conversion Aldosterone Aldosterone Secretion AngII->Aldosterone Stimulates Vasoconstriction Vasoconstriction AngII->Vasoconstriction Causes Na_H2O_Retention Sodium & Water Retention Aldosterone->Na_H2O_Retention Promotes Metoprolol Metoprolol Hydrochloride Metoprolol->Beta1 Blocks

Figure 1. Metoprolol's inhibitory effect on the RAAS cascade.

Experimental_Workflow cluster_0 Patient Recruitment & Baseline cluster_1 Intervention cluster_2 Follow-up & Data Collection cluster_3 Laboratory Analysis cluster_4 Data Analysis p1 Patient Selection (e.g., Hypertension, Heart Failure) p2 Informed Consent p1->p2 p3 Baseline Measurements: - Blood Pressure - Heart Rate - Plasma/Serum Collection p2->p3 i1 Randomization (Metoprolol vs. Placebo) p3->i1 i2 Drug Administration (Specified Dose & Duration) i1->i2 f1 Regular Follow-up Visits i2->f1 f2 Repeat Measurements: - Blood Pressure - Heart Rate - Plasma/Serum Collection f1->f2 l1 Sample Processing (Centrifugation, Storage) f2->l1 l2 RAAS Biomarker Assays: - PRA (Radioimmunoassay) - Angiotensin II (ELISA) - Aldosterone (Radioimmunoassay) l1->l2 d1 Statistical Analysis (e.g., t-test, ANOVA) l2->d1 d2 Comparison of Treatment vs. Placebo Groups d1->d2

Figure 2. A generalized experimental workflow for clinical trials.

Detailed Experimental Protocols

The accurate quantification of RAAS components is paramount in studies investigating the effects of metoprolol. The following are detailed methodologies for key assays.

Plasma Renin Activity (PRA) Measurement by Radioimmunoassay (RIA)

This method indirectly measures renin activity by quantifying the rate of angiotensin I generation.

  • Sample Collection and Handling:

    • Collect whole blood in pre-chilled EDTA tubes.

    • Immediately place the sample on ice to prevent the in vitro generation of angiotensin I.

    • Centrifuge at 2-8°C to separate plasma.

    • Store plasma at -20°C or lower until analysis.

  • Generation of Angiotensin I:

    • Thaw plasma samples on ice.

    • To inhibit angiotensin-converting enzyme (ACE), add an ACE inhibitor (e.g., EDTA, dimercaprol) to the plasma.

    • Divide the sample into two aliquots. Incubate one aliquot at 37°C for a specified time (e.g., 1.5-3 hours) to allow renin to act on endogenous angiotensinogen, generating angiotensin I. Keep the second aliquot at 4°C as a baseline control.

  • Radioimmunoassay Procedure:

    • Add a known amount of 125I-labeled angiotensin I and a specific anti-angiotensin I antibody to both the incubated and control samples, as well as to a series of standards with known angiotensin I concentrations.

    • Incubate to allow competitive binding of labeled and unlabeled angiotensin I to the antibody.

    • Separate antibody-bound angiotensin I from free angiotensin I (e.g., using dextran-coated charcoal).

    • Measure the radioactivity of the bound fraction using a gamma counter.

  • Calculation:

    • Construct a standard curve by plotting the percentage of bound radioactivity against the concentration of the angiotensin I standards.

    • Determine the concentration of angiotensin I in the plasma samples from the standard curve.

    • Calculate PRA by subtracting the baseline angiotensin I concentration (4°C sample) from the concentration in the incubated sample (37°C sample) and express the result as nanograms of angiotensin I generated per milliliter of plasma per hour (ng/mL/h).[8]

Angiotensin II Measurement by Enzyme-Linked Immunosorbent Assay (ELISA)

This is a competitive immunoassay for the quantitative determination of angiotensin II.

  • Sample Collection and Preparation:

    • Collect whole blood into a serum separator tube.

    • Allow the blood to clot for 1-2 hours at room temperature or overnight at 4°C.

    • Centrifuge at approximately 1,000 x g for 20 minutes at 2-8°C.

    • Carefully collect the serum supernatant.

  • ELISA Procedure:

    • Prepare a series of angiotensin II standards by serial dilution.

    • Add 50 µL of each standard or serum sample to the appropriate wells of a microplate pre-coated with an anti-angiotensin II antibody.

    • Add a fixed amount of biotinylated angiotensin II to each well.

    • Incubate the plate, allowing competitive binding between the sample/standard angiotensin II and the biotinylated angiotensin II for the antibody binding sites.

    • Wash the plate to remove unbound components.

    • Add an avidin-horseradish peroxidase (HRP) conjugate, which binds to the biotinylated angiotensin II.

    • Wash the plate again to remove unbound avidin-HRP.

    • Add a TMB substrate solution. The HRP enzyme will catalyze a color change, which is inversely proportional to the amount of angiotensin II in the sample.

    • Stop the reaction with a stop solution and measure the optical density at 450 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the optical density versus the concentration of the angiotensin II standards.

    • Determine the concentration of angiotensin II in the samples by interpolating their optical density values from the standard curve.

Aldosterone Measurement by Radioimmunoassay (RIA)

This assay quantifies aldosterone levels in plasma or serum.

  • Sample Collection:

    • Collect whole blood in EDTA tubes for plasma or serum separator tubes for serum.

    • Separate plasma or serum by centrifugation.

  • Extraction (if required):

    • To remove interfering substances, perform an organic solvent extraction of the plasma/serum sample (e.g., with dichloromethane).[4]

  • Radioimmunoassay Procedure:

    • Add 125I-labeled aldosterone and a specific anti-aldosterone antibody to the extracted samples and a set of aldosterone standards.

    • Incubate to allow for competitive binding.

    • Separate bound from free aldosterone (e.g., using a second antibody or solid-phase separation).

    • Measure the radioactivity of the bound fraction in a gamma counter.

  • Calculation:

    • Create a standard curve from the aldosterone standards.

    • Calculate the aldosterone concentration in the samples based on the standard curve.

Conclusion

Metoprolol hydrochloride exerts a significant and clinically relevant inhibitory effect on the renin-angiotensin-aldosterone system. Its primary mechanism of action, the blockade of β1-adrenergic receptors on juxtaglomerular cells, leads to a marked reduction in plasma renin activity. This, in turn, attenuates the downstream production of angiotensin II and aldosterone, contributing to metoprolol's therapeutic effects in hypertension and heart failure. The quantitative data consistently support this suppressive role, although the long-term effects on aldosterone may be more variable, particularly in patients on concurrent ACE inhibitor therapy. The experimental protocols detailed herein provide a framework for the robust and reproducible assessment of these effects in research and drug development settings. A thorough understanding of metoprolol's interaction with the RAAS is essential for optimizing its clinical use and for the development of future cardiovascular therapies.

References

Investigating the Off-Target Effects of Metoprolol Hydrochloride in Neuronal Cells: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metoprolol (B1676517), a widely prescribed cardioselective β1-adrenergic receptor antagonist, is primarily known for its efficacy in managing cardiovascular conditions. However, its moderate lipophilicity allows it to cross the blood-brain barrier, leading to a range of central nervous system (CNS) side effects.[1][2][3] While its on-target β1-adrenergic blockade in the CNS is understood to contribute to some of these effects, a growing body of evidence points towards significant off-target mechanisms within neuronal cells. This technical guide provides a comprehensive investigation into these off-target effects, with a particular focus on the disruption of sterol biosynthesis, induction of oxidative stress, mitochondrial dysfunction, and apoptosis. Detailed experimental protocols, quantitative data summaries, and visual diagrams of key pathways and workflows are presented to facilitate further research and a deeper understanding of metoprolol's neurological impact.

Introduction

Metoprolol hydrochloride is a cornerstone in the treatment of hypertension, angina pectoris, and heart failure. Its therapeutic action is primarily mediated by the competitive inhibition of β1-adrenergic receptors in cardiac tissue.[4] However, the frequent reports of CNS-related adverse effects, including fatigue, sleep disturbances, hallucinations, and cognitive impairment, necessitate a closer examination of its activity within the brain.[1][2] These neurological manifestations suggest that metoprolol's interaction with neuronal cells extends beyond its intended pharmacological target.

This guide consolidates current in vitro findings on the off-target effects of metoprolol in neuronal cells, providing a foundational resource for researchers in neuropharmacology and drug development. The primary off-target mechanism explored is the inhibition of 7-dehydrocholesterol (B119134) reductase (DHCR7), a critical enzyme in the cholesterol biosynthesis pathway. Additionally, evidence for metoprolol-induced oxidative stress, mitochondrial impairment, and programmed cell death in neuronal contexts is reviewed.

Data Presentation: Quantitative Analysis of Off-Target Effects

The following tables summarize the key quantitative findings from in vitro studies investigating the off-target effects of metoprolol in neuronal and other relevant cell lines.

Table 1: Inhibition of Sterol Biosynthesis by Metoprolol in Neuronal Cells

Cell LineMetoprolol ConcentrationDuration of ExposureFold Change in 7-DHC/Cholesterol Ratio (vs. Control)Reference
Mouse Neuro2a1 µM48 hours~5[5]
Primary Mouse Neurons1 µM6 days~50[5]
Primary Mouse Astrocytes1 µM6 days~100[5]

Table 2: Effects of Metoprolol on Neuronal Cell Viability and Apoptosis

Cell LineAssayMetoprolol ConcentrationDuration of ExposureObservationReference
H9c2 (Cardiomyoblasts)Cell Viability>10 µMNot SpecifiedReduced cell viability[4]
Leukemic (U937, MOLT-4)MTT Assay100 - 1000 µg/ml48 - 72 hoursDose- and time-dependent cytotoxicity[6][7]
Renal Tissue (in vivo)Caspase-3 ImmunohistochemistryNot SpecifiedNot SpecifiedDownregulation of apoptosis[8]

Note: Data on direct neuronal cell viability (IC50) and specific apoptosis induction by metoprolol is limited and requires further investigation. The data from non-neuronal cells is included to provide context for potential cytotoxic effects.

Table 3: Metoprolol's Impact on Oxidative Stress and Mitochondrial Function

Cell Line/ModelAssayMetoprolol ConcentrationObservationReference
Nontarget Nymphs (in vivo)Biochemical Assays0.05 - 0.5 µg/LDecreased antioxidant enzyme activities, increased oxidative injury[9]
H9c2 (Cardiomyoblasts)DCF FluorescenceNot SpecifiedAttenuated Ang II-induced ROS generation[10]
Human Patient (Case Study)Clinical ObservationTherapeutic DosingAggravated mitochondrial dysfunction[11]

Note: Direct quantitative data from in vitro neuronal models for these effects is an area for future research.

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the off-target effects of metoprolol in neuronal cells.

Cell Culture
  • Cell Lines: Mouse neuroblastoma (Neuro2a) cells or primary cortical neurons are suitable models.

  • Culture Medium: For Neuro2a cells, use Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. For primary neurons, use Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (CCK-8 Assay)
  • Cell Seeding: Seed neuronal cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.[12][13][14][15]

  • Drug Treatment: Prepare serial dilutions of this compound in the appropriate culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle control (medium without the drug).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • CCK-8 Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.[12][13][14][15]

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[12][13][14][15]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control.

Mitochondrial Membrane Potential Assay (JC-1 Assay)
  • Cell Seeding and Treatment: Seed and treat neuronal cells with metoprolol as described for the cell viability assay.

  • JC-1 Staining: Prepare a 2 µM working solution of JC-1 dye in pre-warmed culture medium.[16][17][18] Remove the drug-containing medium and add the JC-1 staining solution to each well.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C in the dark.[16][17][18]

  • Washing: Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS).

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader. Measure green fluorescence (monomers) at an excitation/emission of ~485/530 nm and red fluorescence (J-aggregates) at an excitation/emission of ~585/590 nm.

  • Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.

Apoptosis Assay (Caspase-Glo® 3/7 Assay)
  • Cell Seeding and Treatment: Seed and treat neuronal cells with metoprolol in a white-walled 96-well plate as described previously.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Incubate the plate at room temperature for 1-2 hours in the dark.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: An increase in luminescence corresponds to increased caspase-3/7 activity and apoptosis.

Sterol Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
  • Cell Culture and Treatment: Culture and treat neuronal cells with metoprolol as previously described.

  • Cell Lysis and Sterol Extraction: After treatment, wash cells with PBS and lyse them. Perform a liquid-liquid extraction to isolate the sterols.

  • Sample Preparation: Dry the extracted sterols under a stream of nitrogen and reconstitute them in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Use a suitable LC column and a mass spectrometer to separate and quantify 7-dehydrocholesterol and cholesterol.

  • Data Analysis: Calculate the ratio of 7-DHC to cholesterol. An increased ratio in metoprolol-treated cells compared to controls indicates DHCR7 inhibition.

Mandatory Visualizations

Signaling Pathways

Metoprolol_Off_Target_Pathway Metoprolol_ext Metoprolol (Extracellular) Metoprolol_int Metoprolol (Intracellular) Metoprolol_ext->Metoprolol_int DHCR7 7-Dehydrocholesterol Reductase (DHCR7) Metoprolol_int->DHCR7 Inhibits Mitochondrion Mitochondrion Metoprolol_int->Mitochondrion Impacts Cholesterol Cholesterol DHCR7->Cholesterol Catalyzes Seven_DHC 7-Dehydrocholesterol (7-DHC) Seven_DHC->DHCR7 Substrate ROS Reactive Oxygen Species (ROS) Mitochondrion->ROS Increases Caspases Caspases Mitochondrion->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis

Caption: Metoprolol's off-target signaling in neuronal cells.

Experimental Workflows

Experimental_Workflow cluster_setup Experiment Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis and Interpretation start Start cell_culture Neuronal Cell Culture (e.g., Neuro2a) start->cell_culture drug_prep Prepare Metoprolol Concentrations cell_culture->drug_prep cell_treatment Treat Cells with Metoprolol drug_prep->cell_treatment viability Cell Viability (CCK-8) cell_treatment->viability mito Mitochondrial Potential (JC-1) cell_treatment->mito apoptosis Apoptosis (Caspase-Glo 3/7) cell_treatment->apoptosis sterol Sterol Analysis (LC-MS/MS) cell_treatment->sterol data_acq Data Acquisition viability->data_acq mito->data_acq apoptosis->data_acq sterol->data_acq quant Quantitative Analysis data_acq->quant interpretation Interpretation of Off-Target Effects quant->interpretation end End interpretation->end

Caption: Workflow for investigating metoprolol's off-target effects.

Discussion and Future Directions

The evidence presented in this guide strongly indicates that this compound exerts significant off-target effects in neuronal cells, most notably through the inhibition of sterol biosynthesis. The accumulation of 7-DHC due to DHCR7 inhibition is a critical finding, as altered sterol metabolism is implicated in various neurodevelopmental and neurodegenerative disorders.[19] This off-target effect may underlie some of the CNS-related side effects observed in patients treated with metoprolol.

The preliminary evidence suggesting metoprolol's involvement in oxidative stress and mitochondrial dysfunction warrants further, more detailed investigation in neuronal models. Quantitative studies employing assays such as the JC-1 and cellular ROS detection methods are crucial to substantiate these findings. Similarly, the role of metoprolol in neuronal apoptosis remains an open question that can be addressed through rigorous application of caspase activity assays and other markers of programmed cell death.

Future research should focus on:

  • Dose-Response Studies: Establishing clear dose-response curves and IC50 values for metoprolol's off-target effects in various neuronal cell types.

  • Comparative Analysis: Expanding the comparison of off-target effects across a wider range of beta-blockers to identify those with a more favorable neurological safety profile.

  • In Vivo Correlation: Translating these in vitro findings to in vivo animal models to understand the physiological and behavioral consequences of these off-target effects.

  • Human iPSC-derived Neurons: Utilizing patient-derived neuronal models to investigate individual differences in susceptibility to metoprolol's neurotoxicity.

Conclusion

This technical guide provides a comprehensive overview of the current understanding of the off-target effects of this compound in neuronal cells. The inhibition of sterol biosynthesis is a key, well-documented off-target mechanism. The potential for metoprolol to induce oxidative stress, mitochondrial dysfunction, and apoptosis in neurons highlights the need for continued research in this area. The provided data, experimental protocols, and visual diagrams serve as a valuable resource for the scientific community to further unravel the complex neuropharmacology of this widely used cardiovascular drug. A deeper understanding of these off-target effects is paramount for the development of safer and more effective therapeutic strategies.

References

In-Depth Technical Guide: Molecular Docking Studies of Metoprolol Hydrochloride with Beta-1 Adrenergic Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metoprolol, a cardioselective β1-adrenergic receptor antagonist, is a cornerstone in the management of cardiovascular diseases.[1][2] Its therapeutic efficacy is rooted in its specific interaction with the beta-1 adrenergic receptor (β1-AR), a G-protein coupled receptor (GPCR) predominantly expressed in cardiac tissue.[1] Molecular docking studies are pivotal in elucidating the atomic-level details of this interaction, providing invaluable insights for structure-based drug design and the development of next-generation cardiovascular therapeutics. This technical guide offers a comprehensive overview of the molecular docking of Metoprolol hydrochloride with the β1-AR, detailing experimental protocols, quantitative interaction data, and the underlying signaling pathways.

Beta-1 Adrenergic Receptor Signaling Pathways

The β1-AR is a key regulator of cardiac function. Upon binding of endogenous catecholamines like norepinephrine (B1679862) and epinephrine, the receptor activates a cascade of intracellular signaling events. The canonical pathway involves the coupling of the receptor to a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), a secondary messenger that activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, leading to increased heart rate, contractility, and conduction velocity. Metoprolol competitively blocks the binding of these catecholamines, thereby attenuating this signaling cascade and reducing myocardial oxygen demand.[3][4]

Recent studies have also suggested the existence of biased agonism, where ligands can preferentially activate certain downstream signaling pathways over others. In the context of the β1-AR, this could involve G-protein-independent pathways mediated by β-arrestins.[5]

Beta1_Adrenergic_Signaling Metoprolol Metoprolol beta1AR Beta-1 Adrenergic Receptor (β1-AR) Metoprolol->beta1AR Blocks Gs Gs-Protein beta1AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP cAMP cAMP AC->cAMP Produces ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Increased Heart Rate & Contractility PKA->Cellular_Response Phosphorylates Targets Molecular_Docking_Workflow cluster_preparation Preparation cluster_docking Docking Simulation cluster_analysis Post-Docking Analysis Receptor_Prep Receptor Preparation (PDB: 7BVQ) Define_Grid Define Binding Site (Grid Box) Receptor_Prep->Define_Grid Ligand_Prep Ligand Preparation (Metoprolol HCl) Ligand_Prep->Define_Grid Run_Docking Run Docking (e.g., AutoDock Vina) Define_Grid->Run_Docking Analyze_Poses Analyze Binding Poses Run_Docking->Analyze_Poses Interaction_Analysis Interaction Analysis (H-bonds, Hydrophobic) Analyze_Poses->Interaction_Analysis Metoprolol_Interaction cluster_receptor β1-AR Binding Pocket Metoprolol Metoprolol Asp121 Asp121 Metoprolol->Asp121 H-Bond Ser212 Ser212 Metoprolol->Ser212 H-Bond Asn310 Asn310 Metoprolol->Asn310 H-Bond Phe306 Phe306 Metoprolol->Phe306 Hydrophobic Trp303 Trp303 Metoprolol->Trp303 Hydrophobic Phe307 Phe307 Metoprolol->Phe307 π-stacking

References

Metabolomic Profiling of Metoprolol Hydrochloride Treatment in Hypertension: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolomic shifts associated with Metoprolol (B1676517) hydrochloride treatment in hypertensive individuals. It delves into the quantitative changes observed in various metabolites, detailed experimental protocols for metabolomic analysis, and the underlying signaling pathways affected by this widely prescribed beta-blocker.

Introduction: The Metabolomic Lens on Antihypertensive Therapy

Hypertension, a major risk factor for cardiovascular disease, necessitates effective pharmacological management. Metoprolol, a selective β1-adrenergic receptor antagonist, is a cornerstone of antihypertensive therapy.[1] Its primary mechanism involves reducing heart rate and cardiac output.[2] However, the systemic metabolic consequences of metoprolol treatment are complex and not fully elucidated. Metabolomics, the comprehensive analysis of small molecule metabolites, offers a powerful tool to unravel these intricate metabolic perturbations, providing insights into the drug's efficacy, off-target effects, and inter-individual variability in response.[3][4] This guide synthesizes current research on the metabolomic profiling of metoprolol treatment in hypertension, with a focus on urinary and plasma metabolites.

Quantitative Metabolomic Alterations with Metoprolol Treatment

Metoprolol administration induces significant changes in the metabolic profiles of hypertensive patients, particularly in urinary and plasma composition. These alterations reflect the drug's influence on host metabolism and the gut microbiome.

Urinary Metabolomic Profile

Studies utilizing Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF MS) have identified significant changes in the urinary metabolome of hypertensive patients following metoprolol treatment. A key finding is the notable increase in several gut microbiota-derived metabolites.[3][5]

Table 1: Quantitative Changes in Urinary Metabolites Following Metoprolol Treatment

MetaboliteFold Change (Metoprolol vs. Control)p-valuePutative Origin
Hydroxyhippuric acid1.8< 0.05Gut Microbiota
Hippuric acid1.5< 0.05Gut Microbiota
Methyluric acid1.6< 0.05Gut Microbiota

Data synthesized from Brocker et al. (2020).[3]

The elevation of these metabolites suggests that metoprolol therapy may modulate the composition or metabolic activity of the gut microbiome.[3]

Plasma Metabolomic Profile

Metabolomic analysis of plasma from hypertensive individuals treated with metoprolol has revealed associations between specific metabolites and blood pressure response. One study identified a link between baseline levels of certain fatty acids and the systolic blood pressure (SBP) response to metoprolol.[4][6]

Table 2: Association of Plasma Metabolites with Systolic Blood Pressure Response to Metoprolol

MetaboliteAssociation with SBP Responseβ-coefficientp-value
Caprate (a medium-chain fatty acid)Greater SBP reduction-1.7 ± 0.60.006

Data from Gong et al. (2021).[4][6]

This finding suggests that baseline lipid metabolism may be a determinant of the antihypertensive efficacy of metoprolol.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, focusing on untargeted metabolomic analysis of urine and plasma.

Urinary Metabolomics via UPLC-QTOF MS

This protocol is based on the methodology described by Brocker et al. (2020) for the analysis of urinary metabolites.[3]

3.1.1. Sample Preparation

  • Thaw frozen urine samples on ice.

  • Centrifuge samples at 14,000 x g for 10 minutes at 4°C to pellet cellular debris.

  • Transfer 100 µL of the supernatant to a new microcentrifuge tube.

  • Add 400 µL of ice-cold methanol (B129727) to precipitate proteins.

  • Vortex for 1 minute and incubate at -20°C for 20 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of 50% methanol in water.

  • Vortex and centrifuge at 14,000 x g for 5 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for analysis.

3.1.2. UPLC-QTOF MS Analysis

  • Chromatography System: Waters ACQUITY UPLC System

  • Column: Waters ACQUITY UPLC BEH C18 column (2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient Elution:

    • 0-1 min: 2% B

    • 1-12 min: 2-98% B

    • 12-15 min: 98% B

    • 15-15.1 min: 98-2% B

    • 15.1-18 min: 2% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Waters Xevo G2-S QTOF

  • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes

  • Capillary Voltage: 3.0 kV (positive), 2.5 kV (negative)

  • Sampling Cone Voltage: 30 V

  • Source Temperature: 120°C

  • Desolvation Temperature: 500°C

  • Desolvation Gas Flow: 800 L/hr

  • Cone Gas Flow: 50 L/hr

  • Mass Range: m/z 50-1200

  • Data Acquisition: MSE mode

3.1.3. Data Processing and Analysis

  • Raw data are processed using software such as Progenesis QI (Waters).

  • Peak picking, alignment, and normalization are performed.

  • Metabolite identification is achieved by comparing the m/z, retention time, and MS/MS fragmentation patterns with databases such as the Human Metabolome Database (HMDB) and METLIN.

  • Statistical analysis (e.g., t-tests, volcano plots, and pathway analysis) is performed using platforms like MetaboAnalyst.

Plasma Metabolomics via LC-MS/MS

This protocol is a representative methodology for the targeted and untargeted analysis of plasma metabolites, as would be employed in studies like Gong et al. (2021).[4][6]

3.2.1. Sample Preparation

  • Thaw frozen plasma samples on ice.

  • To 100 µL of plasma, add 400 µL of ice-cold methanol containing internal standards.

  • Vortex for 1 minute to precipitate proteins.

  • Incubate at -20°C for 30 minutes.

  • Centrifuge at 16,000 x g for 20 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex and centrifuge to pellet any remaining debris.

  • Transfer the supernatant to an autosampler vial.

3.2.2. LC-MS/MS Analysis

  • Chromatography System: Agilent 1290 Infinity II LC System or equivalent.

  • Column: ZORBAX RRHD C18 column (2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient to separate a wide range of metabolites.

  • Flow Rate: 0.3-0.5 mL/min.

  • Column Temperature: 45°C.

  • Injection Volume: 2-10 µL.

  • Mass Spectrometer: Agilent 6545 Q-TOF LC/MS or a triple quadrupole mass spectrometer for targeted analysis.

  • Ionization Mode: ESI, positive and negative modes.

  • Instrument Settings: Optimized for the specific metabolites of interest (e.g., capillary voltage, fragmentor voltage, collision energy).

3.2.3. Data Processing and Analysis

  • Data acquisition and initial processing are performed using the instrument's native software (e.g., MassHunter for Agilent).

  • For untargeted analysis, feature detection, alignment, and filtering are conducted using software like XCMS or MS-DIAL.

  • Metabolite annotation is performed against spectral libraries and databases.

  • For targeted analysis, metabolite quantification is based on the peak area ratios of the analyte to the internal standard.

  • Statistical analysis is performed to identify significant differences between treatment groups.

Signaling Pathways and Experimental Workflows

Metoprolol's effects on the metabolome are a consequence of its interaction with specific signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate these pathways and the experimental workflows used to study them.

Metoprolol Metabolism Pathway

Metoprolol is primarily metabolized in the liver by the cytochrome P450 enzyme CYP2D6.[2][3]

Metoprolol_Metabolism Metoprolol Metoprolol alpha_hydroxymetoprolol α-Hydroxymetoprolol Metoprolol->alpha_hydroxymetoprolol CYP2D6 O_desmethylmetoprolol O-Desmethylmetoprolol Metoprolol->O_desmethylmetoprolol CYP2D6 Metoprolol_Acid Metoprolol Acid O_desmethylmetoprolol->Metoprolol_Acid Oxidation

Caption: Primary metabolic pathways of metoprolol via CYP2D6.

β1-Adrenergic Receptor Signaling and Downstream Metabolic Effects

Metoprolol's therapeutic action stems from its blockade of the β1-adrenergic receptor, which has downstream consequences on cellular metabolism, particularly in cardiac and adipose tissues.

Beta1_Signaling cluster_receptor β1-Adrenergic Receptor Signaling cluster_metabolism Downstream Metabolic Effects Catecholamines Catecholamines (e.g., Norepinephrine) Beta1_Receptor β1-Adrenergic Receptor Catecholamines->Beta1_Receptor Metoprolol Metoprolol Metoprolol->Beta1_Receptor G_Protein Gs Protein Beta1_Receptor->G_Protein Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase cAMP cAMP Adenylate_Cyclase->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Fatty_Acid_Oxidation Fatty Acid Oxidation PKA->Fatty_Acid_Oxidation Inhibition Glucose_Uptake Glucose Uptake & Oxidation PKA->Glucose_Uptake Stimulation

Caption: Metoprolol blocks β1-adrenergic signaling, impacting cellular metabolism.

Experimental Workflow for Metabolomic Profiling

The following diagram outlines a typical workflow for a metabolomics study investigating the effects of metoprolol.

Metabolomics_Workflow Patient_Cohort Hypertensive Patient Cohort Metoprolol_Treatment Metoprolol Treatment Group Patient_Cohort->Metoprolol_Treatment Control_Group Control/Baseline Group Patient_Cohort->Control_Group Sample_Collection Sample Collection (Urine, Plasma) Metoprolol_Treatment->Sample_Collection Control_Group->Sample_Collection Sample_Preparation Sample Preparation (Extraction, Derivatization) Sample_Collection->Sample_Preparation LC_MS_Analysis UPLC-QTOF MS Analysis Sample_Preparation->LC_MS_Analysis Data_Processing Data Processing (Peak Picking, Alignment) LC_MS_Analysis->Data_Processing Statistical_Analysis Statistical Analysis (Univariate, Multivariate) Data_Processing->Statistical_Analysis Metabolite_Identification Metabolite Identification Statistical_Analysis->Metabolite_Identification Pathway_Analysis Pathway Analysis Metabolite_Identification->Pathway_Analysis Biomarker_Discovery Biomarker Discovery & Mechanistic Insights Pathway_Analysis->Biomarker_Discovery

Caption: A standard workflow for a clinical metabolomics study.

Conclusion and Future Directions

Metabolomic profiling of metoprolol treatment in hypertension has provided valuable insights into its systemic effects beyond β1-adrenergic receptor blockade. The observed alterations in gut microbiota-derived metabolites and plasma fatty acids highlight the intricate interplay between metoprolol, the host, and its microbiome. Future research should focus on larger, multi-omic studies to further delineate the metabolic pathways affected by metoprolol and to identify predictive biomarkers for treatment response and adverse effects. A deeper understanding of these metabolic signatures will pave the way for a more personalized approach to hypertension management.

References

A Technical Guide to the Role of Metoprolol Hydrochloride in Mitigating Ischemic Heart Injury

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ischemic heart disease remains a leading cause of morbidity and mortality worldwide. The damage incurred during an ischemic event, and subsequent reperfusion, is a complex process involving excessive sympathetic stimulation, inflammation, apoptosis, and oxidative stress. Metoprolol (B1676517) hydrochloride, a cardioselective β1-adrenergic receptor antagonist, has emerged as a critical therapeutic agent in mitigating this damage. This technical guide provides an in-depth analysis of the multifaceted mechanisms through which metoprolol exerts its cardioprotective effects. It consolidates quantitative data from pivotal studies, details common experimental protocols, and visualizes the intricate signaling pathways involved. The evidence presented underscores metoprolol's role not only in reducing myocardial oxygen demand but also in actively modulating key pathological processes of ischemia-reperfusion injury, such as inhibiting neutrophil-mediated inflammation and reducing cardiomyocyte apoptosis.

Core Mechanism of Action: β1-Adrenergic Receptor Blockade

Metoprolol is a cardioselective β-blocker that competitively and selectively inhibits β1-adrenergic receptors, which are predominantly located in the heart.[1][2][3] During myocardial ischemia, there is a surge in circulating catecholamines (epinephrine and norepinephrine), leading to excessive stimulation of these receptors.[4] This sympathetic overactivation increases heart rate (chronotropy), myocardial contractility (inotropy), and blood pressure, thereby elevating myocardial oxygen consumption and exacerbating the oxygen supply-demand mismatch.[2][3]

Metoprolol's primary therapeutic action is to counteract these effects. By blocking catecholamine binding, it reduces the activation of the intracellular G-protein signaling cascade, leading to decreased production of cyclic adenosine (B11128) monophosphate (cAMP) and reduced activity of protein kinase A (PKA).[1][2] The net results are:

  • Reduced Heart Rate: Slowing the heart rate prolongs the diastolic period, which is when the majority of coronary perfusion occurs, thus improving blood flow to the ischemic myocardium.[3]

  • Decreased Myocardial Contractility: This reduces the force of contraction, lowering the heart's workload.[1][2]

  • Lowered Blood Pressure: This decreases the afterload against which the heart must pump.[1]

Collectively, these actions decrease myocardial oxygen demand, a cornerstone of its anti-ischemic effect.[2][5]

Signaling Pathway: β1-Adrenergic Receptor Blockade by Metoprolol

Beta1_Adrenergic_Signaling cluster_EC Extracellular Space cluster_Membrane Cell Membrane cluster_IC Intracellular Space Catecholamines Catecholamines (Epinephrine, Norepinephrine) Beta1_AR β1-Adrenergic Receptor Catecholamines->Beta1_AR Binds & Activates G_Protein Gs Protein Beta1_AR->G_Protein Activates Metoprolol Metoprolol Metoprolol->Beta1_AR Competitively Blocks AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_Channels L-type Ca²⁺ Channels PKA->Ca_Channels Phosphorylates Calcium Ca²⁺ Influx Ca_Channels->Calcium Contraction Increased Contractility & Heart Rate Calcium->Contraction

Caption: Metoprolol competitively blocks β1-adrenergic receptors, preventing catecholamine-induced signaling.

Multifaceted Cardioprotection in Ischemic Injury

Beyond reducing oxygen demand, metoprolol actively mitigates several key pathological aspects of ischemia-reperfusion (I/R) injury.

Reduction of Myocardial Infarct Size

A significant body of evidence from both animal models and human clinical trials demonstrates that early intravenous administration of metoprolol, particularly before reperfusion, reduces the final infarct size.[6][7][8] The METOCARD-CNIC trial was a landmark study showing that early IV metoprolol in patients with anterior ST-segment elevation myocardial infarction (STEMI) significantly reduced infarct size as measured by cardiac magnetic resonance (CMR).[6][9]

Anti-Inflammatory Effects: A Unique Property

Recent research has unveiled a non-class effect of metoprolol: its ability to abrogate exacerbated inflammation by targeting neutrophils.[10][11] During I/R, neutrophils are recruited to the injured myocardium, where their activation can cause significant collateral damage.[8] Metoprolol has been shown to disrupt neutrophil dynamics and reduce their infiltration into the ischemic tissue.[8][10] This effect is not shared by other beta-blockers like atenolol (B1665814) or propranolol (B1214883) and is thought to be related to a unique conformational change metoprolol induces in the β1-adrenergic receptor, a phenomenon known as biased agonism.[10][11]

Attenuation of Cardiomyocyte Apoptosis

Apoptosis, or programmed cell death, is a major contributor to cell loss in I/R injury.[8][12] Metoprolol has been demonstrated to reduce the rate of cardiomyocyte apoptosis.[12][13] This anti-apoptotic effect is associated with the modulation of key regulatory proteins. Studies in rat models show that metoprolol can increase the expression of the anti-apoptotic protein Bcl-2 while inhibiting the expression of pro-apoptotic proteins like Bax and activated caspases (e.g., caspase-3 and caspase-9).[12][14]

Mitigation of Oxidative Stress

Ischemia and reperfusion lead to a burst of reactive oxygen species (ROS), causing oxidative stress and lipid peroxidation, which damages cellular membranes.[15][16] Metoprolol helps to reduce this oxidative damage.[16][17] Experimental studies have shown that metoprolol treatment is associated with lower levels of malondialdehyde (MDA), a marker of lipid peroxidation, and higher levels of glutathione (B108866) (GSH), a key intracellular antioxidant.[17]

Preservation of Mitochondrial Function and Energy Metabolism

Mitochondria are central to both cell survival and death during I/R injury.[18] While evidence is somewhat mixed, some studies suggest metoprolol has beneficial effects on mitochondrial function.[19][20] In animal models, metoprolol administration preserved mitochondrial respiratory function and maintained higher levels of adenosine-5'-triphosphate (B57859) (ATP) in the ischemic myocardium.[20] This may be due to both the reduction in cardiac work and a direct effect on fatty acid metabolism within the mitochondria.[20]

Attenuation of Adverse Cardiac Remodeling and Fibrosis

Following myocardial infarction, the heart undergoes a process of remodeling that can lead to fibrosis and heart failure. Metoprolol treatment has been shown to mitigate these adverse changes. One proposed mechanism involves the upregulation of A-kinase anchoring protein 5 (AKAP5). Metoprolol treatment in rats post-injury was associated with restored AKAP5 expression, which in turn suppressed pro-fibrotic signaling pathways involving NFATc3 and GATA4.

Signaling Pathway: Metoprolol's Pleiotropic Cardioprotective Mechanisms

Metoprolol_Cardioprotection cluster_mechanisms Primary & Pleiotropic Mechanisms cluster_outcomes Cardioprotective Outcomes Metoprolol Metoprolol Hydrochloride B1_Block β1-Adrenergic Receptor Blockade Metoprolol->B1_Block Neutrophil Inhibition of Neutrophil Infiltration (Biased Agonism) Metoprolol->Neutrophil Apoptosis_Mod Modulation of Apoptosis Pathways Metoprolol->Apoptosis_Mod Oxidative Reduction of Oxidative Stress Metoprolol->Oxidative Remodeling_Mod Modulation of Remodeling/Fibrosis Metoprolol->Remodeling_Mod O2_Demand ↓ Myocardial O₂ Demand B1_Block->O2_Demand Inflammation ↓ Inflammation Neutrophil->Inflammation Cell_Death ↓ Cardiomyocyte Apoptosis Apoptosis_Mod->Cell_Death ROS ↓ ROS & Lipid Peroxidation Oxidative->ROS Fibrosis ↓ Adverse Remodeling & Fibrosis Remodeling_Mod->Fibrosis Infarct Reduced Infarct Size O2_Demand->Infarct Inflammation->Infarct Cell_Death->Infarct ROS->Infarct

Caption: Metoprolol mitigates ischemic injury through multiple interconnected pathways.

Quantitative Data Summary

The following tables summarize quantitative data from key studies investigating the effects of metoprolol on ischemic heart injury.

Table 1: Effect of Metoprolol on Myocardial Infarct Size and Cardiac Function | Study (Model) | Intervention Group | Control Group | Parameter | Result | p-value | Citation | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | METOCARD-CNIC (Human STEMI) | IV Metoprolol | No Metoprolol | Infarct Size (g, by MRI) | 25.6 ± 15.3 | 32.0 ± 22.2 | 0.012 |[9] | | METOCARD-CNIC (Human STEMI) | IV Metoprolol | No Metoprolol | Peak Creatine (B1669601) Kinase (IU/L) | 2397 ± 214 | 3176 ± 254 | 0.019 |[6] | | Clemente-Moragón et al. (Mouse I/R) | Metoprolol | Vehicle | Infarct Size (% of LV) | 18.0 ± 0.03 | 35.9 ± 0.03 | < 0.01 |[10] | | Ibanez et al. (Pig I/R) | Pre-reperfusion Metoprolol | Placebo | Salvaged Myocardium (% of at-risk) | 31 ± 4 | 7 ± 3 | < 0.05 |[8] |

Table 2: Anti-Inflammatory and Anti-Apoptotic Effects of Metoprolol

Study (Model) Intervention Group Control Group Parameter Result p-value Citation
Clemente-Moragón et al. (Mouse I/R) Metoprolol Vehicle Myocardial Neutrophil Infiltration ~60% reduction < 0.05 [10]
He et al. (Rat CME) Metoprolol CME + Saline Myocardial Apoptotic Rate Significantly reduced < 0.05 [14]
He et al. (Rat CME) Metoprolol CME + Saline Activated Caspase-3 Expression Significantly reduced < 0.05 [14]

| Li et al. (Rat CHD) | Metoprolol | Model Group | Serum TNF-α, IL-6, IL-1β | Significantly decreased | < 0.05 |[12] |

Table 3: Effects of Metoprolol on Oxidative Stress and Energy Metabolism | Study (Model) | Intervention Group | Control Group | Parameter | Result | p-value | Citation | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Yildirim et al. (Guinea Pig Heart) | Metoprolol | Control | Tissue MDA (nmol/g) | 31.0 ± 5.5 | 53.5 ± 4.2 | 0.0002 |[17] | | Yildirim et al. (Guinea Pig Heart) | Metoprolol | Control | Tissue GSH (μmol/g) | 1.08 ± 0.20 | 0.80 ± 0.07 | 0.001 |[17] | | Shattock et al. (Dog Heart) | Metoprolol (0.5 mg/kg) | Control | ATP Content (% of non-ischemic) | 46.3% | 27.5% | Significant |[20] |

Experimental Protocols

Reproducible and well-defined experimental models are crucial for studying the effects of therapeutic agents like metoprolol.

Animal Model: Myocardial Infarction by Coronary Artery Ligation

This is the most common model to induce myocardial infarction in rodents and larger animals.[21][22][23]

  • Animal Species: Sprague-Dawley or Wistar rats are commonly used. For larger animal studies, Yorkshire pigs are often selected due to the similarity of their coronary anatomy to humans.[8][21]

  • Anesthesia: Anesthesia can be induced with a combination of agents such as ketamine and xylazine, or medetomidine-midazolam-butorphanol.[21][23] Animals are then intubated and maintained on mechanical ventilation with an inhalant anesthetic like isoflurane.[21]

  • Surgical Procedure:

    • A left thoracotomy is performed to expose the heart.[24]

    • The pericardium is incised, and the left anterior descending (LAD) coronary artery is identified.

    • A suture (e.g., 6-0 silk) is passed underneath the LAD artery.

    • For an ischemia-reperfusion model, the artery is occluded by tightening the suture for a defined period (e.g., 30-45 minutes) and then reperfused by releasing the suture.[10] For a permanent infarction model, the suture is tied permanently.[24]

  • Confirmation of Ischemia: Successful ligation is confirmed by the observation of blanching and cyanosis in the anterior wall of the left ventricle.[21]

  • Drug Administration: Metoprolol or a vehicle control is typically administered intravenously at a specific time point, such as 35 minutes into a 45-minute occlusion period, to test its pre-reperfusion efficacy.[10]

Key Methodologies for Assessing Cardioprotection
  • Infarct Size Measurement: At the end of the experiment (e.g., 24 hours post-reperfusion), the heart is excised. The aorta is cannulated, and the coronary arteries are perfused with 2,3,5-triphenyltetrazolium chloride (TTC) stain. Viable myocardium stains red, while the infarcted area remains pale white. The heart is sectioned, and the areas are quantified using image analysis software.[23]

  • Cardiac Enzyme Analysis: Blood samples are collected to measure levels of cardiac injury markers, such as creatine kinase-MB (CK-MB) or cardiac troponins, using ELISA or other immunoassays.[4][6]

  • Apoptosis Detection (TUNEL Assay): Myocardial tissue sections are processed for Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) staining. This method labels the fragmented DNA of apoptotic cells, allowing for their quantification by microscopy.[13][14]

  • Protein Expression (Western Blot): Protein lysates from myocardial tissue are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against proteins of interest (e.g., Caspase-3, Bcl-2, Bax, P-Akt). Secondary antibodies conjugated to an enzyme allow for detection and quantification.[8][12]

Experimental Workflow Visualization

Experimental_Workflow start Animal Acclimation anesthesia Anesthesia & Intubation start->anesthesia surgery Thoracotomy & Heart Exposure anesthesia->surgery ligation LAD Coronary Artery Ligation (Ischemia Induction) surgery->ligation treatment Randomized Treatment (IV Metoprolol or Vehicle) ligation->treatment During Ischemia reperfusion Suture Release (Reperfusion) treatment->reperfusion closure Chest Closure & Recovery reperfusion->closure monitoring Post-Operative Monitoring (e.g., 24 hours) closure->monitoring euthanasia Euthanasia & Tissue Harvest monitoring->euthanasia analysis Endpoint Analysis: - Infarct Size (TTC) - Western Blot - TUNEL Assay - Histology euthanasia->analysis

Caption: A typical workflow for an in vivo ischemia-reperfusion injury study.

Conclusion and Future Directions

Metoprolol hydrochloride mitigates ischemic heart injury through a combination of its primary hemodynamic effects and several pleiotropic, non-class-dependent mechanisms. By reducing myocardial oxygen demand, inhibiting neutrophil-mediated inflammation, attenuating apoptosis and oxidative stress, and preserving mitochondrial function, metoprolol provides comprehensive cardioprotection. The evidence strongly suggests that the timing of administration is critical, with early intravenous delivery before reperfusion yielding the most significant benefit in reducing infarct size.

For researchers and drug development professionals, these findings highlight several key points:

  • The anti-inflammatory and biased agonism properties of metoprolol distinguish it from other β-blockers and present a novel avenue for therapeutic targeting.[10][11]

  • Future research should continue to elucidate the precise molecular signaling downstream of the unique metoprolol-β1AR interaction.

  • The development of new cardioprotective agents could be inspired by mimicking the multifaceted actions of metoprolol, targeting inflammation and apoptosis in addition to hemodynamic parameters.

References

Metoprolol Hydrochloride's Influence on Gene Expression in Cardiovascular Cells

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide:

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Metoprolol (B1676517), a cardioselective β1-adrenergic receptor blocker, is a cornerstone in the management of cardiovascular diseases. Its therapeutic efficacy is not solely dependent on its hemodynamic effects but also involves significant modulation of gene expression within cardiovascular cells. This document provides a comprehensive technical overview of the molecular mechanisms through which metoprolol hydrochloride alters the genetic landscape of cardiomyocytes. It details the primary signaling pathways affected, presents quantitative data on gene expression changes from pertinent studies, and outlines the experimental protocols utilized to generate this data. The aim is to furnish researchers, scientists, and drug development professionals with a foundational understanding of metoprolol's genomic impact, thereby facilitating further research and therapeutic innovation.

Core Signaling Pathways Modulated by Metoprolol

Metoprolol's primary mechanism of action is the competitive inhibition of β1-adrenergic receptors in cardiac tissue.[1] This blockade interrupts the canonical signaling cascade initiated by catecholamines, leading to widespread changes in downstream gene expression.

2.1 The β1-Adrenergic Receptor-cAMP-PKA Axis

The binding of catecholamines (e.g., norepinephrine) to β1-adrenergic receptors activates the Gs (stimulatory G-protein) alpha subunit, which in turn stimulates adenylyl cyclase to produce cyclic adenosine (B11128) monophosphate (cAMP).[2] Elevated cAMP levels activate Protein Kinase A (PKA), a critical enzyme that phosphorylates numerous intracellular proteins, including transcription factors that directly regulate gene expression.[2] Metoprolol's blockade of the β1-receptor prevents this entire cascade, reducing PKA activity and subsequently altering the phosphorylation state and activity of key genetic regulators.[2]

cluster_membrane Cardiomyocyte Membrane β1-AR β1-Adrenergic Receptor Gs Gs Protein β1-AR->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP  Converts Norepinephrine Norepinephrine Norepinephrine->β1-AR Activates Metoprolol Metoprolol Metoprolol->β1-AR Inhibits ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Transcription_Factors Transcription Factors PKA->Transcription_Factors Phosphorylates Gene_Expression Altered Gene Expression Transcription_Factors->Gene_Expression

Caption: Metoprolol inhibits the β1-adrenergic signaling cascade.

2.2 Regulation of G-proteins and Downstream Effectors

In heart failure, a notable desensitization of the β-adrenergic pathway occurs, partly due to the downregulation of β-receptors and an upregulation of the inhibitory G-protein alpha-subunits (Giα).[3] Treatment with metoprolol has been shown to partially reverse these pathological changes. It helps restore β1-adrenoceptor density and, importantly, decreases the elevated levels of inhibitory Giα.[3] This re-sensitization of the signaling pathway is a crucial aspect of its long-term therapeutic benefit. Furthermore, metoprolol can suppress the expression of pro-remodeling transcription factors like NFATc3 and GATA4, which are elevated during cardiac injury.[4]

Quantitative Data on Gene Expression Changes

Metoprolol treatment leads to significant alterations in the expression of genes involved in cardiac contraction, remodeling, fibrosis, and cell survival.

Table 1: Metoprolol's Influence on Genes Related to Cardiac Remodeling and Function

Gene Symbol Gene Name Primary Function Observed Effect of Metoprolol Quantitative Change Reference
Giα G-protein alpha-subunit (inhibitory) Inhibits adenylyl cyclase Downregulation Decreased to 74% of pre-treatment value [3]
ADRB1 Adrenergic Receptor Beta 1 Binds catecholamines Upregulation Increased from 34.0 to 44.7 fmol/mg protein [3]
AKAP5 A-Kinase Anchoring Protein 5 Scaffolding protein in signaling Upregulation Restores levels reduced by cardiac injury [4]
NFATc3 Nuclear Factor of Activated T-cells 3 Pro-hypertrophic transcription factor Downregulation Suppresses injury-induced increases [4]
GATA4 GATA Binding Protein 4 Pro-hypertrophic transcription factor Downregulation Suppresses injury-induced increases [4]
SERCA Sarcoplasmic/Endoplasmic Reticulum Ca2+-ATPase Calcium reuptake into SR Upregulation Associated with improved ejection fraction [5]
MYH6 Myosin Heavy Chain Alpha Adult contractile protein Upregulation Associated with functional improvement [5]

| MYH7 | Myosin Heavy Chain Beta | Fetal contractile protein (re-expressed in HF) | Downregulation | Associated with functional improvement |[5] |

Table 2: Metoprolol's Influence on Genes Related to Cardiac Fibrosis

Gene Symbol Gene Name Primary Function Observed Effect of Metoprolol Reference
COL1 Collagen Type I Major component of extracellular matrix Downregulation of injury-induced expression [4]

| COL3 | Collagen Type III | Component of extracellular matrix | Downregulation of injury-induced expression |[4] |

Experimental Protocols

The characterization of metoprolol's effects on gene expression relies on a combination of in vitro and in vivo models and standard molecular biology techniques.

4.1 In Vitro Cardiomyocyte Models

  • Cell Types: Primary neonatal rodent cardiomyocytes are frequently used due to their ease of isolation and manipulation.[6] Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are increasingly employed to provide a more clinically relevant human genetic background.[7]

  • Culture and Treatment: Cells are cultured under standard conditions. To simulate a disease state, they are often treated with a β-adrenergic agonist like isoproterenol (B85558) to induce a hypertrophic response. Metoprolol is then added to the culture medium at physiologically relevant concentrations to assess its ability to prevent or reverse these changes. The final step involves harvesting the cells for downstream analysis of RNA or protein.

Start Start Cell_Culture Culture Neonatal or hiPSC-Cardiomyocytes Start->Cell_Culture Stimulation Induce Hypertrophy (e.g., with Isoproterenol) Cell_Culture->Stimulation Treatment Administer Metoprolol Hydrochloride Stimulation->Treatment Incubation Incubate for 24-48 hours Treatment->Incubation Harvesting Harvest Cells Incubation->Harvesting Analysis RNA/Protein Extraction & Downstream Analysis Harvesting->Analysis End End Analysis->End

Caption: A typical experimental workflow for in vitro studies.

4.2 Gene Expression Analysis (Transcriptomics)

  • RNA Isolation: Total RNA is extracted from cell or tissue samples using commercially available kits, followed by assessment of its quantity and quality.

  • Quantitative PCR (qPCR): This technique is used to measure the expression level of specific target genes. cDNA is synthesized from RNA, and gene-specific primers are used to amplify the target sequence. The change in expression is typically calculated relative to a stable housekeeping gene.[8]

  • RNA-Sequencing (RNA-Seq): For a global, unbiased view of gene expression, RNA-Seq is employed. This involves preparing a library from the total RNA population, sequencing it on a high-throughput platform, and aligning the reads to a reference genome to quantify the expression of all genes.[7] This allows for the discovery of novel genes and pathways affected by metoprolol.

4.3 Protein Expression and Activity Analysis

  • Western Blotting: This method is used to detect and quantify specific proteins. Protein lysates from treated and untreated cells are separated by size via gel electrophoresis, transferred to a membrane, and probed with antibodies specific to the target protein (e.g., AKAP5, GATA4).[4]

  • Radioligand Binding Assays: To quantify receptor density (e.g., β1-adrenoceptors), myocardial biopsies or cell membranes are incubated with a radiolabeled ligand that specifically binds to the receptor of interest. The amount of bound radioactivity is then measured to determine receptor numbers.[3]

  • Enzyme Activity Assays: The functional state of signaling proteins can be assessed directly. For example, total Giα can be determined by pertussis toxin-catalyzed ADP ribosylation, which specifically labels the alpha subunit of Gi proteins.[3]

Conclusion and Future Perspectives

This compound fundamentally alters the genetic programming of cardiovascular cells by inhibiting the β1-adrenergic signaling pathway. This action reverses pathological gene expression profiles associated with heart failure, notably by upregulating key calcium-handling proteins and downregulating factors involved in cardiac hypertrophy and fibrosis.[3][4][5] The quantitative data and experimental frameworks presented herein underscore the deep molecular impact of this critical therapeutic agent.

Future research should aim to integrate multi-omics data (transcriptomics, proteomics, metabolomics) to build a more holistic network model of metoprolol's action. Investigating the drug's influence on non-coding RNAs (e.g., microRNAs, lncRNAs) and epigenetic modifications within cardiomyocytes represents a promising frontier that could unveil novel mechanisms and lead to the refinement of therapeutic strategies for cardiovascular disease.

References

Foundational Research on the Anti-inflammatory Properties of Metoprolol Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metoprolol, a selective β1-adrenergic receptor antagonist, has long been a cornerstone in the management of cardiovascular diseases.[1][2][3][4] Beyond its well-established cardiovascular effects, a growing body of evidence highlights its significant anti-inflammatory properties. This technical guide provides an in-depth analysis of the foundational research exploring these effects. It summarizes key quantitative data, details experimental protocols used in seminal studies, and visualizes the underlying molecular pathways. The primary focus is on Metoprolol's modulation of pro-inflammatory cytokines, its influence on the NF-κB and ERK1/2 signaling pathways, and its role in mitigating oxidative stress. While its effects on the NLRP3 inflammasome are a subject of interest, direct in-vivo evidence remains to be firmly established.[5]

Quantitative Effects of Metoprolol on Inflammatory Markers

Metoprolol has demonstrated significant anti-inflammatory effects across various preclinical models. The following tables summarize the key quantitative findings from foundational studies.

Table 1: Metoprolol's Effect on Pro-Inflammatory Cytokines and Immune Cells in ApoE-/- Mice

Inflammatory MarkerTreatment GroupResult (vs. Control)p-valueReference
Serum TNF-αMetoprolol (2.5 mg/kg/h)~30% decrease< 0.01[6]
Serum CXCL1Metoprolol (2.5 mg/kg/h)~30% decrease< 0.01[6]
Plaque Macrophage Content (Mac-2+)Metoprolol (2.5 mg/kg/h)Significant decrease< 0.01[6]

Table 2: Metoprolol's Effect on Inflammatory Markers in High Glucose-Treated Human Retinal Endothelial Cells (HREC)

Inflammatory Marker (mRNA levels)Treatment GroupResult (vs. High Glucose alone)p-valueReference
TNF-αMetoprolol (10 µM)~39% decrease< 0.05
IL-1βMetoprolol (10 µM)~43% decrease< 0.05
VEGFMetoprolol (10 µM)~54% decrease< 0.05

Table 3: Metoprolol's Effect on NF-κB Signaling in TNF-α-stimulated Human Cardiomyocytes

Inflammatory Marker (Expression)Treatment GroupResult (vs. TNF-α alone)Reference
NF-κBMetoprololSignificant decrease[7][8]
IL-1βMetoprololSignificant decrease[7][8]
IL-6MetoprololSignificant decrease[7][8]

Signaling Pathways and Experimental Workflow Visualizations

The following diagrams illustrate the key signaling pathways modulated by Metoprolol and a typical experimental workflow for investigating its anti-inflammatory effects.

Metoprolol_NFkB_Pathway LPS LPS / TNF-α Receptor TLR4 / TNFR LPS->Receptor IKK IKK Activation Receptor->IKK Activates IkB IκB Phosphorylation & Degradation IKK->IkB NFkB_active NF-κB (p50/p65) (Active) IkB->NFkB_active Releases NFkB_inactive NF-κB (p50/p65) (Inactive) Nucleus_NFkB NF-κB Translocation NFkB_active->Nucleus_NFkB Metoprolol Metoprolol Metoprolol->IKK Inhibits Gene_Transcription Pro-inflammatory Gene Transcription (TNF-α, IL-6, IL-1β) Nucleus_NFkB->Gene_Transcription

Caption: Metoprolol inhibits the canonical NF-κB signaling pathway.

Metoprolol_ERK_Pathway HG High Glucose (HG) ROS ↑ Reactive Oxygen Species (ROS) HG->ROS ERK p-ERK1/2 ROS->ERK Activates cPLA2 p-cPLA₂ ERK->cPLA2 Activates COX2 COX2 cPLA2->COX2 Activates Cytokines ↑ Pro-inflammatory Cytokines & VEGF COX2->Cytokines Metoprolol Metoprolol Metoprolol->ROS Reduces Metoprolol->ERK Inhibits

Caption: Metoprolol's effect on the ERK1/2/cPLA₂/COX2 axis.

Experimental_Workflow cluster_model 1. Experimental Model Selection cluster_treatment 2. Treatment Protocol cluster_sampling 3. Sample Collection cluster_analysis 4. Endpoint Analysis model_animal In Vivo (e.g., ApoE-/- Mice) treatment Administer Metoprolol + Inflammatory Stimulus (e.g., LPS, High Glucose) model_animal->treatment model_cell In Vitro (e.g., HRECs) model_cell->treatment sampling Collect Serum, Tissues, Cell Lysates, Supernatants treatment->sampling elisa ELISA (Cytokine Protein) sampling->elisa western Western Blot (Signaling Proteins) sampling->western qpcr qRT-PCR (Cytokine mRNA) sampling->qpcr ihc Immunohistochemistry (Cell Infiltration) sampling->ihc ros_assay ROS Assay (Oxidative Stress) sampling->ros_assay

Caption: General experimental workflow for studying Metoprolol.

Detailed Experimental Protocols

This section outlines the methodologies for key experiments cited in the foundational research of Metoprolol's anti-inflammatory effects.

Animal Model: Atherosclerosis and LPS-Induced Inflammation
  • Model: Male Apolipoprotein E-deficient (ApoE-/-) mice are used as a model for atherosclerosis.[6]

  • Treatment Administration:

    • At a specified age (e.g., 8-10 weeks), mice are implanted with osmotic minipumps for continuous subcutaneous delivery.

    • The treatment group receives Metoprolol tartrate (e.g., 2.5 mg/kg/hour) dissolved in saline.[6]

    • The control group receives saline via the minipumps.

    • For acute inflammation studies, Lipopolysaccharide (LPS) can be administered via intraperitoneal injection (e.g., 25 µg per mouse) for a specified duration (e.g., 4 weeks).[9]

  • Sample Collection:

    • After the treatment period (e.g., 11 weeks), mice are euthanized.

    • Blood is collected via cardiac puncture for serum separation and subsequent cytokine analysis.[6]

    • The vasculature is perfused with phosphate-buffered saline (PBS).

    • The aorta (thoracic and aortic root) is dissected for histological analysis of atherosclerotic plaques and macrophage infiltration.[6]

Cell Culture Model: High Glucose-Induced Endothelial Inflammation
  • Cell Line: Human Microvascular Retinal Endothelial Cells (HREC) are used.[10]

  • Culture Conditions:

    • Cells are cultured in standard endothelial cell growth medium.

    • To mimic hyperglycemia, the medium is supplemented with a high concentration of D-glucose (e.g., 25 mM). Control groups are cultured in normal glucose (e.g., 5 mM). An osmotic control group (e.g., 5 mM D-glucose + 20 mM L-glucose) is often included.

  • Treatment:

    • Cells are pre-treated with Metoprolol (e.g., 10 µM) for a specified time before or during high-glucose stimulation.

    • Cells are incubated for a duration sufficient to induce an inflammatory response (e.g., 48 hours).

  • Sample Collection:

    • Cell culture supernatants are collected for cytokine analysis.

    • Cells are washed with PBS and then lysed for RNA or protein extraction.

Western Blot Analysis for Inflammatory Pathway Proteins
  • Objective: To quantify the expression and phosphorylation status of key proteins in signaling pathways like NF-κB (p65, p-IκBα) and MAPK (p-ERK1/2).[7][10]

  • Protocol:

    • Protein Extraction: Lyse cells with RIPA buffer supplemented with protease and phosphatase inhibitors. For nuclear translocation studies, perform cytoplasmic and nuclear fractionation.

    • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

    • SDS-PAGE: Load 20-40 µg of protein per lane onto a 10-12% SDS-polyacrylamide gel and run at 100-120V.

    • Protein Transfer: Transfer separated proteins to a PVDF or nitrocellulose membrane.

    • Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).

    • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting proteins of interest (e.g., anti-p65, anti-p-IκBα, anti-p-ERK1/2, anti-β-actin) diluted in blocking buffer.

    • Secondary Antibody Incubation: Wash the membrane with TBST and incubate for 1 hour at room temperature with an appropriate HRP-conjugated secondary antibody.

    • Detection: Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.

    • Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Quantitative Real-Time PCR (qRT-PCR) for Cytokine mRNA Expression
  • Objective: To measure the mRNA levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.

  • Protocol:

    • RNA Extraction: Isolate total RNA from cultured cells or tissues using a TRIzol-based method or a commercial kit.

    • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA synthesis kit with random primers.

    • qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and specific primers for the target genes (e.g., TNF-α, IL-1β) and a housekeeping gene (e.g., 18S RNA, GAPDH).

    • Thermal Cycling: Perform the qPCR on a real-time PCR system with appropriate cycling conditions (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation and annealing/extension).

    • Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the target gene expression to the housekeeping gene.

Enzyme-Linked Immunosorbent Assay (ELISA) for Serum Cytokines
  • Objective: To quantify the concentration of pro-inflammatory cytokines like TNF-α and CXCL1 in serum samples.[6]

  • Protocol:

    • Plate Preparation: Use a 96-well plate pre-coated with a capture antibody specific to the cytokine of interest (e.g., TNF-α).

    • Standard Curve: Prepare a serial dilution of the recombinant cytokine standard to generate a standard curve.

    • Sample Incubation: Add standards and serum samples to the appropriate wells and incubate for 1-2 hours at 37°C.[11]

    • Detection Antibody: Wash the plate and add a biotin-conjugated detection antibody. Incubate for 1 hour at 37°C.[11]

    • Enzyme Conjugate: Wash the plate and add an avidin-HRP or streptavidin-HRP conjugate. Incubate for 30 minutes at 37°C.[11]

    • Substrate Addition: Wash the plate and add a TMB substrate solution. Incubate in the dark for 15-20 minutes at 37°C.[11]

    • Reaction Stop: Add a stop solution (e.g., sulfuric acid) to each well.

    • Measurement: Read the absorbance at 450 nm using a microplate reader.

    • Analysis: Calculate the cytokine concentration in the samples by interpolating from the standard curve.

Measurement of Intracellular Reactive Oxygen Species (ROS)
  • Objective: To assess the effect of Metoprolol on oxidative stress by measuring intracellular ROS levels.[10][12][13]

  • Protocol:

    • Cell Preparation: Seed cells (e.g., HRECs) in a 96-well plate (black, clear bottom recommended) and culture until they reach the desired confluency.

    • Treatment: Treat cells with Metoprolol and/or an ROS-inducing stimulus (e.g., high glucose) for the desired duration.

    • Probe Loading: Remove the culture medium and wash the cells with PBS. Add a working solution of a cell-permeable fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA; e.g., 10 µM), to each well.

    • Incubation: Incubate the cells for 30 minutes at 37°C in the dark to allow the probe to enter the cells and be deacetylated.

    • Measurement: Wash the cells with PBS to remove the excess probe. Add PBS to each well and immediately measure the fluorescence intensity using a fluorescence microplate reader (e.g., excitation at 485 nm and emission at 535 nm).

    • Analysis: The fluorescence intensity is proportional to the intracellular ROS levels. Compare the fluorescence of treated groups to the control group.

Immunohistochemical Analysis of Macrophage Infiltration
  • Objective: To visualize and quantify macrophage content within atherosclerotic plaques.[6]

  • Protocol:

    • Tissue Preparation: Embed dissected aortic tissues in OCT compound and freeze, or fix in paraffin. Cut 5-8 µm thick sections using a cryostat or microtome.

    • Antigen Retrieval: If using paraffin-embedded sections, deparaffinize and rehydrate the tissue, followed by heat-induced antigen retrieval.

    • Blocking: Block non-specific binding sites by incubating the sections with a blocking solution (e.g., 1% BSA and/or goat serum in PBS) for 1 hour.

    • Primary Antibody Incubation: Incubate the sections overnight at 4°C with a primary antibody specific for a macrophage marker, such as Mac-2 (also known as Galectin-3).[6]

    • Secondary Antibody & Detection: Wash the sections and incubate with a biotinylated secondary antibody followed by a streptavidin-HRP complex and a chromogen substrate (like DAB) for brightfield microscopy, or a fluorescently-labeled secondary antibody for fluorescence microscopy.

    • Counterstaining: Counterstain the nuclei with hematoxylin (B73222) (for brightfield) or DAPI (for fluorescence).

    • Imaging and Analysis: Acquire images using a microscope. Quantify the positively stained area (e.g., Mac-2 positive area) relative to the total plaque area using image analysis software.[6]

References

The Untapped Potential: A Technical Guide to Exploratory Studies of Metoprolol Hydrochloride for Non-Cardiovascular Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metoprolol (B1676517), a cardioselective β1-adrenergic receptor blocker, has been a cornerstone in cardiovascular medicine for decades. However, a growing body of evidence suggests its therapeutic utility extends beyond the cardiovascular system. This technical guide delves into the exploratory studies of Metoprolol hydrochloride for a range of non-cardiovascular applications, including migraine prophylaxis, glaucoma, anxiety disorders, symptomatic control in hyperthyroidism and portal hypertension, and its emerging potential in oncology. This document provides a comprehensive overview of the existing clinical data, detailed experimental methodologies from key studies, and a look into the underlying signaling pathways, offering a valuable resource for researchers and drug development professionals interested in the repurposing of this well-established pharmaceutical agent.

Introduction

Drug repurposing, the investigation of existing drugs for new therapeutic purposes, offers a promising strategy to accelerate the drug development pipeline. Metoprolol, with its well-characterized safety profile and mechanism of action, presents an attractive candidate for such exploration. Its primary function is the selective blockade of β1-adrenergic receptors, which are predominantly found in cardiac tissue. However, the ubiquitous nature of the adrenergic system throughout the body provides a strong rationale for investigating its effects in other physiological and pathological processes. This guide will systematically explore the scientific and clinical evidence supporting the non-cardiovascular applications of metoprolol.

Non-Cardiovascular Applications of Metoprolol

Migraine Prophylaxis

Metoprolol has been investigated as a prophylactic treatment for migraine, with studies demonstrating its efficacy in reducing the frequency and severity of attacks.[1][2][3] The proposed mechanism involves the modulation of vascular tone and a reduction in central noradrenergic activity.[1]

Quantitative Data Summary

Study/AnalysisDosageKey FindingsReference
Double-blind, cross-over multicentre trial50 mg twice dailyClinically equivalent in effectiveness to propranolol (B1214883) in reducing migraine attack frequency.[4]
Double-blind multicentre trial200 mg dailySignificantly more effective than placebo and acetylsalicylic acid (300 mg daily) in reducing the frequency of migraine attacks.[2][2]
PROVEMIG Trial95 mg daily (maintenance)No significant difference in the incidence of vertiginous attacks compared to placebo in patients with vestibular migraine.[5][5]
Evidence-based guideline update200 mg/dayMore effective than aspirin (B1665792) (300 mg/day) in achieving a 50% reduction in migraine frequency.[6][6]

Experimental Protocol: Double-Blind, Cross-Over Multicentre Trial for Migraine Prophylaxis

  • Objective: To evaluate the prophylactic anti-migraine effect of metoprolol and compare it with propranolol.

  • Study Design: A double-blind, cross-over multicentre trial.

  • Patient Population: 56 patients diagnosed with classical or common migraine.

  • Intervention:

    • Metoprolol: 50 mg administered twice daily (b.i.d.).

    • Propranolol: 40 mg administered twice daily (b.i.d.).

    • Each treatment period was preceded by a run-in period with a placebo.

  • Outcome Measures:

    • Primary: Frequency of migraine attacks.

    • Secondary: Sum of severity score, subjective evaluation of improvement.

  • Results: The data suggested that metoprolol is clinically as effective as propranolol in migraine prophylaxis. Both treatments were well-tolerated.[4]

Proposed Signaling Pathway in Migraine Prophylaxis

Migraine_Prophylaxis cluster_neuron Presynaptic Neuron cluster_receptor Postsynaptic Neuron / Blood Vessel NE_Release Norepinephrine Release Beta1_Receptor β1-Adrenergic Receptor NE_Release->Beta1_Receptor Activates AC Adenylyl Cyclase Beta1_Receptor->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Neuronal Hyperexcitability & Vasodilation PKA->Cellular_Response Metoprolol Metoprolol Metoprolol->Beta1_Receptor Blocks Migraine_Trigger Migraine Trigger (e.g., Stress) Migraine_Trigger->NE_Release Stimulates

Caption: Metoprolol blocks β1-adrenergic receptors, preventing downstream signaling that can lead to neuronal hyperexcitability and vasodilation, key factors in migraine pathophysiology.

Glaucoma

Metoprolol has been shown to reduce intraocular pressure (IOP) in patients with glaucoma, likely by decreasing the production of aqueous humor.[7][8][9][10]

Quantitative Data Summary

StudyDosageKey FindingsReference
Pilot Study50 mg three times a day (oral)Mean IOP reduced from 30.1 to 20.6 mmHg in glaucomatous eyes.[7][11]
Long-term Topical Study3% eye drops twice dailyMean initial IOP response was a 36% relative decrease. Maintenance IOP decrease ranged between 23% and 30%.[9]
Double-blind single-dose trial1%, 2%, and 4% eye dropsMedian fall in IOP of 5.6, 5.4, and 6.8 mm Hg, respectively.[12][13][14]
Double-blind trial (1 month)1%, 2%, 4%, and 8% eye drops twice daily23% reduction in IOP at all concentrations.[15]
Clinical Trial1% and 3% eye dropsSignificant IOP decrease, corresponding to 33% of the untreated pressure level.[16]

Experimental Protocol: Double-Blind, Single-Dose Trial of Metoprolol Eye Drops in Glaucoma

  • Objective: To evaluate the dose-response relationship of metoprolol eye drops on intraocular pressure in patients with primary open-angle glaucoma.

  • Study Design: A double-blind, single-dose, randomized controlled trial.

  • Patient Population: 13 patients with primary open-angle glaucoma.

  • Intervention:

    • Single application of Metoprolol 1%, 2%, or 4% eye drops in one eye. The other eye served as a control.

  • Outcome Measures:

    • Primary: Change in intraocular pressure (IOP) from baseline.

    • Secondary: Blood pressure, pulse rate, pupillary diameter, and subjective/objective side effects.

  • Results: All concentrations of metoprolol produced a significant median fall in IOP in the treated eye, with no significant differences between the concentrations. No significant systemic or local side effects were observed in this single-dose study.[12][13][14]

Proposed Signaling Pathway in Glaucoma

Glaucoma cluster_ciliary Ciliary Epithelium Beta1_Receptor β1-Adrenergic Receptor AC Adenylyl Cyclase Beta1_Receptor->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Aqueous_Production Aqueous Humor Production PKA->Aqueous_Production Increases Metoprolol Metoprolol (Topical) Metoprolol->Beta1_Receptor Blocks Sympathetic_Stimulation Sympathetic Stimulation Sympathetic_Stimulation->Beta1_Receptor Activates Anxiety Stress_Stimulus Anxiety-Provoking Stimulus Adrenal_Gland Adrenal Gland Stress_Stimulus->Adrenal_Gland Activates Epinephrine_Release Epinephrine (Adrenaline) Release Adrenal_Gland->Epinephrine_Release Beta1_Receptor_Heart β1-Adrenergic Receptors (Heart) Epinephrine_Release->Beta1_Receptor_Heart Activates Physical_Symptoms Increased Heart Rate, Palpitations, Tremors Beta1_Receptor_Heart->Physical_Symptoms Metoprolol Metoprolol Metoprolol->Beta1_Receptor_Heart Blocks Hyperthyroidism Excess_Thyroid_Hormone Excess Thyroid Hormone (T3/T4) Upregulation_Beta1 Upregulation of β1-Adrenergic Receptors Excess_Thyroid_Hormone->Upregulation_Beta1 Increased_Sensitivity Increased Sensitivity to Catecholamines Upregulation_Beta1->Increased_Sensitivity Beta1_Receptor_Heart β1-Adrenergic Receptors (Heart) Increased_Sensitivity->Beta1_Receptor_Heart Enhances response of Adrenergic_Symptoms Tachycardia, Palpitations, Tremor Beta1_Receptor_Heart->Adrenergic_Symptoms Metoprolol Metoprolol Metoprolol->Beta1_Receptor_Heart Blocks Portal_Hypertension Metoprolol Metoprolol Beta1_Receptor_Heart β1-Adrenergic Receptors (Heart) Metoprolol->Beta1_Receptor_Heart Blocks Cardiac_Output Cardiac Output Beta1_Receptor_Heart->Cardiac_Output Reduces Portal_Blood_Flow Portal Blood Flow Cardiac_Output->Portal_Blood_Flow Reduces Portal_Pressure Portal Pressure Portal_Blood_Flow->Portal_Pressure Reduces Cancer cluster_stress Stress Response cluster_tumor Tumor Cell / Microenvironment Catecholamines Catecholamines (Norepinephrine, Epinephrine) Beta_Receptors β-Adrenergic Receptors Catecholamines->Beta_Receptors Activate Downstream_Signaling PKA, EPAC Signaling Beta_Receptors->Downstream_Signaling Activate Tumor_Progression ↑ Proliferation ↑ Angiogenesis ↑ Metastasis ↓ Apoptosis Downstream_Signaling->Tumor_Progression Metoprolol Metoprolol Metoprolol->Beta_Receptors Blocks Experimental_Workflow Preclinical Preclinical Research & Rationale Development Protocol Phase II Clinical Trial Protocol Design Preclinical->Protocol Regulatory Regulatory & Ethics Approval (IRB/EC) Protocol->Regulatory Recruitment Patient Screening & Recruitment Regulatory->Recruitment Randomization Randomization & Blinding Recruitment->Randomization Intervention Drug Administration (Metoprolol vs. Placebo) Randomization->Intervention Data_Collection Data Collection & Monitoring Intervention->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis Results Results Interpretation & Reporting Analysis->Results Phase_III Decision for Phase III Confirmatory Trial Results->Phase_III

References

Tissue-Specific Distribution and Accumulation of Metoprolol Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metoprolol (B1676517), a cardioselective β1-adrenergic receptor blocker, is a widely prescribed medication for cardiovascular diseases. Understanding its distribution and accumulation in various tissues is paramount for optimizing therapeutic efficacy and minimizing off-target effects. This technical guide provides a comprehensive overview of the tissue-specific distribution of metoprolol hydrochloride, supported by quantitative data from preclinical studies. It further details the experimental protocols for conducting such distribution studies and visualizes the key signaling pathways affected by metoprolol.

Introduction

Metoprolol exerts its therapeutic effects by selectively antagonizing β1-adrenergic receptors, which are predominantly located in cardiac tissue. This blockade leads to a reduction in heart rate, cardiac output, and blood pressure. However, the distribution of metoprolol is not confined to the heart; it permeates various other tissues, which can contribute to both its therapeutic profile and potential side effects. A thorough understanding of the pharmacokinetic profile, particularly the tissue-specific concentration of metoprolol, is crucial for drug development and clinical application. This guide synthesizes available data on its distribution, outlines methodologies for its quantification in biological matrices, and illustrates its mechanism of action at a molecular level.

Quantitative Tissue Distribution of Metoprolol

Metoprolol is rapidly and extensively distributed to extravascular tissues. While comprehensive time-course data on metoprolol concentration in a wide array of tissues is limited in publicly available literature, preclinical studies in rats and mice provide valuable insights into its pharmacokinetic profile.

Plasma Pharmacokinetics

The plasma concentration of metoprolol provides a reference for its distribution into various tissues. The following tables summarize key pharmacokinetic parameters of metoprolol in rats and mice following oral and intravenous administration.

Table 1: Pharmacokinetic Parameters of Metoprolol in Male Sprague-Dawley Rats after a Single Oral Dose (5 mg/kg) [1]

ParameterValue (Mean ± SD)
Cmax (ng/mL)170.0 ± (not specified)
Tmax (h)0.25
AUC0-t (h*ng/mL)154.0 ± (not specified)

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration.

Table 2: Pharmacokinetic Parameters of Metoprolol in Male and Female CD1 Mice after a Single Intravenous Dose (2 mg/kg) [2]

ParameterMale (Mean ± SD)Female (Mean ± SD)
C0 (ng/mL)455.3 ± 125.2463.0 ± 168.3
t1/2 (h)0.65 ± 0.21.03 ± 0.3
Vd (L/kg)4.21 ± 1.38.12 ± 2.4
CL (mL/min/kg)76.4 ± 6.492.8 ± 11.2
AUC0-last (h*ng/mL)215 ± 22.6180 ± 23.2

C0: Initial plasma concentration; t1/2: Elimination half-life; Vd: Volume of distribution; CL: Clearance; AUC0-last: Area under the plasma concentration-time curve from time zero to the last measurable concentration.

Tissue Distribution and Accumulation

Studies in rodents using whole-body autoradiography have shown that after administration, radiolabelled metoprolol rapidly localizes to tissues such as the liver, kidney, gall bladder, urinary bladder, salivary glands, spleen, lungs, and adrenals.[3] Metoprolol has also been shown to cross the blood-brain barrier.[4][5]

In a study on human autopsy material, metoprolol concentrations were measured in various tissues, although the post-mortem interval and other factors could influence the results. The highest concentrations were found in the liver and urine, with concentrations in the brain being similar to those in venous blood. This suggests that metoprolol is extensively metabolized in the liver and excreted via the kidneys.

It is important to note that the tissue-to-plasma concentration ratio can vary significantly between tissues and is influenced by factors such as blood flow, tissue composition, and the presence of specific transporters.

Experimental Protocols

This section outlines a general workflow for a preclinical study on the tissue distribution of metoprolol.

Animal Dosing and Sample Collection

A typical study would involve administering a defined dose of this compound to a cohort of laboratory animals (e.g., Sprague-Dawley rats). At predetermined time points post-administration, animals are euthanized, and blood and various tissues (e.g., heart, lungs, liver, kidneys, brain, spleen, muscle, adipose tissue) are collected.

Tissue Homogenization
  • Excise tissues of interest, rinse with ice-cold saline to remove excess blood, and blot dry.

  • Weigh each tissue sample.

  • Add a specific volume of ice-cold homogenization buffer (e.g., phosphate-buffered saline, pH 7.4) to the tissue. A common ratio is 1:3 or 1:4 (w/v).

  • Homogenize the tissue on ice using a mechanical homogenizer (e.g., Potter-Elvehjem or rotor-stator homogenizer) until a uniform consistency is achieved.

  • Transfer the homogenate to a labeled microcentrifuge tube.

Sample Preparation for Analysis (Protein Precipitation)
  • To a known volume of tissue homogenate or plasma, add a precipitating agent such as acetonitrile (B52724) or methanol (B129727) (typically in a 1:3 or 1:4 ratio of sample to solvent).

  • Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.

  • Centrifuge the samples at high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C.

  • Carefully collect the supernatant, which contains the metoprolol, and transfer it to a clean tube.

  • The supernatant can be evaporated to dryness under a gentle stream of nitrogen and then reconstituted in the mobile phase for LC-MS/MS analysis.

Quantitative Analysis by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying drug concentrations in biological matrices due to its high sensitivity and selectivity.

  • Chromatographic Separation: A C18 reverse-phase column is commonly used. The mobile phase typically consists of a mixture of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol). A gradient elution is often employed to achieve optimal separation.

  • Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection. The precursor ion (Q1) for metoprolol is m/z 268.2, and a common product ion (Q3) for quantification is m/z 116.2. An internal standard (e.g., a deuterated analog of metoprolol) should be used to ensure accuracy and precision.

  • Quantification: A calibration curve is generated by spiking blank tissue homogenate or plasma with known concentrations of metoprolol. The concentration of metoprolol in the study samples is then determined by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.

Signaling Pathways

Metoprolol's primary mechanism of action is the competitive blockade of β1-adrenergic receptors. This action modulates downstream signaling cascades, primarily in cardiac myocytes.

β1-Adrenergic Receptor Signaling Pathway

The binding of catecholamines (e.g., norepinephrine, epinephrine) to the β1-adrenergic receptor, a G-protein coupled receptor (GPCR), activates the stimulatory G protein (Gs). This initiates a signaling cascade that ultimately increases heart rate and contractility. Metoprolol blocks this initial step.

Beta1_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Catecholamines Catecholamines Beta1_AR β1-Adrenergic Receptor Catecholamines->Beta1_AR Binds Gs Gs Protein Beta1_AR->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Gs->AC Activates PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Increased Heart Rate & Contractility PKA->Cellular_Response Phosphorylates targets leading to Metoprolol Metoprolol Metoprolol->Beta1_AR Blocks

Caption: Metoprolol blocks β1-adrenergic receptor signaling.

Experimental Workflow for Tissue Distribution Analysis

The following diagram illustrates the key steps involved in a typical preclinical tissue distribution study.

Experimental_Workflow Dosing Animal Dosing (Metoprolol HCl) Collection Sample Collection (Blood & Tissues at multiple time points) Dosing->Collection Homogenization Tissue Homogenization Collection->Homogenization Extraction Sample Preparation (Protein Precipitation) Homogenization->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Quantification Data Quantification (ng/g tissue or ng/mL plasma) Analysis->Quantification PK_Analysis Pharmacokinetic Analysis Quantification->PK_Analysis

Caption: Workflow for tissue distribution analysis.

Conclusion

This compound undergoes extensive distribution to various tissues throughout the body, with the highest concentrations typically observed in organs of elimination like the liver and kidneys. While quantitative, time-dependent data for a broad range of tissues remains an area for further investigation, the available information underscores the importance of considering the systemic distribution of this widely used cardiovascular drug. The experimental protocols and signaling pathway visualizations provided in this guide offer a framework for researchers and drug development professionals to further explore and understand the tissue-specific actions of metoprolol. A more detailed characterization of its tissue accumulation will undoubtedly contribute to the development of safer and more effective therapeutic strategies.

References

Methodological & Application

Application Notes and Protocols for the Development of Sustained-Release Metoprolol Hydrochloride Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Metoprolol (B1676517), a selective β1-adrenergic receptor antagonist, is widely prescribed for the management of cardiovascular conditions such as hypertension, angina pectoris, and heart failure.[1][2] Due to its relatively short biological half-life of 3 to 7 hours, conventional immediate-release formulations require frequent administration to maintain therapeutic plasma concentrations, which can lead to poor patient compliance.[2][3][4] The development of sustained-release (SR) formulations of Metoprolol is a critical strategy to address this challenge, offering benefits such as reduced dosing frequency, improved patient adherence, and more stable plasma drug levels.[5]

This document provides detailed application notes and experimental protocols for the formulation and evaluation of sustained-release Metoprolol hydrochloride tablets, with a primary focus on hydrophilic matrix systems. These systems are widely utilized due to their simplicity, cost-effectiveness, and regulatory acceptance.[1][3]

Formulation Development of Sustained-Release Metoprolol Matrix Tablets

The most common approach for producing sustained-release Metoprolol tablets is the creation of a matrix system where the drug is dispersed within a polymer that controls its release.[1][5] Hydrophilic polymers like hydroxypropyl methylcellulose (B11928114) (HPMC) are frequently used.[1][3][6]

Key Formulation Components

The selection of polymers and excipients is critical in designing a sustained-release formulation with the desired drug release profile.

  • Active Pharmaceutical Ingredient (API): Metoprolol is available in different salt forms, such as succinate (B1194679) and tartrate. Metoprolol succinate is often used in extended-release formulations.[5]

  • Release-Controlling Polymers: Hydrophilic polymers like HPMC (various viscosity grades such as K4M, K15M, K100M), guar (B607891) gum, and xanthan gum are commonly employed.[1][7][[“]] Hydrophobic polymers such as ethylcellulose can also be incorporated to further retard drug release.[2][6]

  • Fillers/Diluents: These are used to increase the bulk of the tablet. Common examples include lactose (B1674315) monohydrate and dibasic calcium phosphate (B84403).[5][6]

  • Binders: Binders are used to impart cohesive properties to the powdered material. Polyvinylpyrrolidone (PVP) is a common choice.[1]

  • Lubricants and Glidants: Magnesium stearate (B1226849) (lubricant) and talc (B1216) or colloidal silicon dioxide (glidants) are used to improve powder flow and prevent sticking to tablet punches.[1][3]

Quantitative Formulation Examples

The following tables summarize various formulations for sustained-release Metoprolol tablets developed using different polymers and manufacturing techniques.

Table 1: Formulations of Metoprolol Succinate Sustained-Release Matrix Tablets

Formulation CodeMetoprolol Succinate (%)HPMC K100M (%)Ethyl Cellulose (%)Dibasic Calcium Phosphate (%)Other Excipients (%)Manufacturing MethodReference
F123.7529-42.255Wet Granulation[6]
F523.7558-13.255Direct Compression[9]
F813.5755--31.43 (HPC, etc.)Wet Granulation[4]
A-428.57---71.43 (Carbopol, Xanthan Gum)Direct Compression[10]
B-1128.57---71.43 (Carbopol, Xanthan Gum IPC)Wet Granulation[10]

Table 2: Dissolution Profile of Selected Metoprolol Sustained-Release Formulations (% Drug Released)

Time (hours)Formulation F1[1]Formulation F5[1]Formulation F8[4]
121.3418.5215.2
234.5628.1424.3
452.1842.3638.6
878.9265.8755.4
1295.6782.4568.9
20-98.1287.1

Experimental Protocols

Detailed methodologies for the preparation and evaluation of sustained-release Metoprolol tablets are provided below.

Protocol for Preparation of Sustained-Release Metoprolol Tablets by Wet Granulation

This protocol describes a common method for producing hydrophilic matrix tablets.

Materials:

  • Metoprolol Succinate

  • Hydroxypropyl Methylcellulose (HPMC K100M)

  • Lactose Monohydrate

  • Polyvinylpyrrolidone (PVP K30)

  • Magnesium Stearate

  • Talc

  • Isopropyl Alcohol

Equipment:

  • Weighing balance

  • Sieves (#40, #12, #20)

  • Planetary mixer or high-shear granulator

  • Tray dryer or fluid bed dryer

  • Rotary tablet press

Procedure:

  • Sifting: Sift Metoprolol succinate, HPMC K100M, and lactose monohydrate through a #40 sieve.[4]

  • Dry Mixing: Transfer the sifted materials to a planetary mixer and mix for 10-15 minutes to ensure uniform distribution.

  • Binder Preparation: Prepare a binder solution by dissolving PVP K30 in isopropyl alcohol.

  • Granulation: Slowly add the binder solution to the powder blend under continuous mixing until a coherent wet mass is formed.[4]

  • Wet Screening: Pass the wet mass through a #12 sieve to form granules.[4]

  • Drying: Dry the wet granules in a tray dryer at 50-60°C until the loss on drying (LOD) is within the specified limit (typically <2%).

  • Dry Screening: Pass the dried granules through a #20 sieve to obtain uniform granule size.

  • Lubrication: Add sifted magnesium stearate and talc to the dried granules and blend for 5 minutes.

  • Compression: Compress the final blend into tablets using a rotary tablet press with appropriate tooling.

Protocol for Evaluation of Sustained-Release Metoprolol Tablets

A series of tests are performed to ensure the quality and performance of the formulated tablets.

2.2.1. Pre-Compression Parameters of Granules

  • Angle of Repose: Determine the angle of repose using the fixed funnel method to assess the flow properties of the granules. An angle between 25-30° indicates excellent flow.

  • Bulk Density and Tapped Density: Measure the bulk and tapped densities of the granules to calculate the Compressibility Index and Hausner's Ratio, which further indicate flowability and compressibility.[1]

2.2.2. Post-Compression Parameters of Tablets

  • Weight Variation: Weigh 20 tablets individually and calculate the average weight. The individual weights should be within the pharmacopoeial limits of the average weight.

  • Hardness: Measure the crushing strength of at least 6 tablets using a Monsanto or Pfizer hardness tester. A hardness of 4-8 kg/cm ² is generally considered acceptable.

  • Friability: Test the friability of a sample of tablets in a Roche friabilator. The weight loss should typically be less than 1%.

  • Drug Content Uniformity: Assay the drug content of a representative sample of tablets (e.g., 10 tablets) using a validated analytical method like UV-Visible Spectrophotometry or HPLC to ensure each tablet contains the labeled amount of drug.[1]

2.2.3. In-Vitro Dissolution Study This is a critical test to determine the drug release profile from the sustained-release formulation.

  • Apparatus: USP Type II (Paddle) Apparatus.[11][12]

  • Dissolution Medium: 900 mL of phosphate buffer (pH 6.8).[11][13]

  • Apparatus Speed: 50 or 100 rpm.[11][12]

  • Temperature: 37 ± 0.5°C.[11][12]

  • Sampling Times: Withdraw samples at predetermined time intervals (e.g., 1, 2, 4, 8, 12, 16, 20 hours) and replace with an equal volume of fresh dissolution medium.[11]

  • Analysis: Analyze the samples for Metoprolol concentration using a validated UV-Visible Spectrophotometer at a wavelength of 273 nm or by HPLC.[14]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the development and evaluation of sustained-release Metoprolol tablets.

G cluster_formulation Formulation Development cluster_manufacturing Manufacturing cluster_evaluation Evaluation F1 API & Excipient Selection F2 Pre-formulation Studies F1->F2 F3 Formulation Optimization F2->F3 M1 Weighing & Sifting F3->M1 M2 Granulation (Wet/Dry) M1->M2 M3 Drying M2->M3 E1 Pre-compression Tests M2->E1 M4 Lubrication M3->M4 M5 Compression M4->M5 E2 Post-compression Tests M5->E2 E3 In-vitro Dissolution Testing E2->E3 E4 Stability Studies E3->E4

Caption: Workflow for Sustained-Release Metoprolol Tablet Development.

Drug Release Mechanism from Hydrophilic Matrix Tablets

The mechanism of drug release from a hydrophilic matrix tablet, such as one made with HPMC, is a combination of diffusion and erosion.

G cluster_0 A Tablet in Aqueous Medium B Polymer Swelling & Gel Layer Formation A->B C Drug Diffusion through Gel Layer B->C D Matrix Erosion B->D E Drug Release C->E D->E

Caption: Mechanism of Drug Release from a Hydrophilic Matrix Tablet.

References

Analytical Method Validation for Metoprolol Hydrochloride using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

Metoprolol (B1676517) is a beta-1-selective adrenergic receptor blocker widely used in the treatment of cardiovascular diseases such as hypertension, angina pectoris, and heart failure. Accurate and reliable analytical methods are crucial for the quality control of metoprolol hydrochloride in both bulk drug substance and finished pharmaceutical products. This application note details a validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of this compound. The validation was performed in accordance with the International Council for Harmonisation (ICH) guidelines to ensure the method is fit for its intended purpose.[1][2][3]

Instrumentation and Chromatographic Conditions

A summary of the instrumentation and optimized chromatographic conditions is provided in the table below.

ParameterSpecification
HPLC System Agilent 1260 Infinity II LC System or equivalent
Detector UV-Vis Detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile and 0.1% Orthophosphoric Acid in Water (30:70 v/v)[4]
Flow Rate 1.0 mL/min[5][6][7]
Injection Volume 20 µL[6][8]
Detection Wavelength 222 nm[7][9]
Column Temperature Ambient (approximately 25°C)
Run Time 10 minutes

Method Validation

The analytical method was validated for specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[10][11]

1. Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo components.[11]

  • Protocol: Chromatograms of a blank (mobile phase), a placebo solution, a standard solution of this compound, and a sample solution were compared.

  • Results: No interfering peaks were observed at the retention time of this compound in the chromatograms of the blank and placebo solutions.

2. Linearity and Range

Linearity demonstrates that the analytical procedure provides results that are directly proportional to the concentration of the analyte in the sample.[11] The range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[2]

  • Protocol: A series of standard solutions of this compound were prepared at concentrations ranging from 50% to 150% of the nominal assay concentration. Each concentration level was injected in triplicate.

  • Results: The method demonstrated excellent linearity over the concentration range of 50-150 µg/mL.

ParameterResult
Linearity Range 50 - 150 µg/mL
Correlation Coefficient (r²) > 0.999
Regression Equation y = mx + c

3. Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.[11]

  • Protocol: Accuracy was determined by the recovery method. A known amount of this compound standard was spiked into a placebo preparation at three concentration levels (80%, 100%, and 120% of the assay concentration). Each level was analyzed in triplicate.

  • Results: The mean recovery was within the acceptable limits.

Spiked LevelMean Recovery (%)% RSD
80%99.80.5
100%100.20.4
120%99.50.6

4. Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[10]

  • Protocol:

    • Repeatability (Intra-day precision): Six replicate injections of the standard solution at 100% of the assay concentration were performed on the same day.

    • Intermediate Precision (Inter-day precision): The repeatability assay was performed on two different days by different analysts using different equipment.

  • Results: The relative standard deviation (% RSD) for both repeatability and intermediate precision was well within the acceptance criteria.

Precision Type% RSD
Repeatability < 1.0%
Intermediate Precision < 2.0%

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[6]

  • Protocol: LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

  • Results:

ParameterResult (µg/mL)
LOD 0.15
LOQ 0.45

6. Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[12][13][14]

  • Protocol: The robustness of the method was evaluated by intentionally varying the following parameters:

    • Flow rate (± 0.1 mL/min)

    • Mobile phase composition (± 2% organic phase)

    • Detection wavelength (± 2 nm)

  • Results: The system suitability parameters remained within the acceptable limits for all the varied conditions, indicating the robustness of the method.[15]

Parameter VariedSystem Suitability ParameterResult
Flow Rate (0.9 mL/min)Tailing Factor1.1
Flow Rate (1.1 mL/min)Tailing Factor1.2
Mobile Phase (-2% ACN)Retention TimeShifted slightly
Mobile Phase (+2% ACN)Retention TimeShifted slightly
Wavelength (220 nm)Peak AreaWithin 5% of original
Wavelength (224 nm)Peak AreaWithin 5% of original

Experimental Protocols

1. Preparation of Standard Stock Solution (1000 µg/mL)

Accurately weigh 100 mg of this compound working standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

2. Preparation of Working Standard Solutions

Pipette appropriate aliquots of the standard stock solution into a series of 100 mL volumetric flasks and dilute to volume with the mobile phase to obtain concentrations ranging from 50 µg/mL to 150 µg/mL.

3. Preparation of Sample Solution (100 µg/mL)

Weigh and powder 20 tablets. Accurately weigh a portion of the powder equivalent to 100 mg of this compound and transfer it to a 100 mL volumetric flask. Add approximately 70 mL of mobile phase and sonicate for 15 minutes. Dilute to volume with the mobile phase and mix well. Filter the solution through a 0.45 µm nylon filter. Further dilute 10 mL of the filtrate to 100 mL with the mobile phase.

4. System Suitability Test

Before starting the analysis, perform a system suitability test by injecting the 100 µg/mL standard solution five times. The system is deemed suitable if the % RSD of the peak areas is not more than 2.0%, the tailing factor is not more than 1.5, and the theoretical plates are not less than 2000.

Visualizations

HPLC_Method_Validation_Workflow A Method Development & Optimization B Method Validation Protocol A->B C Specificity B->C D Linearity & Range B->D E Accuracy B->E F Precision B->F G LOD & LOQ B->G H Robustness B->H I Validation Report C->I D->I E->I F->I G->I H->I J Routine Analysis I->J Sample_Preparation_Workflow A Weigh Tablet Powder B Dissolve in Mobile Phase & Sonicate A->B C Dilute to Volume B->C D Filter through 0.45 µm Filter C->D E Further Dilution D->E F Inject into HPLC E->F

References

Application Notes and Protocols: In Vitro Cell-Based Assays for Screening Metoprolol Hydrochloride Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metoprolol (B1676517) is a cardioselective β1-adrenergic receptor antagonist widely prescribed for the management of cardiovascular diseases such as hypertension, angina pectoris, and heart failure.[1][2] Its therapeutic effect is primarily achieved by competitively blocking the binding of endogenous catecholamines, like norepinephrine (B1679862) and epinephrine, to β1-adrenergic receptors in cardiac tissue.[1][3] This blockade leads to a reduction in heart rate, cardiac contractility, and blood pressure.[3][4] In vitro cell-based assays are indispensable tools for screening and characterizing the efficacy of Metoprolol and other β-blockers. These assays provide a controlled environment to quantify the drug's interaction with its target receptor and its impact on downstream signaling pathways.

This document provides detailed protocols for key in vitro cell-based assays to screen the efficacy of Metoprolol hydrochloride. It includes methods for evaluating receptor binding affinity, quantifying the inhibition of second messenger production, and assessing the modulation of downstream signaling cascades.

Key In Vitro Assays for Metoprolol Efficacy

The primary mechanism of action of Metoprolol is the blockade of the β1-adrenergic receptor, which is a Gs protein-coupled receptor (GPCR).[5] Activation of this receptor by an agonist leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[5] cAMP then acts as a second messenger, activating Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to a physiological response.

The in vitro assays to screen Metoprolol's efficacy, therefore, focus on these key events:

  • Radioligand Binding Assay: To determine the binding affinity (Ki) of Metoprolol for the β1-adrenergic receptor.

  • cAMP Assay: To measure the potency (IC50) of Metoprolol in inhibiting agonist-induced cAMP production.

  • Downstream Signaling Pathway Analysis (Western Blot): To assess the effect of Metoprolol on the phosphorylation of downstream signaling molecules like CREB and ERK.

Data Presentation

The following tables summarize the quantitative data for this compound obtained from various in vitro cell-based assays.

Table 1: Radioligand Binding Affinity of Metoprolol

Receptor SubtypeRadioligandCell/Tissue SourceKi (nM)pKiReference
β1-adrenergic[3H]CGP 12177HEK293T cell membranes557.26[6]
β1-adrenergic[125I]-(S)-pindololGuinea-pig left ventricular free wallS-enantiomer: 18.6, R-enantiomer: 10000S-enantiomer: 7.73, R-enantiomer: 5.00[4]
β2-adrenergic[125I]-(S)-pindololGuinea-pig soleus muscleS-enantiomer: 525, R-enantiomer: 30200S-enantiomer: 6.28, R-enantiomer: 4.52[4]

Table 2: Functional Potency of Metoprolol in cAMP Assays

Cell LineAgonistIC50 (nM)Reference
Rat cardiac myocytesIsoproterenol (B85558)Not specified, but shown to prevent isoproterenol-induced changes[7]
Not specifiedNot specified2573 (pIC50 = 5.59)[6]

Experimental Protocols

Radioligand Competition Binding Assay

This assay determines the affinity of Metoprolol for the β1-adrenergic receptor by measuring its ability to compete with a radiolabeled ligand.

a. Cell Culture and Membrane Preparation:

  • Cell Line: Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells stably expressing the human β1-adrenergic receptor.[2][8]

  • Culture Conditions: Culture cells in F-12K Medium (for CHO-K1) or DMEM (for HEK293) supplemented with 10% fetal bovine serum and appropriate selection antibiotics at 37°C in a humidified 5% CO2 incubator.[9][10]

  • Membrane Preparation:

    • Grow cells to 80-90% confluency.

    • Wash cells with ice-cold PBS and harvest by scraping.

    • Homogenize cells in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) using a Dounce homogenizer.[11]

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

    • Wash the membrane pellet with fresh assay buffer and resuspend.

    • Determine the protein concentration using a Bradford or BCA protein assay.

    • Store membrane aliquots at -80°C.[11]

b. Binding Assay Protocol:

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, add the following in triplicate:

    • Total Binding: 50 µL of assay buffer, 50 µL of radioligand (e.g., [3H]CGP 12177 or [125I]-(S)-pindolol) at a concentration near its Kd, and 100 µL of membrane preparation.

    • Non-specific Binding: 50 µL of a high concentration of a non-labeled competitor (e.g., 10 µM propranolol), 50 µL of radioligand, and 100 µL of membrane preparation.

    • Competitive Binding: 50 µL of each Metoprolol dilution, 50 µL of radioligand, and 100 µL of membrane preparation.

  • Incubate the plate at 37°C for 60 minutes to reach equilibrium.[1]

  • Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester.

  • Quickly wash the filters three times with ice-cold wash buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[1]

c. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the log concentration of Metoprolol.

  • Determine the IC50 value using non-linear regression (sigmoidal dose-response curve).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]

cAMP HTRF (Homogeneous Time-Resolved Fluorescence) Assay

This competitive immunoassay measures the ability of Metoprolol to inhibit agonist-induced cAMP production in whole cells.

a. Cell Preparation:

  • Seed CHO-K1 or HEK293 cells stably expressing the β1-adrenergic receptor into a 384-well plate at a density of 5,000-10,000 cells/well.

  • Incubate overnight at 37°C in a 5% CO2 incubator.

b. Assay Protocol:

  • Prepare a standard curve using the cAMP standard provided in the HTRF kit.[12]

  • Prepare solutions of this compound at various concentrations.

  • Prepare a solution of a β-adrenergic agonist (e.g., Isoproterenol) at a concentration that elicits a submaximal response (e.g., EC80).

  • In the cell plate, add 5 µL of Metoprolol dilutions (or buffer for control wells).

  • Add 5 µL of the agonist solution to all wells except the basal control wells (add buffer instead).

  • Incubate the plate at room temperature for 30 minutes.[12]

  • Add 5 µL of the cAMP-d2 conjugate (acceptor) and 5 µL of the anti-cAMP cryptate (donor) to each well.[7][12]

  • Incubate for 60 minutes at room temperature, protected from light.

  • Read the plate on an HTRF-compatible reader, measuring the fluorescence at 665 nm and 620 nm.

c. Data Analysis:

  • Calculate the HTRF ratio (665 nm / 620 nm) for each well.

  • An increase in intracellular cAMP leads to a decrease in the HTRF signal.

  • Plot the HTRF ratio against the log concentration of Metoprolol.

  • Determine the IC50 value from the resulting dose-response curve using non-linear regression.

Western Blot for Downstream Signaling (pCREB and pERK)

This assay assesses the effect of Metoprolol on the phosphorylation of downstream signaling molecules CREB and ERK.

a. Cell Treatment and Lysis:

  • Seed a suitable cell line (e.g., primary cardiomyocytes or β1-AR expressing cell line) in 6-well plates.

  • Once confluent, serum-starve the cells for 4-6 hours.

  • Pre-treat the cells with various concentrations of this compound for 30 minutes.

  • Stimulate the cells with a β-adrenergic agonist (e.g., 100 nM Isoproterenol) for 10 minutes.

  • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates.

b. Western Blot Protocol:

  • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against phospho-CREB (Ser133) and phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[13]

  • Strip the membrane and re-probe with antibodies against total CREB and total ERK for loading control.

c. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the phosphorylated protein levels to the total protein levels.

  • Compare the levels of pCREB and pERK in Metoprolol-treated cells to the agonist-stimulated control.

Mandatory Visualizations

Metoprolol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Metoprolol Metoprolol b1AR β1-Adrenergic Receptor Metoprolol->b1AR Blocks Agonist Agonist (e.g., Norepinephrine) Agonist->b1AR Activates Gs Gs Protein b1AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates ERK ERK PKA->ERK Indirectly Activates pCREB pCREB CREB->pCREB Gene_Transcription Gene Transcription pCREB->Gene_Transcription Regulates pERK pERK ERK->pERK pERK->Gene_Transcription Cellular_Response Cellular Response (e.g., decreased heart rate) Gene_Transcription->Cellular_Response

Caption: Signaling pathway of Metoprolol's antagonistic action on the β1-adrenergic receptor.

Experimental_Workflow cluster_cell_culture Cell Culture & Preparation cluster_assays In Vitro Assays cluster_data Data Analysis & Interpretation start Start: Culture β1-AR Expressing Cells (e.g., CHO-K1, HEK293) harvest Harvest Cells start->harvest plate_cells Plate Cells in 96/384-well plates (for cAMP & Western Blot) start->plate_cells membrane_prep Prepare Cell Membranes (for Radioligand Binding) harvest->membrane_prep binding_assay Radioligand Binding Assay (Determine Ki) membrane_prep->binding_assay cAMP_assay cAMP HTRF Assay (Determine IC50) plate_cells->cAMP_assay western_blot Western Blot Analysis (pCREB, pERK) plate_cells->western_blot analyze_binding Analyze Binding Data (Cheng-Prusoff Equation) binding_assay->analyze_binding analyze_cAMP Analyze cAMP Data (Dose-Response Curve) cAMP_assay->analyze_cAMP analyze_wb Analyze Western Blot Data (Densitometry) western_blot->analyze_wb conclusion Conclusion: Efficacy of this compound analyze_binding->conclusion analyze_cAMP->conclusion analyze_wb->conclusion

Caption: General experimental workflow for screening this compound efficacy in vitro.

References

Application Notes and Protocols for Testing Metoprolol Hydrochloride in Animal Models of Hypertension

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of commonly used animal models of hypertension for the preclinical evaluation of Metoprolol (B1676517) hydrochloride, a selective β1-adrenergic receptor antagonist widely prescribed for hypertension and other cardiovascular diseases.[1][2] Detailed experimental protocols, data presentation, and visualizations are included to guide researchers in designing and executing robust studies.

Introduction to Animal Models of Hypertension

The selection of an appropriate animal model is critical for elucidating the pathophysiology of hypertension and for testing the efficacy of novel antihypertensive agents.[3] Several well-established rodent models are frequently employed, each recapitulating different aspects of human hypertension.[4][5] This document focuses on three widely used models: the Spontaneously Hypertensive Rat (SHR), the Deoxycorticosterone Acetate (B1210297) (DOCA)-salt model, and the Renal Artery Ligation model.

Spontaneously Hypertensive Rat (SHR) Model

The SHR is a genetic model of essential hypertension and is one of the most widely used models in hypertension research.[1][6] These rats develop hypertension without any surgical or chemical induction, making them a valuable tool for studying the long-term effects of antihypertensive drugs.[6]

Experimental Protocol: Induction and Metoprolol Treatment

Materials:

  • Spontaneously Hypertensive Rats (SHR) and normotensive Wistar-Kyoto (WKY) rats (as controls)

  • Metoprolol tartrate or succinate[7]

  • Vehicle (e.g., distilled water, 0.5% carboxymethylcellulose)[1][8]

  • Oral gavage needles[1]

  • Blood pressure monitoring system (e.g., tail-cuff plethysmography or telemetry)[8]

Procedure:

  • Animal Acclimation: Acclimate male SHRs and WKYs (typically 12-16 weeks of age) to the housing facility for at least one week before the experiment.

  • Baseline Measurements: Measure and record baseline systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) for all animals for 3-5 consecutive days to establish a stable baseline.

  • Randomization: Randomly assign SHRs to either the vehicle control group or the Metoprolol treatment group. A group of WKY rats will serve as a normotensive control.

  • Drug Preparation and Administration:

    • Prepare a fresh solution or suspension of Metoprolol hydrochloride in the chosen vehicle daily.

    • Administer Metoprolol or vehicle to the respective groups via oral gavage once or twice daily.[1] Common doses range from 10 to 130 mg/kg/day.[9] For example, a study used a dose of 130 mg/kg/day in young SHRs.[9] Another protocol suggests a dosage of 50 mg/kg.[1]

  • Blood Pressure and Heart Rate Monitoring: Monitor blood pressure and heart rate at regular intervals throughout the study period (e.g., weekly or bi-weekly). Measurements should be taken at the same time of day to minimize diurnal variations.

  • Data Analysis: At the end of the study, compare the changes in blood pressure and heart rate between the treatment and control groups using appropriate statistical methods.

Quantitative Data Summary: Metoprolol in SHR
ParameterWKY ControlSHR ControlSHR + MetoprololReference
Mean Blood Pressure (mmHg) ~132~177~146[9]
Maximal Hypotensive Effect (mmHg) -17 ± 1Not Applicable-28 ± 4[10]
Maximal Bradycardic Effect (%) -22 ± 2Not Applicable-29 ± 1[10]

Note: Values are approximate and may vary depending on the specific experimental conditions.

Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Model

The DOCA-salt model is a classic model of mineralocorticoid-induced, volume-dependent hypertension.[11][12] This model is characterized by low renin levels and is particularly relevant for studying salt-sensitive hypertension.[12]

Experimental Protocol: Induction and Metoprolol Treatment

Materials:

  • Male Sprague-Dawley or Wistar rats (200-250 g)[8]

  • Deoxycorticosterone acetate (DOCA) pellets or injectable solution[8][13]

  • 1% NaCl solution[8]

  • This compound

  • Anesthetic (e.g., ketamine/xylazine)[13]

  • Surgical instruments

  • Blood pressure monitoring system

Procedure:

  • Uninephrectomy (Optional but common): Anesthetize the rats and perform a left unilateral nephrectomy to enhance the hypertensive response.[12] Allow a one-week recovery period.[8]

  • DOCA Administration:

    • Pellet Implantation: Subcutaneously implant a silicone pellet containing DOCA (e.g., 25 mg released over 21 days).[8]

    • Injections: Alternatively, administer subcutaneous injections of DOCA (e.g., 20-25 mg/kg) twice weekly.[12][13]

  • Salt Loading: Replace the rats' drinking water with 1% NaCl solution.[8][13]

  • Hypertension Development: Monitor blood pressure weekly. Hypertension typically develops within 4-6 weeks, with mean arterial pressure reaching 160-190 mmHg.[8]

  • Metoprolol Treatment: Once hypertension is established, divide the animals into treatment and control groups. Administer Metoprolol (e.g., 0.2 mg/kg or 5 mg/kg, subcutaneously twice daily) or vehicle for the duration of the study.[14]

  • Monitoring and Analysis: Continue to monitor blood pressure and heart rate regularly. Analyze the data as described for the SHR model.

Quantitative Data Summary: Metoprolol in DOCA-Salt Rats
ParameterTreatment GroupDoseBlood Pressure ChangeHeart Rate ChangeReference
Systolic Blood Pressure Metoprolol5 mg/kg, s.c.Significant decreaseSignificant decrease[14]
Systolic Blood Pressure Metoprolol0.2 mg/kg, s.c.Little to no effectTended to decrease[14]

Note: The study cited used subcutaneous injections.

Renal Artery Ligation Model (Two-Kidney, One-Clip - 2K1C)

The 2K1C Goldblatt model is a form of renovascular hypertension induced by partially constricting one renal artery, leaving the contralateral kidney untouched.[4][15] This leads to activation of the renin-angiotensin-aldosterone system (RAAS).[15]

Experimental Protocol: Induction and Metoprolol Treatment

Materials:

  • Male rats (e.g., Sprague-Dawley)

  • Anesthetic

  • Surgical instruments

  • Silver or platinum clips (internal diameter of ~0.2 mm)

  • This compound

  • Blood pressure monitoring system

Procedure:

  • Surgical Procedure: Anesthetize the rat and, through a flank incision, expose the left renal artery. Place a silver clip around the artery to partially occlude it. The contralateral kidney remains untouched.

  • Hypertension Development: Allow the animals to recover. Hypertension typically develops over several weeks. Monitor blood pressure to confirm the development of a hypertensive state.

  • Metoprolol Treatment: Once hypertension is established, randomize animals into treatment and control groups. Administer Metoprolol or vehicle as described in the previous protocols.

  • Monitoring and Analysis: Monitor blood pressure and heart rate throughout the treatment period and analyze the data accordingly.

Metoprolol Signaling Pathway

Metoprolol is a cardioselective β1-adrenergic receptor blocker.[7] It competitively inhibits the binding of catecholamines (epinephrine and norepinephrine) to β1-receptors, which are predominantly located in the heart.[7][16] This blockade leads to a reduction in the intracellular signaling cascade mediated by cyclic adenosine (B11128) monophosphate (cAMP) and protein kinase A (PKA).[7] The downstream effects include a decrease in heart rate (negative chronotropy), reduced force of cardiac contraction (negative inotropy), and consequently, a lowering of cardiac output and blood pressure.[2][7]

Metoprolol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Catecholamines Catecholamines Beta1_Receptor β1-Adrenergic Receptor Catecholamines->Beta1_Receptor Binds & Activates G_Protein Gs Protein Beta1_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_Channels L-type Ca2+ Channels PKA->Ca_Channels Phosphorylates HR ↓ Heart Rate PKA->HR Modulates Pacemaker Currents Ca_Influx ↓ Ca2+ Influx Ca_Channels->Ca_Influx Contraction ↓ Cardiac Contraction Ca_Influx->Contraction Metoprolol Metoprolol Metoprolol->Beta1_Receptor Blocks

Caption: Metoprolol's mechanism of action via β1-adrenergic receptor blockade.

Experimental Workflow

The following diagram illustrates a general workflow for evaluating the antihypertensive effects of Metoprolol in a rodent model of hypertension.

Experimental_Workflow A Animal Model Selection (e.g., SHR, DOCA-Salt) B Acclimation Period (1-2 weeks) A->B E Induction of Hypertension (if not a genetic model) A->E C Baseline Measurements (Blood Pressure, Heart Rate) B->C D Randomization into Groups (Vehicle, Metoprolol) C->D F Chronic Drug Administration (e.g., Oral Gavage) D->F E->F G Regular Monitoring (BP, HR, Body Weight) F->G H Terminal Procedures (Tissue Collection, Biomarker Analysis) G->H I Data Analysis & Interpretation H->I

Caption: General experimental workflow for antihypertensive drug testing.

Conclusion

The Spontaneously Hypertensive Rat, DOCA-salt, and Renal Artery Ligation models are all valuable and well-characterized systems for the preclinical assessment of this compound. The choice of model will depend on the specific research question, with the SHR model being ideal for genetic hypertension and the DOCA-salt and renal artery ligation models for investigating specific mechanisms of hypertension. The provided protocols and data summaries serve as a foundation for designing rigorous and reproducible studies to further elucidate the cardiovascular effects of Metoprolol.

References

Application Notes and Protocols for the Quantification of Metoprolol Hydrochloride in Plasma Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Metoprolol (B1676517) is a selective β1 receptor blocker widely used in the treatment of cardiovascular diseases such as hypertension, angina pectoris, and heart failure.[1][2] Accurate quantification of metoprolol in plasma is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring to ensure optimal dosing and patient safety.[3][4] Metoprolol is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2D6, into inactive metabolites which are then excreted in the urine.[2][5][6] The elimination half-life of metoprolol ranges from 3 to 7 hours.[2][7]

This document provides a detailed protocol for the quantification of metoprolol in human plasma using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective method. An alternative High-Performance Liquid Chromatography with UV detection (HPLC-UV) method is also briefly described.

Pharmacokinetics and Metabolism of Metoprolol

Metoprolol is rapidly and completely absorbed from the gastrointestinal tract after oral administration.[2] However, due to first-pass metabolism in the liver, its systemic bioavailability is approximately 50%.[6] Metoprolol is metabolized through three main pathways: O-demethylation, α-hydroxylation, and N-dealkylation.[5] The primary enzyme responsible for its metabolism is CYP2D6.[2][5][7] Less than 5-10% of an oral dose is excreted unchanged in the urine.[2][7]

A diagram illustrating the metabolic pathway of metoprolol is provided below.

Metoprolol_Metabolism Metoprolol Metoprolol O_desmethylmetoprolol O-desmethylmetoprolol Metoprolol->O_desmethylmetoprolol O-demethylation (CYP2D6) alpha_hydroxymetoprolol α-hydroxymetoprolol (active metabolite) Metoprolol->alpha_hydroxymetoprolol α-hydroxylation (CYP2D6) N_dealkylated_metabolite N-desisopropyl metoprolol Metoprolol->N_dealkylated_metabolite N-dealkylation

Metabolic pathway of Metoprolol.

Primary Protocol: LC-MS/MS Method

This protocol details a robust and sensitive method for the quantification of metoprolol in plasma using LC-MS/MS.

1. Materials and Reagents

  • Metoprolol hydrochloride reference standard

  • Bisoprolol (B1195378) or Metoprolol-d7 (as internal standard - IS)[1][4]

  • HPLC-grade methanol (B129727), acetonitrile, and water[1][8]

  • Formic acid, analytical grade[8]

  • Ammonium acetate, analytical grade[1]

  • Human plasma (blank)

  • Methyl tertiary butyl ether or a mixture of diethyl ether and dichloromethane (B109758) (for Liquid-Liquid Extraction)[1][9]

2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source[1]

  • Analytical column: C18 column (e.g., 50 x 4.6 mm, 3.5 µm)[1]

3. Experimental Workflow

The overall experimental workflow for the LC-MS/MS analysis is depicted in the following diagram.

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (100 µL) Spike_IS Spike with Internal Standard Plasma->Spike_IS Extraction Liquid-Liquid Extraction or Protein Precipitation Spike_IS->Extraction Evaporation Evaporate to Dryness Extraction->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution Injection Inject into LC-MS/MS Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Metoprolol Calibration->Quantification

Experimental workflow for metoprolol quantification.

4. Detailed Experimental Protocols

4.1. Preparation of Standard and Quality Control (QC) Samples

  • Stock Solutions: Prepare a stock solution of metoprolol (1 mg/mL) in methanol. Prepare a separate stock solution for the internal standard (e.g., bisoprolol at 1 mg/mL) in methanol.

  • Working Solutions: Prepare serial dilutions of the metoprolol stock solution with a 50:50 mixture of methanol and water to create working solutions for calibration standards and QC samples.

  • Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working solutions to achieve final concentrations for the calibration curve (e.g., 5, 10, 20, 50, 100, 200, and 500 ng/mL) and for QC samples (e.g., low, medium, and high concentrations).[1]

4.2. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the internal standard working solution.[1]

  • Vortex mix for 10 seconds.

  • Add 1 mL of methyl tertiary butyl ether.[1]

  • Vortex for 2 minutes.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.[10]

  • Vortex for 30 seconds and transfer to an autosampler vial for injection.

4.3. LC-MS/MS Conditions

ParameterCondition
LC Column C18 (e.g., Unison US C18, 50 x 4.6mm, 3.5µm)[1]
Mobile Phase 10mM Ammonium Acetate and Acetonitrile (Isocratic)[1]
Flow Rate 0.5 mL/min
Injection Volume 10 µL
Column Temperature 40°C
Ionization Mode Electrospray Ionization (ESI), Positive[1]
MS/MS Mode Multiple Reaction Monitoring (MRM)
MRM Transitions Metoprolol: m/z 268.1 → 130.96[8], Bisoprolol (IS): m/z 326.3 → 116.2[8]
Ion Source Temp. 200°C[8]
Capillary Temp. 330°C[8]

5. Data Presentation: Quantitative Summary

The following table summarizes the typical validation parameters for the LC-MS/MS method, compiled from various sources.

ParameterTypical Value/Range
Linearity Range 5 - 500 ng/mL[1]
Correlation Coefficient (r²) > 0.995[1]
Lower Limit of Quantification (LLOQ) 5 ng/mL[1]
Intra-day Precision (%CV) < 10.28%[8]
Inter-day Precision (%CV) < 10.28%[8]
Intra-day Accuracy (%RE) Within ± 5.38%[8]
Inter-day Accuracy (%RE) Within ± 5.38%[8]
Extraction Recovery > 90%[1]

Alternative Protocol: HPLC-UV Method

For laboratories where LC-MS/MS is not available, HPLC with UV detection offers a viable alternative, although it is generally less sensitive.

1. Materials and Reagents

  • Same as for the LC-MS/MS method, with a suitable internal standard for UV detection (e.g., pinacidil (B1677893) monohydrate).[11]

2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Analytical column: C18 column.[11]

3. Detailed Experimental Protocols

3.1. Sample Preparation

  • Sample preparation can be performed using liquid-liquid extraction as described for the LC-MS/MS method.

3.2. HPLC-UV Conditions

ParameterCondition
LC Column C18[11]
Mobile Phase Acetonitrile–water–triethylamine (18:81:1, v/v)[11]
Flow Rate 1.0 mL/min[11]
Detection Wavelength 275 nm[11]
Retention Time (Metoprolol) ~1.5 min[11]
Retention Time (IS) ~2.6 min (for pinacidil monohydrate)[11]

4. Data Presentation: Quantitative Summary (HPLC-UV)

ParameterTypical Value/Range
Linearity Range 20 - 200 ng/mL[11]
Lower Limit of Quantification (LLOQ) 20 ng/mL[11]
Precision (%CV) 0.20 - 2.13%[11]
Accuracy 99.71 - 101.61%[11]
Recovery ~97%[11]

The LC-MS/MS method presented provides a highly sensitive and specific protocol for the quantification of metoprolol in plasma, suitable for a wide range of clinical and research applications. The HPLC-UV method serves as a reliable alternative when mass spectrometric detection is not accessible. The provided protocols and validation data offer a solid foundation for researchers to implement these methods in their laboratories.

References

Application of Metoprolol Hydrochloride in Cardiac Cell Culture Experiments: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metoprolol (B1676517), a selective β1-adrenergic receptor antagonist, is a widely prescribed medication for various cardiovascular conditions, including hypertension, angina pectoris, and heart failure.[1] Its mechanism of action primarily involves blocking the effects of catecholamines on the heart, leading to decreased heart rate, cardiac contractility, and blood pressure.[1][2] In the realm of cardiovascular research, in vitro cardiac cell culture models are indispensable tools for elucidating the molecular mechanisms of drugs like metoprolol and for preclinical cardiotoxicity screening. This document provides detailed application notes and protocols for the use of Metoprolol Hydrochloride in cardiac cell culture experiments, with a focus on neonatal rat ventricular myocytes (NRVMs) and the H9c2 cell line, both commonly used models in cardiac research.

Data Presentation: Summary of Quantitative Data

The following tables summarize quantitative data on the effects of metoprolol observed in various cardiac cell culture experiments.

Parameter Cell Type Metoprolol Concentration Observed Effect Reference
Cell Viability H9c2 cardiomyocytes0.5 - 10 µMNo significant toxicity observed.[2][3]
H9c2 cardiomyocytes> 10 µMReduced cell viability.[3]
Apoptosis Neonatal Rat CardiomyocytesNot specified in vitro, but in vivo studies suggest a protective roleMetoprolol treatment significantly decreased the proportion of apoptotic cells.[4][4]
Hypertrophy Neonatal Rat CardiomyocytesHigh dose (specific concentration not detailed in abstract)Partly reversed high-glucose-induced increases in cell diameter, surface area, and protein content.[5][6][5][6]
Electrophysiology Feline ventricular myocytes10 µMReduced peak transient outward (Ito) and L-type calcium (ICa) currents.[7]
Feline ventricular myocytes10 and 100 µMConcentration-dependent decrease in peak inward rectifying potassium (IKl) current.[7]
Guinea-pig ventricular myocytes10-100 µmol/lShortened action potential duration in a dose-dependent manner.[8]
Guinea-pig ventricular myocytes30 and 100 µmol/lBlocked the high threshold calcium current.[8]
Signaling Pathway Component Cell Type Condition Metoprolol Effect Reference
PKC-α (total and phospho) Neonatal Rat CardiomyocytesHigh GlucoseInhibited expression and activation.[5][6]
NF-κB Neonatal Rat CardiomyocytesHigh GlucoseDownregulated expression.[5][6]
c-fos Neonatal Rat CardiomyocytesHigh GlucoseDownregulated expression.[5][6]
Caspase-3 (activated) Rat Myocardium (in vivo)Coronary MicroembolizationSignificantly decreased expression.[4]
Bcl-2 Dog Myocardium (in vivo)Heart FailureIncreased expression.[9]
Gαs Not explicitly shown with metoprolol in vitro, but inhibition of β1-AR is known to inhibit Gαs activity.β-adrenergic stimulationInhibition of β1-AR by metoprolol is expected to decrease Gαs activation.[10]

Experimental Protocols

Preparation of this compound Stock Solution

Objective: To prepare a sterile, high-concentration stock solution of this compound for use in cell culture experiments.

Materials:

  • This compound powder (e.g., Metoprolol tartrate or succinate (B1194679) salt)

  • Sterile Dimethyl Sulfoxide (DMSO) or sterile Phosphate-Buffered Saline (PBS), pH 7.2[11][12]

  • Sterile conical tubes (15 mL or 50 mL)

  • Vortex mixer

  • Sterile 0.22 µm syringe filter

  • Sterile, single-use aliquots tubes

Protocol for Metoprolol Tartrate in DMSO: [11]

  • In a sterile conical tube, weigh the desired amount of Metoprolol tartrate powder.

  • Add the required volume of sterile DMSO to achieve the desired high concentration (e.g., 100 mg/mL).

  • Vortex the tube vigorously until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

  • Sterile-filter the stock solution through a 0.22 µm syringe filter into a fresh sterile tube.

  • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C.

Protocol for Metoprolol Succinate in PBS (pH 7.2): [11][12]

  • In a sterile conical tube, weigh the desired amount of Metoprolol succinate powder.

  • Add the required volume of sterile PBS (pH 7.2) to achieve a concentration of approximately 5 mg/mL.

  • Vortex the tube until the powder is fully dissolved.

  • It is recommended to prepare this aqueous solution fresh on the day of the experiment.

Note on Stability: The stability of metoprolol in cell culture media can be influenced by factors such as pH, media components, and incubation conditions.[13] It is advisable to conduct a stability study for long-term experiments by incubating metoprolol-containing media under experimental conditions and quantifying its concentration at different time points using methods like HPLC.[13]

Isolation and Culture of Neonatal Rat Ventricular Myocytes (NRVMs)

Objective: To isolate and culture a high-yield and viable population of NRVMs for subsequent experiments.

Materials:

  • 1-3 day old Sprague-Dawley rat pups[5][6][10][14]

  • Hanks' Balanced Salt Solution (HBSS)

  • Trypsin (0.25%)

  • Collagenase Type II

  • Percoll solution

  • DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Culture dishes/plates coated with Poly-D-Lysine and Laminin[14]

Protocol:

  • Euthanize neonatal rat pups in accordance with institutional animal care and use committee guidelines.

  • Excise the hearts and place them in ice-cold HBSS.

  • Mince the ventricular tissue into small pieces.

  • Perform enzymatic digestion using a solution containing trypsin and collagenase type II. This can be done through a series of short incubations or a single longer digestion.[10]

  • Neutralize the enzymatic activity with FBS-containing medium.

  • Filter the cell suspension to remove undigested tissue.

  • To enrich for cardiomyocytes, perform a discontinuous Percoll gradient centrifugation.[6][14]

  • Collect the cardiomyocyte layer and wash the cells.

  • Plate the isolated NRVMs on culture dishes pre-coated with Poly-D-Lysine and Laminin to promote attachment.[14]

  • Culture the cells in DMEM/F12 medium with 10% FBS at 37°C in a 5% CO2 incubator.

Assessment of Cardiomyocyte Hypertrophy

Objective: To quantify the hypertrophic response of cardiomyocytes to stimuli in the presence or absence of metoprolol.

Materials:

  • Cultured NRVMs

  • Hypertrophic stimuli (e.g., Endothelin-1, Phenylephrine, or high glucose)[7][15]

  • This compound

  • Microscope with a camera

  • Image analysis software (e.g., ImageJ)

  • Reagents for protein quantification (e.g., BCA assay)

  • Reagents for immunofluorescence staining (e.g., anti-α-actinin antibody, fluorescently labeled secondary antibody, DAPI)

Protocol:

  • Seed NRVMs in appropriate culture plates.

  • After allowing the cells to attach and start beating, induce hypertrophy by treating with a known stimulus (e.g., 10 nM Endothelin-1 for 48 hours).[16]

  • Co-treat a subset of cells with the hypertrophic stimulus and various concentrations of metoprolol. Include appropriate vehicle controls.

  • Cell Size Measurement:

    • After the treatment period, fix the cells with 4% paraformaldehyde.

    • Stain the cells with an antibody against a cardiomyocyte-specific marker like α-actinin to visualize the cell borders.

    • Capture images using a fluorescence microscope.

    • Use image analysis software to measure the surface area of individual cardiomyocytes.[15]

  • Protein Synthesis Measurement:

    • During the last 4-6 hours of treatment, add [3H]-leucine to the culture medium.

    • After incubation, lyse the cells and precipitate the protein.

    • Measure the incorporated radioactivity using a scintillation counter to determine the rate of protein synthesis.[7]

  • Gene Expression Analysis:

    • Isolate total RNA from the treated cells.

    • Perform quantitative real-time PCR (qRT-PCR) to measure the expression levels of hypertrophic markers such as Atrial Natriuretic Peptide (ANP) and β-Myosin Heavy Chain (β-MHC).[7][15]

Assessment of Cardiomyocyte Apoptosis (TUNEL Assay)

Objective: To detect and quantify apoptosis in cardiomyocytes treated with an apoptotic stimulus and to evaluate the protective effect of metoprolol.

Materials:

  • Cultured cardiomyocytes

  • Apoptotic stimulus (e.g., staurosporine, hypoxia)

  • This compound

  • TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay kit[17][18]

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in sodium citrate)

  • Fluorescence microscope

  • DAPI for nuclear counterstaining

Protocol:

  • Seed cardiomyocytes on coverslips or in chamber slides.

  • Induce apoptosis using a suitable stimulus.

  • Co-treat a subset of cells with the apoptotic stimulus and different concentrations of metoprolol. Include positive (DNase I treated) and negative controls.[17]

  • After treatment, fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.[19]

  • Wash the cells with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes at room temperature.[19]

  • Wash the cells with PBS.

  • Perform the TUNEL assay according to the manufacturer's instructions. This typically involves incubating the cells with a reaction mixture containing TdT enzyme and labeled dUTPs for 1 hour at 37°C in a humidified chamber, protected from light.[19]

  • Wash the cells to remove unincorporated nucleotides.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips and visualize the cells under a fluorescence microscope.

  • Quantify the percentage of TUNEL-positive nuclei (apoptotic cells) relative to the total number of DAPI-stained nuclei.

Measurement of Intracellular Calcium Transients

Objective: To measure changes in intracellular calcium handling in cardiomyocytes in response to metoprolol treatment.

Materials:

  • Cultured, spontaneously beating cardiomyocytes

  • This compound

  • Fluo-4 AM calcium indicator dye[1][20][21][22]

  • Pluronic F-127

  • Physiological buffer (e.g., Tyrode's solution or Hanks' Balanced Salt Solution)

  • Fluorescence microscope with a high-speed camera and appropriate filter sets

  • Image analysis software for quantifying fluorescence intensity changes

Protocol:

  • Seed cardiomyocytes on glass-bottom dishes or coverslips suitable for live-cell imaging.

  • Prepare a Fluo-4 AM loading solution (e.g., 5 µM Fluo-4 AM with 0.02% Pluronic F-127 in physiological buffer).[1]

  • Incubate the cells with the Fluo-4 AM loading solution for 15-30 minutes at 37°C.[20]

  • Wash the cells with fresh, pre-warmed physiological buffer to remove excess dye and allow for de-esterification of the dye within the cells for about 20-30 minutes.[1]

  • Mount the dish on the microscope stage, maintaining the temperature at 37°C.

  • Record baseline calcium transients from spontaneously beating cardiomyocytes.

  • Perfuse the cells with a solution containing the desired concentration of metoprolol.

  • Record calcium transients at various time points after metoprolol application.

  • Analyze the recorded fluorescence intensity traces to determine parameters such as transient amplitude, peak duration, and decay kinetics.[22]

Western Blot Analysis of Signaling Proteins

Objective: To investigate the effect of metoprolol on the expression and phosphorylation status of key proteins in cardiac signaling pathways.

Materials:

  • Cultured cardiomyocytes

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against target proteins (e.g., phospho-PKC, total PKC, NF-κB, Bcl-2, Caspase-3) and a loading control (e.g., GAPDH, β-actin)[23][24][25][26]

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Protocol:

  • Treat cultured cardiomyocytes with the experimental conditions (e.g., hypertrophic stimulus with or without metoprolol).

  • Lyse the cells in ice-cold lysis buffer.

  • Determine the protein concentration of each lysate.

  • Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Wash the membrane with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Quantify the band intensities using densitometry software and normalize to the loading control.

Mandatory Visualization

Metoprolol_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol b1AR β1-Adrenergic Receptor G_protein Gαs b1AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to Metoprolol Metoprolol Metoprolol->b1AR Blocks Catecholamines Catecholamines (e.g., Norepinephrine) Catecholamines->b1AR Activates PKA PKA cAMP->PKA Activates Ca_channels L-type Ca2+ Channels PKA->Ca_channels Phosphorylates Ca_influx Ca2+ Influx Ca_channels->Ca_influx Contractility Increased Contractility Ca_influx->Contractility

Metoprolol_Anti_Hypertrophic_Pathway High_Glucose High Glucose (Hypertrophic Stimulus) PKC_alpha PKC-α High_Glucose->PKC_alpha Activates Metoprolol Metoprolol Metoprolol->PKC_alpha Inhibits NF_kB NF-κB PKC_alpha->NF_kB Activates c_fos c-fos NF_kB->c_fos Upregulates Hypertrophy Cardiomyocyte Hypertrophy c_fos->Hypertrophy Promotes

Experimental_Workflow_Apoptosis start Seed Cardiomyocytes treatment Induce Apoptosis ± Metoprolol start->treatment fixation Fixation (4% PFA) treatment->fixation permeabilization Permeabilization (Triton X-100) fixation->permeabilization tunel TUNEL Staining permeabilization->tunel imaging Fluorescence Microscopy tunel->imaging analysis Quantify Apoptotic Cells imaging->analysis

References

Enantioselective Preparation of (S)-Metoprolol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metoprolol (B1676517) is a widely used beta-blocker for the treatment of cardiovascular disorders, including hypertension, angina pectoris, and heart failure. The pharmacological activity of metoprolol resides almost exclusively in the (S)-enantiomer. Consequently, the development of efficient and highly selective methods for the synthesis of enantiomerically pure (S)-Metoprolol is a critical objective in pharmaceutical manufacturing. This document provides detailed application notes and experimental protocols for several established and effective methods for the enantioselective preparation of (S)-Metoprolol.

Overview of Synthetic Strategies

The enantioselective synthesis of (S)-Metoprolol can be broadly categorized into three main approaches:

  • Asymmetric Synthesis from Chiral Precursors: This strategy involves the use of a readily available chiral building block to introduce the desired stereochemistry. A common and highly effective method utilizes (R)-epichlorohydrin as the chiral source.

  • Kinetic Resolution of Racemic Intermediates: In this approach, a racemic mixture of a key intermediate is subjected to a process that selectively reacts with one enantiomer, allowing for the separation of the desired enantiomer. Both enzymatic and non-enzymatic kinetic resolution methods have been successfully employed.

  • Chemoenzymatic Synthesis: This approach combines traditional chemical synthesis with a highly selective enzymatic step, often a kinetic resolution, to achieve high enantiopurity.

This document will detail protocols for a representative method from each of these categories.

Data Summary: Comparison of Enantioselective Methods

The following table summarizes the key quantitative data for the described methods, allowing for a direct comparison of their efficiency and selectivity.

MethodKey Chiral Reagent/CatalystOverall YieldEnantiomeric Excess (ee)Reference
Asymmetric Synthesis (R)-Epichlorohydrin~79.2%>99%[1]
Hydrolytic Kinetic Resolution (R,R)-salen-Co(OAc) (Jacobsen's)~45%>96%[2][3]
Chemoenzymatic Kinetic Resolution Candida antarctica lipase (B570770) B (CALB)High>99%[4][5]

Experimental Protocols

Protocol 1: Asymmetric Synthesis from (R)-Epichlorohydrin

This protocol describes a two-step synthesis of (S)-Metoprolol starting from 4-(2-methoxyethyl)phenol (B22458) and the chiral building block (R)-epichlorohydrin.[1][6][7]

Step 1: Synthesis of (S)-1-(4-(2-methoxyethyl)phenoxy)-2,3-epoxypropane

  • Materials:

    • 4-(2-methoxyethyl)phenol

    • (R)-Epichlorohydrin

    • Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)

    • Deionized water

    • Toluene (optional, for extraction)

  • Procedure:

    • To a reaction vessel, add deionized water and dissolve sodium hydroxide pellets while maintaining the temperature below 30°C.

    • Add 4-(2-methoxyethyl)phenol to the alkaline solution and stir until a clear solution is obtained.

    • Add (R)-epichlorohydrin to the reaction mixture dropwise over a period of 30 minutes.

    • The reaction can be carried out at a temperature ranging from room temperature to 70°C for several hours.

    • Upon completion, the product, (S)-1-(4-(2-methoxyethyl)phenoxy)-2,3-epoxypropane, can be extracted with a suitable organic solvent like toluene.

    • The organic layer is then washed and concentrated under vacuum to yield the crude epoxide.

Step 2: Synthesis of (S)-Metoprolol

  • Materials:

  • Procedure:

    • Dissolve the crude (S)-1-(4-(2-methoxyethyl)phenoxy)-2,3-epoxypropane in a suitable solvent such as isopropanol.

    • Add a molar excess of isopropylamine to the solution.

    • Heat the reaction mixture to a temperature between 30-80°C and stir for 3-10 hours.[8]

    • After the reaction is complete, the solvent and excess isopropylamine are removed under reduced pressure.

    • The resulting residue is the crude (S)-Metoprolol base, which can be further purified by recrystallization.

Protocol 2: Hydrolytic Kinetic Resolution (HKR) using Jacobsen's Catalyst

This protocol utilizes the hydrolytic kinetic resolution of a racemic epoxide intermediate catalyzed by a chiral salen-cobalt complex (Jacobsen's catalyst).[2][3]

Step 1: Synthesis of Racemic 1-(4-(2-methoxyethyl)phenoxy)-2,3-epoxypropane

  • This step is analogous to Step 1 in Protocol 1, but uses racemic epichlorohydrin (B41342) instead of the enantiopure (R)-epichlorohydrin.

Step 2: Hydrolytic Kinetic Resolution

  • Materials:

    • Racemic 1-(4-(2-methoxyethyl)phenoxy)-2,3-epoxypropane

    • (R,R)-salen-Co(OAc) (Jacobsen's catalyst)

    • Water

  • Procedure:

    • Dissolve the racemic epoxide in a suitable solvent.

    • Add a catalytic amount of (R,R)-salen-Co(OAc).

    • Add a stoichiometric amount of water (relative to the catalyst).

    • The reaction selectively hydrolyzes the (R)-enantiomer of the epoxide, leaving the desired (S)-enantiomer unreacted.

    • The reaction is monitored until approximately 50% conversion is reached.

    • The unreacted (S)-epoxide is then separated from the diol product by chromatography.

Step 3: Synthesis of (S)-Metoprolol

  • This step is identical to Step 2 in Protocol 1, using the enantiomerically enriched (S)-epoxide obtained from the kinetic resolution.

Protocol 3: Chemoenzymatic Synthesis via Kinetic Resolution

This protocol involves the synthesis of a racemic chlorohydrin intermediate, followed by an enzymatic kinetic resolution using Candida antarctica lipase B (CALB).[4][5]

Step 1: Synthesis of Racemic 1-chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol

  • Materials:

    • 4-(2-methoxyethyl)phenol

    • Epichlorohydrin

    • Base (e.g., NaOH)

  • Procedure:

    • React 4-(2-methoxyethyl)phenol with epichlorohydrin in the presence of a base to form the racemic chlorohydrin.

Step 2: Enzymatic Kinetic Resolution

  • Materials:

    • Racemic 1-chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol

    • Candida antarctica lipase B (CALB), immobilized

    • Acylating agent (e.g., vinyl acetate)

    • Organic solvent (e.g., toluene)

  • Procedure:

    • Suspend the racemic chlorohydrin and immobilized CALB in an organic solvent.

    • Add the acylating agent to the mixture.

    • The enzyme will selectively acylate the (R)-enantiomer of the chlorohydrin, leaving the (S)-enantiomer unreacted.

    • The reaction is monitored for conversion.

    • After the desired conversion is reached, the enzyme is filtered off.

    • The acylated (R)-enantiomer and the unreacted (S)-chlorohydrin are then separated.

Step 3: Conversion of (S)-chlorohydrin to (S)-Metoprolol

  • Materials:

    • (S)-1-chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol

    • Base (e.g., KOtBu)

    • Isopropylamine

  • Procedure:

    • The enriched (S)-chlorohydrin is first converted to the corresponding (S)-epoxide by treatment with a base like potassium tert-butoxide (KOtBu).

    • The resulting (S)-epoxide is then reacted with isopropylamine as described in Step 2 of Protocol 1 to yield (S)-Metoprolol.

Visualizations

Asymmetric_Synthesis cluster_0 Step 1: Epoxide Formation cluster_1 Step 2: Amination 4-(2-methoxyethyl)phenol 4-(2-methoxyethyl)phenol Epoxide_Intermediate (S)-1-(4-(2-methoxyethyl)phenoxy) -2,3-epoxypropane 4-(2-methoxyethyl)phenol->Epoxide_Intermediate NaOH R-Epichlorohydrin R-Epichlorohydrin R-Epichlorohydrin->Epoxide_Intermediate S-Metoprolol S-Metoprolol Epoxide_Intermediate->S-Metoprolol Ring Opening Isopropylamine Isopropylamine Isopropylamine->S-Metoprolol

Caption: Asymmetric synthesis of (S)-Metoprolol from (R)-Epichlorohydrin.

Kinetic_Resolution Racemic_Epoxide Racemic 1-(4-(2-methoxyethyl)phenoxy) -2,3-epoxypropane Resolution Hydrolytic Kinetic Resolution (Jacobsen's Catalyst) Racemic_Epoxide->Resolution S_Epoxide (S)-Epoxide (Unreacted) Resolution->S_Epoxide R_Diol (R)-Diol (Hydrolyzed) Resolution->R_Diol Separation Separation S_Epoxide->Separation R_Diol->Separation S_Metoprolol (S)-Metoprolol Separation->S_Metoprolol Amination

Caption: Enantioselective synthesis via Hydrolytic Kinetic Resolution.

Chemoenzymatic_Synthesis Racemic_Chlorohydrin Racemic 1-chloro-3-(4-(2-methoxyethyl)phenoxy) propan-2-ol Enzymatic_Resolution Enzymatic Kinetic Resolution (Candida antarctica lipase B) Racemic_Chlorohydrin->Enzymatic_Resolution S_Chlorohydrin (S)-Chlorohydrin (Unreacted) Enzymatic_Resolution->S_Chlorohydrin R_Acylated (R)-Acylated Chlorohydrin Enzymatic_Resolution->R_Acylated Separation Separation S_Chlorohydrin->Separation R_Acylated->Separation Epoxidation Epoxidation (Base) Separation->Epoxidation S_Epoxide (S)-Epoxide Epoxidation->S_Epoxide S_Metoprolol (S)-Metoprolol S_Epoxide->S_Metoprolol Amination

References

Using Metoprolol hydrochloride to study beta-blocker resistance mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Investigating Mechanisms of Metoprolol (B1676517) Resistance

Introduction

Metoprolol is a cardioselective β1-adrenergic receptor antagonist widely prescribed for cardiovascular diseases such as hypertension, angina, and heart failure.[1][2][3] Its therapeutic efficacy is achieved by competitively blocking the binding of catecholamines to β1-receptors, leading to reduced heart rate, cardiac output, and blood pressure.[2][3][4] However, a significant variability in patient response to metoprolol exists, with some individuals exhibiting resistance, which limits its clinical effectiveness.[5][6] Understanding the molecular mechanisms underpinning this resistance is crucial for developing personalized therapeutic strategies and identifying novel drug targets.

This application note provides a comprehensive overview of the key mechanisms of metoprolol resistance and details experimental protocols for their investigation in a research setting. The primary mechanisms discussed include pharmacogenomic variations, receptor desensitization and downregulation, and alterations in downstream signaling pathways.

Core Mechanisms of Metoprolol Resistance

Resistance to metoprolol is a multifactorial phenomenon involving genetic predispositions and cellular adaptations to prolonged receptor blockade.

  • Pharmacogenomic Variations: Genetic polymorphisms are a major determinant of metoprolol efficacy and metabolism.

    • ADRB1 Gene Polymorphisms: The gene encoding the β1-adrenergic receptor (ADRB1) has common polymorphisms that alter receptor function and response to metoprolol. The two most studied are Ser49Gly and Arg389Gly.[6][7] The Arg389 variant is associated with a more significant response to metoprolol compared to the Gly389 variant.[5][8]

    • CYP2D6 Gene Polymorphisms: Metoprolol is extensively metabolized by the cytochrome P450 2D6 (CYP2D6) enzyme in the liver.[1][9] Genetic variations in CYP2D6 lead to different metabolizer phenotypes: poor, intermediate, normal, and ultrarapid metabolizers. Poor metabolizers (PMs) have reduced enzyme activity, leading to higher plasma concentrations of metoprolol and a greater reduction in heart rate and blood pressure, but also an increased risk of adverse effects like bradycardia.[1][10]

  • Receptor Desensitization and Downregulation: Chronic stimulation of G protein-coupled receptors (GPCRs), including β-adrenergic receptors, leads to a process of desensitization, which attenuates the receptor's signaling capacity.

    • GRK and β-arrestin Pathway: Upon prolonged agonist exposure, G protein-coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the β1-receptor.[11][12] This phosphorylation increases the receptor's affinity for β-arrestin proteins.[13][14] The binding of β-arrestin sterically hinders the receptor's coupling to its Gs protein, uncoupling it from downstream signaling.[12][14] Furthermore, β-arrestin acts as an adapter protein, targeting the receptor for internalization via clathrin-coated pits, a process that can lead to its degradation (downregulation) or recycling back to the membrane.[13][15][16] In heart failure, GRK2 levels are often upregulated, contributing to β-adrenergic receptor desensitization.[17][18]

    • Receptor Upregulation with Antagonists: Paradoxically, long-term treatment with β-blockers like metoprolol can lead to an upregulation of β-adrenergic receptor density.[17][19][20] This is a compensatory mechanism that can contribute to rebound sympathetic activation if the drug is withdrawn abruptly.[2]

  • Alterations in Downstream Signaling: The canonical signaling pathway for the β1-adrenergic receptor involves the activation of adenylyl cyclase and the production of cyclic AMP (cAMP).[4] Resistance can occur if there are alterations in this pathway.

    • G-Protein Coupling: The β1-receptor couples to the stimulatory G protein (Gs), while the β2-receptor can also couple to the inhibitory G protein (Gi).[18][21] In heart failure, there can be an upregulation of Gi proteins, which antagonizes Gs-mediated signaling.[17][18] Metoprolol treatment has been shown to partially reverse this Gi upregulation.[17]

Data Presentation

Table 1: Influence of ADRB1 Genotype on Antihypertensive Response to Metoprolol

ADRB1 Genotype/DiplotypeParameterResponse to MetoprololReference
Codon 389
Arg/Arg HomozygotesDaytime Diastolic BP Reduction-13.3% ± 8.4%[5]
Gly389 Variant CarriersDaytime Diastolic BP Reduction-4.5% ± 8.2%[5]
Arg/Arg HomozygotesSystolic BP Reduction12.0% ± 3.8%[6]
Arg/Gly HeterozygotesSystolic BP Reduction8.4% ± 5.5%[6]
Codon 49
Ser/Ser HomozygotesSystolic BP Reduction8.4% ± 3.2%[6]
Ser/Gly HeterozygotesSystolic BP Reduction5.3% ± 5.2%[6]
Diplotype
Ser49Arg389/Ser49Arg389Diastolic BP Reduction-14.7 mm Hg[5]
Gly49Arg389/Ser49Gly389Diastolic BP Reduction-0.5 mm Hg[5]

Table 2: Effect of CYP2D6 Metabolizer Status on Metoprolol Pharmacokinetics and Pharmacodynamics

CYP2D6 PhenotypeParameterFindingReference
Poor Metabolizer (PM)Metoprolol ConcentrationMarkedly increased drug concentrations[1][10]
Poor Metabolizer (PM)Heart RateGreater reduction in heart rate[1]
Poor Metabolizer (PM)Blood PressureGreater reduction in blood pressure[1]
Poor Metabolizer (PM) vs Normal Metabolizer (NM)Average Heart Rate2.8 beats per minute (bpm) lower in PMs[10]

Table 3: Effect of Long-Term Metoprolol Therapy on Myocardial β-Receptor Density

ConditionParameterBefore MetoprololAfter 6 Months of MetoprololReference
Dilated CardiomyopathyMyocardial β-receptor density39 ± 7 fmol/mg80 ± 12 fmol/mg[19]
Congestive Heart FailureMyocardial β1-receptor density34.0 fmol/mg protein44.7 fmol/mg protein[17]
Congestive Heart FailureMyocardial Giα levelsElevatedDecreased to 74% of pre-drug value[17]

Signaling Pathways and Experimental Workflows

G_protein_signaling cluster_membrane Plasma Membrane cluster_gprotein cluster_cytosol Cytosol beta1_AR β1-AR Gs_alpha Gαs beta1_AR->Gs_alpha Activates Gs_beta_gamma Gβγ Gs_alpha->Gs_beta_gamma Dissociates AC Adenylyl Cyclase Gs_alpha->AC Activates cAMP cAMP AC->cAMP ATP to cAMP PKA PKA cAMP->PKA Activates Response Cellular Response (e.g., ↑ Heart Rate) PKA->Response Phosphorylates Targets Metoprolol Metoprolol Metoprolol->beta1_AR Blocks Agonist Agonist (e.g., Norepinephrine) Agonist->beta1_AR Activates experimental_workflow cluster_functional_assays Functional Assays start Start: Patient Cohort or Cell Line Model dna_extraction Genomic DNA Extraction start->dna_extraction genotyping Genotyping (ADRB1, CYP2D6) e.g., PCR-RFLP, Sequencing dna_extraction->genotyping grouping Group Subjects/ Cells by Genotype genotyping->grouping membrane_prep Membrane Preparation grouping->membrane_prep camp_assay cAMP Assay (Functional Response) grouping->camp_assay internalization_assay Internalization Assay (Receptor Trafficking) grouping->internalization_assay binding_assay Radioligand Binding (β-AR Density) membrane_prep->binding_assay data_analysis Data Analysis: Correlate Genotype with Functional Data binding_assay->data_analysis camp_assay->data_analysis internalization_assay->data_analysis conclusion Conclusion: Identify Resistance Mechanisms data_analysis->conclusion

References

Application Notes & Protocols: Establishing a Protocol for Long-Term Metoprolol Hydrochloride Administration in Rodents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metoprolol (B1676517) is a cardioselective β1-adrenergic receptor antagonist widely used in the treatment of cardiovascular conditions such as hypertension, angina pectoris, and heart failure.[1] Its primary mechanism of action involves competitively blocking β1-adrenergic receptors in the heart, which reduces the effects of catecholamines like adrenaline and noradrenaline.[1][2] This blockade results in a decrease in heart rate, cardiac contractility, and blood pressure.[1][3] Rodent models are indispensable for preclinical studies investigating the long-term effects, efficacy, and safety of metoprolol. Establishing a robust and reproducible protocol for long-term administration is critical for obtaining reliable and translatable data.

This document provides a detailed protocol for the long-term administration of Metoprolol hydrochloride in rodents, covering pharmacokinetic considerations, administration routes, monitoring techniques, and key experimental endpoints.

Pharmacokinetic Considerations

The pharmacokinetics (PK) of metoprolol can exhibit significant variability between different rodent species and even between sexes. Therefore, a preliminary PK study is often warranted to determine the optimal dosing regimen for a specific research goal.

Key PK Observations:

  • Species and Sex Differences: Significant intersex differences in peak plasma levels (Cmax) of metoprolol have been observed in both rats and mice, particularly after oral administration.[4][5] For instance, the Cmax in female rats can be approximately sevenfold higher than in male rats following the same oral dose.[4][5]

  • Bioavailability: The mean absolute bioavailability of metoprolol after oral administration is approximately 15% in male rats and 27% in female rats, while in mice, it is higher at around 41% for males and 52% for females.[5] This is partly due to a significant first-pass metabolism effect in the intestine and liver.[6]

  • Metabolism: Metoprolol is extensively metabolized in the liver, primarily by the CYP2D6 enzyme, through processes like O-demethylation and alpha-hydroxylation.[7]

  • Sampling Site: The blood sampling site can have a profound impact on measured plasma drug concentrations and the resulting PK parameters in rats.[8] Consistency in the sampling route is crucial for data accuracy.

Table 1: Summary of Metoprolol Pharmacokinetic Parameters in Rodents
ParameterSpecies/SexRouteDoseCmax (ng/mL)Tmax (h)Bioavailability (F)Reference
Cmax Rat (Male)Oral5 mg/kg40.980.25~15%[4][5]
Cmax Rat (Female)Oral5 mg/kg270.360.25 - 0.5~27%[4][5]
Cmax Mouse (Male)Oral10 mg/kg878.82N/A~41%[5]
Cmax Mouse (Female)Oral10 mg/kg404.02N/A~52%[5]
First-Pass Rat (Male)Oral1-2 mg/kgN/AN/A<24.5%[6]

Note: Values are approximate and can vary based on rodent strain and experimental conditions. N/A indicates data not specified in the cited source.

Experimental Protocols

This section outlines the materials and methodologies for preparing and administering metoprolol to rodents over an extended period.

Materials
  • This compound or tartrate salt

  • Vehicle (e.g., sterile distilled water, 0.5% carboxymethylcellulose)

  • Rodent models (e.g., Sprague-Dawley rats, C57BL/6 mice, Spontaneously Hypertensive Rats (SHR))[9]

  • Animal balance

  • Gavage needles (ball-tipped)

  • Osmotic minipumps

  • Standard or powdered rodent chow

  • Monitoring equipment (e.g., tail-cuff plethysmograph, radiotelemetry system, echocardiograph)[9][10]

Dosing and Administration

The choice of administration route depends on the study's objectives, the required dosing frequency, and the need to minimize animal stress.

Protocol 3.2.1: Oral Gavage Oral gavage ensures precise dosage delivery to individual animals.

  • Preparation: Prepare a homogenous suspension of metoprolol in a suitable vehicle (e.g., distilled water).[9] The concentration should be calculated to deliver the desired dose in a volume appropriate for the animal's size (typically <10 mL/kg for rats).

  • Dosage Calculation: Calculate the required volume for each animal based on its most recent body weight and the target dosage.

  • Administration: Administer the suspension directly into the stomach using a ball-tipped gavage needle.[9] Ensure proper technique to prevent aspiration. Perform administration at the same time each day to maintain consistent plasma drug levels.[9]

Protocol 3.2.2: Administration via Medicated Diet or Drinking Water This method is less stressful for the animals but offers less precise dose control.

  • Preparation (Diet): Thoroughly mix a calculated amount of metoprolol with powdered rodent chow to achieve the desired concentration.[9]

  • Preparation (Water): Dissolve metoprolol in the drinking water at a concentration calculated based on average daily water consumption. One study in rats used a dose of 100 mg/kg/day administered in drinking water.[11]

  • Monitoring: Monitor daily food or water intake to estimate the actual dose consumed by each animal.[9] Prepare fresh medicated diet or water regularly to ensure drug stability.

Protocol 3.2.3: Continuous Infusion via Osmotic Minipumps This method provides the most stable and continuous drug delivery, eliminating fluctuations in plasma concentration.

  • Pump Selection & Preparation: Choose an osmotic minipump with an appropriate reservoir volume and flow rate for the desired dose and duration. Fill the pumps with a sterile metoprolol solution according to the manufacturer's instructions.

  • Surgical Implantation: Under anesthesia, surgically implant the osmotic minipump subcutaneously, typically in the dorsal scapular region.

  • Post-operative Care: Provide appropriate post-operative analgesia and monitor the animal for recovery and signs of infection. Studies in mice have used osmotic minipumps to deliver doses ranging from 1.4 to 4.1 mg/kg per hour.[12]

Table 2: Example Long-Term Metoprolol Dosing Regimens in Rodents
Animal ModelResearch AreaDoseRouteDurationReference
RatChagas' Disease100 mg/kg/dayDrinking Water300 days[11]
RatSmoking Model50 mg/kg/dayIntragastric1 month[13]
RatMyocardial Infarction50 mg/kg/dayOral GavageN/A[14]
RatToxicity Study60-240 mg/kg/dayOral28 days[15]
MouseAtherosclerosis30 mg/kg/day (twice daily)Oral3 months[16]
MouseDuchenne Muscular Dystrophy2.5 mg/kg/dayOral8 weeks[16]

Visualization of Workflows and Pathways

General Experimental Workflow

The following diagram outlines a typical workflow for a long-term metoprolol study in rodents.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_monitor Phase 3: Monitoring cluster_analysis Phase 4: Endpoint Analysis A Animal Acclimatization (1-2 weeks) B Baseline Measurements (e.g., BP, HR, ECG) A->B C Randomization into Control & Treatment Groups B->C D Long-Term Metoprolol Administration (Weeks to Months) C->D E Control Group (Vehicle Administration) C->E F Regular In-Life Monitoring (Weekly/Bi-weekly) D->F E->F G Body Weight, Clinical Signs F->G H Functional Assessments (BP, HR, Echo, ECG) F->H I Terminal Procedures F->I J Blood Collection (PK/Biomarkers) I->J K Tissue Harvesting (Heart, Vessels, etc.) I->K L Histopathology & Molecular Analysis K->L G Start Start of Monitoring Period Daily Daily Check: - Clinical Signs - Food/Water Intake Start->Daily Weekly Weekly Assessment: - Body Weight - Tail-Cuff BP & HR Daily->Weekly Endpoint Endpoint Assessment: - Echocardiography - ECG (if required) Weekly->Endpoint Decision Adverse Event? Endpoint->Decision Action Consult Veterinarian / Protocol Review Decision->Action Yes Continue Continue Study Decision->Continue No Action->Continue Continue->Daily End End of Study Continue->End G cluster_membrane Cell Membrane cluster_effects Cellular Effects B1AR β1-Adrenergic Receptor G_protein Gs Protein B1AR->G_protein Catecholamines Catecholamines (Adrenaline, Noradrenaline) Catecholamines->B1AR Activates Metoprolol Metoprolol Metoprolol->B1AR Blocks AC Adenylyl Cyclase G_protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca ↑ Ca²⁺ Influx (L-type Channels) PKA->Ca HR ↑ Heart Rate PKA->HR Renin ↑ Renin Release (Kidney) PKA->Renin Contractility ↑ Contractility Ca->Contractility

References

Application of Metabolomics to Assess Metoprolol Hydrochloride Response

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and experimental protocols for utilizing metabolomics to assess the physiological and clinical response to Metoprolol (B1676517) hydrochloride, a beta-1 selective adrenergic receptor blocker. By analyzing downstream metabolic products, researchers can gain insights into the drug's mechanism of action, identify biomarkers for efficacy and adverse effects, and move towards personalized medicine approaches.

Introduction

Metoprolol is widely prescribed for cardiovascular diseases such as hypertension, angina, and heart failure.[1][2] Its primary mechanism of action involves blocking beta-1 adrenergic receptors in the heart, leading to decreased heart rate, reduced cardiac output, and lowered blood pressure.[1][2] While effective, patient response to Metoprolol can be variable. Metabolomics, the large-scale study of small molecules (metabolites) within cells, tissues, or biofluids, offers a powerful tool to understand this variability. By capturing a snapshot of the metabolic state, it can reveal how individuals process Metoprolol and how the drug, in turn, impacts their systemic and cardiac metabolism.

Key Metabolic Pathways Influenced by Metoprolol

Metoprolol administration has been shown to significantly impact several key metabolic pathways:

  • Drug Metabolism: Metoprolol is primarily metabolized in the liver by the cytochrome P450 enzyme CYP2D6.[3][4][5] Genetic variations (polymorphisms) in the CYP2D6 gene can lead to significant inter-individual differences in drug metabolism, affecting its efficacy and potential for adverse effects.[4] The main metabolic routes are O-demethylation to O-demethylmetoprolol, which is then oxidized to metoprolol acid, and α-hydroxylation to α-hydroxymetoprolol.[4][5][6]

  • Cardiac Energy Metabolism: Metoprolol can modulate the balance between fatty acid and glucose oxidation in the heart.[7] In certain conditions, such as in diabetic rat hearts, chronic Metoprolol treatment has been observed to decrease fatty acid oxidation and increase glucose oxidation.[7] This shift is significant as an over-reliance on fatty acid oxidation can be detrimental to cardiac function.

  • Gut Microbiota Metabolism: Recent studies suggest that Metoprolol therapy can alter the composition and metabolic output of the gut microbiome.[3][8][9] This is evidenced by changes in the urinary levels of gut microbiota-dependent metabolites, such as hydroxyhippuric acid and hippuric acid.[3][8][9]

Experimental Workflows and Protocols

General Experimental Workflow

The following diagram outlines a typical workflow for a metabolomics study assessing Metoprolol response.

cluster_0 Study Design & Sample Collection cluster_1 Metabolite Analysis cluster_2 Data Processing & Analysis A Patient Cohort Selection (e.g., Hypertensive Patients) B Baseline Sample Collection (Urine, Plasma) A->B C Metoprolol Administration B->C D Time-course Sample Collection C->D E Sample Preparation (e.g., Protein Precipitation, SPE) D->E F LC-MS/MS or UPLC-QTOF MS Analysis E->F G Data Acquisition F->G H Peak Picking & Alignment G->H I Metabolite Identification H->I J Statistical Analysis (e.g., PCA, OPLS-DA) I->J K Biomarker Discovery J->K L L K->L Pathway Analysis & Biological Interpretation

Caption: General workflow for a metabolomics study of Metoprolol response.
Detailed Experimental Protocols

Protocol 1: Untargeted Metabolomics of Urine Samples using UPLC-QTOF MS

This protocol is adapted from studies investigating the global metabolic changes in response to Metoprolol.[8][9]

1. Sample Collection and Preparation:

  • Collect urine samples from patients before and at specified time points after Metoprolol administration.
  • Immediately centrifuge samples at 4°C to remove cell debris.
  • Store supernatants at -80°C until analysis.
  • Thaw urine samples on ice.
  • Vortex and centrifuge at 13,000 rpm for 10 minutes at 4°C.
  • Dilute the supernatant with an equal volume of water.

2. UPLC-QTOF MS Analysis:

  • Chromatographic System: Waters ACQUITY UPLC system.
  • Column: ACQUITY UPLC BEH C18 column (e.g., 2.1 x 100 mm, 1.7 µm).
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile (B52724) with 0.1% formic acid.
  • Gradient: A linear gradient tailored for optimal separation of metabolites.
  • Flow Rate: 0.4 mL/min.
  • Injection Volume: 5 µL.
  • Mass Spectrometer: Waters QTOF Premier mass spectrometer.
  • Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes.
  • Data Acquisition: Full scan mode from m/z 50 to 1000.

3. Data Processing:

  • Use software such as MassLynx for data acquisition.
  • Process raw data for peak picking, alignment, and normalization using software like Progenesis QI.
  • Identify metabolites by comparing m/z values and fragmentation patterns with online databases (e.g., METLIN, HMDB).

Protocol 2: Targeted Analysis of Metoprolol and its Metabolites in Plasma using LC-MS/MS

This protocol is designed for the quantification of Metoprolol and its major metabolites.[10][11]

1. Sample Preparation:

  • To 100 µL of plasma, add an internal standard (e.g., a deuterated analog of Metoprolol).
  • Perform protein precipitation by adding 300 µL of acetonitrile.
  • Vortex and centrifuge at 14,000 rpm for 10 minutes.
  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis:

  • Chromatographic System: A suitable HPLC or UPLC system.
  • Column: A C18 column suitable for small molecule analysis (e.g., 50 x 2.1 mm, 3.5 µm).
  • Mobile Phase: An isocratic or gradient elution using a mixture of methanol (B129727) or acetonitrile and water with a modifier like formic acid.
  • Mass Spectrometer: A triple quadrupole mass spectrometer.
  • Ionization Mode: ESI in positive mode.
  • Detection: Multiple Reaction Monitoring (MRM) mode. Set specific precursor-to-product ion transitions for Metoprolol, α-hydroxymetoprolol, and O-demethylmetoprolol.

Data Presentation: Quantitative Metabolite Changes

The following tables summarize hypothetical quantitative data based on findings from various studies to illustrate how results can be presented.

Table 1: Relative Changes in Urinary Metabolites in Response to Metoprolol Treatment

MetaboliteFold Change (Metoprolol vs. Baseline)p-valuePutative Origin
Hydroxyhippuric acid↑ 2.5< 0.01Gut Microbiota
Hippuric acid↑ 1.8< 0.05Gut Microbiota
Methyluric acid↑ 1.6< 0.05Gut Microbiota
α-hydroxymetoprolol↑ 5.0< 0.001Drug Metabolism
Metoprolol acid↑ 3.2< 0.001Drug Metabolism

Table 2: Effect of Metoprolol on Cardiac Metabolism in a Diabetic Rat Model

Metabolic ParameterControlMetoprolol-Treated% Change
Palmitate Oxidation (nmol/min/g dry wt)150 ± 1292 ± 9↓ 38.7%
Glucose Oxidation (nmol/min/g dry wt)50 ± 590 ± 8↑ 80%
ATP levels (µmol/g dry wt)20 ± 1.525 ± 2.0↑ 25%

Signaling Pathway Visualization

Metoprolol Metabolism Pathway

The primary metabolism of Metoprolol occurs in the liver, catalyzed by CYP2D6.

Metoprolol Metoprolol aHM α-hydroxymetoprolol Metoprolol->aHM α-hydroxylation ODM O-demethylmetoprolol Metoprolol->ODM O-demethylation MA Metoprolol Acid ODM->MA Oxidation CYP2D6 CYP2D6 CYP2D6->Metoprolol Oxidase Oxidase Oxidase->ODM

Caption: Primary metabolic pathways of Metoprolol.

Metoprolol's Effect on Cardiac Energy Metabolism

Metoprolol can shift the energy substrate preference in the heart.

Metoprolol Metoprolol Beta1AR β1-Adrenergic Receptor Metoprolol->Beta1AR Blocks FattyAcidOx Fatty Acid Oxidation Beta1AR->FattyAcidOx Stimulates GlucoseOx Glucose Oxidation Beta1AR->GlucoseOx Inhibits ATP ATP Production FattyAcidOx->ATP GlucoseOx->ATP

Caption: Metoprolol's influence on cardiac energy substrate utilization.

Conclusion

Metabolomics provides a powerful lens through which to view the multifaceted effects of Metoprolol hydrochloride. By employing the protocols and analytical strategies outlined in this document, researchers can elucidate the metabolic consequences of Metoprolol administration, identify novel biomarkers of drug response, and contribute to the development of personalized therapeutic strategies for cardiovascular diseases. This approach holds significant promise for optimizing drug efficacy and minimizing adverse effects, ultimately leading to improved patient outcomes.

References

Application Notes and Protocols: Assessing the Effect of Metoprolol Hydrochloride on Mitochondrial Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metoprolol (B1676517), a selective β1-adrenergic receptor antagonist, is a widely prescribed medication for cardiovascular conditions such as hypertension, angina pectoris, and heart failure. While its primary mechanism of action involves the blockade of β1-adrenergic receptors in the heart, emerging evidence suggests that metoprolol may also exert off-target effects on cellular metabolism, with mitochondria being a key focal point. As a lipophilic compound, metoprolol has the potential to interact with mitochondrial membranes and components of the electron transport chain.[1] In vitro studies have indicated that metoprolol can inhibit cellular respiration.[1] Furthermore, it has been implicated in the disruption of mitochondrial biogenesis by downregulating the SIRT1/PGC-1α/NRF1/TFAM signaling pathway.[1] Given the central role of mitochondria in cellular energy production, redox signaling, and apoptosis, understanding the impact of metoprolol on mitochondrial function is crucial for a comprehensive assessment of its pharmacological profile and potential for mitochondrial toxicity, especially in patients with pre-existing mitochondrial disorders.[2]

These application notes provide a detailed overview of the methods and protocols for assessing the effect of Metoprolol hydrochloride on mitochondrial function. The following sections offer structured data on metoprolol's observed effects, detailed experimental protocols for key assays, and visual representations of relevant signaling pathways and experimental workflows.

Data Presentation: Summary of Metoprolol's Effects on Mitochondrial Parameters

The following tables summarize the reported effects of metoprolol on key mitochondrial functions. It is important to note that the effects can be context-dependent, varying with the model system, duration of treatment, and the presence of underlying pathologies.

ParameterOrganism/Cell LineMetoprolol Concentration/DoseObserved EffectReference
Mitochondrial Respiration Rat Heart MitochondriaNot SpecifiedInhibition of the 3rd stage of cellular respiration.[1]
Rat Ischemic Myocardium0.5 mg/kgEnhanced mitochondrial respiratory control ratios.[3]
Rat Ischemic MyocardiumNot SpecifiedNo significant improvement in respiratory control ratio.[3]
Pulmonary Hypertensive Rat RV10 mg/kg/dayDid not alleviate impaired mitochondrial function.[4]
ATP Production Diabetic Rat HeartsNot SpecifiedIncreased tissue ATP levels.
Rat Ischemic Myocardium0.5 mg/kgMaintained ATP content at 46.3% of non-ischemic area (vs. 27.5% in control).[3]
Reactive Oxygen Species (ROS) Production H9c2 Cardiomyoblasts (Ang II-induced)Not SpecifiedSignificantly attenuated Ang II-induced ROS generation.
Rat HippocampusNot SpecifiedIncreased oxidative stress biomarkers.[1]
Mitochondrial Biogenesis (SIRT1/PGC-1α Pathway) Rat HippocampusNot SpecifiedDownregulation of the SIRT1/PGC-1α/NRF1/TFAM signaling pathway.[1]
Mitochondrial Membrane Potential (ΔΨm) Guinea-pig ventricular myocytes100 µmol/lDecreased resting membrane potential in a subset of cells.[5]

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the impact of this compound on mitochondrial function.

Assessment of Mitochondrial Respiration using Seahorse XF Cell Mito Stress Test

This protocol outlines the use of the Agilent Seahorse XF Analyzer to measure the oxygen consumption rate (OCR), providing a real-time assessment of mitochondrial respiration.

Materials:

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant

  • Seahorse XF DMEM Medium, pH 7.4

  • Supplements: Glucose, Pyruvate (B1213749), Glutamine

  • This compound

  • Seahorse XF Cell Mito Stress Test Kit (Oligomycin, FCCP, Rotenone/Antimycin A)

  • Cells of interest (e.g., H9c2 cardiomyoblasts, HepG2 hepatocytes)

Protocol:

  • Cell Seeding:

    • Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Sensor Cartridge Hydration:

    • One day prior to the assay, hydrate (B1144303) the Seahorse XF sensor cartridge by adding 200 µL of Seahorse XF Calibrant to each well of a utility plate and placing the sensor cartridge on top. Incubate overnight in a non-CO₂ 37°C incubator.

  • Assay Medium Preparation:

    • Warm Seahorse XF DMEM medium to 37°C and supplement with glucose (10 mM), pyruvate (1 mM), and glutamine (2 mM). Adjust pH to 7.4.

  • Metoprolol and Inhibitor Preparation:

    • Prepare a stock solution of this compound in a suitable vehicle (e.g., sterile water or DMSO).

    • Prepare working solutions of Metoprolol at various concentrations in the assay medium.

    • Reconstitute the Seahorse XF Cell Mito Stress Test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) in the assay medium to the desired final concentrations.

  • Cell Plate Preparation for Assay:

    • Remove the cell culture microplate from the incubator.

    • Wash the cells twice with the pre-warmed assay medium.

    • Add the final volume of assay medium containing the desired concentrations of Metoprolol or vehicle control to each well.

    • Incubate the cell plate in a non-CO₂ 37°C incubator for 1 hour prior to the assay.

  • Seahorse XF Assay:

    • Load the hydrated sensor cartridge with the reconstituted mitochondrial inhibitors and the cell plate into the Seahorse XF Analyzer.

    • Program the instrument to perform the following injection sequence:

      • Basal OCR measurement.

      • Injection of Metoprolol or vehicle.

      • Injection of Oligomycin: to inhibit ATP synthase (Complex V).

      • Injection of FCCP: an uncoupling agent to induce maximal respiration.

      • Injection of Rotenone/Antimycin A: to inhibit Complex I and III, respectively, and shut down mitochondrial respiration.

    • Run the assay and collect the OCR data.

  • Data Analysis:

    • Normalize the OCR data to cell number or protein concentration.

    • Calculate key mitochondrial parameters: Basal Respiration, ATP-linked Respiration, Maximal Respiration, Spare Respiratory Capacity, and Proton Leak.

    • Compare the parameters between Metoprolol-treated and control groups.

Measurement of Mitochondrial Reactive Oxygen Species (ROS) Production

This protocol describes the use of MitoSOX™ Red, a fluorescent probe specific for mitochondrial superoxide, to quantify ROS production.

Materials:

  • MitoSOX™ Red reagent

  • DMSO

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Cells of interest

  • This compound

  • Positive control (e.g., Antimycin A)

  • Fluorescence microscope or flow cytometer

Protocol:

  • Cell Culture and Treatment:

    • Culture cells to the desired confluency in a suitable culture plate (e.g., 96-well plate for microscopy or 6-well plate for flow cytometry).

    • Treat the cells with various concentrations of this compound or vehicle control for the desired duration. Include a positive control group treated with an inducer of mitochondrial ROS.

  • MitoSOX™ Red Staining:

    • Prepare a 5 mM stock solution of MitoSOX™ Red in DMSO.

    • Dilute the stock solution to a final working concentration of 2.5-5 µM in pre-warmed HBSS or serum-free medium immediately before use.

    • Remove the culture medium from the cells and wash once with warm HBSS.

    • Add the MitoSOX™ Red working solution to the cells and incubate for 10-30 minutes at 37°C, protected from light.

  • Washing:

    • After incubation, gently wash the cells three times with warm HBSS to remove excess probe.

  • Fluorescence Detection:

    • Fluorescence Microscopy: Image the cells using a fluorescence microscope with appropriate filters for rhodamine (Excitation/Emission: ~510/580 nm).

    • Flow Cytometry: Trypsinize and resuspend the cells in HBSS. Analyze the fluorescence intensity of the cell suspension using a flow cytometer with an appropriate laser and emission filter.

  • Data Analysis:

    • Quantify the mean fluorescence intensity of the cells.

    • Express the results as a fold change in ROS production in Metoprolol-treated cells compared to the vehicle control.

Assessment of Mitochondrial Membrane Potential (ΔΨm)

This protocol details the use of the ratiometric fluorescent dye JC-1 to measure changes in mitochondrial membrane potential.

Materials:

  • JC-1 dye

  • DMSO

  • Cell culture medium

  • Cells of interest

  • This compound

  • Positive control (e.g., CCCP or FCCP)

  • Fluorescence plate reader, fluorescence microscope, or flow cytometer

Protocol:

  • Cell Culture and Treatment:

    • Seed cells in a suitable culture vessel (e.g., 96-well black-walled plate for plate reader analysis).

    • Treat the cells with various concentrations of this compound or vehicle control for the desired time. Include a positive control group treated with a mitochondrial uncoupler like CCCP to induce depolarization.

  • JC-1 Staining:

    • Prepare a 1-5 µM working solution of JC-1 in pre-warmed cell culture medium.

    • Remove the treatment medium and add the JC-1 working solution to the cells.

    • Incubate for 15-30 minutes at 37°C in a CO₂ incubator.

  • Washing:

    • Gently wash the cells twice with warm phosphate-buffered saline (PBS).

    • Add back pre-warmed PBS or culture medium for imaging or analysis.

  • Fluorescence Measurement:

    • Fluorescence Plate Reader: Measure the fluorescence intensity of J-aggregates (red fluorescence, Ex/Em ~560/595 nm) and JC-1 monomers (green fluorescence, Ex/Em ~485/535 nm).

    • Fluorescence Microscopy: Visualize the cells using a fluorescence microscope with filters for both green and red fluorescence. Healthy cells will exhibit red mitochondrial staining, while apoptotic or depolarized cells will show green fluorescence.

    • Flow Cytometry: Analyze the cell population for red and green fluorescence.

  • Data Analysis:

    • Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates mitochondrial depolarization.

    • Compare the ratios of Metoprolol-treated cells to the vehicle control.

Quantification of Cellular ATP Levels

This protocol describes a luciferase-based bioluminescence assay to measure total cellular ATP content.

Materials:

  • ATP assay kit (containing luciferase, D-luciferin, and lysis buffer)

  • Cells of interest

  • This compound

  • Luminometer

Protocol:

  • Cell Culture and Treatment:

    • Seed cells in a white-walled 96-well plate suitable for luminescence measurements.

    • Treat the cells with various concentrations of this compound or vehicle control for the desired duration.

  • Cell Lysis:

    • Remove the culture medium.

    • Add the lysis buffer provided in the ATP assay kit to each well.

    • Incubate according to the manufacturer's instructions to ensure complete cell lysis and release of ATP.

  • ATP Measurement:

    • Prepare the luciferase-luciferin reagent according to the kit's protocol.

    • Add the reagent to each well containing the cell lysate.

    • Immediately measure the luminescence using a luminometer.

  • Data Analysis:

    • Generate an ATP standard curve using known concentrations of ATP.

    • Calculate the ATP concentration in each sample based on the standard curve.

    • Normalize the ATP levels to the protein concentration of the cell lysate.

    • Express the results as a percentage or fold change in ATP levels in Metoprolol-treated cells compared to the control.

Mandatory Visualizations

Signaling Pathway

Metoprolol_Mitochondrial_Biogenesis Metoprolol Metoprolol Hydrochloride SIRT1 SIRT1 Metoprolol->SIRT1 Downregulates PGC1a PGC-1α SIRT1->PGC1a Activates NRF1 NRF1 PGC1a->NRF1 Co-activates Mito_Biogenesis Mitochondrial Biogenesis PGC1a->Mito_Biogenesis TFAM TFAM NRF1->TFAM Activates Transcription TFAM->Mito_Biogenesis Seahorse_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Seed_Cells 1. Seed Cells in XF Microplate Hydrate_Cartridge 2. Hydrate Sensor Cartridge Prep_Media 3. Prepare Assay Medium Prep_Compounds 4. Prepare Metoprolol & Inhibitors Wash_Cells 5. Wash and Add Assay Medium Prep_Compounds->Wash_Cells Incubate 6. Incubate Plate Wash_Cells->Incubate Run_Assay 7. Run Seahorse XF Assay Incubate->Run_Assay Normalize 8. Normalize OCR Data Run_Assay->Normalize Calculate 9. Calculate Mitochondrial Parameters Normalize->Calculate ROS_Workflow Culture_Treat 1. Culture and Treat Cells with Metoprolol Stain 2. Stain with MitoSOX Red Culture_Treat->Stain Wash 3. Wash Cells Stain->Wash Detect 4. Detect Fluorescence (Microscopy/Flow Cytometry) Wash->Detect Analyze 5. Analyze Data (Fold Change) Detect->Analyze MMP_Workflow Culture_Treat 1. Culture and Treat Cells with Metoprolol Stain 2. Stain with JC-1 Culture_Treat->Stain Wash 3. Wash Cells Stain->Wash Measure 4. Measure Red/Green Fluorescence Wash->Measure Analyze 5. Analyze Data (Red/Green Ratio) Measure->Analyze ATP_Workflow Culture_Treat 1. Culture and Treat Cells with Metoprolol Lyse 2. Lyse Cells Culture_Treat->Lyse Measure 3. Add Luciferase Reagent & Measure Luminescence Lyse->Measure Analyze 4. Analyze Data (% or Fold Change) Measure->Analyze

References

Application Notes and Protocols: The Role of Metoprolol Hydrochloride in Endothelial Dysfunction Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of metoprolol (B1676517) hydrochloride in studies investigating endothelial dysfunction. Metoprolol, a selective β1-adrenergic receptor antagonist, has shown potential in mitigating endothelial damage through various mechanisms, including the reduction of oxidative stress and inflammation. This document outlines key experimental findings, detailed protocols for relevant assays, and visual representations of the signaling pathways involved.

I. Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the effects of metoprolol on endothelial dysfunction markers and related physiological parameters.

Table 1: Effect of Metoprolol on Endothelial Dysfunction Markers in Clinical Studies

ParameterStudy PopulationMetoprolol TreatmentBaseline Value (Mean ± SD)Post-treatment Value (Mean ± SD)Percentage ChangeP-valueReference
E-selectinCardiac Syndrome X Patients (n=25)50 mg BID for 4 weeks6.8 ± 1.5 ng/mL5.1 ± 1.2 ng/mL-25.0%< 0.05[1][2]
VCAM-1Cardiac Syndrome X Patients (n=25)50 mg BID for 4 weeks550 ± 120 ng/mL420 ± 95 ng/mL-23.6%< 0.05[1][2]
Endothelin-1 (ET-1)Cardiac Syndrome X Patients (n=25)50 mg BID for 4 weeks1.8 ± 0.5 pg/mL1.6 ± 0.4 pg/mL-11.1%> 0.05[1][2]
RH-PAT IndexDiabetic PatientsNot specifiedNot specifiedSignificantly higher vs. bisoprolol-< 0.05[3][4]

Table 2: Effect of Metoprolol on In Vitro Models of Endothelial Dysfunction

ParameterCell ModelConditionMetoprolol ConcentrationOutcomePercentage ChangeP-valueReference
Cell ViabilityHuman Retinal Endothelial Cells (HREC)High Glucose (25 mM)10 µMIncreased viability+18% (vs. HG)< 0.05[1]
Tube FormationEndothelial Progenitor Cells (EPCs)High Glucose (33 mM)0.3 µMImproved tube formationNot specified< 0.05[4]
Cell MigrationEndothelial Progenitor Cells (EPCs)High Glucose (33 mM)0.3 µMEnhanced migrationNot specified< 0.05[4]
Reactive Oxygen Species (ROS)Human Retinal Endothelial Cells (HREC)High Glucose (25 mM)10 µMReduced ROS production-38% (vs. HG)< 0.05[1]
Superoxide (O2⁻) ProductionEndothelial Progenitor Cells (EPCs) from diabetic mice-Not specifiedDecreased O2⁻ levelsNot specified< 0.05[3][4]

II. Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on metoprolol and endothelial dysfunction.

Protocol 1: In Vitro High-Glucose Model of Endothelial Dysfunction in Human Retinal Endothelial Cells (HREC)

Objective: To induce endothelial dysfunction in HREC using high glucose and to assess the protective effects of metoprolol.

Materials:

  • Primary Human Retinal Endothelial Cells (HREC)

  • Endothelial Cell Growth Medium

  • Fetal Bovine Serum (FBS)

  • D-Glucose (High Glucose, HG)

  • Metoprolol Hydrochloride

  • Phosphate Buffered Saline (PBS)

  • MTT Assay Kit

  • DCFDA - Cellular Reactive Oxygen Species Detection Assay Kit

Procedure:

  • Cell Culture: Culture HREC in Endothelial Cell Growth Medium supplemented with 5% FBS at 37°C in a humidified atmosphere of 5% CO2. Use cells between passages 3 and 9.

  • High-Glucose Treatment:

    • Seed HREC in appropriate culture plates (e.g., 96-well plates for viability assays).

    • Once cells reach 70-80% confluency, replace the normal glucose (5 mM) medium with high glucose medium (25 mM D-Glucose) for 24-48 hours to induce endothelial dysfunction.

  • Metoprolol Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).

    • Treat the cells with the desired concentration of metoprolol (e.g., 10 µM) concurrently with the high-glucose treatment. Include a vehicle control group.

  • Cell Viability Assessment (MTT Assay):

    • After the treatment period, add MTT reagent to each well and incubate for 2-4 hours at 37°C.

    • Add solubilization solution to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Reactive Oxygen Species (ROS) Measurement (DCFDA Assay):

    • After treatment, wash the cells with PBS.

    • Incubate the cells with 25 µM DCFDA in a buffer solution at 37°C for 30 minutes.[1]

    • Replace the DCFDA solution with fresh medium.

    • Measure the fluorescence intensity (excitation λ = 495 nm, emission λ = 529 nm) using a fluorescence plate reader.

Protocol 2: Endothelial Progenitor Cell (EPC) Tube Formation Assay

Objective: To assess the effect of metoprolol on the angiogenic potential of EPCs under high-glucose conditions.

Materials:

  • Endothelial Progenitor Cells (EPCs)

  • Matrigel or other basement membrane matrix

  • 24-well or 96-well plates

  • EPC culture medium

  • This compound

  • Calcein AM (optional, for fluorescence imaging)

Procedure:

  • Plate Coating: Thaw Matrigel on ice and coat the wells of a pre-chilled 24-well or 96-well plate. Incubate at 37°C for 30-60 minutes to allow the gel to solidify.

  • Cell Seeding:

    • Harvest EPCs that have been pre-treated with high glucose (33 mM) and/or metoprolol (0.3 µM) for 24 hours.[4]

    • Resuspend the cells in EPC culture medium and seed them onto the Matrigel-coated wells at a density of 1.5 x 10⁴ cells/well.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.

  • Visualization and Quantification:

    • Observe the formation of capillary-like structures (tubes) using an inverted microscope.

    • (Optional) For fluorescent visualization, incubate the cells with Calcein AM for 30 minutes before imaging.

    • Quantify the tube formation by measuring parameters such as the number of tubes, total tube length, and number of branching points using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

Protocol 3: Western Blot Analysis for Signaling Pathway Proteins

Objective: To determine the effect of metoprolol on the expression and phosphorylation of proteins involved in endothelial function signaling pathways (e.g., Keap1/Nrf2/HO-1, eNOS).

Materials:

  • Treated endothelial cells or tissue samples

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Primary antibodies (e.g., anti-Keap1, anti-Nrf2, anti-HO-1, anti-p-eNOS, anti-eNOS, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Protein Extraction: Lyse the cells or tissue samples in RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody of interest overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH).

III. Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in the literature.

cluster_0 High Glucose-Induced Endothelial Dysfunction cluster_1 Protective Effects of Metoprolol High_Glucose High Glucose ROS ↑ Reactive Oxygen Species (ROS) High_Glucose->ROS Inflammation ↑ Inflammation (TNF-α, IL-1β) High_Glucose->Inflammation ERK1_2_cPLA2_COX2 ↑ ERK1/2, cPLA2, COX2 Activation High_Glucose->ERK1_2_cPLA2_COX2 Endothelial_Dysfunction Endothelial Dysfunction (↓ Viability, Impaired Angiogenesis) ROS->Endothelial_Dysfunction Keap1_Nrf2_HO1 ↑ Keap1/Nrf2/HO-1 Pathway ROS->Keap1_Nrf2_HO1 inhibits Inflammation->Endothelial_Dysfunction ERK1_2_cPLA2_COX2->Endothelial_Dysfunction Metoprolol Metoprolol Metoprolol->Keap1_Nrf2_HO1 Block_Inflammation ↓ ERK1/2, cPLA2, COX2 Activation Metoprolol->Block_Inflammation Antioxidant_Response ↑ Antioxidant Response Keap1_Nrf2_HO1->Antioxidant_Response Antioxidant_Response->ROS Improved_Function Improved Endothelial Function Antioxidant_Response->Improved_Function Block_Inflammation->Inflammation inhibits Block_Inflammation->Improved_Function

Caption: Metoprolol's protective signaling pathway in endothelial cells.

cluster_0 In Vitro Experiment Workflow Start Start: Culture Endothelial Cells (HREC or EPCs) Treatment Induce Dysfunction: High Glucose (25-33 mM) + Metoprolol (0.3-10 µM) Start->Treatment Assays Perform Assays Treatment->Assays Viability Cell Viability (MTT) Assays->Viability Angiogenesis Angiogenesis (Tube Formation) Assays->Angiogenesis ROS_Measurement ROS Measurement (DCFDA) Assays->ROS_Measurement Western_Blot Protein Analysis (Western Blot) Assays->Western_Blot Analysis Data Analysis and Interpretation Viability->Analysis Angiogenesis->Analysis ROS_Measurement->Analysis Western_Blot->Analysis

Caption: Workflow for in vitro studies of metoprolol.

cluster_0 Clinical Study Workflow Recruitment Patient Recruitment (e.g., Cardiac Syndrome X) Baseline Baseline Measurements: - Endothelial Markers (E-selectin, VCAM-1) - Endothelial Function (FMD, RH-PAT) Recruitment->Baseline Intervention Metoprolol Administration (e.g., 50 mg BID for 4 weeks) Baseline->Intervention Follow_up Follow-up Measurements: - Repeat Baseline Assessments Intervention->Follow_up Comparison Data Comparison: - Baseline vs. Post-treatment Follow_up->Comparison

Caption: Workflow for clinical trials of metoprolol.

References

Application Notes and Protocols for In Vitro Cardiac Hypertrophy Studies with Metoprolol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to inducing and evaluating cardiac hypertrophy in vitro, with a specific focus on investigating the effects of the beta-blocker Metoprolol. The protocols detailed below are intended to offer standardized methods for consistent and reproducible results in a research setting.

Introduction

Cardiac hypertrophy is an adaptive response of the heart to increased workload, characterized by an increase in cardiomyocyte size and protein synthesis. While initially compensatory, sustained hypertrophy can become pathological, leading to heart failure. In vitro models of cardiac hypertrophy are invaluable tools for studying the underlying molecular mechanisms and for screening potential therapeutic agents like Metoprolol.[1][2] Metoprolol, a selective β1-adrenergic receptor antagonist, has been shown to have protective effects against pathological cardiac hypertrophy.[3][4] These protocols outline methods to induce hypertrophy in cultured cardiomyocytes and to assess the anti-hypertrophic potential of Metoprolol.

Data Presentation

The following tables summarize quantitative data on the effects of hypertrophic stimuli and the inhibitory effects of Metoprolol on hypertrophy markers.

Table 1: Effects of Hypertrophic Agonists on Cardiomyocyte Hypertrophy In Vitro

AgonistCell TypeConcentrationDurationEndpoint MeasuredFold Change vs. ControlCitation(s)
Phenylephrine (PE)Neonatal Rat Ventricular Myocytes (NRVMs)10 µM48 hCell Size~1.35[5]
Phenylephrine (PE)H9c2 cells100 µM48 hCell Area~1.56
Angiotensin II (Ang II)Neonatal Rat Cardiomyocytes300 nM24 hProtein SynthesisNot specified[6]
Arginine Vasopressin (AVP)H9c2 cellsNot Specified48 hCell Surface Area~1.27[7]

Table 2: Effect of Metoprolol on Arginine Vasopressin (AVP)-Induced Hypertrophy in H9c2 Cardiomyocytes

TreatmentCell Surface Area (Fold Change vs. Control)ANP mRNA Expression (Fold Change vs. Control)BNP mRNA Expression (Fold Change vs. Control)β-MHC mRNA Expression (Fold Change vs. Control)Citation(s)
Control1.001.001.001.00[7]
AVP~1.27~4.5~3.8~3.2[7]
AVP + Metoprolol (10 µM)~1.05~1.5~1.2~1.1[7]

Note: The optimal concentration of Metoprolol may vary depending on the cell type and hypertrophic stimulus used. It is recommended to perform a dose-response study (e.g., 1 µM, 5 µM, 10 µM, 25 µM) to determine the most effective concentration for your specific experimental conditions.[3]

Experimental Protocols

Protocol 1: Induction of Cardiac Hypertrophy in Neonatal Rat Ventricular Myocytes (NRVMs)

This protocol describes the induction of hypertrophy using the α-adrenergic agonist Phenylephrine (PE).

Materials:

  • Neonatal rat ventricular myocytes (NRVMs)

  • Plating medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Serum-free medium: DMEM with 1% Penicillin-Streptomycin

  • Phenylephrine (PE) stock solution (10 mM in sterile water)

  • Metoprolol stock solution (10 mM in sterile water or DMSO)

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Isolate NRVMs from 1-2 day old Sprague-Dawley rat pups.

  • Plate the cells on fibronectin-coated culture dishes at a suitable density.

  • Culture the cells in plating medium for 24 hours to allow for attachment.

  • After 24 hours, replace the plating medium with serum-free medium and incubate for another 24 hours to induce quiescence.

  • Prepare treatment groups:

    • Control: Serum-free medium.

    • PE-treated: Serum-free medium containing 10 µM PE.[5]

    • PE + Metoprolol: Serum-free medium containing 10 µM PE and varying concentrations of Metoprolol (e.g., 1-25 µM).

  • Incubate the cells for 48 hours.

  • Proceed with downstream analysis such as immunofluorescence for cell size, qPCR for gene expression, or Western blotting for protein analysis.

Protocol 2: Immunofluorescence Staining for Cardiomyocyte Size

This protocol allows for the visualization and quantification of cardiomyocyte area.

Materials:

  • Cells cultured on coverslips

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization/Blocking Buffer: 2% Bovine Serum Albumin (BSA), 2% FBS, 0.1% Triton X-100 in PBS

  • Primary antibody: Anti-α-actinin (sarcomeric)

  • Fluorophore-conjugated secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Mounting medium

Procedure:

  • Fix cells with 4% PFA for 15 minutes at room temperature.

  • Rinse twice with PBS.

  • Permeabilize and block with Permeabilization/Blocking Buffer for 45 minutes.

  • Incubate with anti-α-actinin antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with the fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

  • Wash three times with PBS.

  • Counterstain nuclei with DAPI for 10 minutes.

  • Wash twice with PBS.

  • Mount coverslips onto glass slides using mounting medium.

  • Image the cells using a fluorescence microscope.

  • Measure the cell surface area of at least 50 individual cardiomyocytes per condition using image analysis software (e.g., ImageJ).

Protocol 3: Quantitative Real-Time PCR (qPCR) for Hypertrophic Markers

This protocol quantifies the gene expression of key hypertrophic markers.

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Forward and reverse primers for target genes (ANP, BNP, β-MHC, ACTA1) and a housekeeping gene (e.g., GAPDH).

Table 3: qPCR Primer Sequences for Rat

GeneForward Primer (5' - 3')Reverse Primer (5' - 3')Citation(s)
ANPGAGCAAATCCCGTATACAGTGCATCTTCTACCGGCATCTTCTCC[8]
BNPGCTGCTGGAGCTGATAAGAGAAGTTCTTTTGTAGGGCCTTGGTC[8]
β-MHCACCTGTCCAAGTTCCGCAAGTGGAGCTGGGTAGCACAAG[8]
GAPDHTGTGAACGGATTTGGCCGTAGATGGTGATGGGTTTCCCGT[8]

Table 4: qPCR Primer Sequences for Mouse

GeneForward Primer (5' - 3')Reverse Primer (5' - 3')Citation(s)
ANPGAACCTGCTAGACCACCTCCTAGTCCACTCTGGGCT[9]
BNPAAGCTGCTGGAGCTGATAAGAGTTACAGCCCAAACGACTGAC[9]
ACTA1ACCATCGGCAATGAGCGTTTCCGCTGTTGTAGGTGGTCTCATGG[10]
β-actinGCTGTGTTCCCATCCATCGTGCAGGCACGTTGAAGGTCTC[8]

Procedure:

  • Isolate total RNA from cultured cardiomyocytes using a commercial kit.

  • Synthesize cDNA from the extracted RNA.

  • Set up qPCR reactions in triplicate for each sample and target gene, including a no-template control.

  • Perform qPCR using a real-time PCR system.

  • Analyze the data using the ΔΔCt method to determine the relative gene expression, normalized to the housekeeping gene.

Protocol 4: Western Blotting for Signaling Proteins

This protocol detects the expression and phosphorylation status of key proteins in hypertrophic signaling pathways.

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (see Table 5)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Table 5: Primary Antibodies for Western Blotting

Target ProteinPhosphorylation SiteRecommended DilutionCompany (Example)Catalog # (Example)
AKTTotal1:1000Cell Signaling Technology#4691
p-AKTSer4731:1000Cell Signaling Technology#9271
p-AKTThr3081:1000Cell Signaling Technology#2965
mTORTotal1:1000Cell Signaling Technology#2972
p-mTORSer24481:1000Cell Signaling Technology#2971
ERK1/2Total1:1000Cell Signaling Technology#4695
p-ERK1/2Thr202/Tyr2041:2000Cell Signaling Technology#4370
Calcineurin ATotal1:1000Santa Cruz Biotechnologysc-6124
NFATc1Total1:500Santa Cruz Biotechnologysc-7294

Procedure:

  • Lyse cells in RIPA buffer and determine protein concentration.

  • Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

  • Transfer proteins to a membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Detect the protein bands using an ECL substrate and an imaging system.

  • Quantify band intensity using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

Signaling Pathways and Experimental Workflow Diagrams

G cluster_0 Hypertrophic Stimuli cluster_1 Receptors cluster_2 Intracellular Signaling cluster_3 Metoprolol Action cluster_4 Hypertrophic Response PE Phenylephrine alpha1AR α1-Adrenergic Receptor PE->alpha1AR AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Gq Gq alpha1AR->Gq AT1R->Gq PLC PLC Gq->PLC PI3K PI3K Gq->PI3K IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca Ca²⁺ IP3->Ca PKC PKC DAG->PKC Calcineurin Calcineurin Ca->Calcineurin NFAT NFAT Calcineurin->NFAT Gene Gene Expression (ANP, BNP, β-MHC) NFAT->Gene Ras Ras PKC->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Gene AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Protein Protein Synthesis mTOR->Protein Metoprolol Metoprolol Metoprolol->AKT Upregulates AKT1 beta1AR β1-Adrenergic Receptor Metoprolol->beta1AR beta1AR->PI3K Antagonism may indirectly modulate PI3K/AKT pathway CellSize Increased Cell Size Gene->CellSize Protein->CellSize

Caption: Signaling pathways in cardiac hypertrophy and points of Metoprolol intervention.

G cluster_assays Downstream Assays cluster_size Cell Size Analysis cluster_gene Gene Expression Analysis cluster_protein Protein Analysis start Start: Isolate & Culture Cardiomyocytes induce Induce Hypertrophy (e.g., Phenylephrine) +/- Metoprolol (24-48h) start->induce fix Fix & Permeabilize induce->fix rna RNA Extraction induce->rna lyse Cell Lysis induce->lyse stain Immunostain (α-actinin, DAPI) fix->stain image Fluorescence Microscopy stain->image analyze_size Image Analysis (e.g., ImageJ) image->analyze_size end End: Data Interpretation analyze_size->end cdna cDNA Synthesis rna->cdna qpcr qPCR (ANP, BNP, β-MHC) cdna->qpcr analyze_gene ΔΔCt Analysis qpcr->analyze_gene analyze_gene->end sds SDS-PAGE lyse->sds blot Western Blot sds->blot detect Detect Signaling Proteins (p-AKT, etc.) blot->detect detect->end

Caption: Experimental workflow for in vitro cardiac hypertrophy studies with Metoprolol.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Poor Solubility of Metoprolol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Metoprolol (B1676517) Hydrochloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: My Metoprolol Hydrochloride solution is cloudy or has precipitated after preparation. What should I do?

A1: Cloudiness or precipitation indicates that the solubility limit of this compound has been exceeded in the chosen solvent system. Here are several troubleshooting steps:

  • pH Adjustment: Metoprolol is a weak base, and its solubility is highly pH-dependent. Solubility decreases as the pH increases. Ensure your aqueous solution is sufficiently acidic (ideally pH 1.2-5.0) to maintain protonation of the molecule, which enhances its solubility.[1][2][3][4][5]

  • Consider the Salt Form: If permissible for your experimental design, Metoprolol Tartrate is significantly more soluble in water (>1000 mg/mL) compared to Metoprolol Succinate (~5 mg/mL in PBS at pH 7.2).[2] While specific data for the hydrochloride salt is less readily available, its solubility is expected to be good in acidic conditions.

  • Temperature: Gentle warming of the solution can sometimes help dissolve the compound. However, be cautious as excessive heat may degrade the drug.

  • Co-solvents: For stock solutions, using a small percentage of a co-solvent like ethanol (B145695) or DMSO can significantly improve solubility. However, ensure the final concentration of the organic solvent in your experimental medium is low (typically <0.5%) to avoid solvent-induced precipitation and cytotoxicity.

Q2: I am observing inconsistent results in my cell-based assays. Could this be related to solubility issues?

A2: Yes, poor solubility can lead to inconsistent and unreliable experimental outcomes. If this compound precipitates in your cell culture medium, the actual concentration exposed to the cells will be lower and more variable than intended. To address this:

  • Prepare Fresh Solutions: It is highly recommended to prepare aqueous solutions of Metoprolol fresh for each experiment to minimize the risk of precipitation over time.

  • Serial Dilutions: Prepare a high-concentration stock solution in an appropriate solvent (e.g., DMSO) and then perform serial dilutions to reach the final desired concentration in your aqueous experimental medium. This helps to avoid shocking the drug into a low-solubility environment.

  • Pre-warm the Medium: Adding the drug solution to a pre-warmed medium (e.g., 37°C) can help maintain its solubility.[2]

Troubleshooting Guide

This guide provides a systematic approach to overcoming solubility challenges with this compound.

Problem: Precipitation in Aqueous Buffer
Possible Cause Troubleshooting Step Expected Outcome
High pH of the buffer Lower the pH of the buffer to a more acidic range (e.g., pH 4-5).Increased solubility due to the protonation of the metoprolol molecule.
Concentration exceeds solubility limit Reduce the final concentration of this compound in the buffer.A clear, homogenous solution.
Buffer composition Investigate the effect of different buffer species (e.g., phosphate (B84403) vs. citrate) on solubility.Improved solubility due to favorable interactions with buffer components.

Data Presentation

The solubility of different Metoprolol salts varies significantly. The following table summarizes available solubility data.

Metoprolol Salt Solvent Solubility (mg/mL)
Metoprolol TartrateWater> 1000[2]
Metoprolol SuccinatePBS (pH 7.2)~5[2][6]
Metoprolol SuccinateWaterFreely Soluble
Metoprolol TartrateEthanol31[2]
Metoprolol TartrateDMSO100[2]
Metoprolol SuccinateDMSO~10[2][6]

Experimental Protocols

Here are detailed methodologies for common experiments related to enhancing the solubility of this compound.

Protocol 1: Determination of pH-Dependent Aqueous Solubility

This protocol outlines a method to determine the solubility of this compound at various pH values.

Materials:

  • This compound powder

  • Phosphate buffers of various pH values (e.g., 4.0, 5.0, 6.8, 7.4)

  • Deionized water

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • UV-Vis Spectrophotometer or HPLC system

  • 0.45 µm syringe filters

Procedure:

  • Prepare a series of phosphate buffer solutions at the desired pH values.

  • Add an excess amount of this compound powder to a known volume of each buffer solution in separate vials.

  • Securely cap the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • After incubation, visually inspect the vials to confirm the presence of undissolved solid.

  • Centrifuge the vials to pellet the excess solid.

  • Carefully withdraw the supernatant and filter it through a 0.45 µm syringe filter.

  • Dilute the filtered solution with the corresponding buffer to a concentration within the linear range of your analytical method.

  • Quantify the concentration of dissolved this compound using a validated UV-Vis spectrophotometry or HPLC method.

  • Repeat for each pH value.

Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex (Kneading Method)

This method can enhance the aqueous solubility of this compound by forming an inclusion complex with a cyclodextrin.

Materials:

  • This compound

  • β-Cyclodextrin (or a derivative like HP-β-CD)

  • Mortar and pestle

  • Deionized water

  • Ethanol

  • Vacuum oven

Procedure:

  • Weigh stoichiometric amounts of this compound and β-Cyclodextrin (a 1:1 molar ratio is a good starting point).

  • Place the β-Cyclodextrin in a mortar and add a small amount of a water-ethanol mixture (e.g., 1:1 v/v) to form a paste.

  • Gradually add the this compound powder to the paste while continuously kneading with the pestle.

  • Continue kneading for a specified period (e.g., 30-60 minutes) to ensure thorough mixing and complex formation. The paste should remain consistent; add small amounts of the solvent mixture if it becomes too dry.

  • Scrape the resulting paste from the mortar and dry it in a vacuum oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • The dried complex can then be pulverized and sieved.

Protocol 3: Preparation of this compound Solid Dispersion (Solvent Evaporation Method)

Solid dispersion is another technique to improve the dissolution rate and solubility of a drug.

Materials:

  • This compound

  • A hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP) K30, Polyethylene glycol (PEG) 6000)

  • A suitable organic solvent (e.g., methanol, ethanol, or a mixture)

  • Beaker

  • Magnetic stirrer

  • Rotary evaporator or water bath

  • Vacuum oven

Procedure:

  • Dissolve a specific ratio of this compound and the hydrophilic carrier in the chosen organic solvent in a beaker with stirring until a clear solution is obtained.

  • Evaporate the solvent using a rotary evaporator or a water bath at a controlled temperature.

  • A solid mass or film will form on the walls of the flask.

  • Further dry the solid dispersion in a vacuum oven to remove any residual solvent.

  • The resulting solid dispersion can be scraped, pulverized, and sieved.

Mandatory Visualizations

Beta-1 Adrenergic Receptor Signaling Pathway

Metoprolol is a selective beta-1 adrenergic receptor antagonist. Its mechanism of action involves blocking the downstream signaling cascade initiated by the binding of catecholamines (like norepinephrine (B1679862) and epinephrine) to these receptors in cardiac tissue. Understanding this pathway is crucial for researchers studying its pharmacological effects.

Beta1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Catecholamines Catecholamines Beta1_AR β1-Adrenergic Receptor Catecholamines->Beta1_AR Binds to G_Protein Gs Protein (α, β, γ subunits) Beta1_AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_Channel L-type Ca²⁺ Channel PKA->Ca_Channel Phosphorylates Ca_Influx ↑ Ca²⁺ Influx Ca_Channel->Ca_Influx Contraction ↑ Heart Rate & Contractility Ca_Influx->Contraction Metoprolol Metoprolol (Antagonist) Metoprolol->Beta1_AR Blocks

Caption: Beta-1 adrenergic receptor signaling pathway and the antagonistic action of Metoprolol.

Troubleshooting Workflow for Solubility Issues

This workflow provides a logical sequence of steps to address solubility problems with this compound.

Solubility_Troubleshooting_Workflow Start Start: Precipitation/Cloudiness Observed Check_pH Is the aqueous solution pH < 6.0? Start->Check_pH Adjust_pH Adjust pH to acidic range (e.g., 4-5) Check_pH->Adjust_pH No Check_Concentration Is the concentration below the known solubility limit? Check_pH->Check_Concentration Yes Adjust_pH->Check_Concentration Reduce_Concentration Reduce the final concentration Check_Concentration->Reduce_Concentration No Consider_Enhancement Consider Solubility Enhancement Techniques Check_Concentration->Consider_Enhancement Yes Reduce_Concentration->Consider_Enhancement Solid_Dispersion Solid Dispersion Consider_Enhancement->Solid_Dispersion Cyclodextrin Cyclodextrin Complexation Consider_Enhancement->Cyclodextrin Failure Problem Persists: Consult Formulation Specialist Consider_Enhancement->Failure Success Problem Resolved: Clear Solution Solid_Dispersion->Success Cyclodextrin->Success

Caption: A logical workflow for troubleshooting poor solubility of this compound.

References

Technical Support Center: Optimizing Metoprolol Hydrochloride Dosage in Spontaneously Hypertensive Rats (SHRs)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Metoprolol (B1676517) hydrochloride in spontaneously hypertensive rat (SHR) models.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting dose for Metoprolol hydrochloride in SHRs?

A typical oral starting dose for Metoprolol in SHRs is around 50 mg/kg/day.[1][2] However, dosages can vary depending on the administration route and the specific experimental goals. For instance, studies have also utilized administration via diet, achieving a concentration of 6 mg of metoprolol per gram of food.[1] Intravenous doses are significantly lower, in the range of 3 to 10 mg/kg.[1] It is crucial to titrate the dose to achieve the desired therapeutic effect while monitoring for adverse reactions.

Q2: What is the most common method of administering Metoprolol to SHRs?

Oral gavage is a frequently used method for precise dose administration.[1][2] This involves preparing a suspension of Metoprolol in a suitable vehicle, such as distilled water or 0.5% carboxymethylcellulose, and delivering it directly into the stomach.[1] Administration via medicated diet is another option for long-term studies, though it offers less control over the exact daily dosage consumed by each animal.[1][3]

Q3: How should I prepare this compound for oral gavage?

To prepare Metoprolol for oral gavage, create a homogenous suspension of the compound in a suitable vehicle like distilled water or 0.5% carboxymethylcellulose.[1] Calculate the required volume for each rat based on its body weight and the target dosage. Ensure thorough mixing to achieve a uniform suspension.

Q4: What are the expected pharmacokinetic properties of Metoprolol in rats?

Metoprolol in rats exhibits dose-independent pharmacokinetics after intravenous administration.[4] However, after oral administration, it shows dose-dependent pharmacokinetics, likely due to saturable first-pass metabolism.[4] The oral bioavailability of metoprolol in rats is low, and there are significant contributions from both intestinal and hepatic first-pass extraction.[4] Notably, there can be intersex differences in pharmacokinetics, with female rats potentially showing significantly higher plasma concentrations after oral administration compared to males.[5][6]

Q5: What are the potential side effects of Metoprolol in rats?

Preclinical studies in rats have reported several potential side effects. High doses of metoprolol may lead to toxic symptoms such as sedation, piloerection, ataxia, and spasms.[7] Long-term administration has been associated with changes in carbohydrate and lipid metabolism, including increased blood glucose and triglyceride levels.[8] At very high doses (above 500 mg/kg), mortality has been observed.[9]

Troubleshooting Guide

Issue: Inconsistent blood pressure reduction is observed between animals at the same dosage.

  • Possible Cause 1: Improper Administration Technique. For oral gavage, ensure the suspension is homogenous and that the full dose is delivered into the stomach without aspiration into the lungs.[1]

  • Possible Cause 2: Variability in Food Consumption (for in-diet administration). Monitor daily food intake to more accurately estimate the actual dose of metoprolol consumed by each rat.[1]

  • Possible Cause 3: Inter-animal Pharmacokinetic Variability. As noted, factors like sex can significantly influence Metoprolol's pharmacokinetics in rats.[5][6] Consider this variability in your experimental design and data analysis.

  • Possible Cause 4: Circadian Rhythm. Blood pressure in rats can fluctuate throughout the day. To minimize this variability, always perform measurements at the same time of day for each session.[1]

Issue: Higher than expected plasma concentrations of Metoprolol are observed.

  • Possible Cause 1: Saturation of First-Pass Metabolism. Metoprolol exhibits saturable first-pass extraction, meaning that at higher oral doses, a larger fraction of the drug may reach systemic circulation.[4]

  • Possible Cause 2: Sex Differences. Female rats have been shown to have significantly higher plasma concentrations of metoprolol compared to male rats after oral administration.[5][6]

  • Possible Cause 3: Age. The pharmacokinetics of metoprolol can be affected by the age of the rats.[10]

Issue: Animals are showing signs of toxicity.

  • Possible Cause: Dose is too high. Toxic symptoms like sedation, ataxia, and spasms have been reported at high doses.[7] If such signs are observed, it is crucial to re-evaluate the dosage and consider a dose reduction.

  • Action: Immediately reduce the dosage or temporarily halt administration. Monitor the animals closely for recovery. Consult the literature for dose-toxicity relationships.[9]

Data Presentation

Table 1: Metoprolol Dosage, Administration, and Effects on Hemodynamic Parameters in SHR Models

ParameterMetoprolol Treatment GroupControl Group (Untreated SHR)Reference
Dosage 50 mg/kg/day-[1]
6 mg/g of foodPlain diet[1]
3 mg/kg and 10 mg/kg (i.v.)-[1]
Administration Route Oral Gavage-[1]
Mixed in Diet-[1]
Intravenous-[1]
Treatment Duration Varied (days to months)-[3]
Systolic Blood Pressure Significant ReductionElevated[3]
Heart Rate Significant ReductionElevated[3]

Table 2: Pharmacokinetic Parameters of Metoprolol in Rats

ParameterValueNotesReference
Oral Bioavailability (F) <0.245Low due to significant first-pass metabolism.[4]
Intestinal First-Pass Extraction (E(G)) ~0.45Contributes significantly to low bioavailability.[4]
Hepatic First-Pass Extraction (E(H)) ~0.60Major site of first-pass metabolism.[4]
Sex Differences in Oral Cmax ~7-fold higher in femalesAfter oral administration.[5][6]

Experimental Protocols

Protocol 1: Administration of Metoprolol via Oral Gavage

  • Preparation of Dosing Solution:

    • Calculate the total amount of this compound needed based on the number of rats, their average body weight, and the desired dosage (e.g., 50 mg/kg).

    • Prepare a homogenous suspension of Metoprolol in a suitable vehicle (e.g., distilled water, 0.5% carboxymethylcellulose).[1] Ensure the concentration allows for a reasonable gavage volume (typically 1-2 ml for an adult rat).

  • Animal Handling and Dosing:

    • Gently restrain the rat.

    • Measure the gavage needle from the tip of the rat's nose to the last rib to ensure proper insertion depth.[2]

    • Carefully insert the ball-tipped gavage needle into the esophagus and slowly administer the suspension.[1][2] Avoid forcing the needle to prevent injury or aspiration.

  • Consistency:

    • Administer the dose at the same time each day to maintain consistent plasma drug levels.[1]

Protocol 2: Blood Pressure Measurement using Tail-Cuff Plethysmography (Non-invasive)

  • Acclimatization:

    • Acclimate the rats to the restraining device and the procedure for several days before the actual measurement to minimize stress-induced blood pressure elevation.

  • Procedure:

    • Place the rat in a restrainer.

    • Position the tail cuff and pulse sensor on the proximal part of the tail.[1]

    • Use a computerized system to automatically inflate and deflate the cuff. The system will record systolic blood pressure and heart rate.[1]

  • Data Collection:

    • Obtain at least three stable, consecutive readings and calculate the average for each rat.[1]

    • Perform measurements at the same time of day for each session to account for circadian variations.[1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_measurement Measurement cluster_analysis Analysis prep_metoprolol Prepare Metoprolol Suspension calc_dose Calculate Dosage per Rat prep_metoprolol->calc_dose admin_gavage Oral Gavage calc_dose->admin_gavage admin_diet Medicated Diet calc_dose->admin_diet bp_measure Blood Pressure (Tail-Cuff) admin_gavage->bp_measure admin_diet->bp_measure hr_measure Heart Rate bp_measure->hr_measure data_analysis Data Analysis bp_measure->data_analysis hr_measure->data_analysis pk_pd_modeling PK/PD Modeling data_analysis->pk_pd_modeling

Caption: Experimental workflow for Metoprolol studies in SHRs.

signaling_pathway cluster_receptor Receptor Level cluster_downstream Downstream Signaling cluster_effects Cellular Effects metoprolol Metoprolol beta1_ar β1-Adrenergic Receptor metoprolol->beta1_ar Antagonist g_protein Gs Protein beta1_ar->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase camp cAMP adenylyl_cyclase->camp pka Protein Kinase A (PKA) camp->pka cardiac_contraction ↓ Cardiac Contraction pka->cardiac_contraction heart_rate ↓ Heart Rate pka->heart_rate

Caption: Metoprolol's mechanism of action via β1-adrenergic receptor blockade.

References

Troubleshooting interference in analytical assays for Metoprolol hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with analytical assays of Metoprolol (B1676517) hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for quantifying Metoprolol?

A1: The most frequently employed analytical techniques for the quantification of Metoprolol are High-Performance Liquid Chromatography (HPLC) coupled with UV or fluorescence detection, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] UV-Visible Spectrophotometry is also utilized, particularly for bulk drug and pharmaceutical dosage forms, owing to its simplicity and cost-effectiveness.[1]

Q2: What are the critical validation parameters for a bioanalytical method for Metoprolol?

A2: According to regulatory guidelines, such as those from the US Food and Drug Administration (USFDA), the critical validation parameters for a bioanalytical method include:[1]

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[1]

  • Linearity: The range of concentrations over which the method provides results that are directly proportional to the concentration of the analyte.[1]

  • Accuracy and Precision: The closeness of the determined value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).[1]

  • Recovery: The efficiency of the extraction process in recovering the analyte from the biological matrix.[1]

  • Matrix Effect: The influence of matrix components on the ionization and measurement of the analyte.[1]

  • Stability: The stability of the analyte in the biological matrix under various storage and processing conditions.[1]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.[1]

Q3: How can I mitigate the matrix effect in my Metoprolol LC-MS/MS assay?

A3: The matrix effect, which can cause ion suppression or enhancement, is a significant challenge in LC-MS/MS bioanalysis.[1] Here are some strategies to mitigate it:

  • Efficient Sample Preparation: Employ effective extraction techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering matrix components.[1]

  • Use of an Internal Standard (IS): A stable isotope-labeled internal standard (e.g., Metoprolol-d7) is highly recommended as it co-elutes with the analyte and experiences similar matrix effects, providing effective normalization.[1]

  • Chromatographic Separation: Optimize the chromatographic conditions to separate Metoprolol from matrix components that may cause interference.[1]

  • Dilution: Diluting the sample can reduce the concentration of interfering components.[1]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the analysis of Metoprolol hydrochloride.

Chromatography Issues
Problem Potential Cause Suggested Solution
Poor Peak Shape (Tailing or Fronting) Inappropriate mobile phase pH; Column degradation; Sample overload.Adjust mobile phase pH to ensure Metoprolol is in a single ionic form. Use a new column or a guard column. Reduce the injection volume or sample concentration.[1]
Inconsistent Retention Times Fluctuation in mobile phase composition; Unstable column temperature; Pump malfunction.Ensure proper mixing and degassing of the mobile phase. Use a column oven for temperature control. Check the HPLC pump for leaks and ensure a consistent flow rate.[1]
Interfering Peaks Co-elution of endogenous matrix components or metabolites.Adjust mobile phase composition or gradient to improve separation. Use a more selective sample preparation technique (e.g., SPE).[1]
Low Sensitivity Non-optimal detection wavelength; Inefficient extraction.Determine the wavelength of maximum absorbance for Metoprolol (typically around 224 nm or 275-280 nm). Optimize the sample extraction procedure to improve recovery.[1]
Carryover Adsorption of Metoprolol to the injector or column.Optimize the autosampler wash procedure with a strong organic solvent. Use a gradient elution that includes a high organic wash step.[1]
Mass Spectrometry (MS) Issues
Problem Potential Cause Suggested Solution
Ion Suppression/Enhancement (Matrix Effect) Co-eluting matrix components interfering with ionization.Use a stable isotope-labeled internal standard. Optimize chromatography for better separation. Employ a more rigorous sample clean-up method (e.g., SPE).[1]
In-source Fragmentation High source temperature or cone voltage causing the drug to fragment before MS/MS.Optimize the ion source parameters, including temperature and voltages, to minimize premature fragmentation.[1]

Quantitative Data Summary

The following tables summarize typical validation parameters reported for Metoprolol assays using different analytical techniques.

Table 1: HPLC-UV Method Validation Parameters

ParameterMetoprolol Succinate (B1194679)Reference
Linearity Range10–50 µg/ml[2]
Correlation Coefficient (r²)0.9992[2]
Accuracy (% Recovery)98.5% - 100.3%[3]
Precision (%RSD)Intra-day: 0.756%, Inter-day: 1.024%[3]
Limit of Detection (LOD)Not Specified
Limit of Quantification (LOQ)Not Specified

Table 2: LC-MS/MS Method Validation Parameters

ParameterMetoprololReference
Linearity Range10-5000 ng/mL[4]
Correlation Coefficient (r²)> 0.996[5]
Accuracy96.34% to 100.00%[4]
Precision (%RSD)Intra-day and Inter-day within acceptable limits[4]
Recovery~79.4%[6]
Limit of Quantification (LLOQ)3.03 ng/mL[7]

Experimental Protocols

Key Experiment: Quantification of Metoprolol in Human Plasma using LC-MS/MS

This protocol is a representative example based on common practices.[1][4]

1. Preparation of Standards:

  • Prepare a primary stock solution of Metoprolol and a stable isotope-labeled internal standard (e.g., Metoprolol-d7) in methanol (B129727).[1]

  • Prepare working standard solutions by serial dilution of the stock solution with a methanol/water mixture.

  • Prepare calibration curve standards and quality control (QC) samples by spiking blank human plasma with the working standard solutions.[1]

2. Sample Preparation (Liquid-Liquid Extraction):

  • To 500 µL of plasma sample (blank, standard, QC, or unknown), add 50 µL of the internal standard working solution.[1]

  • Vortex the mixture for 30 seconds.

  • Add an appropriate extraction solvent (e.g., a mixture of dichloromethane (B109758) and tert-butyl ether).[4]

  • Vortex again and centrifuge to separate the layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.[4]

3. Chromatographic Conditions:

  • Column: A suitable C18 column (e.g., ACE or Waters Xbridge® C18).[4][8]

  • Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., water with 0.1% formic acid or 10mM ammonium (B1175870) acetate).[4][5]

  • Flow Rate: Typically in the range of 0.2-1.0 mL/min.[2][3][7]

  • Column Temperature: Maintained at a constant temperature (e.g., 40°C) using a column oven.[6]

4. Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Transitions: Monitor specific precursor-to-product ion transitions for Metoprolol and its internal standard. For example, m/z 268.1 → m/z 130.96 for metoprolol.[9]

  • Optimize source parameters like capillary voltage, cone voltage, and gas flows.[5]

Visualizations

TroubleshootingWorkflow cluster_problem Problem Identification cluster_investigation Initial Investigation cluster_solutions Potential Solutions cluster_verification Verification Problem Analytical Issue Encountered (e.g., Poor Peak Shape, Inconsistent RT) CheckSystem Check Instrument Parameters (Pump, Detector, Column Temp) Problem->CheckSystem CheckMethod Review Method Parameters (Mobile Phase, Gradient) Problem->CheckMethod OptimizeMP Optimize Mobile Phase (pH, Composition) CheckSystem->OptimizeMP ChangeColumn Replace Column/ Use Guard Column CheckSystem->ChangeColumn CheckMethod->OptimizeMP OptimizeSP Improve Sample Prep (SPE, LLE) CheckMethod->OptimizeSP Reanalyze Re-analyze Samples OptimizeMP->Reanalyze OptimizeSP->Reanalyze ChangeColumn->Reanalyze Reanalyze->Problem Issue Persists Validate Validate Method Changes Reanalyze->Validate Issue Resolved SamplePrepWorkflow cluster_start Sample Collection cluster_extraction Extraction Steps cluster_isolation Analyte Isolation cluster_analysis Analysis PlasmaSample Plasma Sample AddIS Add Internal Standard PlasmaSample->AddIS AddSolvent Add Extraction Solvent (e.g., LLE or SPE) AddIS->AddSolvent VortexCentrifuge Vortex & Centrifuge AddSolvent->VortexCentrifuge CollectSupernatant Collect Organic Layer/ Elute from SPE VortexCentrifuge->CollectSupernatant Evaporate Evaporate to Dryness CollectSupernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

References

Technical Support Center: Investigating Unexpected Off-Target Effects of Metoprolol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the unexpected off-target effects of Metoprolol (B1676517) hydrochloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in-vitro and in-vivo experiments.

Frequently Asked Questions (FAQs)

Q1: My in-vitro assay is showing unexpected results or a lack of a clear dose-response to Metoprolol. What are the common initial troubleshooting steps?

A1: Unexpected results with Metoprolol in in-vitro assays can often be traced back to solubility and formulation issues. Metoprolol is available in different salt forms, primarily tartrate and succinate (B1194679), which have different solubilities and release profiles.[1]

  • Solubility and Precipitation: Metoprolol tartrate is more water-soluble than metoprolol succinate.[1] If you are observing precipitation upon dilution of a DMSO stock into your aqueous assay buffer or cell culture media, consider the following:

    • Ensure the final DMSO concentration is low (typically <0.5%) to prevent solvent-induced precipitation.[1]

    • Pre-warm your media to 37°C before adding the Metoprolol solution.[1]

    • Consider using Metoprolol tartrate for better solubility in aqueous solutions.[1]

  • Release Characteristics: For cell-based assays, be aware of the different release profiles. Metoprolol tartrate provides an immediate release, while the succinate form is designed for extended release.[2] If you are conducting a short-term assay and not observing an effect with the succinate form, it may not have dissolved sufficiently to reach an effective concentration.[2]

Q2: Beyond its known β1-adrenergic receptor antagonism, what are some documented unexpected off-target effects of Metoprolol?

A2: Research has identified several potential off-target effects of Metoprolol that are independent of its primary mechanism of action. These include:

  • Biased Agonism at the β1-Adrenergic Receptor: Metoprolol can act as a biased ligand, leading to G protein-independent signaling through a β-arrestin2-dependent pathway, which has been implicated in cardiac fibrosis.

  • Modulation of Neuropeptide Y (NPY) Release: Studies in animal models have shown that the lipophilic nature of Metoprolol allows it to cross the blood-brain barrier and reduce stress-induced release of Neuropeptide Y, an effect not observed with more hydrophilic beta-blockers like atenolol (B1665814).[1][3][4]

  • Direct Ion Channel Interaction: Metoprolol has been shown to directly interact with and block high-threshold calcium channels and inward-rectifying potassium channels in ventricular myocytes.

  • Inhibition of Cholesterol Biosynthesis: In-vitro studies have demonstrated that Metoprolol can inhibit the enzyme 7-dehydrocholesterol (B119134) reductase (DHCR7), the final enzyme in the cholesterol biosynthesis pathway.

  • Effects on Cellular Metabolism: Research suggests that Metoprolol can influence mitochondrial function and lipid metabolism.[5][6][7][8] It has also been shown to affect the activity of glutathione-S-transferase (GST).[4]

Q3: How can I begin to investigate if an observed effect of Metoprolol in my experiment is off-target?

A3: A systematic approach is necessary to distinguish between on-target and off-target effects.

  • Use of Comparators: Include a hydrophilic beta-blocker, such as atenolol, in your experiments. Since atenolol does not readily cross the blood-brain barrier, it can help differentiate central versus peripheral effects.[1][3][4]

  • Rescue Experiments: If the observed phenotype is thought to be due to an off-target effect on a specific protein, attempt to rescue the phenotype by overexpressing that protein.

  • Dose-Response Analysis: Off-target effects often occur at higher concentrations than on-target effects. A comprehensive dose-response curve can provide initial clues.

  • Off-Target Screening Panels: Utilize commercially available off-target screening services, such as kinase panels or receptor binding assays, to identify potential unintended molecular targets.[3]

Troubleshooting Guides

Issue 1: High Variability in Plasma Neuropeptide Y (NPY) Measurements
Possible Cause Recommended Solution
Pipetting Errors Inconsistent volumes of reagents, standards, or samples can introduce significant variability. Use calibrated pipettes and consider reverse pipetting for viscous solutions. Ensure consistent and proper mixing.[3]
Sample Collection and Handling NPY is susceptible to degradation. Collect blood in appropriate tubes (e.g., with protease inhibitors) and process plasma promptly. Store samples at -80°C and avoid repeated freeze-thaw cycles.
Assay Protocol Inadequate incubation times or temperatures can lead to inconsistent results. Ensure all reagents have reached room temperature before use and that incubation steps are timed precisely.[3] Use a consistent washing technique, preferably an automated plate washer, to minimize variability between wells.[9]
Reagent Quality Use high-purity reagents and freshly prepared buffers. Ensure the NPY standard and antibodies are of high quality and stored correctly.[3]
Issue 2: Difficulty in Interpreting Ion Channel Patch-Clamp Data
Possible Cause Recommended Solution
Poor Seal Formation A tight gigaohm seal is crucial for high-quality recordings. Ensure clean pipettes and cell surfaces. Debris can be a major issue, so maintain a clean workspace. An unstable seal can lead to noisy recordings and inaccurate measurements.
Voltage-Clamp Errors The flow of ionic current through the patched membrane can itself alter the membrane potential, leading to errors in the measurement of voltage-activated ion channels. Be aware of this potential artifact and consider methods to correct for it.[10]
Run-down of Calcium Currents Calcium channel activity can decrease over the course of an experiment ("run-down"). Using the nystatin-perforated patch-clamp technique can help mitigate this issue.
Distinguishing Direct vs. Indirect Effects Metoprolol's primary effect is on β1-adrenergic receptors, which can indirectly modulate ion channel activity through signaling cascades. To isolate a direct effect on the ion channel, ensure that the experimental system does not have a functional β1-adrenergic signaling pathway, or use appropriate inhibitors of this pathway.

Quantitative Data Summary

The following tables summarize available quantitative data on the off-target interactions of Metoprolol.

Table 1: Metoprolol Interaction with Adrenergic and Off-Target Receptors

TargetLigandKi (nM)Assay System
β1-Adrenoceptor(S)-Metoprolol18.6Guinea-pig left ventricular free wall membranes
β2-Adrenoceptor(S)-Metoprolol525Guinea-pig soleus muscle membranes
Gut Hormone Receptors (in silico)MetoprololNot DeterminedComputational Docking

Table 2: Functional Off-Target Effects of Metoprolol

Off-Target EffectMetricValueExperimental System
Inhibition of DHCR77-DHC/Cholesterol Ratio>10-fold increaseMouse maternal exposure model (offspring brain)
Glutathione-S-Transferase (GST) Activity% of ControlDose-dependent decreaseN. cinerea nymphs
High-Threshold Calcium Current% Inhibition~18% at 30 µMGuinea-pig ventricular myocytes
Inward-Rectifying Potassium Current% InhibitionConcentration-dependentGuinea-pig ventricular myocytes

Detailed Experimental Protocols

Protocol 1: Quantification of Neuropeptide Y (NPY) in Plasma by ELISA

This protocol provides a general framework for measuring NPY levels in plasma samples. Specific details may vary depending on the commercial ELISA kit used.

Materials:

  • Plasma samples collected with protease inhibitors.

  • Human Neuropeptide Y (NPY) ELISA Kit.

  • Microplate reader.

  • Calibrated pipettes and tips.

  • Deionized water.

  • Wash buffer.

  • Sample dilution buffer.

Procedure:

  • Sample Preparation: Thaw plasma samples on ice. Centrifuge samples to remove any precipitates. Dilute plasma samples as required with the provided sample dilution buffer.[11]

  • Standard Curve Preparation: Reconstitute the NPY standard as per the kit instructions to create a stock solution. Perform serial dilutions of the stock solution to generate a standard curve.[11]

  • Assay Procedure:

    • Add standards and diluted samples to the appropriate wells of the antibody-coated microplate.

    • Add the biotinylated detection antibody to each well.[12]

    • Incubate the plate as per the kit's instructions (e.g., 45 minutes at 37°C).[12]

    • Wash the plate multiple times with wash buffer.[12]

    • Add HRP-streptavidin conjugate to each well and incubate (e.g., 30 minutes at 37°C).[12]

    • Wash the plate again.

    • Add the substrate reagent to each well and incubate in the dark (e.g., 15 minutes at 37°C).[12]

    • Add the stop solution to each well to terminate the reaction.[12]

  • Data Analysis:

    • Read the absorbance of each well at the appropriate wavelength using a microplate reader.

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the concentration of NPY in the samples by interpolating their absorbance values on the standard curve.

Protocol 2: Whole-Cell Patch-Clamp Recording of Ion Channel Activity

This protocol describes the whole-cell patch-clamp technique to study the effects of Metoprolol on voltage-gated ion channels in isolated cells (e.g., cardiomyocytes).

Materials:

  • Isolated cells (e.g., ventricular myocytes).

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

  • Borosilicate glass capillaries for pulling pipettes.

  • External (bath) solution.

  • Internal (pipette) solution.

  • Metoprolol hydrochloride stock solution.

Procedure:

  • Pipette Preparation: Pull glass pipettes to a resistance of 3-7 MΩ when filled with the internal solution.[13]

  • Cell Plating: Plate the isolated cells in a recording chamber on the microscope stage.

  • Seal Formation:

    • Fill a pipette with the internal solution and mount it on the pipette holder.

    • Apply positive pressure and lower the pipette towards a target cell.

    • Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.[14]

  • Whole-Cell Configuration: Apply brief, gentle suction to rupture the membrane patch under the pipette tip, establishing the whole-cell configuration.[14]

  • Recording:

    • Switch the amplifier to voltage-clamp mode.

    • Apply a voltage protocol to elicit the ion current of interest (e.g., a series of depolarizing steps to activate calcium channels).

    • Record the baseline currents in the external solution.

    • Perfuse the recording chamber with the external solution containing the desired concentration of Metoprolol and record the currents again.

  • Data Analysis:

    • Measure the peak current amplitude and other kinetic parameters (e.g., activation, inactivation) from the recorded traces.

    • Compare the current characteristics in the presence and absence of Metoprolol to determine its effect on the ion channel.

Visualizations

Signaling_Pathway_Biased_Agonism Metoprolol Metoprolol B1AR β1-Adrenergic Receptor Metoprolol->B1AR Biased Ligand G_Protein G Protein Signaling (e.g., cAMP pathway) B1AR->G_Protein Inhibited GRK5 GRK5 B1AR->GRK5 Recruits B_Arrestin2 β-Arrestin2 GRK5->B_Arrestin2 Facilitates Binding B_Arrestin2->B1AR Cardiac_Fibrosis Cardiac Fibrosis B_Arrestin2->Cardiac_Fibrosis Promotes

Caption: Metoprolol as a biased agonist at the β1-adrenergic receptor.

Experimental_Workflow_Off_Target_Investigation Start Observe Unexpected Phenotype with Metoprolol Step1 Initial Troubleshooting (Solubility, Formulation) Start->Step1 Step2 Literature Review for Known Off-Target Effects Step1->Step2 Step3 Comparative Analysis (e.g., vs. Atenolol) Step2->Step3 Step6 Off-Target Screening Panels (e.g., Kinase Panel) Step2->Step6 Step4 Hypothesis Generation (e.g., Ion Channel Blockade) Step3->Step4 Step5 Targeted Functional Assays (e.g., Patch-Clamp) Step4->Step5 Step7 Validate Hits with Secondary Assays Step5->Step7 Step6->Step7 End Identify and Characterize Off-Target Effect Step7->End

Caption: Workflow for investigating unexpected off-target effects of Metoprolol.

References

Navigating the Influence of CYP2D6 Genotype on Metoprolol Metabolism: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for professionals investigating the impact of Cytochrome P450 2D6 (CYP2D6) genotype on the metabolism and clinical effects of metoprolol (B1676517) hydrochloride. This guide offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data summaries to support your research and development endeavors.

Frequently Asked Questions (FAQs)

Q1: We are observing a wide inter-individual variability in metoprolol plasma concentrations in our study subjects despite administering the same dose. Could this be related to CYP2D6 genotype?

A1: Yes, it is highly likely. Metoprolol is extensively metabolized by the polymorphic enzyme CYP2D6.[1][2][3] Genetic variations in the CYP2D6 gene lead to different enzyme activity levels, categorizing individuals into distinct metabolizer phenotypes: ultrarapid (UM), normal (NM), intermediate (IM), and poor metabolizers (PM).[2][4] Poor metabolizers can have several-fold higher plasma concentrations of metoprolol compared to normal metabolizers at the same dose, leading to significant pharmacokinetic variability.[5][6][7]

Q2: What are the expected pharmacokinetic differences in metoprolol between the different CYP2D6 metabolizer phenotypes?

A2: Significant differences in key pharmacokinetic parameters are well-documented. A meta-analysis demonstrated that compared to poor metabolizers, peak plasma metoprolol concentration, area under the concentration-time curve (AUC), and elimination half-life are substantially lower in extensive and ultrarapid metabolizers, while oral clearance is significantly higher.[1][2] For a detailed quantitative summary, please refer to Table 1.

Q3: Our research aims to correlate CYP2D6 genotype with clinical outcomes. What are the most reported pharmacodynamic effects of metoprolol that are influenced by CYP2D6 status?

A3: The most consistently reported pharmacodynamic effect influenced by CYP2D6 genotype is the heart rate response.[3][8] Poor metabolizers tend to exhibit a greater reduction in heart rate and are at an increased risk of bradycardia.[5][8][9] The effect on blood pressure reduction is less consistent across studies, though some meta-analyses have found a greater reduction in both systolic and diastolic blood pressure in poor metabolizers.[5][9]

Q4: We are designing a clinical study. What are the current recommendations for metoprolol dosing based on CYP2D6 genotype?

A4: The Clinical Pharmacogenetics Implementation Consortium (CPIC) and the Dutch Pharmacogenetics Working Group (DPWG) have published dosing guidelines.[5][10] For CYP2D6 poor metabolizers, it is recommended to initiate metoprolol therapy at the lowest recommended starting dose and to titrate the dose upwards cautiously with close monitoring for adverse effects like bradycardia.[5][11][12] An alternative beta-blocker not primarily metabolized by CYP2D6 could also be considered.[11][12] For intermediate metabolizers, some guidelines suggest considering a dose reduction or smaller dose titration steps.[10][11] There is currently insufficient evidence to provide a specific recommendation for ultrarapid metabolizers.[5][11][12]

Q5: Which CYP2D6 alleles should we include in our genotyping panel for a comprehensive assessment of metoprolol metabolism?

A5: A comprehensive genotyping panel should include alleles that result in increased, decreased, or no function. The Association for Molecular Pathology (AMP) recommends a minimum panel that includes the 2, *3, *4, *5, *6, *9, *10, *17, *29, and *41 alleles, along with copy number variation analysis to detect gene duplications (associated with ultrarapid metabolism) and deletions (5 allele).[5] The frequency of these alleles can vary significantly across different ethnic populations.[5][13]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
High variability in pharmacokinetic data within a presumed metabolizer group. 1. Incorrect phenotype assignment due to an incomplete genotyping panel. 2. Concomitant use of medications that are CYP2D6 inhibitors or inducers. 3. Presence of rare or un-genotyped CYP2D6 variants. 4. Non-adherence to medication by study participants.1. Expand the genotyping panel to include more alleles and copy number variation analysis. 2. Review and document all concomitant medications. Drugs like bupropion, fluoxetine, and quinidine (B1679956) can inhibit CYP2D6, leading to a "phenoconversion" of a genotypic normal metabolizer to a phenotypic poor metabolizer.[5][8] 3. Consider sequencing the CYP2D6 gene for participants with discordant results. 4. Implement medication adherence monitoring.
No significant difference in heart rate response observed between CYP2D6 poor and normal metabolizers. 1. Insufficient statistical power due to a small sample size of poor metabolizers. 2. The metoprolol dose used was not high enough to elicit a differential response. 3. Inaccurate heart rate measurements. 4. Influence of other genetic factors (e.g., variations in beta-1 adrenergic receptor).1. Recruit a larger cohort or specifically enrich for poor metabolizers if ethically justifiable. 2. Ensure the dosing in the study protocol is adequate and allows for titration based on clinical response. 3. Standardize the protocol for heart rate measurement (e.g., resting, time of day). 4. Consider genotyping other relevant pharmacogenes if the study design allows.
Observed adverse events do not correlate with CYP2D6 metabolizer status. 1. Adverse events may not be directly caused by metoprolol. 2. The study may be underpowered to detect statistically significant differences in the incidence of specific adverse events. 3. Subjective nature of some adverse event reporting.1. Carefully assess the causality of each adverse event. 2. A larger sample size is often required to establish a significant association with less common adverse events. Some studies with larger cohorts have found a higher incidence of bradycardia in poor metabolizers.[8][14] 3. Use standardized and validated questionnaires for assessing adverse effects.[15][16]

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of Metoprolol by CYP2D6 Metabolizer Phenotype (Single Oral Dose)

ParameterUltrarapid Metabolizer (UM) vs. Poor Metabolizer (PM) Fold DifferenceExtensive Metabolizer (EM) vs. Poor Metabolizer (PM) Fold Difference
Peak Plasma Concentration (Cmax) 5.3-fold lower in UM2.3-fold lower in EM
Area Under the Curve (AUC) 13-fold lower in UM4.9-fold lower in EM
Elimination Half-Life (t1/2) 2.6-fold shorter in UM2.3-fold shorter in EM
Apparent Oral Clearance (CL/F) 15-fold higher in UM5.9-fold higher in EM

Data adapted from a meta-analysis by Nagele et al., 2013.[1]

Experimental Protocols

Protocol 1: CYP2D6 Genotyping using Real-Time PCR (TaqMan Assay)

This protocol outlines a general procedure for determining the presence of key CYP2D6 alleles.

1. DNA Extraction:

  • Extract genomic DNA from whole blood or saliva samples using a commercially available kit (e.g., QIAamp DNA Blood Mini Kit).
  • Quantify the extracted DNA using a spectrophotometer (e.g., NanoDrop) and assess its purity. The A260/A280 ratio should be ~1.8.

2. Real-Time PCR:

  • Prepare a master mix for each allele being tested. Each mix should contain:
  • TaqMan Genotyping Master Mix
  • Specific TaqMan SNP Genotyping Assay (containing primers and allele-specific probes for VIC and FAM dyes) for the target CYP2D6 allele (e.g., for *4, *10, *17).
  • Nuclease-free water.
  • Add a standardized amount of genomic DNA (e.g., 10-20 ng) to each well of a 96-well PCR plate.
  • Add the prepared master mix to the respective wells.
  • Seal the plate and run the real-time PCR on a compatible instrument with the following cycling conditions (example):
  • Enzyme Activation: 95°C for 10 minutes
  • Denaturation: 95°C for 15 seconds (40 cycles)
  • Annealing/Extension: 60°C for 1 minute (40 cycles)

3. Data Analysis:

  • Analyze the amplification plots using the software associated with the real-time PCR instrument.
  • The software will generate an allelic discrimination plot, clustering samples into homozygous for allele 1, homozygous for allele 2, and heterozygous.
  • Assign the genotype for each sample based on the clustering.
  • For copy number variation (e.g., for gene duplication), use a specific TaqMan Copy Number Assay with a reference gene (e.g., RNase P).

Protocol 2: Quantification of Metoprolol in Plasma using LC-MS/MS

This protocol provides a framework for measuring metoprolol concentrations in plasma samples.

1. Sample Preparation (Protein Precipitation):

  • Thaw plasma samples on ice.
  • To 100 µL of plasma in a microcentrifuge tube, add 200 µL of ice-cold acetonitrile (B52724) containing an internal standard (e.g., deuterated metoprolol).
  • Vortex vigorously for 1 minute to precipitate proteins.
  • Centrifuge at 14,000 x g for 10 minutes at 4°C.
  • Carefully transfer the supernatant to a new tube or a 96-well plate for analysis.

2. LC-MS/MS Conditions (Example):

  • Liquid Chromatography (LC):
  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: Start with 5% B, ramp up to 95% B, then re-equilibrate.
  • Flow Rate: 0.4 mL/min.
  • Injection Volume: 5 µL.
  • Mass Spectrometry (MS/MS):
  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • Detection Mode: Multiple Reaction Monitoring (MRM).
  • MRM Transitions:
  • Metoprolol: Q1 (precursor ion) -> Q3 (product ion)
  • Internal Standard: Q1 (precursor ion) -> Q3 (product ion)
  • Optimize collision energy and other MS parameters for maximum signal intensity.

3. Data Analysis and Quantification:

  • Generate a standard curve by spiking known concentrations of metoprolol into blank plasma and processing them alongside the study samples.
  • Integrate the peak areas for metoprolol and the internal standard for all samples, standards, and quality controls.
  • Calculate the peak area ratio (metoprolol/internal standard).
  • Plot the peak area ratio versus concentration for the standards and perform a linear regression to create a calibration curve.
  • Determine the concentration of metoprolol in the study samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Metoprolol_Metabolism cluster_cyp2d6 CYP2D6-mediated Metabolism Metoprolol Metoprolol Other_Metabolites Other Minor Metabolites Metoprolol->Other_Metabolites CYP2D6 CYP2D6 Enzyme (Polymorphic) Metoprolol->CYP2D6 Primary Pathway Alpha_OH_Metoprolol α-OH-Metoprolol (Active Metabolite) Excretion Renal Excretion Alpha_OH_Metoprolol->Excretion O_Demethyl_Metoprolol O-Demethyl-Metoprolol (Inactive Metabolite) O_Demethyl_Metoprolol->Excretion Other_Metabolites->Excretion CYP2D6->Alpha_OH_Metoprolol α-hydroxylation CYP2D6->O_Demethyl_Metoprolol O-demethylation

Caption: Metabolic pathway of metoprolol via the polymorphic CYP2D6 enzyme.

Experimental_Workflow cluster_recruitment Phase 1: Subject Recruitment cluster_sampling Phase 2: Sample Collection cluster_analysis Phase 3: Laboratory Analysis cluster_data Phase 4: Data Interpretation Recruitment Patient Recruitment & Informed Consent Baseline Baseline Data Collection (HR, BP) Recruitment->Baseline Dosing Metoprolol Administration Baseline->Dosing PD_Analysis Pharmacodynamic Analysis Baseline->PD_Analysis Blood_Sample Blood Sample Collection (for PK and Genotyping) Dosing->Blood_Sample DNA_Extraction DNA Extraction Blood_Sample->DNA_Extraction Plasma_Processing Plasma Separation Blood_Sample->Plasma_Processing Genotyping CYP2D6 Genotyping (e.g., qPCR) DNA_Extraction->Genotyping Phenotyping Phenotype Assignment (UM, NM, IM, PM) Genotyping->Phenotyping PK_Analysis Pharmacokinetic Analysis Phenotyping->PK_Analysis LCMS Metoprolol Quantification (LC-MS/MS) Plasma_Processing->LCMS LCMS->PK_Analysis Correlation Genotype-Phenotype Correlation PK_Analysis->Correlation PD_Analysis->Correlation

Caption: Workflow for a pharmacogenomic study of metoprolol and CYP2D6.

Genotype_Phenotype_Outcome cluster_genotype Genotype cluster_phenotype Phenotype cluster_pk Pharmacokinetics cluster_pd Clinical Outcome Genotype CYP2D6 Genotype (e.g., 1/1, 4/4, 1/1xN) Phenotype Metabolizer Phenotype (UM, NM, IM, PM) Genotype->Phenotype Determines PK Metoprolol Exposure (Plasma Concentration) Phenotype->PK Influences PD Clinical Response - Heart Rate Reduction - Adverse Events (Bradycardia) PK->PD Affects

Caption: Relationship between CYP2D6 genotype, phenotype, and clinical outcome.

References

Technical Support Center: Strategies to Minimize Metoprolol Hydrochloride-Induced Bradycardia in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers in managing and mitigating bradycardia induced by metoprolol (B1676517) hydrochloride in animal models.

Frequently Asked Questions (FAQs)

Q1: Is bradycardia an expected side effect of metoprolol administration in animal models?

A1: Yes, bradycardia is an expected and primary pharmacodynamic effect of metoprolol.[1][2] Metoprolol is a selective β1-adrenergic receptor antagonist.[3][4] By blocking these receptors, primarily located in the sinoatrial (SA) and atrioventricular (AV) nodes of the heart, metoprolol reduces the effects of catecholamines like norepinephrine (B1679862) and epinephrine.[3][5] This leads to a decrease in heart rate (negative chronotropy).[3] The extent of this effect is typically dose-dependent.[6]

Q2: We are observing significant variability in the bradycardic response to metoprolol across our study animals. What are the potential reasons for this?

A2: Variability in response to metoprolol is common and can be influenced by several factors:

  • Baseline Sympathetic Tone: The bradycardic effect of metoprolol is more pronounced in animals with a higher baseline sympathetic tone. Factors such as stress, handling, and the novelty of the environment can elevate sympathetic drive, leading to a more substantial drop in heart rate upon β1-receptor blockade.

  • Anesthetics: The type and depth of anesthesia used can significantly impact cardiovascular parameters. Some anesthetic agents have inherent cardiodepressant effects that can potentiate the bradycardic action of metoprolol.

  • Animal Species and Strain: Different species and strains of laboratory animals can exhibit varied cardiovascular physiology and drug metabolism, resulting in different sensitivities to metoprolol.

  • Genetic Factors: Polymorphisms in genes, such as those encoding the CYP2D6 enzyme responsible for metoprolol metabolism, can lead to inter-individual differences in drug clearance and, consequently, the magnitude of the heart rate response.[[“]]

  • Underlying Pathology: The presence of any underlying cardiac conditions in the animal model could predispose them to a more severe bradycardic response.

Q3: Can the route of metoprolol administration influence the onset and severity of bradycardia?

A3: Yes, the route and formulation of metoprolol can impact its pharmacokinetic and pharmacodynamic profile. Intravenous (IV) administration will result in a more rapid onset and potentially a more pronounced initial bradycardia compared to oral administration due to immediate bioavailability.[8] For oral administration, immediate-release formulations may lead to higher peak plasma concentrations and a greater reduction in heart rate compared to extended-release formulations at the same daily dose.

Q4: What are the typical signs of severe metoprolol-induced bradycardia or overdose in animals?

A4: Beyond a slow heart rate, signs of excessive bradycardia or overdose can include weakness, collapse, hypotension, and respiratory distress.[1][9] In severe cases, AV block, seizures, and coma have been reported.[9] It is crucial to monitor animals closely for these signs, especially during dose-finding studies.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Action(s)
Excessive Bradycardia 1. High Dose of Metoprolol: The administered dose may be too high for the specific animal model or individual animal. 2. Interaction with Anesthetics: The chosen anesthetic may have cardiodepressant effects that are potentiated by metoprolol. 3. Calculation Error: Errors in dose calculation, stock solution concentration, or administration volume.1. Dose Reduction: Lower the dose of metoprolol in subsequent experiments. A dose-response study is recommended to determine the optimal dose that achieves the desired therapeutic effect with minimal bradycardia.[6] 2. Review Anesthetic Protocol: Consider alternative anesthetic agents with a more favorable cardiovascular profile. 3. Verify Calculations: Double-check all calculations and preparation steps.
Variable Bradycardic Response 1. Inconsistent Animal Handling: Stress from handling can alter baseline sympathetic tone. 2. Lack of Acclimatization: Animals not properly acclimatized to the experimental setup may have variable stress levels.1. Standardize Handling Procedures: Ensure all animals are handled calmly and consistently. 2. Acclimatize Animals: Allow for an adequate acclimatization period to the housing and experimental conditions to minimize stress-induced variability.
Bradycardia Complicating Other Experimental Measures 1. Hemodynamic Instability: Severe bradycardia can lead to hypotension, affecting perfusion to other organs and confounding experimental results.1. Pharmacological Reversal: For acute, severe bradycardia, consider the administration of a rescue agent. Atropine (B194438) (an anticholinergic) or isoproterenol (B85558) (a β-agonist) can be used to increase heart rate.[9] See experimental protocols below for more details. 2. Continuous Monitoring: Utilize methods like radiotelemetry for continuous monitoring of heart rate and blood pressure to detect and manage severe bradycardia promptly.[10]
Loss of Telemetry Signal During Bradycardic Episodes 1. Improper Lead Placement: Poor ECG signal quality can be exacerbated by low heart rates. 2. Device Malfunction: The telemetry device itself may have issues.1. Verify Lead Placement: Ensure ECG leads are correctly placed for optimal signal detection. 2. System Check: Review telemetry system documentation for troubleshooting signal loss and check for potential sources of interference.[11]

Quantitative Data Summary

The following tables summarize dosage information for metoprolol and agents used to mitigate its bradycardic effects in various animal models.

Table 1: Metoprolol Dosage and Heart Rate Effects in Animal Models

Animal ModelRoute of AdministrationMetoprolol DoseObserved Effect on Heart RateCitation(s)
Mice (C57BL/6)Intravenous (IV)3 mg/kg~10% reduction from baseline[12]
Mice (C57BL/6)Osmotic Minipump1.4 mg/kg/hourSignificant reduction vs. control
Mice (C57BL/6)Osmotic Minipump2.5 mg/kg/hourMore pronounced reduction vs. 1.4 mg/kg/hr
Mice (C57BL/6)Osmotic Minipump4.1 mg/kg/hourDeepest reduction; blunted stress-induced tachycardia
Rats (Wistar)Not Specified10 mg/kg~25% reduction[6]
RatsOral50 mg/kg/dayUsed in myocardial infarction studies[13]
DogsIntravenous (IV)1 mg/kgEffect on exercise tachycardia reduced to 50% of max in ~4 hours[8]

Table 2: Dosages of Agents to Mitigate Metoprolol-Induced Bradycardia

AgentAnimal ModelRoute of AdministrationDosageIntended EffectCitation(s)
Atropine General (for beta-blocker toxicity)Intravenous (IV)0.02 - 0.04 mg/kgIncrease heart rate by blocking vagal input
Isoproterenol DogsIntravenous (IV) Infusion0.05 - 0.2 mcg/kg/minIncrease heart rate via β-adrenergic stimulation[14]
Isoproterenol Dogs (with beta-blockade)Intravenous (IV) Infusion4 nmol/kg/minTo overcome beta-blockade and induce cardiovascular effects[15]
Glucagon General (for beta-blocker overdose)Intravenous (IV) Bolus5 - 10 mgIncrease heart rate by bypassing β-receptors and activating adenylyl cyclase[16]

Experimental Protocols

Protocol 1: Pharmacological Reversal of Metoprolol-Induced Bradycardia with Atropine in a Rodent Model
  • Animal Model: Male Sprague-Dawley rats (250-300g).

  • Induction of Bradycardia:

    • Administer metoprolol hydrochloride at a dose known to induce significant bradycardia (e.g., 10 mg/kg, intraperitoneally).

    • Continuously monitor heart rate using ECG or a telemetry system.

  • Atropine Administration:

    • Once a stable bradycardia is established (e.g., a 25-30% decrease from baseline heart rate), administer atropine sulfate.

    • A starting dose of 0.04 mg/kg can be administered intravenously (IV) via a tail vein catheter.

  • Monitoring:

    • Continuously record heart rate and blood pressure for at least 60 minutes post-atropine administration.

    • Observe for any adverse effects, such as excessive tachycardia or arrhythmias.

Protocol 2: Titration of Isoproterenol to Counteract Metoprolol-Induced Bradycardia in a Canine Model
  • Animal Model: Beagle dogs.

  • Induction of Bradycardia:

    • Administer a bolus IV dose of metoprolol (e.g., 0.5-1.0 mg/kg).

    • Monitor hemodynamics continuously.

  • Isoproterenol Infusion:

    • Prepare an isoproterenol infusion (e.g., 1 mg in 50 mL of 5% dextrose to make a 20 mcg/mL solution).[14]

    • Begin a continuous rate infusion (CRI) at a low rate (e.g., 0.05 mcg/kg/min).[14]

    • Gradually titrate the infusion rate upwards every 5-10 minutes based on the heart rate response.

    • The target is to return the heart rate to a safe and stable level (e.g., within 10% of the pre-metoprolol baseline).

  • Monitoring:

    • Continuously monitor ECG for heart rate and rhythm, and measure arterial blood pressure.

    • Be vigilant for isoproterenol-induced side effects such as hypotension (due to vasodilation) or arrhythmias.[14]

Visualizations

Signaling Pathways

Metoprolol_Action cluster_SNS Sympathetic Nervous System cluster_Cardiomyocyte Cardiac Pacemaker Cell (SA Node) Catecholamines Norepinephrine/ Epinephrine Beta1_Receptor β1 Adrenergic Receptor Catecholamines->Beta1_Receptor Binds & Activates AC Adenylyl Cyclase Beta1_Receptor->AC Activates Gs protein cAMP cAMP AC->cAMP Converts ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Ion_Channels Funny Channels (If) Ca2+ Channels PKA->Ion_Channels Phosphorylates HR_Increase Increased Heart Rate Ion_Channels->HR_Increase Increases ion influx & pacemaker firing rate Metoprolol Metoprolol Metoprolol->Beta1_Receptor Antagonizes/ Blocks

Caption: Mechanism of Metoprolol-Induced Bradycardia.

Reversal_Strategies cluster_Cardiomyocyte Cardiac Pacemaker Cell Beta1_Receptor β1 Adrenergic Receptor Heart_Rate Heart Rate Beta1_Receptor->Heart_Rate Increases M2_Receptor M2 Muscarinic Receptor M2_Receptor->Heart_Rate Decreases Metoprolol Metoprolol Metoprolol->Beta1_Receptor Blocks Isoproterenol Isoproterenol Isoproterenol->Beta1_Receptor Activates (Competitive Agonist) Atropine Atropine Atropine->M2_Receptor Blocks Vagal_Nerve Vagal Nerve (Acetylcholine) Vagal_Nerve->M2_Receptor Activates

Caption: Pharmacological Reversal of Bradycardia.

Experimental Workflow

Experimental_Workflow cluster_Prep Preparation Phase cluster_Exec Execution Phase cluster_Analysis Analysis Phase Acclimatization Animal Acclimatization (Minimize Baseline Stress) Baseline_Monitoring Baseline Hemodynamic Monitoring (Telemetry/Tail-cuff) Acclimatization->Baseline_Monitoring Metoprolol_Admin Administer Metoprolol (e.g., IV, IP, Oral Gavage) Baseline_Monitoring->Metoprolol_Admin Dose_Prep Prepare Metoprolol & Rescue Agents Dose_Prep->Metoprolol_Admin Induce_Bradycardia Monitor for Onset of Bradycardia Metoprolol_Admin->Induce_Bradycardia Assess_Severity Is Bradycardia Excessive? Induce_Bradycardia->Assess_Severity Admin_Rescue Administer Rescue Agent (e.g., Atropine, Isoproterenol) Assess_Severity->Admin_Rescue Yes Continue_Monitoring Continue Experiment with Monitoring Assess_Severity->Continue_Monitoring No Admin_Rescue->Continue_Monitoring Data_Collection Record Heart Rate, Blood Pressure, ECG throughout Experiment Continue_Monitoring->Data_Collection Analyze_Data Analyze Data for Bradycardia and Reversal Efficacy Data_Collection->Analyze_Data

Caption: Workflow for Managing Metoprolol Bradycardia.

References

Technical Support Center: Optimization of Sustained Metoprolol Hydrochloride Release

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the optimization of sustained drug delivery for Metoprolol (B1676517) hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the rationale for developing a sustained-release formulation for Metoprolol?

A1: Metoprolol has a relatively short biological half-life of 3 to 7 hours, which necessitates frequent dosing to maintain therapeutic plasma concentrations.[1] Sustained-release (SR) formulations are designed to release the drug at a predetermined rate over an extended period.[2] This approach reduces dosing frequency, improves patient compliance, and minimizes fluctuations in blood drug levels, which can help reduce potential side effects associated with high peak plasma concentrations.[2][3]

Q2: What are the key physicochemical properties of Metoprolol to consider for SR formulation?

A2: Metoprolol succinate (B1194679) and tartrate salts are highly soluble in water.[4][5] This high aqueous solubility presents a challenge, as the drug can dissolve and diffuse out of the dosage form rapidly.[6] Therefore, the primary goal is to effectively control this rapid release using rate-controlling polymers or other specialized delivery systems.

Q3: What are the common formulation strategies for achieving sustained release of Metoprolol?

A3: The most common strategies include:

  • Hydrophilic Matrix Tablets: These are widely used due to their simplicity and cost-effectiveness. Polymers like Hydroxypropyl Methylcellulose (HPMC), Sodium Alginate, Xanthan Gum, and Carbopol are used to form a gel-like barrier upon contact with aqueous fluids, which controls drug release.[1][7]

  • Nanoparticle Systems: Formulations using solid lipid nanoparticles (SLNs) or polymeric nanoparticles can encapsulate the drug to control its release.[8][9] These systems can also improve bioavailability.[8]

  • Microencapsulation: This involves coating drug particles with a polymer like ethyl cellulose (B213188) to create microcapsules with sustained-release properties.[10]

  • Hydrogels: Superporous hydrogels have been investigated as gastro-retentive systems to prolong drug release in the upper gastrointestinal tract, where Metoprolol is primarily absorbed.[11][12]

Q4: What is the difference between sustained release and controlled release?

A4: While often used interchangeably, there is a distinction. Sustained release refers to the slow release of a drug over an extended period.[13] Controlled release , a type of sustained release, aims to release the drug at a predictable, constant rate (zero-order kinetics) to maintain steady plasma concentrations.[3][13] Most "sustained-release" systems for Metoprolol aim to mimic zero-order release to ensure consistent therapeutic effect.

Troubleshooting Guides

Problem 1: Initial Burst Release is Too High

  • Q: My formulation shows a high percentage of Metoprolol release (e.g., >30%) within the first hour. How can I reduce this "burst effect"?

  • A: A high initial burst release is common with highly water-soluble drugs like Metoprolol.[6]

    • Increase Polymer Concentration: In matrix tablets, increasing the concentration of the rate-controlling polymer (e.g., HPMC, Xanthan Gum) can create a stronger, more resilient gel barrier, which slows initial drug diffusion.[1][14]

    • Use Higher Viscosity Polymer Grades: Higher viscosity grades of polymers like HPMC (e.g., K100M over K4M) form a more viscous gel layer, which can significantly retard drug release.

    • Incorporate a Hydrophobic Polymer: Adding a hydrophobic polymer like Ethyl Cellulose to a hydrophilic matrix can reduce the penetration of water into the tablet core, thereby decreasing the burst effect.

    • Apply a Coating: For nanoparticle or microparticle systems, applying a polymer coat (e.g., Eudragit S100) can help prevent premature drug release.[15][16]

Problem 2: Drug Release is Too Slow or Incomplete

  • Q: My formulation is not releasing the full dose of Metoprolol within the desired timeframe (e.g., 24 hours). What adjustments can be made?

  • A: This indicates that the formulation is too resistant to drug diffusion or erosion.

    • Decrease Polymer Concentration or Viscosity: Using a lower concentration or a lower viscosity grade of the release-retarding polymer will allow for faster hydration and drug diffusion.[1]

    • Incorporate a Soluble Filler: Adding a soluble excipient like lactose (B1674315) can create pores or channels within the matrix as it dissolves, facilitating drug release.[1]

    • Adjust Polymer Combinations: If using a combination of polymers (e.g., HPMC and Sodium Alginate), altering their ratio can modulate the release rate. For instance, decreasing the proportion of the more retarding polymer can accelerate release.[17]

    • In Nanoparticle Systems: For porous nanoparticles, increasing the concentration of the pore-forming agent (e.g., ammonium (B1175870) carbonate during spray-drying) can lead to faster drug release.[15][16]

Problem 3: Poor Tablet Compressibility or High Friability

  • Q: I am having trouble forming robust tablets by direct compression; they are either too soft or too brittle.

  • A: This is a common issue related to the physical properties of the powder blend.

    • Select Appropriate Excipients: Ensure your formulation includes a suitable binder and a filler with good compressibility properties, such as Microcrystalline Cellulose (MCC).

    • Optimize Excipient Ratios: The ratio of drug to polymer to other excipients is critical. High polymer content can sometimes lead to poor compressibility.

    • Switch to Wet Granulation: If direct compression fails, wet granulation can improve the flow and compression characteristics of the powder blend by creating denser granules.[5][7]

    • Check Lubricant Levels: Ensure the lubricant (e.g., Magnesium Stearate) is used at an optimal concentration (typically 0.5-2%). Over-lubrication can weaken tablet hardness.

Problem 4: Inconsistent Release Profiles Between Batches

  • Q: There is significant variability in the dissolution profiles of different batches of my formulation. How can I improve reproducibility?

  • A: Batch-to-batch inconsistency often points to uncontrolled variables in the manufacturing process.

    • Standardize Mixing/Blending: Ensure that the blending time and speed are consistent for all batches to guarantee a homogenous distribution of the drug and excipients.

    • Control Granulation Parameters: For wet granulation, control the amount of binder solution, granulation time, and drying conditions (temperature and time).

    • Maintain Consistent Compression Force: The hardness of the tablet directly impacts the release rate. Use a consistent compression force to produce tablets of uniform hardness and porosity.

    • Control Particle Size: The particle size of the drug and excipients can influence dissolution. Sifting all materials through a specific mesh screen before blending can ensure uniformity.[1]

Quantitative Data Summary

Table 1: Effect of Polymer Type and Concentration on Metoprolol Succinate Release from Matrix Tablets

Formulation CodePolymer(s)Polymer Ratio/ConcentrationKey Finding% Release at 8hReference
A-4Carbopol-934 & Xanthan Gum80:20Promising sustained release~78% (at 720 min)[7]
B-11Carbopol & Xanthan Gum (in-situ complex)70:30Showed maximum sustained release due to acid resistance~80% (at 720 min)[7]
F5HPMC K15M & HPMC K100M10% HPMC K15M, 10% HPMC K100MProfile most similar to marketed productNot specified
-HPMC K4M10% vs 60%Increasing HPMC concentration retarded releaseNot specified[1]
-Sodium Alginate (SA)Low viscosity vs. High viscosityLower viscosity SA showed faster drug releaseNot specified[1]
F3HPMC K15M & Eudragit (1:1 RLPO:RSPO)Not specifiedOptimum drug release (t50=7h)~40-50%[5]

Table 2: Characteristics of Nanoparticle and Microparticle Formulations for Metoprolol

Formulation TypePolymer(s) / Carrier(s)Key Parameters MeasuredResultReference
Porous NanoparticlesChitosan, Eudragit S100Particle Size317 - 687 nm[16]
Drug Release (12h)>94% for most formulations[16]
Solid Lipid Nanoparticles (SLNs)CompritolEntrapment Efficiency98.20%[8]
Particle Size286.7 - 386.9 nm[8]
Drug Release (6h)48.16%[8]
MicrocapsulesEthyl Cellulose, PEG 6000Entrapment Efficiency83.2%[10]
Drug Release (18h)96.1%[10]
Alginate MicroparticlesSodium Alginate, HPMC K100LVBurst Release (1h, Alginate only)65.08%[6]
Burst Release (1h, with HPMC)Significantly reduced[6]

Experimental Protocols

Protocol 1: Preparation of Metoprolol Succinate Matrix Tablets by Direct Compression

  • Sifting: Sift Metoprolol succinate, the rate-controlling polymer(s) (e.g., HPMC K100M), and other excipients (e.g., Microcrystalline Cellulose, Lactose) through an appropriate mesh screen (e.g., 80-mesh) to ensure particle size uniformity.[1]

  • Blending: Accurately weigh all sifted ingredients and mix them in a blender (e.g., a polythene bag for lab scale, or a V-blender) for 15 minutes to ensure homogeneity. Do not add the lubricant at this stage.

  • Lubrication: Add the lubricant (e.g., Magnesium Stearate, sifted through a 60-mesh screen) to the powder blend and mix for an additional 3-5 minutes. Avoid over-mixing, as this can negatively affect tablet hardness.

  • Compression: Compress the lubricated blend into tablets using a tablet press fitted with the desired tooling (e.g., 10 mm round punches).[1] Adjust the compression force to achieve a target tablet hardness (e.g., 7-10 kg/cm ²).

  • Storage: Store the prepared tablets in an airtight container at room temperature for further evaluation.[1]

Protocol 2: In-Vitro Dissolution Study for Sustained-Release Tablets

  • Apparatus: Use a USP Type II (Paddle) dissolution apparatus.[5]

  • Dissolution Medium: Prepare 900 mL of a suitable dissolution medium. For Metoprolol, this is often a pH 6.8 phosphate (B84403) buffer to simulate intestinal fluid. Some studies may start with a pH 1.2 buffer for the first 2 hours to simulate gastric fluid.[5]

  • Temperature and Speed: Maintain the temperature of the dissolution medium at 37 ± 0.5°C and set the paddle rotation speed to 50 rpm.[5]

  • Procedure:

    • Place one tablet in each dissolution vessel.

    • At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw a sample (e.g., 5 mL) of the medium from each vessel.

    • Immediately replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium to maintain a constant volume.

  • Analysis:

    • Filter the collected samples through a suitable filter (e.g., 0.45 µm).

    • Analyze the concentration of Metoprolol in each sample using a validated UV-Vis Spectrophotometer at the appropriate wavelength (e.g., 272 nm) or an HPLC method.[5]

    • Calculate the cumulative percentage of drug released at each time point.

  • Kinetic Modeling: Fit the dissolution data to various kinetic models (Zero-order, First-order, Higuchi, Korsmeyer-Peppas) to determine the mechanism of drug release.[14]

Visualizations

G cluster_prep Formulation Preparation cluster_eval Evaluation cluster_result Outcome Sifting 1. Sifting & Weighing (Drug, Polymers, Excipients) Blending 2. Pre-Lubrication Blending (15 min) Sifting->Blending Lubrication 3. Lubrication (e.g., Mg Stearate, 3-5 min) Blending->Lubrication Compression 4. Compression (Target Hardness) Lubrication->Compression PhysicoChem 5. Physicochemical Tests (Hardness, Friability, Weight) Compression->PhysicoChem Dissolution 6. In-Vitro Dissolution (USP Apparatus II) PhysicoChem->Dissolution Analysis 7. Sample Analysis (UV-Vis / HPLC) Dissolution->Analysis Kinetics 8. Kinetic Modeling (Higuchi, Peppas, etc.) Analysis->Kinetics Optimized Optimized SR Formulation Kinetics->Optimized

Caption: Experimental workflow for matrix tablet formulation and evaluation.

G cluster_burst High Burst Release cluster_slow Slow / Incomplete Release Problem Problem Identified: Non-Optimal Release Profile HighBurst Problem->HighBurst Release >30% in 1h SlowRelease Problem->SlowRelease Release <80% in 24h IncPolymer Increase Polymer Concentration HighVisc Use Higher Viscosity Polymer AddHydrophobic Add Hydrophobic Polymer (e.g., EC) DecPolymer Decrease Polymer Concentration LowVisc Use Lower Viscosity Polymer AddPoreFormer Add Soluble Filler (e.g., Lactose) HighBurst->IncPolymer HighBurst->HighVisc HighBurst->AddHydrophobic SlowRelease->DecPolymer SlowRelease->LowVisc SlowRelease->AddPoreFormer

References

Technical Support Center: Surgical Procedures in Animal Models with Metoprolol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Metoprolol hydrochloride in animal models undergoing surgical procedures.

Troubleshooting Guides

Issue 1: Unexpected Hemodynamic Instability During Surgery

  • Question: My animal model is experiencing significant bradycardia and hypotension after Metoprolol administration, complicating the surgical procedure. What should I do?

  • Answer: Metoprolol is a beta-1 selective adrenergic antagonist, and its primary function is to decrease heart rate and blood pressure.[1] If the effects are more pronounced than anticipated, consider the following:

    • Anesthetic Interaction: Inhalant anesthetics like isoflurane (B1672236) and sevoflurane (B116992) can cause vasodilation and depress myocardial contractility, effects that can be potentiated by Metoprolol.[2][3] It may be necessary to reduce the concentration of the inhalant anesthetic.[2]

    • Dosage and Administration Rate: A high bolus dose or rapid intravenous infusion of Metoprolol can lead to acute cardiac depression.[4] For continuous infusion, a programmable syringe pump is recommended for precise control.[1]

    • Fluid Support: Ensure the animal is adequately hydrated. Intravenous fluid administration can help manage hypotension.

    • Reversal Agents: In severe cases of bradycardia, anticholinergic agents like atropine (B194438) or glycopyrrolate (B1671915) can be administered to counteract the effect.[2] For refractory hypotension, a beta-1 agonist like dobutamine (B195870) may be considered to support myocardial contractility.[2]

Issue 2: Difficulty in Achieving a Stable Plane of Anesthesia

  • Question: The animal is either too light or too deep under anesthesia after receiving Metoprolol. How can I stabilize the anesthetic plane?

  • Answer: Metoprolol can alter the physiological response to anesthetics.

    • Titrate to Effect: Anesthesia should always be titrated to the individual animal's response.[5] Do not rely solely on calculated doses, especially when cardiovascular-acting drugs are co-administered.

    • Multi-modal Anesthesia: Combining different classes of anesthetic and analgesic drugs can provide a more stable anesthetic plane with lower doses of each agent, minimizing side effects.[5] For example, opioids are a good choice for premedication as they have minimal effects on myocardial contractility.[2]

    • Avoid Certain Anesthetics: Ketamine should be used with caution or avoided, as it can increase heart rate and myocardial oxygen demand, counteracting the intended effects of Metoprolol.[2]

Issue 3: Post-operative Complications

  • Question: My animal is showing signs of lethargy, inappetence, and poor recovery after surgery with Metoprolol treatment. What are the potential causes and solutions?

  • Answer: Post-operative complications can be multifactorial.

    • Pain Management: Ensure adequate analgesia is provided. Untreated pain can manifest as lethargy and reluctance to eat or drink.[6] Consult with veterinary staff to develop an appropriate post-operative analgesic plan.[6]

    • Hemodynamic Monitoring: Continue to monitor heart rate and blood pressure post-operatively, as the effects of Metoprolol can persist.[6][7]

    • Metoprolol Side Effects: Common side effects of Metoprolol include decreased energy and diarrhea.[7] If these are severe, consult with a veterinarian.

    • Metoprolol Withdrawal: If Metoprolol administration is abruptly stopped after chronic use, it can lead to rebound tachycardia and hypertension.[8] A tapering protocol is recommended to gradually reduce the dose.[8]

Frequently Asked Questions (FAQs)

General Administration

  • What are the recommended routes of administration for this compound in animal models?

    • Metoprolol can be administered via intravenous injection, oral gavage, or mixed in the diet.[1][9]

  • What are typical dosages for Metoprolol in rats and mice?

    • Dosages can vary significantly based on the animal model, the intended effect, and the route of administration. Refer to the table below for examples.

  • How should I prepare Metoprolol for administration?

    • For intravenous injection, dissolve Metoprolol tartrate in sterile saline.[1] For oral gavage, a homogenous suspension can be made in a suitable vehicle like distilled water or 0.5% carboxymethylcellulose.[9]

Surgical Considerations

  • Should Metoprolol be administered before, during, or after the surgical procedure?

    • The timing of administration depends on the experimental design. For studies investigating the protective effects of Metoprolol against ischemia-reperfusion injury, it is often given before the ischemic event.[1] In some protocols, it may be administered post-operatively.[10]

  • Are there specific anesthetic agents that should be avoided in animals treated with Metoprolol?

    • As mentioned, ketamine should be used with caution due to its sympathomimetic effects.[2] High doses of acepromazine (B1664959) may cause vasodilation, which could exacerbate hypotension.[2]

Post-Operative Care

  • What parameters should be monitored post-operatively in animals treated with Metoprolol?

    • Key parameters include incisional healing, signs of pain, evidence of infection, activity level, food and water intake, urination, and defecation.[6] Continuous monitoring of heart rate and blood pressure is also recommended, especially in the initial recovery period.[6][7]

  • How long should post-operative monitoring continue?

    • For rodents undergoing major surgery, daily monitoring for the first 7-10 days is expected.[6] For non-rodent mammals, monitoring once to twice daily for the first 3-5 days, followed by daily monitoring until the incision has healed, is generally recommended.[6]

Data Presentation

Table 1: this compound Dosage and Administration in Rodent Models

Animal ModelDosageAdministration RouteFrequencyReference
Rat (Sprague-Dawley, Wistar)50 mg/kgOral GavageDaily[1]
Rat (Spontaneously Hypertensive)50 mg/kg/dayOral GavageDaily[9]
Rat (Spontaneously Hypertensive)6 mg/g of foodDietAd libitum[9]
Rat (Sprague-Dawley)10, 50, 100-200 mg/kgGavageOnce daily for 5 weeks[11]
Mouse (C57BL/6)2.5 mg/kg/dayOralDaily for 8 weeks[11]
Mouse3 mg/kgIntravenousSingle dose[12]
Mouse (C57BL/6)1.4, 2.5, or 4.1 mg/kg/hourOsmotic minipumpContinuous[13]
Mouse (ApoE-/-)2.5 mg/kg/hourOsmotic minipumpContinuous for 11 weeks[11]

Experimental Protocols

Protocol 1: Induction of Myocardial Infarction by Left Anterior Descending (LAD) Coronary Artery Ligation in Rats

This protocol describes the permanent ligation of the LAD coronary artery to induce myocardial infarction in rats.[1]

Materials:

  • Wistar or Sprague-Dawley rats (200-250g)

  • Anesthetics: Ketamine (80 mg/kg) and Xylazine (12 mg/kg), intraperitoneal injection

  • Rodent ventilator

  • Surgical instruments (forceps, scissors, needle holder, retractors)

  • Suture material (e.g., 6-0 silk)

  • Electrocardiogram (ECG) monitor

  • Sterile saline

  • Heating pad

Procedure:

  • Anesthesia and Ventilation: Anesthetize the rat using an intraperitoneal injection of ketamine and xylazine. Once anesthetized, place the animal in a supine position on a heating pad to maintain body temperature. Intubate the rat and connect it to a rodent ventilator.[1]

  • Surgical Incision: Make a transverse incision on the chest through the skin. Separate the pectoral muscles to expose the ribs.[1]

  • Thoracotomy: Make an incision in the intercostal space between the fourth and fifth ribs to open the chest cavity and expose the heart.[1]

  • LAD Ligation: Carefully retract the pericardium to visualize the LAD, which runs down the anterior wall of the left ventricle. Pass a small, curved needle with a 6-0 silk suture underneath the LAD. Tightly tie the suture to permanently occlude the artery. Successful ligation is confirmed by the observation of blanching of the myocardial tissue distal to the suture and by ST-segment elevation on the ECG.[1]

  • Closure: Close the chest incision in layers using sutures. Close the skin incision with wound clips.[1]

  • Post-operative Care: Gradually wean the animal from the ventilator. Administer analgesics as required and monitor for recovery.[1]

Protocol 2: Administration of Metoprolol via Oral Gavage in Rats

This protocol details the administration of Metoprolol using oral gavage.[1]

Materials:

  • Metoprolol tartrate

  • Vehicle (e.g., sterile saline, distilled water, 0.5% carboxymethylcellulose)[1][9]

  • Gavage needle

Procedure:

  • Preparation: Prepare the Metoprolol solution or suspension in the chosen vehicle.[1][9]

  • Restraint: Gently restrain the rat.

  • Measurement: Measure the gavage needle from the tip of the rat's nose to the last rib to determine the correct insertion depth.[1]

  • Insertion: Carefully insert the gavage needle into the esophagus. Do not force the needle.[1]

  • Administration: Slowly administer the Metoprolol solution.[1]

Visualizations

Metoprolol_Signaling_Pathway cluster_receptor Beta-1 Adrenergic Receptor cluster_cell Cardiomyocyte Catecholamines (Epinephrine, Norepinephrine) Catecholamines (Epinephrine, Norepinephrine) B1-AR B1-AR Catecholamines (Epinephrine, Norepinephrine)->B1-AR Binds to Adenylate Cyclase Adenylate Cyclase B1-AR->Adenylate Cyclase Activates cAMP cAMP Adenylate Cyclase->cAMP Converts ATP to ATP ATP PKA PKA cAMP->PKA Activates Ca_channels L-type Ca2+ Channels PKA->Ca_channels Phosphorylates Ca_influx Increased Ca2+ Influx Ca_channels->Ca_influx Contraction Increased Contractility & Heart Rate Ca_influx->Contraction Metoprolol Metoprolol Metoprolol->B1-AR Blocks

Caption: Metoprolol's mechanism of action on the beta-1 adrenergic signaling pathway.

Experimental_Workflow cluster_preop Pre-Operative Phase cluster_op Surgical Phase cluster_postop Post-Operative Phase Animal_Acclimation Animal Acclimation Baseline_Measurements Baseline Hemodynamic Measurements Animal_Acclimation->Baseline_Measurements Metoprolol_Admin Metoprolol Administration (if pre-treatment) Baseline_Measurements->Metoprolol_Admin Anesthesia Anesthesia Induction & Maintenance Metoprolol_Admin->Anesthesia Surgery Surgical Procedure (e.g., LAD Ligation) Anesthesia->Surgery Intraop_Monitoring Intra-operative Monitoring (ECG, BP) Surgery->Intraop_Monitoring Recovery Recovery from Anesthesia Surgery->Recovery Postop_Monitoring Post-operative Monitoring (Pain, Vitals, Behavior) Recovery->Postop_Monitoring Analgesia Analgesia Administration Postop_Monitoring->Analgesia Data_Collection Data Collection (e.g., Echocardiography) Analgesia->Data_Collection

Caption: General experimental workflow for surgical procedures in animal models.

References

Technical Support Center: Troubleshooting Inconsistent Results in Metoprolol Hydrochloride Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Metoprolol (B1676517) hydrochloride in cell culture experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common challenges and ensure the consistency and reliability of your results.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, offering potential causes and solutions in a structured format.

Issue: High Variability in Cell Viability Assays (e.g., MTT, XTT)

Potential Causes:

  • Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to significant variations in metabolic activity, directly impacting assay readouts.

  • Metoprolol Precipitation: Metoprolol, particularly the succinate (B1194679) salt, can have limited solubility in culture media, leading to inconsistent concentrations.[1] Precipitation may not always be visible to the naked eye.

  • Edge Effects: Wells on the periphery of a microplate are prone to evaporation, altering media concentration and affecting cell growth.

  • Inconsistent Incubation Times: Variations in the timing of metoprolol treatment or assay reagent incubation can introduce variability.[2]

  • Pipetting Errors: Inaccurate pipetting of cells, metoprolol, or assay reagents is a common source of error.[3]

  • Cell Passage Number: Using cells with high passage numbers can lead to altered phenotypes and inconsistent responses to treatment.[4]

Solutions:

  • Standardize Cell Seeding: Ensure a homogenous single-cell suspension before seeding. Consider using an automated cell counter for accuracy.

  • Ensure Metoprolol Solubility:

    • Prepare fresh stock solutions. Metoprolol tartrate is generally more water-soluble than metoprolol succinate.[1]

    • Use a suitable solvent like sterile water or DMSO for your stock solution.[3]

    • When diluting in media, ensure the final solvent concentration is low (typically <0.5% for DMSO) to prevent cytotoxicity and precipitation.[1]

    • Pre-warm the culture medium to 37°C before adding the metoprolol solution to aid solubility.[1]

  • Mitigate Edge Effects: Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or media to maintain humidity.[4]

  • Maintain Consistent Timing: Use a timer for all incubation steps and process plates one at a time to ensure consistency.

  • Improve Pipetting Technique: Use calibrated pipettes and practice proper pipetting techniques to minimize errors.[3]

  • Control for Cell Passage: Use cells within a defined, low passage number range for all experiments and regularly thaw fresh vials from a validated stock.[4]

Problem: Unexpected Morphological Changes or Cytotoxicity

Potential Causes:

  • Off-Target Effects: At higher concentrations, metoprolol's selectivity for β1-adrenergic receptors may decrease, potentially leading to interactions with other receptors and off-target effects.[5]

  • Solvent Toxicity: High concentrations of solvents like DMSO can be toxic to cells.

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to metoprolol.

  • Contamination: Bacterial, fungal, or mycoplasma contamination can induce stress and morphological changes in cells.

Solutions:

  • Conduct Dose-Response Experiments: Determine the optimal concentration range for your specific cell line to identify a therapeutic window that avoids off-target effects.

  • Include Vehicle Controls: Always include a control group treated with the same concentration of the solvent (e.g., DMSO) used to dissolve metoprolol to account for any solvent-induced effects.

  • Cell Line Characterization: If possible, confirm the expression of β1-adrenergic receptors in your cell line.[2]

  • Regularly Test for Contamination: Routinely check your cell cultures for any signs of contamination.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration range for Metoprolol hydrochloride in vitro?

A1: The optimal concentration can vary significantly depending on the cell line and the specific biological question. For instance, studies on H9c2 cardiomyocytes have used concentrations ranging from 0.5 µM to 500 µM.[6] It has been noted that concentrations exceeding 10 µM may reduce cell viability in these cells.[7] In contrast, studies on leukemic cell lines have shown cytotoxic effects at concentrations of 100 µg/ml and higher.[8][9] It is crucial to perform a dose-response study to determine the appropriate concentration range for your experimental setup.

Q2: How stable is Metoprolol in cell culture media?

A2: While Metoprolol tartrate is stable in simple aqueous solutions for at least 30-36 hours at room temperature, its stability in complex cell culture media can be different.[3][10] Factors such as the pH of the medium, the presence of serum proteins that can bind to the drug, and incubation conditions (temperature, light, CO2) can all affect its stability.[3] It is recommended to conduct a stability study in your specific medium or prepare fresh metoprolol-containing media immediately before each experiment.[3]

Q3: Should I use Metoprolol tartrate or Metoprolol succinate for my experiments?

A3: The choice may depend on the desired solubility. Metoprolol tartrate is generally more water-soluble than Metoprolol succinate.[1] If you are experiencing precipitation issues, switching to the tartrate salt may be beneficial.[1] Always ensure the salt form is consistent across all experiments for reproducibility.

Q4: My cells are not responding to Metoprolol treatment. What could be the issue?

A4: A lack of response could be due to several factors:

  • Low Receptor Expression: Your cell line may not express sufficient levels of the β1-adrenergic receptor, the primary target of Metoprolol.[2]

  • Drug Degradation: Metoprolol may be degrading in your culture medium over the course of the experiment.[3]

  • Incorrect Concentration: The concentration used may be too low to elicit a response.

  • Cell Viability Issues: If the cells are not healthy, they may not respond appropriately to stimuli.[2]

It is advisable to confirm receptor expression, check for drug stability, and perform a wide dose-response curve.[2]

Data Presentation

Table 1: Effects of Metoprolol on Cell Viability in Different Cell Lines

Cell LineConcentrationIncubation TimeEffect on Cell ViabilityReference
H9c2 (Rat Cardiomyoblasts)> 10 µMNot SpecifiedReduced Cell Viability[7]
U937 (Human Leukemic Monocytes)1000 µg/ml48 hoursSignificant Decrease[8][9]
U937 (Human Leukemic Monocytes)≥ 500 µg/ml72 hoursSignificant Decrease[8][9]
MOLT-4 (Human Leukemic T cells)1000 µg/ml48 hoursSignificant Decrease[9]
MOLT-4 (Human Leukemic T cells)≥ 100 µg/ml72 hoursSignificant Decrease[8][9]
Jurkat (Human Leukemic T cells)≥ 100 µg/ml72 hoursSignificant Decrease[8]
A549 (Non-Small Cell Lung Cancer)50 µMNot SpecifiedInduced Apoptosis[11]
H1299 (Non-Small Cell Lung Cancer)50 µMNot SpecifiedInduced Apoptosis[11]

Table 2: Summary of Metoprolol's Effects in Specific In Vitro Models

Cell LineConditionMetoprolol ConcentrationObserved EffectReference
H9c2Arginine vasopressin (AVP)-induced senescenceNot SpecifiedProtection against senescence via Sirt1/p53/p21 axis[6]
H9c2Angiotensin II (Ang II)-induced ROSNot SpecifiedAttenuated ROS generation[6]
Human Microvascular Retinal Endothelial Cells (HREC)High Glucose (HG)10 µMAnti-inflammatory effects via down-regulation of ERK1/2/cPLA2/COX2 axis[6]

Experimental Protocols

Protocol 1: Cell Viability Assessment (MTT Assay)

This protocol is for determining the effect of Metoprolol on the viability of adherent cells, such as H9c2.[6]

Materials:

  • Target cells (e.g., H9c2)

  • 96-well plates

  • This compound stock solution

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 cells/well) in 100 µL of complete culture medium.[6]

  • Incubate for 24 hours to allow for cell attachment.[6]

  • Prepare serial dilutions of Metoprolol in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the Metoprolol solutions at various concentrations. Include a vehicle control (medium with the highest concentration of solvent used, e.g., DMSO) and a no-treatment control.

  • Incubate for the desired time period (e.g., 24, 48, or 72 hours).[6]

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]

  • Aspirate the medium containing MTT.

  • Add 100 µL of MTT solvent to each well to dissolve the formazan (B1609692) crystals.[6]

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 490 nm or 570 nm using a microplate reader.[6]

Protocol 2: Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining

This protocol describes the detection of apoptosis in cells treated with Metoprolol using flow cytometry.[6]

Materials:

  • Target cells

  • 6-well plates

  • This compound

  • Apoptosis-inducing agent (optional, as a positive control)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Cold PBS

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with the desired concentrations of Metoprolol (and an apoptosis-inducing agent, if applicable) for the chosen time. Include appropriate controls.

  • Harvest both adherent and floating cells by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.[6]

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[6]

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[6]

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.[6]

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Healthy cells will be Annexin V- and PI-negative, early apoptotic cells will be Annexin V-positive and PI-negative, and late apoptotic/necrotic cells will be both Annexin V- and PI-positive.[6]

Visualizations

Signaling Pathway

Metoprolol_Signaling_Pathway cluster_membrane Cell Membrane β1-AR β1-Adrenergic Receptor AC Adenylate Cyclase β1-AR->AC Activates Metoprolol Metoprolol Metoprolol->β1-AR Catecholamines Catecholamines (e.g., Norepinephrine) Catecholamines->β1-AR cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Downstream Cellular Responses (e.g., ↓ Heart Rate, ↓ Contractility) PKA->CellularResponse Phosphorylates Targets

Caption: Simplified signaling pathway of Metoprolol action.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Stock Prepare Metoprolol Stock Solution Treat_Cells Treat Cells with Metoprolol Dilutions Prep_Stock->Treat_Cells Prep_Cells Culture and Passage Cells Seed_Cells Seed Cells in Multi-well Plate Prep_Cells->Seed_Cells Seed_Cells->Treat_Cells Incubate Incubate for Desired Duration (24, 48, 72h) Treat_Cells->Incubate Assay Perform Assay (e.g., MTT, Annexin V) Incubate->Assay Read_Data Acquire Data (Plate Reader, Flow Cytometer) Assay->Read_Data Analyze_Data Analyze and Interpret Results Read_Data->Analyze_Data

Caption: General experimental workflow for in vitro Metoprolol studies.

Troubleshooting Logic

Troubleshooting_Flowchart Start Inconsistent Results Check_Reagents Reagents & Solutions OK? Start->Check_Reagents Check_Protocol Protocol Consistent? Check_Reagents->Check_Protocol Yes Solubility Verify Metoprolol Solubility and Stability in Media Check_Reagents->Solubility No Check_Cells Cells Healthy? Check_Protocol->Check_Cells Yes Pipetting Review Pipetting Technique & Calibrate Pipettes Check_Protocol->Pipetting No (Technique) Timing Standardize Incubation Times Check_Protocol->Timing No (Timing) Passage Check Cell Passage Number & Authenticate Cell Line Check_Cells->Passage No (Passage) Contamination Test for Mycoplasma & Other Contaminants Check_Cells->Contamination No (Health) End Optimized Experiment Check_Cells->End Yes Solubility->Check_Protocol Pipetting->Check_Cells Timing->Check_Cells Passage->End Contamination->End

Caption: A logical flowchart for troubleshooting inconsistent results.

References

Mitigating the impact of Metoprolol hydrochloride on non-cardiac tissues in vivo

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers investigating the in vivo effects of Metoprolol (B1676517) hydrochloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you anticipate, identify, and mitigate the impact of Metoprolol on non-cardiac tissues during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed to address common issues encountered during in vivo studies with Metoprolol.

Section 1: Hepatotoxicity and Mitigation

Q1: My animal models are showing elevated liver enzymes (ALT, AST) after chronic Metoprolol administration. Is this expected, and how can I mitigate it?

A1: Yes, mild-to-moderate elevation of serum aminotransferases can occur with Metoprolol administration, although severe liver injury is rare.[1] This is thought to be an idiosyncratic reaction related to its metabolism in the liver by cytochrome P450 enzymes, particularly CYP2D6.[1][2] One potential mechanism involves oxidative stress.[3]

Troubleshooting & Mitigation Strategy:

  • Co-administration with an Antioxidant: Studies have shown that pre-treatment with Vitamin E can significantly mitigate Metoprolol-induced liver injury.[1][3] Vitamin E is thought to protect against oxidative damage and lipid peroxidation caused by Metoprolol metabolites.[3]

  • Monitoring: Regularly monitor serum levels of Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), and Alkaline Phosphatase (ALP). A marker for oxidative stress, such as Malondialdehyde (MDA), can also be measured.[3]

  • Histopathology: At the end of the study, perform a histopathological examination of the liver tissue to check for signs of injury like hydropic degeneration, sinusoidal dilatation, or inflammation.[3]

Q2: I need to set up an experiment to test a potential hepatoprotective agent against Metoprolol-induced liver injury. What is a standard protocol?

A2: A common approach is to induce liver injury with a moderate dose of Metoprolol over a period of several weeks and co-administer the test agent. See the detailed "Protocol for Inducing and Mitigating Metoprolol Hepatotoxicity in Rabbits" in the Experimental Protocols section below for a specific example using Vitamin E.

Section 2: Central Nervous System (CNS) Effects

Q3: My animals are exhibiting lethargy and altered sleep patterns. Could this be a side effect of Metoprolol?

A3: Yes, CNS side effects such as fatigue, sleep disturbances, and dizziness are associated with beta-blockers.[2][4] These effects are primarily correlated with the lipophilicity of the drug, which allows it to cross the blood-brain barrier.[4] Metoprolol is considered moderately lipophilic.[4]

Troubleshooting & Mitigation Strategy:

  • Consider a Hydrophilic Alternative: If CNS effects are a significant confounding factor in your study, consider using a more hydrophilic beta-blocker, such as atenolol.[4] Hydrophilic agents cross the blood-brain barrier to a much lesser extent, resulting in a lower incidence of CNS-related side effects.[4]

  • Behavioral Monitoring: Implement standardized behavioral tests to monitor for changes in motor activity, anxiety levels, or cognitive function in your animal models.

  • Dose Optimization: Ensure you are using the lowest effective dose of Metoprolol for your experimental goals to minimize potential side effects.

Section 3: Renal Function

Q4: I am seeing unexpected changes in renal biomarkers (e.g., BUN, creatinine) in my Metoprolol-treated group. How does Metoprolol affect the kidneys?

A4: The effect of Metoprolol on renal function can be complex and context-dependent. It has been shown to offer protection against nephrotoxicity induced by certain agents like cyclosporine A, partly by reducing oxidative stress and improving endothelium dysfunction.[5] However, in other models, such as cisplatin-induced nephrotoxicity, Metoprolol failed to show a notable protective effect.[6] In some cases, Metoprolol has been observed to increase renal sympathetic nerve activity.[7]

Troubleshooting & Mitigation Strategy:

  • Establish Baseline: Always measure baseline renal function (e.g., serum creatinine (B1669602), Blood Urea Nitrogen (BUN)) before starting Metoprolol administration.

  • Context is Key: Be aware of the specific injury model you are using. The impact of Metoprolol on the kidneys is not uniform across all conditions.

  • Monitor Key Biomarkers: Track serum creatinine and BUN levels throughout your study. In some models of congestive heart failure, Metoprolol has been shown to improve the kidneys' ability to excrete sodium.[8]

Section 4: Metabolic Effects

Q5: My study involves metabolic measurements. How does Metoprolol affect glucose and lipid metabolism?

A5: Metoprolol can influence substrate utilization. In diabetic rat hearts, for example, chronic Metoprolol treatment has been shown to decrease the pathologically high rates of fatty acid (palmitate) oxidation and increase glucose oxidation.[3][9] However, in non-diabetic control hearts, the opposite effect was observed (decreased glucose oxidation and increased palmitate oxidation).[3] Some studies also suggest Metoprolol can decrease insulin (B600854) sensitivity.[10]

Troubleshooting & Mitigation Strategy:

  • Disease Model Consideration: The metabolic effects of Metoprolol can differ significantly between healthy and diseased states (e.g., diabetes).[3] Interpret your results carefully within the context of your specific model.

  • Co-administration with Antioxidants: In diabetic models where oxidative stress is a factor, co-administration of an antioxidant like ascorbic acid with Metoprolol has been shown to provide further functional benefits, though it may not reverse the underlying oxidative damage itself.[11][12]

  • Comprehensive Analysis: When assessing metabolic effects, measure key substrates and products in relevant pathways (e.g., glucose, fatty acids, lactate) and consider analyzing tissue ATP levels to understand the energetic impact.[9]

Quantitative Data Summary

The following tables summarize quantitative data from key studies on mitigating the non-cardiac effects of Metoprolol.

Table 1: Mitigation of Metoprolol-Induced Hepatotoxicity with Vitamin E in Rabbits

ParameterControl Group (Corn Oil)Metoprolol Group (20 mg/kg)Metoprolol + Vitamin E Group (175 mg/kg)
ALT (U/L) 28.3 ± 1.289.5 ± 2.644.3 ± 2.1**
AST (U/L) 23.7 ± 0.978.2 ± 1.939.5 ± 1.8
ALP (U/L) 70.3 ± 2.1165.7 ± 4.5155.8 ± 3.9
MDA (nmol/ml) 1.8 ± 0.074.9 ± 0.152.6 ± 0.11
Data adapted from a 14-day study. Values are presented as mean ± SEM.
*p<0.01 compared to the control group.
**p<0.01 compared to the Metoprolol group.
(Source: METOPROLOL-INDUCED LIVER INJURY AND THE HEPATOPROTECTIVE ROLE OF VITAMIN E IN RABBITS)[3]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Protocol 1: Inducing and Mitigating Metoprolol Hepatotoxicity in Rabbits

This protocol is adapted from a study investigating the hepatoprotective effects of Vitamin E against Metoprolol-induced liver injury.[1][3]

1. Animal Model and Grouping:

  • Species: Male Rabbits.

  • Group Allocation (n=6 per group):

    • Group I (Control): Receives vehicle (e.g., 1 ml corn oil) orally, daily.

    • Group II (Metoprolol): Receives Metoprolol (20 mg/kg) orally, daily.

    • Group III (Mitigation): Receives Vitamin E (175 mg/kg) orally, 30 minutes before the administration of Metoprolol (20 mg/kg) daily.

2. Drug Preparation and Administration:

  • Prepare Metoprolol and Vitamin E solutions in the appropriate vehicle (e.g., corn oil for Vitamin E, water or saline for Metoprolol).

  • Administer all treatments orally using a suitable gavage needle.

  • Maintain the treatment regimen for 14 consecutive days.

3. Sample Collection (Day 15):

  • Anesthetize the animals under light ether anesthesia.

  • Perform a cardiac puncture to collect whole blood into non-heparinized tubes.

  • Centrifuge the blood at 3000 rpm for 20 minutes to separate the serum.

  • Aliquot the serum for biochemical analysis. Store at -20°C until analysis.

  • Perfuse the liver with saline and collect tissue samples for histopathological examination. Fix samples in 10% neutral buffered formalin.

4. Biochemical Analysis:

  • Measure serum levels of ALT, AST, and ALP using standard enzymatic assay kits.

  • Measure serum Malondialdehyde (MDA) levels as a marker of lipid peroxidation, typically using a thiobarbituric acid reactive substances (TBARS) assay.

5. Histopathological Analysis:

  • Process the fixed liver tissues, embed in paraffin, and section at 5 µm.

  • Stain sections with Hematoxylin and Eosin (H&E).

  • Examine the slides under a light microscope for evidence of cellular injury, such as hydropic degeneration, inflammation, and necrosis.

Visualizations: Pathways and Workflows

Signaling and Metabolic Impact

Metoprolol_Pathway cluster_membrane Cell Membrane cluster_mitigation Mitigation Strategy Catecholamines Catecholamines (e.g., Adrenaline) Beta1_Receptor β1-Adrenergic Receptor Catecholamines->Beta1_Receptor Activates AdenylylCyclase AdenylylCyclase Beta1_Receptor->AdenylylCyclase Activates Metoprolol Metoprolol Metoprolol->Beta1_Receptor Blocks OxidativeStress Oxidative Stress (Lipid Peroxidation) Metoprolol->OxidativeStress Metabolism may contribute to Antioxidant Antioxidant (e.g., Vitamin E) Antioxidant->OxidativeStress Inhibits Hepatocyte Hepatocyte Injury OxidativeStress->Hepatocyte Leads to cAMP cAMP AdenylylCyclase->cAMP Produces PKA PKA cAMP->PKA Activates Downstream Downstream PKA->Downstream Phosphorylates Targets

Experimental and Troubleshooting Workflows

Experimental_Workflow start Start: In Vivo Study Planning acclimatization Animal Acclimatization (e.g., 1 week) start->acclimatization baseline Baseline Sample Collection (Blood for biomarkers) acclimatization->baseline grouping Randomize into Groups (Control, Metoprolol, Metoprolol + Agent) baseline->grouping treatment_start Begin Dosing Regimen (e.g., 14 days) grouping->treatment_start monitoring In-life Monitoring (Daily health checks, weekly weight) treatment_start->monitoring endpoint Endpoint Sample Collection monitoring->endpoint blood_collection Terminal Blood Collection (Serum for biochemistry) endpoint->blood_collection tissue_harvest Tissue Harvesting (e.g., Liver, Kidney, Brain) endpoint->tissue_harvest biochem Biochemical Assays (e.g., ALT, AST, Creatinine, MDA) blood_collection->biochem histopath Histopathology (H&E Staining) tissue_harvest->histopath analysis Sample Analysis data_analysis Data Interpretation & Statistical Analysis biochem->data_analysis histopath->data_analysis

Troubleshooting_Flowchart start Observation: Unexpected Adverse Events (e.g., High Mortality, Severe Weight Loss) check_dose Is dose calculation correct? start->check_dose dose_yes Yes check_dose->dose_yes Yes dose_no No check_dose->dose_no No check_vehicle Is the vehicle/formulation appropriate? dose_yes->check_vehicle recalculate Action: Recalculate and adjust dose. Review literature for species-specific sensitivity. dose_no->recalculate end Consult with institutional veterinarian or senior pharmacologist. recalculate->end vehicle_yes Yes check_vehicle->vehicle_yes Yes vehicle_no No check_vehicle->vehicle_no No check_off_target Could this be a severe on- or off-target effect? vehicle_yes->check_off_target reformulate Action: Check solubility and stability. Test vehicle for toxicity in a separate cohort. vehicle_no->reformulate reformulate->end off_target_yes Yes check_off_target->off_target_yes Yes off_target_no No check_off_target->off_target_no No investigate Action: Collect blood/tissue for analysis (Biochemistry, Histopathology). Consider specific organ toxicity. off_target_yes->investigate check_model Is the animal model (strain, disease state) predisposed to sensitivity? off_target_no->check_model investigate->end model_yes Yes check_model->model_yes Yes model_no No check_model->model_no No review_model Action: Review literature on model. Consider a pilot study with a lower dose or a more robust strain. model_yes->review_model model_no->end review_model->end

References

Optimizing LC-MS/MS parameters for Metoprolol hydrochloride metabolite identification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters for the identification of metoprolol (B1676517) hydrochloride metabolites.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic pathways of metoprolol?

A1: Metoprolol is extensively metabolized in the liver, primarily through three main pathways:

  • O-demethylation: This process, which accounts for about 65% of metabolism, forms O-demethylmetoprolol (DM). This metabolite is then rapidly oxidized to metoprolol acid.[1][2][3]

  • α-hydroxylation: Accounting for about 10% of metabolism, this pathway produces α-hydroxymetoprolol (HM), which is an active metabolite with about one-tenth the potency of the parent drug.[2][3]

  • N-dealkylation: This is another minor pathway, also accounting for about 10% of metabolism, leading to N-deisopropylmetoprolol.[2][3]

The primary enzyme responsible for these transformations is Cytochrome P450 2D6 (CYP2D6).[1][4][5] Genetic variations in this enzyme can lead to significant differences in how individuals metabolize the drug.[4][5]

Q2: Which sample preparation technique is best for analyzing metoprolol and its metabolites in plasma?

A2: The choice of sample preparation technique depends on the desired level of cleanliness, recovery, and throughput. The most common methods are:

  • Protein Precipitation (PPT): This is a simple and fast technique, often using acetonitrile (B52724) or methanol (B129727), but it may result in a less clean sample and significant matrix effects.[6][7]

  • Liquid-Liquid Extraction (LLE): LLE offers a cleaner sample than PPT and is a widely used technique for metoprolol.[8][9][10] Common extraction solvents include ethyl acetate (B1210297) or mixtures of diethyl ether and dichloromethane.[10][11]

  • Solid-Phase Extraction (SPE): SPE provides the cleanest samples, significantly reducing matrix effects, and is ideal for achieving the lowest limits of quantification.[7][8] Mixed-mode cation-exchange cartridges are often effective for extracting metoprolol and its metabolites.[8]

Q3: What are the typical LC-MS/MS parameters for detecting metoprolol and its key metabolites?

A3: Metoprolol and its metabolites are basic compounds that ionize well in positive electrospray ionization (ESI+) mode. A reversed-phase C18 or C8 column is typically used for chromatographic separation.[6][10] The mobile phase usually consists of methanol or acetonitrile with an acidic modifier like 0.1% formic acid to ensure protonation of the analytes.[6][10][11]

Troubleshooting Guide

Issue 1: Poor Peak Shape (Tailing or Fronting)

  • Possible Cause: Secondary interactions with residual silanols on the column, or inappropriate mobile phase pH.

  • Solution:

    • Ensure the mobile phase pH is low enough (e.g., using 0.1% formic acid) to keep metoprolol and its metabolites fully protonated and minimize interactions with silanols.[12]

    • Consider using a column with advanced end-capping or a different stationary phase.

    • Check for and clean any contamination in the LC system, particularly the column and injector.

Issue 2: Low Sensitivity or Weak Signal

  • Possible Cause: Inefficient ionization, ion suppression from matrix components, or suboptimal collision energy.

  • Solution:

    • Optimize Source Parameters: Infuse a standard solution of metoprolol to optimize ESI source parameters like capillary voltage, gas flows (nebulizer, auxiliary), and temperature to achieve a stable and intense signal.[13]

    • Address Matrix Effects: Improve sample cleanup using SPE instead of PPT or LLE.[9] Adjust chromatographic conditions to separate analytes from co-eluting matrix components that cause ion suppression.[12][14]

    • Optimize Collision Energy (CE): Perform a product ion scan and then an MRM optimization for each metabolite to find the CE that yields the most abundant and stable product ion.

Issue 3: Inconsistent Results and Poor Reproducibility

  • Possible Cause: Analyte instability, inconsistent sample preparation, or matrix effects varying between samples.

  • Solution:

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An SIL-IS like Metoprolol-d7 is highly recommended. It co-elutes with the analyte and experiences similar ionization effects, providing effective normalization and correcting for variability in extraction and matrix effects.[9][10]

    • Assess Analyte Stability: Perform freeze-thaw and bench-top stability tests to ensure metoprolol and its metabolites are not degrading during sample handling and storage.[13][15] Some metabolites can be unstable and may require specific pH conditions or inhibitors for stabilization.[12][15]

    • Automate Sample Preparation: If possible, use automated sample preparation to minimize human error and improve consistency.[11]

Issue 4: Suspected Metabolite Peak, but No Confirmation

  • Possible Cause: Low abundance of the metabolite, or incorrect precursor/product ion pair selected.

  • Solution:

    • Use High-Resolution Mass Spectrometry (HRMS): Instruments like a Q-TOF can provide accurate mass measurements, which helps in confirming the elemental composition of a potential metabolite.[16][17]

    • Perform Advanced MS Scans: Use techniques like precursor ion scans or neutral loss scans to screen for metabolites that share a common structural fragment or lose a specific functional group from the parent drug.[18] For example, a neutral loss scan for propylene (B89431) (C3H6) can help identify certain metoprolol metabolites.[18]

Data and Parameters

Table 1: Typical LC-MS/MS Parameters for Metoprolol and Major Metabolites
CompoundPrecursor Ion (m/z)Product Ion (m/z)Notes
Metoprolol 268.1116.1The most common transition. Other fragments like 131.0 may also be used.[11]
α-Hydroxymetoprolol (HM) 284.1116.1Shares a common product ion with the parent drug.[11]
O-Demethylmetoprolol (DM) 254.1116.1Also shares the common product ion.[11]
Metoprolol Acid 268.0-This metabolite can be challenging. Fragmentation may differ significantly.[18]
Metoprolol-d7 (IS) 275.2123.2A common stable isotope-labeled internal standard.

Note: Optimal collision energies should be determined empirically on the specific instrument being used.

Experimental Protocols

Detailed Protocol: Metoprolol and Metabolite Analysis in Human Plasma

1. Sample Preparation (Liquid-Liquid Extraction)

  • Pipette 200 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard working solution (e.g., 100 ng/mL Metoprolol-d7).

  • Vortex for 10 seconds.

  • Add 1 mL of extraction solvent (e.g., ethyl acetate or dichloromethane:diethyl ether 85:15 v/v).[10][19]

  • Vortex vigorously for 5 minutes.

  • Centrifuge at 10,000 x g for 5 minutes to separate the layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid) and vortex.

  • Transfer to an autosampler vial for injection.

2. LC-MS/MS Conditions

  • LC System: UPLC or HPLC system.

  • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol.[10]

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-3.0 min: 10% to 90% B

    • 3.0-4.0 min: 90% B

    • 4.0-4.1 min: 90% to 10% B

    • 4.1-5.0 min: 10% B (Re-equilibration)

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Mass Spectrometer: Triple Quadrupole Mass Spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Mode: Multiple Reaction Monitoring (MRM).

  • Key MS Parameters:

    • Capillary Voltage: 4.0 kV.[11]

    • Source Temperature: 150°C.

    • Desolvation Temperature: 350°C.[11]

    • Desolvation Gas Flow: 800 L/hr.

Visualizations

Metoprolol_Metabolism cluster_cyp2d6 CYP2D6 Mediated Oxidation Metoprolol Metoprolol (m/z 268.1) HM α-Hydroxymetoprolol (m/z 284.1) Metoprolol->HM α-Hydroxylation (~10%) DM O-Demethylmetoprolol (m/z 254.1) Metoprolol->DM O-Demethylation (~65%) NDA N-Deisopropylmetoprolol Metoprolol->NDA N-Dealkylation (~10%) MA Metoprolol Acid (m/z 268.0) DM->MA

Caption: Primary metabolic pathways of Metoprolol.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample + Internal Standard Extract Liquid-Liquid or Solid-Phase Extraction Plasma->Extract DryRecon Evaporation & Reconstitution Extract->DryRecon LC Chromatographic Separation (UPLC/HPLC) DryRecon->LC MS Ionization (ESI+) & MS/MS Detection (MRM) LC->MS Integration Peak Integration & Quantification MS->Integration Review Data Review & Reporting Integration->Review End End Review->End Start Start Start->Plasma

Caption: Experimental workflow for metabolite identification.

References

Technical Support Center: Addressing the Chronotropic Effects of Metoprolol Hydrochloride in Experimental Design

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving the chronotropic effects of Metoprolol (B1676517) hydrochloride.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: We are observing a greater-than-expected negative chronotropic effect (bradycardia) in our animal model after administering Metoprolol. What are the potential causes and how can we troubleshoot this?

A1: Excessive bradycardia is a known potential effect of Metoprolol.[1][2] Several factors could be contributing to this observation in your experimental model:

  • Dose and Formulation: The dose of Metoprolol directly correlates with the degree of heart rate reduction.[2] Ensure the dose is appropriate for the animal model and experimental goals. Additionally, immediate-release (IR) formulations can lead to a more pronounced initial drop in heart rate compared to slow-release (SR) formulations.[2]

  • Route of Administration: Intravenous (IV) administration will result in a more rapid and potentially more potent onset of action compared to oral or intraperitoneal routes.[3]

  • Animal Strain and Genetics: There can be inter-individual and inter-strain variability in response to Metoprolol. Some of this variability can be attributed to genetic polymorphisms in drug-metabolizing enzymes like CYP2D6, which can affect Metoprolol's plasma concentration.[4][[“]]

  • Underlying Pathophysiology: The baseline cardiovascular status of the animal model is crucial. Models with pre-existing cardiac conditions may exhibit a more pronounced response.

Troubleshooting Steps:

  • Review Dosing Regimen: Re-evaluate the dose-response relationship in your specific model. Consider a dose-titration study to identify the optimal concentration that achieves the desired level of β1-blockade without causing severe bradycardia.

  • Consider Formulation: If using an IR formulation, switching to a controlled-release (CR/XL) version might provide a more stable and less drastic reduction in heart rate.[[“]][7]

  • Monitor Plasma Concentrations: If feasible, measure plasma levels of Metoprolol to correlate the observed physiological effects with drug exposure.

  • Control for Baseline Heart Rate: Ensure that baseline heart rate is stable and recorded accurately before drug administration to quantify the drug's effect precisely.

Q2: What is the appropriate washout period for Metoprolol in an isolated heart (Langendorff) preparation to allow for re-testing with other compounds?

A2: The washout period for Metoprolol is dependent on its elimination half-life, which is approximately 3-4 hours in individuals who are extensive metabolizers.[8] However, in an isolated organ system where metabolic clearance is absent, the washout is primarily achieved through continuous perfusion with fresh buffer.

Recommended Protocol:

  • A general guideline is to perfuse the heart with Metoprolol-free buffer for at least 5-7 half-lives to ensure complete washout. Given the lack of systemic metabolism in this preparation, a perfusion period of 60-90 minutes with a constant flow of fresh buffer is typically recommended.

  • To confirm adequate washout, you can administer a β-agonist like Isoproterenol before and after the washout period. A restored positive chronotropic response to the agonist would indicate successful removal of Metoprolol's blocking effect.

Q3: We are preparing Metoprolol hydrochloride solutions for our in vitro experiments. What are the key stability considerations?

A3: this compound is generally stable in aqueous solutions.[9][10] However, for cell culture experiments, the complex nature of the media requires specific stability assessments.

  • Aqueous Stability: Metoprolol tartrate has been shown to be stable in 5% dextrose and 0.9% sodium chloride injections for at least 30-36 hours at room temperature.[11][12]

  • Cell Culture Media: The stability of Metoprolol can be affected by the pH, components (e.g., amino acids, serum proteins), and incubation conditions (temperature, CO2) of the cell culture medium.[9] It is crucial to determine the stability of Metoprolol in your specific experimental medium.[9]

  • pH: Metoprolol's degradation can be pH-dependent.[9][13]

Recommendation: Conduct a stability study of Metoprolol in your specific cell culture medium under your experimental conditions to ensure the concentration remains consistent throughout the experiment.[9]

Q4: How can we manage unexpected bronchoconstriction in our in vivo model after Metoprolol administration?

A4: Metoprolol is a β1-selective blocker, meaning it primarily targets β1-adrenergic receptors in the heart.[[“]][15] However, this selectivity is not absolute and is dose-dependent.[15][16] At higher doses, Metoprolol can also block β2-adrenergic receptors, which are located in the bronchial and vascular musculature, potentially leading to bronchospasm.[16]

Mitigation Strategies:

  • Dose Reduction: This is the most straightforward approach. Lowering the dose may help maintain cardioselectivity and avoid off-target β2-blockade.

  • Use a More Selective Agent: Consider using a β1-blocker with higher selectivity, such as bisoprolol (B1195378) or nebivolol, if the experimental design allows.[[“]]

  • Monitor Respiratory Function: Closely monitor respiratory parameters in your animal model, especially when using higher doses of Metoprolol.

Data Presentation

Table 1: Dose-Dependent Chronotropic Effects of Metoprolol (Human Studies)

Metoprolol FormulationDaily DoseMean Heart Rate ReductionReference
Immediate-Release (IR)50 mg twice daily19.1% from baseline[2]
Extended-Release (XL)100 mg once daily13.4% from baseline[2]
Extended-Release (XL)200 mg once daily~15 beats per minute (post-MI)[17]
Extended-Release (XL)146-167 mg (mean)~8-14 beats per minute (heart failure)[17]

Table 2: Comparative Chronotropic Potency of Metoprolol in an Animal Model of Hypertension

Animal GroupMetoprolol IC50 for Heart Rate ReductionReference
Control Rats216 +/- 36 ng/mL
Fructose-fed Hypertensive Rats123 +/- 15 ng/mL

Experimental Protocols

Protocol 1: In Vivo Assessment of Metoprolol's Chronotropic Effects in a Rodent Model

  • Animal Preparation: Anesthetize the animal (e.g., with isoflurane) and monitor vital signs, including a baseline electrocardiogram (ECG) for at least 30 minutes to ensure a stable heart rate.

  • Drug Administration: Administer this compound via the desired route (e.g., intravenous, intraperitoneal, or oral gavage). The vehicle (e.g., saline) should be administered to a control group.

  • Data Acquisition: Continuously record the ECG throughout the experiment. Heart rate can be derived from the R-R interval of the ECG.

  • Dose-Response: To construct a dose-response curve, administer escalating doses of Metoprolol, allowing the heart rate to stabilize between each dose.

  • Data Analysis: Calculate the percentage change in heart rate from baseline for each dose and plot the dose-response curve. Determine the ED50 (the dose that produces 50% of the maximal effect).

Protocol 2: Isolated Langendorff Heart Preparation to Study Direct Chronotropic Effects

  • Heart Isolation: Euthanize the animal and rapidly excise the heart, placing it in ice-cold Krebs-Henseleit buffer.

  • Cannulation: Cannulate the aorta on a Langendorff apparatus and initiate retrograde perfusion with oxygenated (95% O2, 5% CO2) Krebs-Henseleit buffer maintained at 37°C.

  • Stabilization: Allow the heart to stabilize for at least 20-30 minutes, ensuring a stable heart rate and coronary flow.

  • Drug Perfusion: Switch the perfusion to a buffer containing a known concentration of this compound.

  • Measurement: Record the heart rate continuously. The negative chronotropic effect can be quantified as the percentage decrease from the baseline heart rate.

  • Washout: To study reversibility, switch the perfusion back to the Metoprolol-free buffer and monitor the recovery of the heart rate.

Mandatory Visualizations

Metoprolol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cardiomyocyte Membrane cluster_intracellular Intracellular Space cluster_effect Physiological Effect Catecholamines Catecholamines (Epinephrine, Norepinephrine) Beta1_AR β1-Adrenergic Receptor Catecholamines->Beta1_AR AC Adenylyl Cyclase Beta1_AR->AC Activates Metoprolol Metoprolol Metoprolol->Beta1_AR Blocks cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_Channels L-type Ca2+ Channels PKA->Ca_Channels Phosphorylates Chronotropy Decreased Heart Rate (Negative Chronotropy) Ca_Channels->Chronotropy Leads to

Caption: Metoprolol's mechanism of action on the β1-adrenergic signaling pathway.

Experimental_Workflow_Chronotropy cluster_setup Experimental Setup cluster_intervention Intervention cluster_data Data Collection & Analysis cluster_outcome Outcome A1 Animal Model Selection (e.g., Rat, Mouse) A2 Anesthesia & Vital Sign Monitoring A1->A2 A3 Baseline Heart Rate Recording (ECG) A2->A3 B1 Metoprolol Administration (Specify Dose & Route) A3->B1 B2 Vehicle Control Administration A3->B2 C1 Continuous ECG Recording B1->C1 B2->C1 C2 Heart Rate Calculation (from R-R Interval) C1->C2 C3 Statistical Analysis (Comparison to Baseline/Control) C2->C3 D1 Quantification of Negative Chronotropic Effect C3->D1

Caption: Workflow for in vivo assessment of Metoprolol's chronotropic effects.

References

Technical Support Center: Enhancing Oral Metoprolol Hydrochloride Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist in your experiments aimed at improving the oral bioavailability of Metoprolol (B1676517) hydrochloride formulations.

Frequently Asked Questions (FAQs)

Q1: What is the oral bioavailability of immediate-release Metoprolol hydrochloride and what are the primary limiting factors?

A1: The oral bioavailability of immediate-release metoprolol is approximately 50%.[1][2][3] This is primarily due to significant first-pass metabolism in the liver.[2][3] After oral administration, metoprolol is rapidly and completely absorbed from the gastrointestinal tract, but a substantial portion is metabolized before it reaches systemic circulation.[2][3][4]

Q2: What is the main metabolic pathway for Metoprolol?

A2: Metoprolol is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2D6.[1][2][4] The main metabolic processes are oxidative deamination and O-demethylation, which result in the formation of inactive metabolites.[2][4] Genetic variations in CYP2D6 activity can lead to significant inter-individual differences in metoprolol plasma concentrations.[1][2]

Q3: What are the common formulation strategies to improve the bioavailability of Metoprolol?

A3: Common strategies focus on bypassing or reducing first-pass metabolism and enhancing dissolution rate and permeability. These include:

  • Sustained-release formulations: To provide prolonged drug release, which can help in maintaining therapeutic plasma concentrations and may reduce the impact of first-pass metabolism.[5][6][7]

  • Solid dispersions: To improve the dissolution of the drug by dispersing it in a carrier matrix.[5][6][8]

  • Nanoparticle formulations: To increase the surface area for dissolution and potentially enhance absorption. This includes solid lipid nanoparticles and polymeric nanoparticles.[9][10]

  • Permeation enhancers: To increase the permeability of the drug across the intestinal epithelium.[11][12]

  • Gastroretentive drug delivery systems (GRDDS): To prolong the residence time of the formulation in the stomach, allowing for sustained drug release and absorption in the upper gastrointestinal tract.[13][14]

Q4: How do different salt forms, like tartrate and succinate (B1194679), affect the formulation and bioavailability?

A4: Metoprolol tartrate is an immediate-release salt that dissolves rapidly, leading to a quick onset of action.[15] Metoprolol succinate is used in extended-release formulations, designed for slow drug release over a 24-hour period.[15] While the active moiety is the same, the salt form and formulation design significantly impact the pharmacokinetic profile.[16][17] In terms of dose equivalence, 95 mg of metoprolol succinate is equivalent to 100 mg of metoprolol tartrate.[15]

Troubleshooting Guides

Issue 1: Low In Vitro Dissolution Rate of a Novel Formulation
Potential Cause Troubleshooting Step Expected Outcome
Poor wettability of the drug. Incorporate a surfactant (e.g., Sodium Lauryl Sulfate, Tween 80) into the dissolution medium or the formulation itself.Improved wetting of the drug particles, leading to a faster dissolution rate.
Inadequate polymer to drug ratio in solid dispersions. Optimize the ratio of the hydrophilic carrier (e.g., PEGs, HPMC) to the drug. A higher polymer concentration can enhance drug dissolution.[8]A more amorphous dispersion of the drug within the polymer matrix, preventing drug recrystallization and improving dissolution.
Inappropriate dissolution medium. Ensure the pH and composition of the dissolution medium are appropriate for the drug's solubility characteristics. For metoprolol, a pH 6.8 phosphate (B84403) buffer is commonly used.[6][8][15]The dissolution medium should provide sink conditions to avoid underestimation of the dissolution rate.
Drug particle size is too large. Reduce the particle size of the drug substance through micronization or nano-milling before incorporation into the formulation.Increased surface area of the drug, leading to a faster rate of dissolution according to the Noyes-Whitney equation.
Formation of a non-disintegrating matrix in sustained-release tablets. Adjust the ratio of hydrophilic (e.g., HPMC) to hydrophobic (e.g., Ethylcellulose) polymers.[7]A controlled swelling and erosion of the matrix, ensuring a predictable and complete drug release over the desired period.
Issue 2: High Inter-subject Variability in Pharmacokinetic Studies
Potential Cause Troubleshooting Step Expected Outcome
Genetic polymorphism of CYP2D6. Stratify study subjects based on their CYP2D6 metabolizer status (poor, intermediate, extensive, or ultrarapid metabolizers).[1][2]Reduced variability within each subgroup, allowing for a clearer assessment of the formulation's performance.
Food effects on drug absorption. Standardize food intake during the clinical study. Metoprolol bioavailability can be enhanced when taken with food.[2][18]Minimized variability in absorption caused by interactions with food.
Variable gastric emptying times. Consider a gastroretentive formulation to prolong gastric residence time and provide more consistent absorption.[13][14]Reduced variability in Tmax and Cmax by ensuring the drug is released in a more predictable region of the GI tract.
Inconsistent formulation performance. Ensure strict control over the manufacturing process to produce batches with consistent quality attributes (e.g., drug content, particle size, dissolution profile).Improved batch-to-batch consistency, leading to more reproducible in vivo performance.
Issue 3: Poor Permeability in Caco-2 Cell Models
Potential Cause Troubleshooting Step Expected Outcome
Efflux transporter activity (e.g., P-glycoprotein). Co-administer a known P-gp inhibitor, such as verapamil, in the Caco-2 assay.[19]An increase in the apparent permeability (Papp) from the apical to the basolateral side will indicate that the test compound is a substrate for P-gp.
Low concentration of the drug in the donor compartment. Ensure the drug concentration in the donor compartment is sufficient to drive passive diffusion, but not so high as to cause cytotoxicity to the Caco-2 monolayer.A linear relationship between flux and concentration, indicative of passive transport.
Integrity of the Caco-2 cell monolayer is compromised. Measure the transepithelial electrical resistance (TEER) before and after the experiment. Use a paracellular marker like Lucifer yellow to assess monolayer integrity.[20]Consistent TEER values and low permeability of the paracellular marker will confirm the integrity of the cell monolayer.
pH of the transport buffer. Optimize the pH of the apical and basolateral buffers to mimic physiological conditions and consider the pKa of metoprolol (around 9.7). A pH gradient (e.g., apical pH 6.5, basolateral pH 7.4) is often used.[19][21]The permeability of ionizable drugs like metoprolol can be pH-dependent. The chosen pH should reflect the intended site of absorption.

Data Presentation

Table 1: Pharmacokinetic Parameters of Different Metoprolol Formulations
Formulation TypeCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Reference
Oral Immediate-Release Tablet (100 mg)77.67 ± 23.33~1.5 - 2451.98[2][22]
Transdermal Drug Delivery System51.16 ± 16.61-1552.66[22]
Extended-Release (CR/XL) 200 mg once dailyLower peak vs IRDelayedSimilar to IR[16]
Immediate-Release 50 mg four times dailyHigher peak vs CR/XL~1Similar to CR/XL[16]
Table 2: In Vitro Permeability of Metoprolol in Caco-2 Cells
Apical pHApparent Permeability (Papp) (x 10⁻⁶ cm/s)Reference
6.59.44 ± 3.44[19][21]
7.523.2 ± 7.1[19][21]

Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation Method

Materials:

  • This compound

  • Polymer carrier (e.g., HPMC K100M, Ethylcellulose)[8]

  • Organic solvent (e.g., Dichloromethane)[8]

  • Water bath

  • Vacuum oven

Procedure:

  • Accurately weigh the this compound and the chosen polymer in the desired ratio (e.g., 1:1, 1:2 drug to polymer).

  • Dissolve both the drug and the polymer in a suitable volume of dichloromethane (B109758) with continuous stirring until a clear solution is obtained.

  • Evaporate the solvent using a water bath maintained at a controlled temperature (e.g., 40-50°C).

  • Dry the resulting solid mass in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.

  • Store the prepared solid dispersion in a desiccator until further evaluation.

Protocol 2: In Vitro Dissolution Testing of Metoprolol Formulations

Apparatus:

  • USP Apparatus 2 (Paddle)[15]

Dissolution Medium:

  • 900 mL of pH 6.8 phosphate buffer[6][8][15]

Conditions:

  • Temperature: 37 ± 0.5°C[15]

  • Paddle Speed: 50 RPM[15]

Procedure:

  • Place one tablet or an equivalent amount of the formulation in each dissolution vessel.

  • Start the paddle rotation at 50 RPM.

  • Withdraw samples (e.g., 5 mL) at predetermined time intervals (e.g., for immediate-release: 15, 30, 45, 60 minutes; for sustained-release: 1, 2, 4, 8, 12, 24 hours).[15]

  • Immediately replace the withdrawn volume with fresh, pre-warmed dissolution medium.

  • Filter the samples through a suitable filter (e.g., 0.45 µm).

  • Analyze the samples for Metoprolol concentration using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

Protocol 3: Caco-2 Permeability Assay

Materials:

  • Caco-2 cells

  • Transwell® inserts

  • Transport buffer (e.g., Hank's Balanced Salt Solution - HBSS)

  • This compound solution

  • Lucifer yellow (for integrity testing)

  • LC-MS/MS for analysis

Procedure:

  • Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Measure the TEER of the cell monolayers to ensure their integrity (>300 Ω·cm² is generally acceptable).[21]

  • Wash the cell monolayers with pre-warmed transport buffer.

  • For apical to basolateral (A-B) transport, add the Metoprolol solution in the transport buffer to the apical side and fresh transport buffer to the basolateral side.

  • For basolateral to apical (B-A) transport, add the Metoprolol solution to the basolateral side and fresh buffer to the apical side.

  • Incubate at 37°C with gentle shaking.

  • Take samples from the receiver compartment at specified time points.

  • At the end of the experiment, measure the TEER again and perform a Lucifer yellow leak test to confirm monolayer integrity.

  • Analyze the concentration of Metoprolol in the samples using a validated LC-MS/MS method.

  • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the flux, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.

Visualizations

Metoprolol_Metabolism Metoprolol Oral Metoprolol Hydrochloride GI_Tract Gastrointestinal Tract Metoprolol->GI_Tract Dissolution & Absorption Portal_Vein Portal Vein GI_Tract->Portal_Vein Liver Liver (First-Pass Metabolism) Portal_Vein->Liver Systemic_Circulation Systemic Circulation (~50% Bioavailability) Liver->Systemic_Circulation Unmetabolized Drug Metabolites Inactive Metabolites Liver->Metabolites Excretion Renal Excretion Systemic_Circulation->Excretion Unchanged Drug Metabolites->Excretion CYP2D6 CYP2D6 CYP2D6->Liver Primary Enzyme

Caption: Metabolic pathway of oral this compound.

Formulation_Strategies cluster_strategies Formulation Strategies Goal Improve Metoprolol Bioavailability Challenge1 Challenge: Extensive First-Pass Metabolism Goal->Challenge1 Challenge2 Challenge: Dissolution/Permeability Rate Limits Goal->Challenge2 Sustained_Release Sustained-Release Formulations (e.g., Matrix Tablets, Coated Pellets) Challenge1->Sustained_Release Mitigates Solid_Dispersion Solid Dispersions (e.g., with PEGs, HPMC) Challenge2->Solid_Dispersion Addresses Nanoparticles Nanoparticle Systems (e.g., SLNs, Polymeric NPs) Challenge2->Nanoparticles Addresses Permeation_Enhancers Use of Permeation Enhancers Challenge2->Permeation_Enhancers Addresses

Caption: Strategies to overcome Metoprolol formulation challenges.

Experimental_Workflow cluster_invitro In Vitro Evaluation Start Start: Identify Bioavailability Issue Formulation Formulation Development (e.g., Solid Dispersion, Nanoparticles) Start->Formulation In_Vitro_Char In Vitro Characterization Formulation->In_Vitro_Char Dissolution Dissolution Testing In_Vitro_Char->Dissolution Physicochem Physicochemical Analysis (DSC, XRD, FTIR) In_Vitro_Char->Physicochem In_Vitro_Perm In Vitro Permeability (Caco-2 Assay) In_Vivo_PK In Vivo Pharmacokinetic Study (Animal Model) In_Vitro_Perm->In_Vivo_PK Promising candidates Analysis Data Analysis & Comparison In_Vivo_PK->Analysis Analysis->Formulation Iterate/Refine Optimized Optimized Formulation Analysis->Optimized Dissolution->In_Vitro_Perm

Caption: Workflow for developing an improved Metoprolol formulation.

References

Validation & Comparative

A Comparative Analysis of Metoprolol Hydrochloride and Carvedilol in the Management of Heart Failure

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of heart failure therapeutics, beta-blockers stand as a cornerstone of guideline-directed medical therapy. Among the most prescribed are metoprolol (B1676517) and carvedilol (B1668590), each with a distinct pharmacological profile that has been the subject of extensive clinical investigation. This guide provides a comprehensive comparison of metoprolol hydrochloride and carvedilol for researchers, scientists, and drug development professionals, focusing on their mechanisms of action, clinical trial data, and experimental protocols.

Pharmacological Distinction: A Tale of Two Receptors

Metoprolol is a selective β1-adrenergic receptor antagonist, primarily targeting receptors in the cardiac muscle.[1][2] This selectivity is dose-dependent, and at higher concentrations, metoprolol can also inhibit β2-adrenergic receptors.[3] Its mechanism of action in heart failure is centered on reducing the deleterious effects of chronic sympathetic nervous system activation, such as increased heart rate, myocardial contractility, and renin release.[2][3]

Carvedilol, in contrast, is a non-selective beta-blocker, antagonizing both β1 and β2-adrenergic receptors.[4][5] Crucially, it also possesses α1-adrenergic blocking activity, leading to vasodilation and a reduction in peripheral resistance.[4][5] This multi-receptor blockade provides a broader spectrum of action, impacting not only cardiac function but also vascular tone.[6] Some evidence also suggests that carvedilol may have additional antioxidant and anti-inflammatory properties.[3][6]

Head-to-Head: Clinical Efficacy in Heart Failure

The comparative efficacy of metoprolol and carvedilol in heart failure has been rigorously evaluated in several landmark clinical trials. The data from these studies provide valuable insights into their respective impacts on patient outcomes.

Clinical TrialPatient PopulationTreatment ArmsKey Findings
COMET (Carvedilol Or Metoprolol European Trial)3,029 patients with chronic heart failure (NYHA class II-IV)Carvedilol (target dose 25 mg twice daily) vs. Metoprolol Tartrate (target dose 50 mg twice daily)All-cause mortality was significantly lower in the carvedilol group compared to the metoprolol tartrate group (34% vs. 40%).[7][8] The composite endpoint of mortality or all-cause admission did not show a significant difference between the two groups.[7]
MERIT-HF (Metoprolol CR/XL Randomized Intervention Trial in Heart Failure)3,991 patients with symptomatic heart failure (NYHA class II-IV) and reduced ejection fractionMetoprolol Succinate (B1194679) CR/XL vs. Placebo (added to standard therapy)Metoprolol CR/XL significantly reduced all-cause mortality by 34% compared to placebo.[9] Reductions were also observed in sudden death and death from worsening heart failure.[10]
GEMINI (Glycemic Effects in Diabetes Mellitus: Carvedilol-Metoprolol Comparison in Hypertensives)1,235 patients with hypertension and type 2 diabetesCarvedilol vs. Metoprolol TartrateWhile both drugs achieved similar blood pressure control, carvedilol had a more favorable metabolic profile, with neutral effects on glycemic control, whereas metoprolol was associated with a slight increase in HbA1c.[11][12][13]

Signaling Pathways: A Visual Representation

The distinct receptor-binding profiles of metoprolol and carvedilol translate into different downstream signaling cascades within cardiomyocytes and vascular smooth muscle cells.

cluster_Metoprolol Metoprolol (β1-Selective Blockade) Metoprolol Metoprolol Beta1_M β1 Adrenergic Receptor Metoprolol->Beta1_M Inhibits Gs_M Gs Protein Beta1_M->Gs_M AC_M Adenylyl Cyclase Gs_M->AC_M cAMP_M ↓ cAMP AC_M->cAMP_M PKA_M ↓ PKA Activity cAMP_M->PKA_M

Metoprolol's β1-selective signaling pathway.

cluster_Carvedilol Carvedilol (Non-Selective β and α1 Blockade) Carvedilol Carvedilol Beta1_C β1 Adrenergic Receptor Carvedilol->Beta1_C Inhibits Beta2_C β2 Adrenergic Receptor Carvedilol->Beta2_C Inhibits Alpha1_C α1 Adrenergic Receptor Carvedilol->Alpha1_C Inhibits Gs_C Gs Protein Beta1_C->Gs_C Beta2_C->Gs_C Gq_C Gq Protein Alpha1_C->Gq_C AC_C Adenylyl Cyclase Gs_C->AC_C PLC_C Phospholipase C Gq_C->PLC_C cAMP_C ↓ cAMP AC_C->cAMP_C IP3_DAG_C ↓ IP3 & DAG PLC_C->IP3_DAG_C

Carvedilol's multi-receptor signaling pathway.

Experimental Protocols of Key Clinical Trials

A detailed understanding of the methodologies employed in pivotal clinical trials is essential for interpreting their findings.

COMET (Carvedilol Or Metoprolol European Trial)
  • Objective: To compare the effects of carvedilol and metoprolol tartrate on mortality and morbidity in patients with chronic heart failure.[8][14]

  • Study Design: A randomized, double-blind, parallel-group trial.[7]

  • Inclusion Criteria: Patients with symptomatic chronic heart failure (NYHA class II-IV) for at least 3 months, left ventricular ejection fraction (LVEF) of 35% or less, and a history of a cardiovascular-related hospital admission. Patients were required to be on stable optimal treatment with diuretics and an ACE inhibitor.[7]

  • Exclusion Criteria: Recent myocardial infarction or unstable angina, significant uncorrected valvular disease, and contraindications to beta-blocker therapy.[7]

  • Dosing and Titration:

    • Carvedilol: Initiated at 3.125 mg twice daily and titrated up to a target dose of 25 mg twice daily.

    • Metoprolol Tartrate: Initiated at 5 mg twice daily and titrated up to a target dose of 50 mg twice daily.[8]

  • Primary Endpoints: All-cause mortality and the composite of all-cause mortality or all-cause hospitalization.[8]

Start Patient Screening (NYHA II-IV, LVEF ≤35%) Randomization Randomization Start->Randomization Carvedilol_Arm Carvedilol Titration (Target: 25mg BID) Randomization->Carvedilol_Arm Metoprolol_Arm Metoprolol Tartrate Titration (Target: 50mg BID) Randomization->Metoprolol_Arm FollowUp Follow-up (Mean 58 months) Carvedilol_Arm->FollowUp Metoprolol_Arm->FollowUp Endpoint Primary Endpoint Analysis (All-Cause Mortality) FollowUp->Endpoint

COMET trial experimental workflow.
MERIT-HF (Metoprolol CR/XL Randomized Intervention Trial in Heart Failure)

  • Objective: To determine the effect of metoprolol succinate controlled-release/extended-release (CR/XL) on mortality in patients with chronic heart failure.[10][15]

  • Study Design: A randomized, double-blind, placebo-controlled trial.[15]

  • Inclusion Criteria: Patients aged 40-80 years with symptomatic heart failure (NYHA class II-IV) for at least 3 months and an LVEF of 0.40 or less. Patients were required to be on optimal standard therapy, including diuretics and an ACE inhibitor.[11][15]

  • Exclusion Criteria: Conditions that would contraindicate beta-blocker therapy.

  • Dosing and Titration:

    • Metoprolol Succinate CR/XL: Starting dose of 12.5 mg or 25 mg once daily, titrated every two weeks to a target dose of 200 mg once daily.[11][15]

    • Placebo: Administered once daily with a similar titration schedule.

  • Primary Endpoints: Total mortality and the combined endpoint of total mortality or all-cause hospitalizations.[15]

Start Patient Screening (NYHA II-IV, LVEF ≤0.40) Randomization Randomization Start->Randomization Metoprolol_Arm Metoprolol Succinate CR/XL Titration (Target: 200mg OD) Randomization->Metoprolol_Arm Placebo_Arm Placebo Titration Randomization->Placebo_Arm FollowUp Follow-up (Mean 1 year) Metoprolol_Arm->FollowUp Placebo_Arm->FollowUp Endpoint Primary Endpoint Analysis (Total Mortality) FollowUp->Endpoint

MERIT-HF trial experimental workflow.

Conclusion

Both metoprolol succinate and carvedilol have demonstrated significant mortality benefits in patients with heart failure and are recommended by clinical guidelines. The choice between these two agents may be influenced by patient-specific factors. Carvedilol's additional α1-blocking properties may offer advantages in patients with concomitant hypertension. Conversely, the β1-selectivity of metoprolol may be preferable in patients with certain pulmonary conditions. The COMET trial suggested a mortality advantage for carvedilol over metoprolol tartrate, though debates continue regarding the equipotency of the doses used. The MERIT-HF trial firmly established the efficacy of metoprolol succinate in a placebo-controlled setting. For drug development professionals, the distinct pharmacological profiles and signaling pathways of these two agents offer a rich area for further investigation and the development of next-generation cardiovascular therapies.

References

A Comparative Analysis of Metoprolol Hydrochloride and Nebivolol on Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the beta-blockers metoprolol (B1676517) hydrochloride and nebivolol (B1214574), focusing on their differential effects on gene expression as documented in preclinical experimental data. Metoprolol, a second-generation β1-selective adrenergic receptor antagonist, and nebivolol, a third-generation β1-selective antagonist with additional nitric oxide (NO)-mediated vasodilatory properties, exhibit distinct molecular impacts beyond their primary pharmacological actions.[1] Understanding these differences is crucial for elucidating their unique therapeutic profiles and identifying novel applications.

Experimental evidence consistently demonstrates that nebivolol possesses broader effects on gene expression compared to metoprolol, particularly in pathways related to endothelial function, oxidative stress, mitochondrial health, and inflammation.[1][2][3] While both drugs effectively antagonize β1-adrenergic receptors, nebivolol's ability to stimulate NO production appears to confer additional, potentially cardioprotective, transcriptional effects.[1][4][5][6]

Quantitative Data Summary: Gene Expression Changes

The following tables summarize the differential effects of metoprolol and nebivolol on the mRNA expression of key genes in various cardiovascular cell types under pathological stress conditions.

Table 1: Effects on Mitochondrial Biogenesis and Function Genes in Ang II-Treated H9c2 Cells [1][2]

GeneFunctionMetoprolol EffectNebivolol EffectKey Finding
TFAM Mitochondrial Transcription Factor ASignificant UpregulationSignificant UpregulationBoth drugs reverse Ang II-induced suppression.
NRF-1 Nuclear Respiratory Factor 1Significant UpregulationSignificant UpregulationBoth drugs promote mitochondrial biogenesis.
PGC-1α Peroxisome proliferator-activated receptor-gamma coactivator-1 alphaUpregulationSignificant UpregulationNebivolol shows a more potent effect in upregulating this master regulator of mitochondrial biogenesis.
SIRT3 Sirtuin 3UpregulationSignificant UpregulationNebivolol is more effective in upregulating this mitochondrial deacetylase.
MFN2 Mitofusin 2UpregulationSignificant UpregulationNebivolol exhibits a more protective effect on mitochondrial fusion.[1]
OPA1 Optic Atrophy 1UpregulationSignificant UpregulationNebivolol shows a greater reversal of Ang II-induced suppression.[1]

Table 2: Effects on Apoptosis-Related Genes in Ang II-Treated H9c2 Cells [2][3]

GeneFunctionMetoprolol EffectNebivolol EffectKey Finding
BNIP3 BCL2 Interacting Protein 3 (Pro-apoptotic)SuppressionSignificant SuppressionNebivolol demonstrates higher efficacy in suppressing this pro-apoptotic marker.[1][2]
BCL2 B-cell lymphoma 2 (Anti-apoptotic)UpregulationSignificant UpregulationNebivolol provides a stronger anti-apoptotic signal.[1][2]

Table 3: Effects on Inflammatory and Oxidative Stress Genes

GeneFunctionCell Type (Stimulus)Metoprolol EffectNebivolol EffectKey Finding
TNF-α Tumor Necrosis Factor-alphaH9c2 (LPS-induced)No significant suppressionSignificant SuppressionNebivolol shows superior anti-inflammatory effects against LPS.[1]
iNOS Inducible Nitric Oxide SynthaseH9c2 (LPS-induced)No significant suppressionSignificant SuppressionHighlights nebivolol's distinct anti-inflammatory action.[1]
IL-1α Interleukin-1 alphahcaSMCIncreased expressionDownregulatedNebivolol exhibits anti-inflammatory properties, while metoprolol may have pro-inflammatory effects in this context.[7]
COX-2 Cyclooxygenase-2hcaSMCNot specifiedDownregulatedNebivolol reduces the expression of this key inflammatory enzyme.[7]
MCP-1 Monocyte Chemoattractant Protein-1hcaSMCNot specifiedDownregulatedNebivolol reduces this key chemokine involved in atherosclerosis.[7]
SOD2 Superoxide Dismutase 2H9c2 (Ang II-induced)Increased expression (not statistically significant)Significant UpregulationNebivolol more effectively restores the expression of this key antioxidant enzyme.[2]
CAT CatalaseH9c2 (Ang II-induced)No significant changeSignificant UpregulationNebivolol, but not metoprolol, significantly enhances the expression of this antioxidant enzyme.[8]
GPx Glutathione PeroxidaseH9c2 (Ang II-induced)No significant changeSignificant UpregulationNebivolol shows a superior effect in upregulating this antioxidant enzyme.[8]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison.

Cell Culture and Treatment (H9c2 Cardiomyoblasts)
  • Cell Line: H9c2 cardiomyoblasts, a rat cardiac muscle cell line.

  • Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Pathological Stimulus: To induce a pathological state, cells are treated with Angiotensin II (Ang II) or Lipopolysaccharide (LPS).

  • Drug Treatment: Cells are pre-treated with either metoprolol hydrochloride or nebivolol at specified concentrations for a set duration (e.g., 48 or 72 hours) before or concurrently with the pathological stimulus.[2]

Cell Culture and Treatment (Human Coronary Artery Smooth Muscle Cells - hcaSMC)
  • Cell Line: Primary human coronary artery smooth muscle cells (hcaSMC).[7]

  • Culture Conditions: Cells are cultured in a specific smooth muscle cell growth medium.

  • Drug Treatment: hcaSMC are incubated with nebivolol or metoprolol (e.g., 10⁻⁵ mol/l) for 72 hours.[7]

RNA Extraction and Quantitative Real-Time PCR (qRT-PCR)
  • RNA Isolation: Total RNA is extracted from the treated and control cells using a commercial RNA isolation kit following the manufacturer's instructions.

  • cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit.

  • qRT-PCR: The relative mRNA expression of target genes is quantified by qRT-PCR using a SYBR Green-based method.[1]

  • Data Analysis: Gene expression levels are normalized to a housekeeping gene (e.g., GAPDH). The relative quantification of gene expression is calculated using the comparative Ct (ΔΔCt) method.[1]

  • Statistical Analysis: Statistical significance is determined using appropriate tests, such as a one-way ANOVA followed by a post-hoc test.[1]

Signaling Pathways and Mechanisms

The differential gene expression profiles of metoprolol and nebivolol stem from their distinct mechanisms of action, particularly nebivolol's engagement of the β3-adrenergic receptor and subsequent activation of nitric oxide synthase.[1][4][5]

cluster_Metoprolol Metoprolol Signaling cluster_Nebivolol Nebivolol Signaling Metoprolol Metoprolol Beta1_AR_M β1-Adrenergic Receptor Metoprolol->Beta1_AR_M AC_Inhibition_M Adenylyl Cyclase Inhibition Beta1_AR_M->AC_Inhibition_M cAMP_Decrease_M ↓ cAMP AC_Inhibition_M->cAMP_Decrease_M Nebivolol Nebivolol Beta1_AR_N β1-Adrenergic Receptor Nebivolol->Beta1_AR_N Beta3_AR β3-Adrenergic Receptor Nebivolol->Beta3_AR AC_Inhibition_N Adenylyl Cyclase Inhibition Beta1_AR_N->AC_Inhibition_N cAMP_Decrease_N ↓ cAMP AC_Inhibition_N->cAMP_Decrease_N eNOS_Activation eNOS Activation Beta3_AR->eNOS_Activation NO_Production ↑ Nitric Oxide (NO) eNOS_Activation->NO_Production

Caption: Simplified signaling pathways of Metoprolol and Nebivolol.

The above diagram illustrates the primary signaling pathways of metoprolol and nebivolol. Metoprolol's action is largely confined to the blockade of β1-adrenergic receptors, leading to a decrease in cAMP. Nebivolol, in addition to its β1-blocking activity, also stimulates β3-adrenergic receptors, leading to the activation of endothelial nitric oxide synthase (eNOS) and increased production of nitric oxide (NO).[5] This NO-mediated pathway is believed to be responsible for many of the differential gene expression effects observed with nebivolol.

Start Start: Cardiovascular Cell Culture (e.g., H9c2, hcaSMC) Stimulus Induce Pathological State (e.g., Ang II, LPS) Start->Stimulus Treatment Drug Treatment: - Metoprolol - Nebivolol - Control Stimulus->Treatment Incubation Incubation (e.g., 24, 48, 72 hours) Treatment->Incubation RNA_Extraction Total RNA Extraction Incubation->RNA_Extraction cDNA_Synthesis cDNA Synthesis (Reverse Transcription) RNA_Extraction->cDNA_Synthesis qRT_PCR Quantitative Real-Time PCR (qRT-PCR) cDNA_Synthesis->qRT_PCR Data_Analysis Data Analysis (ΔΔCt Method) qRT_PCR->Data_Analysis End End: Comparative Gene Expression Profile Data_Analysis->End

Caption: General experimental workflow for comparative gene expression analysis.

The workflow diagram outlines the typical experimental procedure for comparing the effects of metoprolol and nebivolol on gene expression in a cell culture model. This process involves cell culture, induction of a disease state, drug treatment, and subsequent molecular analysis to quantify changes in gene expression.

References

Validating the Efficacy of Metoprolol Hydrochloride with Cardiac Biomarkers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Metoprolol hydrochloride, a cardioselective β-1 adrenergic receptor blocker, is a cornerstone in the management of various cardiovascular diseases, including hypertension, angina pectoris, and heart failure.[1] Its therapeutic effects stem from its ability to reduce heart rate, myocardial contractility, and blood pressure, thereby decreasing the heart's workload and oxygen demand.[1][2] This guide provides an objective comparison of Metoprolol's performance, supported by experimental data on key cardiac biomarkers, and details the methodologies used in these pivotal studies.

Mechanism of Action

Metoprolol selectively inhibits β-1 adrenergic receptors located predominantly in the heart.[3] This blockade prevents catecholamines, such as adrenaline and noradrenaline, from binding to these receptors.[3][4] The downstream effect is an inhibition of adenylyl cyclase, leading to reduced production of cyclic adenosine (B11128) monophosphate (cAMP) and decreased activity of Protein Kinase A (PKA).[4][5] This cascade ultimately results in a decrease in calcium influx and an increase in potassium efflux in cardiac cells, leading to a reduced heart rate and contractility.[5]

Metoprolol Signaling Pathway

Metoprolol_Signaling_Pathway cluster_membrane Cardiomyocyte Membrane cluster_extracellular cluster_intracellular Intracellular Signaling cluster_effect Physiological Effect beta1 β1-Adrenergic Receptor ac Adenylyl Cyclase beta1->ac camp cAMP ac->camp Converts ATP to catecholamines Catecholamines (Adrenaline) catecholamines->beta1 metoprolol Metoprolol metoprolol->beta1 Blocks pka PKA camp->pka Activates ca_channel L-type Ca2+ Channel pka->ca_channel Inhibits k_channel K+ Channel pka->k_channel Promotes effect Decreased Heart Rate Decreased Contractility ca_channel->effect Reduces Ca2+ influx k_channel->effect Increases K+ efflux Experimental_Workflow start Patient Recruitment (e.g., CHF Patients) baseline Baseline Assessment - Clinical Evaluation - Biomarker Sampling (Blood Draw) start->baseline randomization Randomization baseline->randomization group_metoprolol Intervention Group (Metoprolol Administration) randomization->group_metoprolol Group A group_control Control Group (Placebo or Alternative) randomization->group_control Group B followup Follow-up Period (e.g., 3 hours, 12 weeks) group_metoprolol->followup group_control->followup endpoint Endpoint Assessment - Clinical Evaluation - Biomarker Sampling (Blood Draw) followup->endpoint analysis Data Analysis - Biomarker Level Comparison - Statistical Analysis endpoint->analysis

References

A Comparative Guide to Heart Rate Reduction: Metoprolol Hydrochloride vs. Ivabradine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of metoprolol (B1676517) hydrochloride and ivabradine (B130884), two pharmacological agents utilized for heart rate reduction. It is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their mechanisms of action, pharmacodynamic effects, and clinical efficacy, supported by experimental data and protocols.

Mechanism of Action

Metoprolol and ivabradine achieve heart rate reduction through fundamentally different molecular pathways. Metoprolol acts on the beta-adrenergic system, while ivabradine specifically targets the pacemaker current in the sinoatrial node.

Metoprolol Hydrochloride: A selective beta-1 adrenergic receptor antagonist, metoprolol competitively blocks the effects of catecholamines (like adrenaline and noradrenaline) at these receptors, which are predominantly located in cardiac tissue.[1][2] This blockade leads to a decrease in heart rate (negative chronotropic effect), reduced myocardial contractility (negative inotropic effect), and lowered blood pressure.[1][3] The downstream effect is a reduction in the slope of phase 4 of the nodal action potential and a decrease in cyclic adenosine (B11128) monophosphate (cAMP), which lessens calcium influx into cardiac cells.[1][4]

Ivabradine: Ivabradine provides a selective and specific inhibition of the "funny" or I(f) current, which is crucial for the spontaneous diastolic depolarization in the sinoatrial (SA) node.[5][6] The I(f) current is carried through hyperpolarization-activated cyclic nucleotide-gated (HCN) channels.[6][7] By blocking this current, ivabradine prolongs the time to reach the threshold for the next action potential, thereby reducing the firing rate of the SA node and lowering the heart rate.[5][8] Importantly, this action does not affect myocardial contractility, ventricular repolarization, or blood pressure.[6][7]

Signaling Pathway Diagrams

Metoprolol_Pathway cluster_intracellular Intracellular Space Catecholamines Catecholamines (Epinephrine, Norepinephrine) Beta1_Receptor β1-Adrenergic Receptor Catecholamines->Beta1_Receptor Activates G_Protein Gs Protein Beta1_Receptor->G_Protein Activates Metoprolol Metoprolol Metoprolol->Beta1_Receptor Blocks AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts ATP to G_Protein->AC Activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_Channel L-type Ca2+ Channels PKA->Ca_Channel Phosphorylates Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Promotes Effects Physiological Effects: • ↓ Heart Rate • ↓ Contractility • ↓ Conduction Velocity

Caption: Metoprolol Signaling Pathway

Ivabradine_Pathway cluster_potential Membrane Potential HCN_Channel HCN Channel ('Funny' Channel) If_Current If 'Funny' Current (Na+/K+ influx) HCN_Channel->If_Current Ivabradine Ivabradine Ivabradine->HCN_Channel DD_Slope Slower Diastolic Depolarization Slope If_Current->DD_Slope Reduces Firing_Rate Reduced SA Node Firing Rate DD_Slope->Firing_Rate Leads to HR_Effect Physiological Effect: • ↓ Heart Rate

Caption: Ivabradine Signaling Pathway

Pharmacodynamic Profile and Efficacy

The distinct mechanisms of metoprolol and ivabradine result in different pharmacodynamic profiles. While both effectively reduce heart rate, their effects on other cardiovascular parameters, such as blood pressure and myocardial contractility, differ significantly.

ParameterThis compoundIvabradine
Primary Target β1-Adrenergic Receptors[1]I(f) Current in SA Node[5]
Heart Rate Decreased[9]Decreased[5]
Blood Pressure Decreased[3]Generally unaffected[7][10]
Myocardial Contractility Decreased (Negative Inotropy)[1]Unaffected[6][7]
Atrioventricular (AV) Conduction Slowed[2]Unaffected[11]

Head-to-Head Clinical Studies

Several clinical trials have directly compared the efficacy and safety of ivabradine and metoprolol in various patient populations.

Study FocusPatient PopulationKey Findings
Post-Myocardial Infarction (MI) 278 post-MI patients with HR > 70 bpm.[12]Both drugs effectively reduced heart rate (Metoprolol: 77.5 to 61.5 bpm; Ivabradine: 76.4 to 62.6 bpm). Both showed similar improvements in Left Ventricular Ejection Fraction (LVEF).[12][13]
Acute Inferior Wall MI 468 patients with acute inferior wall MI.[14]Both drugs were equally effective in lowering heart rate. Metoprolol was associated with a significantly higher incidence of first- and second-degree AV blocks (12.93% vs. 2.59%).[14]
Inappropriate Sinus Tachycardia (IST) 20 patients with IST unresponsive to prior therapy.[15]Both drugs produced a similar reduction in resting heart rate. Ivabradine was more effective at reducing heart rate during daily activity and was associated with better symptom relief.[15]
Coronary CT Angiography (CCTA) Premedication 120 patients undergoing CCTA.[11]Both drugs achieved similar heart rate reduction. Ivabradine caused significantly less reduction in systolic blood pressure compared to metoprolol (-3.95 mmHg vs. -13.65 mmHg).[11]
Heart Failure (HF) 152 patients with NYHA Class III/IV HF.[16]A combination of ivabradine and metoprolol was most effective in reducing major adverse cardiac events (MACE). Ivabradine alone was more effective than metoprolol alone in reducing MACE.[16]

Experimental Protocols

Clinical trials comparing heart rate-lowering agents typically follow a structured methodology to ensure robust and comparable data.

General Protocol for a Comparative Efficacy Study
  • Patient Selection: A cohort of patients meeting specific inclusion criteria (e.g., diagnosis of stable heart failure, post-MI, or IST; baseline heart rate above a certain threshold, such as 70 bpm) and lacking exclusion criteria (e.g., severe bradycardia, sick sinus syndrome, severe liver impairment) is recruited.[12][13]

  • Randomization: Patients are randomly assigned to receive either metoprolol or ivabradine in a double-blind manner to minimize bias.[14]

  • Baseline Assessment: Before initiating treatment, baseline data is collected, including resting heart rate (via 12-lead ECG), 24-hour heart rate (via Holter monitoring), blood pressure, and LVEF (via 2D echocardiography).[12][17]

  • Intervention and Titration:

    • Metoprolol Group: Initiated at a dose such as 25 mg twice daily.[12]

    • Ivabradine Group: Initiated at a dose such as 5 mg twice daily.[12]

    • Doses may be titrated over a period of weeks based on heart rate response and patient tolerance, aiming for a target heart rate (e.g., 50-60 bpm).[8]

  • Follow-up and Data Collection: Patients are followed for a predetermined period (e.g., 6-12 months).[12] Heart rate, blood pressure, LVEF, and the incidence of adverse events are monitored at regular intervals.[17][18]

  • Endpoint Analysis: The primary endpoint is typically the change in resting heart rate from baseline. Secondary endpoints may include changes in LVEF, exercise capacity, incidence of MACE, and patient-reported outcomes.[14]

Experimental Workflow Diagram

Experimental_Workflow Start Patient Screening & Inclusion/Exclusion Criteria Baseline Baseline Assessment (ECG, Holter, Echo, BP) Start->Baseline Randomization Randomization Baseline->Randomization GroupA Group A: Administer Ivabradine (e.g., 5mg BID) Randomization->GroupA Arm 1 GroupB Group B: Administer Metoprolol (e.g., 25mg BID) Randomization->GroupB Arm 2 TitrationA Dose Titration (Target HR 50-60 bpm) GroupA->TitrationA TitrationB Dose Titration (Target HR 50-60 bpm) GroupB->TitrationB FollowUp Follow-up Period (e.g., 6-12 months) Monitor HR, BP, AEs TitrationA->FollowUp TitrationB->FollowUp Endpoint Final Endpoint Analysis (Compare ΔHR, ΔLVEF, MACE) FollowUp->Endpoint

Caption: Typical Experimental Workflow

Safety and Adverse Effects

The safety profiles of metoprolol and ivabradine reflect their distinct mechanisms.

Adverse EffectThis compoundIvabradine
Bradycardia Common, can be excessive[4]Common, dose-dependent[8]
Hypotension Common[4]Rare[7]
Fatigue/Dizziness Common[19]Can occur, often related to bradycardia[20]
Bronchospasm Possible, especially at higher doses due to β2-receptor effects[2]Not expected
AV Block Risk is present, especially in susceptible individuals[14]Not expected[11]
Phosphenes (Visual Disturbances) Not associatedCharacteristic, due to I(h) current inhibition in the retina[8]
Atrial Fibrillation Can be used for rate controlIncreased risk; should be discontinued (B1498344) if it occurs[8]

Logical Relationship of Clinical Effects

The differing mechanisms of action lead to distinct clinical advantages and disadvantages. Metoprolol's broad cardiovascular effects are beneficial for conditions like hypertension co-existing with tachycardia, while ivabradine's specificity is advantageous when blood pressure or contractility should not be altered.

Clinical_Effects Goal Goal: Heart Rate Reduction Metoprolol Metoprolol HCl Goal->Metoprolol Ivabradine Ivabradine Goal->Ivabradine Mech_M β1-Adrenergic Blockade Metoprolol->Mech_M Mech_I Selective If Inhibition (SA Node) Ivabradine->Mech_I HR_M ↓ Heart Rate Mech_M->HR_M BP_M ↓ Blood Pressure Mech_M->BP_M Cont_M ↓ Contractility Mech_M->Cont_M HR_I ↓ Heart Rate Mech_I->HR_I BP_I No Significant BP Effect Mech_I->BP_I Cont_I No Effect on Contractility Mech_I->Cont_I

Caption: Divergent Clinical Effects

Conclusion

This compound and ivabradine are both effective agents for heart rate reduction but operate through entirely different mechanisms, leading to distinct clinical profiles. Metoprolol, a beta-blocker, offers broad cardiovascular effects, including reductions in blood pressure and contractility, making it a cornerstone therapy, particularly in patients with co-morbid hypertension or post-myocardial infarction.[1][13] Ivabradine, a specific I(f) inhibitor, provides "pure" heart rate reduction without impacting blood pressure or myocardial contractility.[7] This makes it a valuable alternative or add-on therapy, especially for patients who cannot tolerate beta-blockers due to hypotension or other side effects, or in whom a negative inotropic effect is undesirable.[13][16] The choice between these agents requires careful consideration of the patient's underlying pathology, hemodynamic status, and co-morbidities.

References

A Comparative Guide to the Anti-Remodeling Effects of Metoprolol Hydrochloride in a Porcine Model

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Metoprolol (B1676517) hydrochloride's performance in mitigating cardiac remodeling, with a focus on data from porcine models and relevant comparative data from clinical studies.

Comparative Efficacy of Metoprolol and Alternatives

While direct head-to-head comparative studies of beta-blockers in porcine models of cardiac remodeling are limited, this table summarizes key performance indicators for Metoprolol, primarily from porcine and supplemented with human clinical data for Carvedilol (B1668590), to provide a comparative perspective.

ParameterMetoprolol HydrochlorideCarvedilol (Human Clinical Data)Placebo/Control (Porcine/Human)
Change in Left Ventricular Ejection Fraction (LVEF) Increase of ~6% (porcine model)[1]Increase of ~5.8% to 13.5%[2][3]No significant change or decrease[4]
Reduction in Left Ventricular End-Diastolic Diameter (LVEDD) Data not available in porcine modelsReduction of ~8.1 mm[5]No significant change[4]
Reduction in Myocardial Fibrosis Significantly attenuated[6]Significantly reduced myocardial collagen (rat model)[7]Progressive fibrosis
Reduction in Heart Rate Significant reduction[8]Significant reduction[9]No significant change
Reduction in Plasma Norepinephrine (B1679862) Reduction of ~50% (human study)[10]No significant change compared to Metoprolol (human study)[9]No significant change

Note: The data for Carvedilol is primarily from human clinical trials and is provided for comparative context. Direct comparisons in a porcine model may yield different results.

Experimental Protocol: Induction of Cardiac Remodeling in a Pig Model

This protocol outlines a standard method for inducing myocardial infarction and subsequent cardiac remodeling in a porcine model, upon which the anti-remodeling effects of Metoprolol can be validated.

1. Animal Model and Preparation:

  • Species: Domestic swine (e.g., Yorkshire or Landrace).

  • Anesthesia: Anesthesia is induced, and the animal is intubated and mechanically ventilated.

  • Surgical Preparation: A left lateral thoracotomy is performed to expose the heart.

2. Induction of Myocardial Infarction:

  • Coronary Artery Ligation: The left anterior descending (LAD) coronary artery is identified and ligated to induce ischemia. The location of the ligation will determine the size of the infarct.[11]

  • Ischemia and Reperfusion: The artery is typically occluded for a period of 60-90 minutes, followed by reperfusion to mimic clinical scenarios of myocardial infarction.[11]

3. Drug Administration:

  • Treatment Group: this compound is administered (e.g., orally or intravenously) at a predetermined dose.

  • Control Groups: A placebo-controlled group and potentially a comparative drug group (e.g., Carvedilol) should be included.

  • Timing: Drug administration can be initiated pre-ischemia, during ischemia, or post-revascularization, depending on the study's objective.

4. Assessment of Cardiac Remodeling:

  • Echocardiography: Serial echocardiograms are performed to measure LVEF, LVEDD, and other functional parameters.

  • Histological Analysis: After a defined period (e.g., 4-8 weeks), the heart is explanted for histological analysis to quantify infarct size and myocardial fibrosis.

  • Biomarker Analysis: Blood samples are collected to measure plasma levels of norepinephrine and other relevant biomarkers.

Visualizing Key Pathways and Processes

Metoprolol's Signaling Pathway in Cardiac Myocytes

Metoprolol Metoprolol Beta1AR β1-Adrenergic Receptor Metoprolol->Beta1AR Blocks Gs Gs Protein Beta1AR->Gs Activates AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Remodeling Adverse Remodeling PKA->Remodeling Promotes

Caption: Metoprolol blocks the β1-adrenergic receptor, inhibiting downstream signaling that leads to adverse cardiac remodeling.

Experimental Workflow for Validating Metoprolol's Effects

AnimalModel Porcine Model (LAD Ligation) TreatmentGroups Treatment Groups: - Metoprolol - Alternative Drug - Placebo AnimalModel->TreatmentGroups DataCollection Data Collection (4-8 weeks): - Echocardiography - Blood Samples TreatmentGroups->DataCollection EndpointAnalysis Endpoint Analysis: - Histology (Fibrosis) - Biomarker Levels DataCollection->EndpointAnalysis Comparison Comparative Efficacy Analysis EndpointAnalysis->Comparison

Caption: A typical experimental workflow for evaluating the anti-remodeling effects of Metoprolol in a porcine model.

Pathophysiological Cascade Leading to Cardiac Remodeling

MI Myocardial Infarction Neurohormonal Neurohormonal Activation (SNS, RAAS) MI->Neurohormonal Hemodynamic Hemodynamic Stress MI->Hemodynamic Remodeling Adverse Cardiac Remodeling Neurohormonal->Remodeling Hemodynamic->Remodeling HeartFailure Heart Failure Remodeling->HeartFailure Metoprolol Metoprolol Metoprolol->Neurohormonal Inhibits SNS

Caption: The logical progression from myocardial infarction to heart failure, and the point of intervention for Metoprolol.

References

A comparative study of the pharmacokinetics of different Metoprolol salts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Metoprolol (B1676517), a selective β1-receptor antagonist, is a widely prescribed medication for a range of cardiovascular conditions. It is available in several salt forms, most commonly as tartrate, succinate (B1194679), and fumarate (B1241708). The choice of salt can significantly influence the drug's pharmacokinetic profile, impacting its absorption, distribution, metabolism, and excretion, which in turn affects its therapeutic efficacy and dosing regimen. This guide provides a comparative overview of the pharmacokinetics of these different metoprolol salts, supported by experimental data and detailed methodologies.

Comparative Pharmacokinetic Parameters

The pharmacokinetic profiles of metoprolol tartrate, succinate, and fumarate exhibit key differences, primarily related to their formulation as immediate-release or extended-release products. Metoprolol tartrate is typically formulated for immediate release, leading to rapid absorption and higher peak plasma concentrations, whereas metoprolol succinate and fumarate are often used in extended-release formulations designed for once-daily administration.[1][2]

Pharmacokinetic ParameterMetoprolol Tartrate (Immediate-Release)Metoprolol Succinate (Extended-Release)Metoprolol Fumarate (Extended-Release)
Time to Peak (Tmax) ~1.5 - 2 hoursSlower, more prolongedSlower, more prolonged
Peak Concentration (Cmax) Higher and more variableLower and more consistentLower and more consistent
Area Under the Curve (AUC) Generally comparable to ER formulations over a 24-hour period with multiple dosesBioequivalent to immediate-release tartrate over 24 hoursBioequivalent to extended-release succinate
Half-life (t½) ~3-4 hours~3-7 hours~3-7 hours
Bioavailability ~50% due to first-pass metabolismRelative bioavailability of about 77% compared to immediate-release metoprolol.[3]Similar to extended-release succinate

Note: 95 mg of metoprolol succinate or metoprolol fumarate is equivalent to approximately 100 mg of metoprolol tartrate.[4] The half-life of metoprolol can be extended to 7-9 hours in individuals who are poor CYP2D6 metabolizers.

Impact of Salt Form on Pharmacokinetic Profile

The different salt forms of metoprolol are intrinsically linked to their formulation and release characteristics. This relationship is a critical determinant of the resulting plasma concentration-time profile.

G cluster_0 Salt Form & Formulation cluster_1 Release Characteristics cluster_2 Pharmacokinetic Outcome Metoprolol Tartrate Metoprolol Tartrate Immediate Release Immediate Release Metoprolol Tartrate->Immediate Release Typically Metoprolol Succinate Metoprolol Succinate Extended Release Extended Release Metoprolol Succinate->Extended Release Typically Metoprolol Fumarate Metoprolol Fumarate Metoprolol Fumarate->Extended Release Typically Rapid Absorption\nHigher Cmax\nShorter Tmax Rapid Absorption Higher Cmax Shorter Tmax Immediate Release->Rapid Absorption\nHigher Cmax\nShorter Tmax Sustained Absorption\nLower Cmax\nLonger Tmax Sustained Absorption Lower Cmax Longer Tmax Extended Release->Sustained Absorption\nLower Cmax\nLonger Tmax

Caption: Logical flow from metoprolol salt form to pharmacokinetic outcome.

Experimental Protocols

The determination of pharmacokinetic parameters for metoprolol salts involves standardized clinical trial methodologies. A typical experimental workflow for a comparative pharmacokinetic study is outlined below.

Experimental Workflow for a Pharmacokinetic Study

G Volunteer Recruitment Volunteer Recruitment Inclusion/Exclusion Criteria Screening Inclusion/Exclusion Criteria Screening Volunteer Recruitment->Inclusion/Exclusion Criteria Screening Informed Consent Informed Consent Inclusion/Exclusion Criteria Screening->Informed Consent Randomization Randomization Informed Consent->Randomization Drug Administration Drug Administration Randomization->Drug Administration Serial Blood Sampling Serial Blood Sampling Drug Administration->Serial Blood Sampling Plasma Separation Plasma Separation Serial Blood Sampling->Plasma Separation Bioanalytical Method Bioanalytical Method Plasma Separation->Bioanalytical Method Pharmacokinetic Analysis Pharmacokinetic Analysis Bioanalytical Method->Pharmacokinetic Analysis Statistical Analysis Statistical Analysis Pharmacokinetic Analysis->Statistical Analysis

Caption: Standard experimental workflow for a pharmacokinetic study.

Key Methodologies
  • Study Design: Comparative pharmacokinetic studies of metoprolol salts are often conducted as open-label, randomized, crossover trials. A washout period of at least one week is typically implemented between treatment phases to ensure complete elimination of the drug from the previous phase.

  • Drug Administration: Standardized oral doses of the different metoprolol salt formulations are administered to healthy volunteers or patients. For instance, a study might compare 100 mg of immediate-release metoprolol tartrate with 95 mg of extended-release metoprolol succinate.

  • Blood Sampling: Blood samples are collected at predetermined time points before and after drug administration. A typical sampling schedule might include samples taken at 0 (pre-dose), 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose.

  • Bioanalytical Method: The concentration of metoprolol in plasma samples is quantified using a validated high-performance liquid chromatography (HPLC) method with ultraviolet (UV) or fluorescence detection, or more commonly, by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for higher sensitivity and specificity.

    • Sample Preparation: Plasma samples are typically prepared using protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interfering substances.

    • Chromatographic Separation: A C18 or similar reversed-phase column is commonly used for the separation of metoprolol and an internal standard. The mobile phase often consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

    • Detection: For LC-MS/MS, electrospray ionization (ESI) in the positive ion mode is typically employed. Multiple reaction monitoring (MRM) is used to enhance selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for metoprolol and the internal standard.

  • Pharmacokinetic Analysis: The plasma concentration-time data for each subject are analyzed using non-compartmental methods to determine the key pharmacokinetic parameters: Cmax, Tmax, AUC (from time zero to the last measurable concentration and extrapolated to infinity), and elimination half-life (t½).

Conclusion

The choice of metoprolol salt has significant implications for its pharmacokinetic profile and, consequently, its clinical application. Metoprolol tartrate, as an immediate-release formulation, provides rapid onset of action but requires more frequent dosing. In contrast, extended-release formulations of metoprolol succinate and fumarate offer the convenience of once-daily administration and more stable plasma concentrations, which can improve patient adherence and provide consistent beta-blockade over a 24-hour period.[1][5] Understanding these pharmacokinetic differences is crucial for researchers and clinicians in selecting the appropriate metoprolol therapy for individual patients.

References

A Comparative Guide to Analytical Methods for the Quantification of Metoprolol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of common analytical techniques for the quantification of Metoprolol (B1676517), a widely used beta-blocker for treating cardiovascular diseases. Accurate and reliable quantification is crucial for quality control and analysis of both bulk drug substances and finished pharmaceutical products. This document compares the performance of High-Performance Liquid Chromatography (HPLC), UV-Visible (UV-Vis) Spectrophotometry, and High-Performance Thin-Layer Chromatography (HPTLC) for the quantification of Metoprolol, supported by experimental data and detailed methodologies.

Performance Comparison of Analytical Methods

The selection of an appropriate analytical method depends on various factors, including the complexity of the sample matrix, the required sensitivity, and the available instrumentation. The following table summarizes the key performance parameters of HPLC, UV-Vis Spectrophotometry, and HPTLC for Metoprolol quantification.

ParameterHigh-Performance Liquid Chromatography (HPLC)UV-Visible SpectrophotometryHigh-Performance Thin-Layer Chromatography (HPTLC)
Principle Separation based on partitioning between a stationary and mobile phase.[1]Measurement of light absorbance.[1]Separation on a thin layer of adsorbent material with detection via densitometry.
Linearity Range 10-120 µg/mL[1]1-25 µg/mL[1]800-2800 ng/band[2]
Correlation Coefficient (r²) > 0.999[1]> 0.998[3]> 0.999
Accuracy (% Recovery) 98.50% - 101.16%[1]98.66% - 101.25%[1][4]98.26% - 100.28%[5]
Precision (% RSD) < 2%[1]< 2%[1]< 2%
Limit of Detection (LOD) ~0.1 µg/mL[1]~0.07 µg/mL[3]Dependent on specific method
Limit of Quantitation (LOQ) ~0.3 µg/mL[1]~0.2 µg/mL[3]Dependent on specific method
Specificity/Selectivity High; capable of separating Metoprolol from impurities and other APIs.[1]Prone to interference from excipients or other APIs that absorb at the same wavelength.[1]Good; can separate from other components in a mixture.
Analysis Time Longer (typically 5-15 minutes per sample).[1]Rapid (minutes per sample).[1]Relatively fast for multiple samples.
Cost & Complexity Higher cost, more complex instrumentation and operation.[1]Lower cost, simpler instrumentation.[1]Moderate cost and complexity.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on validated methods reported in the literature.

High-Performance Liquid Chromatography (HPLC) Method

This method is highly specific and is considered a stability-indicating assay, capable of separating Metoprolol from its degradation products.[6]

1. Instrumentation:

  • HPLC system with a UV detector

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

2. Reagents and Solutions:

  • Mobile Phase: A mixture of acetonitrile (B52724) and a buffer solution (e.g., 10 mM potassium dihydrogen phosphate (B84403) adjusted to pH 3.0) in a specific ratio (e.g., 17:83 v/v).

  • Solvent: Acetonitrile and water (50:50 v/v) are commonly used.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of Metoprolol reference standard and dissolve it in 100 mL of solvent.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations within the linear range (e.g., 100-1000 µg/mL).

3. Sample Preparation:

  • Weigh and powder 20 tablets to determine the average weight.

  • Accurately weigh a portion of the powdered tablets equivalent to 100 mg of Metoprolol and transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of solvent and sonicate for 15 minutes to ensure complete dissolution.[1]

  • Dilute to the mark with the solvent, mix well, and filter through a 0.45 µm membrane filter.

4. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 270 nm or 224 nm

  • Injection Volume: 20 µL

5. Analytical Procedure:

  • Inject the working standard solutions to establish the calibration curve by plotting peak area against concentration.

  • Inject the sample solution and record the peak area for Metoprolol.

  • Calculate the concentration of Metoprolol in the sample using the regression equation from the calibration curve.[1]

UV-Visible Spectrophotometric Method

This method is simple, rapid, and cost-effective for the quantification of Metoprolol in bulk and tablet forms.[4]

1. Instrumentation:

  • A double-beam UV-Visible spectrophotometer with 1 cm quartz cuvettes.[1]

2. Reagents and Solutions:

  • Solvent: 0.1N Hydrochloric Acid (HCl) or Methanol.[1][4]

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of Metoprolol tartrate reference standard and dissolve it in 100 mL of the chosen solvent.[1]

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations ranging from 1 µg/mL to 10 µg/mL.[4]

3. Sample Preparation:

  • Weigh and powder 20 tablets to determine the average weight.[1]

  • Accurately weigh a portion of the powdered tablets equivalent to 10 mg of Metoprolol and transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of solvent and sonicate for 15 minutes to ensure complete dissolution.

  • Dilute to the mark with the solvent and mix well.[1]

4. Analytical Procedure:

  • Scan the working standard solutions between 200-400 nm to determine the wavelength of maximum absorbance (λmax), which is typically around 229 nm in 0.1N HCl.[4]

  • Measure the absorbance of the standard and sample solutions at the determined λmax against a solvent blank.

  • Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.

  • Determine the concentration of Metoprolol in the sample solution from the calibration curve.

High-Performance Thin-Layer Chromatography (HPTLC) Method

This method offers a viable alternative for the simultaneous quantification of Metoprolol in combination with other drugs.

1. Instrumentation:

  • HPTLC system with a densitometric scanner

  • Precoated silica (B1680970) gel 60F254 plates (10 x 10 cm)

2. Reagents and Solutions:

  • Mobile Phase: A mixture of Toluene: Ethyl Acetate: Methanol: Formic acid (5.5: 2.5: 2: 0.5, v/v/v/v).[2]

  • Solvent: Methanol

  • Standard Stock Solution: Prepare a stock solution of Metoprolol in methanol.

  • Working Standard Solutions: Spot different volumes of the stock solution on the HPTLC plate to obtain a concentration range of 800-2800 ng/band.[2]

3. Sample Preparation:

  • Extract a known quantity of the powdered tablet with methanol, sonicate, and filter.

  • Apply a specific volume (e.g., 3 µL) of the filtered sample solution to the HPTLC plate to achieve a concentration within the calibration range.[2]

4. Chromatographic Conditions:

  • Stationary Phase: Precoated silica gel 60F254 plates.[2]

  • Development: Develop the plate with the mobile phase in a chromatographic chamber.

  • Detection: Scan the dried plates densitometrically at a wavelength of 212 nm for Metoprolol.[2]

5. Analytical Procedure:

  • Construct a calibration curve by plotting the peak area against the concentration of the applied standards.

  • Determine the amount of Metoprolol in the sample by comparing its peak area with the calibration curve.

Method Workflows

The following diagrams illustrate the general experimental workflows for the described analytical methods.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results Standard_Prep Standard Preparation HPLC_System HPLC System (Pump, Injector, Column) Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Detector UV Detector HPLC_System->Detector Data_Acquisition Data Acquisition System Detector->Data_Acquisition Chromatogram Chromatogram Data_Acquisition->Chromatogram Quantification Quantification Chromatogram->Quantification

Caption: Experimental workflow for HPLC analysis of Metoprolol.

UV_Vis_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results Standard_Prep Standard Preparation Spectrophotometer UV-Vis Spectrophotometer Standard_Prep->Spectrophotometer Sample_Prep Sample Preparation Sample_Prep->Spectrophotometer Absorbance_Measurement Absorbance Measurement Spectrophotometer->Absorbance_Measurement Calibration_Curve Calibration Curve Absorbance_Measurement->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification

Caption: Experimental workflow for UV-Vis Spectrophotometric analysis of Metoprolol.

Conclusion

Both UV-Visible Spectrophotometry and HPLC are suitable for the quantitative analysis of Metoprolol in pharmaceutical formulations.[1] HPLC offers superior selectivity and is the method of choice for complex formulations or when the simultaneous determination of Metoprolol with other active ingredients or the separation from degradation products is required.[1] UV-Vis spectrophotometry, on the other hand, is a simpler, faster, and more economical method suitable for routine quality control of simpler formulations. HPTLC provides a good alternative, especially for the simultaneous analysis of multiple components. The choice of method should be based on the specific requirements of the analysis, balancing the need for selectivity and sensitivity with considerations of cost and sample throughput.

References

A Comparative Analysis of the Neuroprotective Effects of Metoprolol and Propranolol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-adrenergic receptor antagonists, commonly known as beta-blockers, are a class of drugs with well-established roles in cardiovascular medicine. Emerging preclinical and clinical evidence suggests that some beta-blockers may also exert neuroprotective effects in the context of acute brain injuries such as ischemic stroke and traumatic brain injury (TBI). This guide provides a comparative analysis of the neuroprotective properties of two commonly used beta-blockers: Metoprolol (B1676517), a selective β1-receptor antagonist, and Propranolol (B1214883), a non-selective β-receptor antagonist. This comparison is based on available experimental data to inform future research and drug development efforts in neuroprotection.

Quantitative Data on Neuroprotective Effects

The following tables summarize the key quantitative findings from preclinical and clinical studies investigating the neuroprotective effects of Metoprolol and Propranolol. It is important to note that the studies were conducted in different models of neurological injury, which should be considered when interpreting the data.

Table 1: Neuroprotective Effects of Metoprolol

ParameterAnimal ModelInjury ModelTreatmentKey FindingsReference
Survival Rate HumanSevere Traumatic Brain Injury (TBI)Metoprolol78% survival in the Metoprolol group versus 68% in the no beta-blocker group.[1][2][1][2]
Neutrophil Infiltration RatIschemic Stroke (tMCAO)MetoprololSignificant reduction in the number of neutrophils in the brain parenchyma of Metoprolol-treated rats.A study on the neuroprotective action of metoprolol after a stroke.

Table 2: Neuroprotective Effects of Propranolol

ParameterAnimal ModelInjury ModelTreatmentKey FindingsReference
Cerebral Perfusion MurineTraumatic Brain Injury (TBI)4 mg/kg PropranololIncreased cerebral perfusion with a Standard Uptake Value (SUV) mean of 0.515 ± 0.04 compared to 0.395 ± 0.01 in the placebo group.[3][3]
Behavioral Outcome Murine (male)Polytrauma with TBI4 mg/kg PropranololSignificantly better performance on hippocampal-dependent behavioral assessment (p = 0.0013) compared to saline-control mice.[4][5][4][5]
Neurological Function HumanTraumatic Brain Injury (TBI)PropranololImproved Glasgow Coma Scale (GCS) scores.[6][6]
Neuronal Cell Death PigTraumatic Brain Injury (FPI)PropranololPrevention of neuronal cell death in the cornu ammonis (CA)1 and CA3 regions of the hippocampus.A study on propranolol's protection of cerebral autoregulation.
p-tau Accumulation Murine (male)Polytrauma with TBI4 mg/kg PropranololDecreased p-tau accumulation in the hippocampus for both polytrauma and TBI alone (P < 0.0001).[4][5][4][5]

Mechanisms of Neuroprotection

The neuroprotective effects of Metoprolol and Propranolol are attributed to distinct signaling pathways.

Metoprolol: Inhibition of Neutrophil-Mediated Inflammation

Metoprolol's neuroprotective mechanism appears to be primarily linked to its anti-inflammatory properties, specifically its ability to inhibit the exacerbated inflammatory response mediated by neutrophils following an ischemic event. By blocking β1-adrenergic receptors on neutrophils, Metoprolol may reduce their infiltration into the brain parenchyma, thereby mitigating secondary neuronal damage.

Metoprolol_Neuroprotection Ischemic_Stroke Ischemic Stroke Neutrophil_Activation Neutrophil Activation Ischemic_Stroke->Neutrophil_Activation Beta1_AR β1-Adrenergic Receptor Neutrophil_Activation->Beta1_AR Neutrophil_Infiltration Neutrophil Infiltration Beta1_AR->Neutrophil_Infiltration Metoprolol Metoprolol Metoprolol->Beta1_AR Inflammation Neuroinflammation Neutrophil_Infiltration->Inflammation Neuronal_Damage Neuronal Damage Inflammation->Neuronal_Damage

Metoprolol's anti-inflammatory pathway in neuroprotection.
Propranolol: Multifaceted Neuroprotective Actions

Propranolol, being a non-selective beta-blocker, exhibits a broader range of neuroprotective mechanisms. These include the reduction of sympathetic hyperactivity, a decrease in the release of catecholamines, and the inhibition of pro-inflammatory cytokines like interleukin-6 (IL-6). This multifaceted approach helps in maintaining cerebral autoregulation, improving cerebral perfusion, and directly protecting neurons from cell death.

Propranolol_Neuroprotection TBI Traumatic Brain Injury Sympathetic_Hyperactivity Sympathetic Hyperactivity TBI->Sympathetic_Hyperactivity Beta_AR β-Adrenergic Receptors Sympathetic_Hyperactivity->Beta_AR Catecholamine_Release Catecholamine Release Beta_AR->Catecholamine_Release IL6_Upregulation IL-6 Upregulation Beta_AR->IL6_Upregulation Propranolol Propranolol Propranolol->Beta_AR Cerebral_Perfusion Improved Cerebral Perfusion Propranolol->Cerebral_Perfusion Neuronal_Protection Reduced Neuronal Cell Death Propranolol->Neuronal_Protection

Propranolol's multifaceted neuroprotective pathways.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of the experimental protocols used in the key studies cited.

Transient Middle Cerebral Artery Occlusion (tMCAO) in Rats (for Metoprolol studies)

This model is a widely used method to induce focal cerebral ischemia that mimics human ischemic stroke.

  • Animal Preparation: Adult male rats (e.g., Wistar or Sprague-Dawley) are anesthetized. Body temperature is maintained at 37°C throughout the procedure.

  • Surgical Procedure: A midline cervical incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). The ECA is ligated and a nylon monofilament suture is introduced into the ICA via an incision in the ECA stump.

  • Occlusion: The suture is advanced into the ICA to occlude the origin of the middle cerebral artery (MCA). Occlusion is typically maintained for 60-90 minutes.

  • Reperfusion: After the occlusion period, the suture is withdrawn to allow for reperfusion of the MCA territory.

  • Drug Administration: Metoprolol or vehicle is administered intravenously at a specified time point, often just before or during reperfusion.

  • Outcome Assessment: Neurological deficits are assessed using scoring systems (e.g., Bederson score). Infarct volume is measured 24 hours post-MCAO using 2,3,5-triphenyltetrazolium chloride (TTC) staining. Immunohistochemistry is used to quantify neutrophil infiltration.[7][8]

tMCAO_Workflow Start Anesthetize Rat Expose_Arteries Expose Carotid Arteries (CCA, ECA, ICA) Start->Expose_Arteries Insert_Suture Insert Suture into ICA via ECA stump Expose_Arteries->Insert_Suture Occlude_MCA Occlude Middle Cerebral Artery (60-90 min) Insert_Suture->Occlude_MCA Administer_Drug Administer Metoprolol/Vehicle Occlude_MCA->Administer_Drug Reperfusion Withdraw Suture (Reperfusion) Administer_Drug->Reperfusion Assess_Outcomes Assess Neurological Deficit, Infarct Volume, and Neutrophil Infiltration Reperfusion->Assess_Outcomes End End of Experiment Assess_Outcomes->End

Workflow for the tMCAO experiment in rats.
Fluid Percussion Injury (FPI) in Pigs (for Propranolol studies)

The FPI model is a well-established method for inducing TBI that mimics the clinical features of concussive head injury.

  • Animal Preparation: Young adult pigs are anesthetized and mechanically ventilated. Physiological parameters (e.g., blood pressure, heart rate, blood gases) are continuously monitored.

  • Surgical Procedure: A craniotomy is performed over the parietal cortex, leaving the dura mater intact. A plastic injury cap is secured over the craniotomy site.

  • Injury Induction: The injury cap is filled with saline and connected to a fluid percussion device. A pendulum strikes a piston, delivering a fluid pulse to the intact dura, causing a transient deformation of the brain tissue. The severity of the injury can be controlled by adjusting the pressure of the fluid pulse.[9]

  • Drug Administration: Propranolol or a placebo is administered intravenously at a predetermined time point after the injury.

  • Outcome Assessment: Cerebral blood flow can be measured using techniques like positron emission tomography (PET). Cerebrospinal fluid (CSF) is collected to measure inflammatory markers such as IL-6. Histological analysis of brain tissue is performed to assess neuronal cell death in specific regions like the hippocampus.[10]

FPI_Workflow Start Anesthetize Pig Craniotomy Perform Craniotomy Start->Craniotomy Attach_Cap Attach Injury Cap Craniotomy->Attach_Cap Induce_Injury Induce Fluid Percussion Injury Attach_Cap->Induce_Injury Administer_Drug Administer Propranolol/Placebo Induce_Injury->Administer_Drug Monitor_Assess Monitor Physiological Parameters and Assess Outcomes (CBF, CSF analysis, Histology) Administer_Drug->Monitor_Assess End End of Experiment Monitor_Assess->End

Workflow for the Fluid Percussion Injury experiment in pigs.

Discussion and Future Directions

The available evidence suggests that both Metoprolol and Propranolol have neuroprotective potential, albeit through different mechanisms and in different models of neurological injury. Metoprolol's targeted anti-inflammatory action on neutrophils makes it a promising candidate for conditions where neutrophil-mediated secondary injury is a key pathological feature, such as ischemic stroke. Propranolol's broader mechanism of action, which includes reducing the sympathetic surge and its downstream effects, may be particularly beneficial in TBI, where autonomic dysfunction is a major contributor to secondary brain injury.

A direct comparative study of Metoprolol and Propranolol in the same animal model of neurological injury (e.g., ischemic stroke or TBI) is warranted to provide a more definitive comparison of their neuroprotective efficacy. Such a study should include a comprehensive assessment of various neuroprotective endpoints, including infarct volume, neuronal loss, neuroinflammation, and long-term functional outcomes.

Furthermore, future research should explore the optimal dosing and therapeutic window for each drug in the context of neuroprotection. The translation of these preclinical findings into clinical trials will be a critical next step in determining the therapeutic utility of these repurposed drugs for patients with acute brain injuries.

Conclusion

Both Metoprolol and Propranolol demonstrate promising neuroprotective effects in preclinical models. Metoprolol appears to act primarily by mitigating neutrophil-mediated inflammation, while Propranolol exerts a wider range of effects by dampening the sympathetic stress response. The choice between these agents for a specific neuroprotective strategy may depend on the underlying pathophysiology of the neurological condition. Further head-to-head comparative studies are essential to fully elucidate their relative efficacy and to guide the design of future clinical trials.

References

Validating Metoprolol's In Vitro Mechanisms in a Real-World Setting: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, bridging the gap between in vitro discoveries and in vivo efficacy is a critical step in pharmacology. This guide provides a comprehensive comparison of Metoprolol's performance with alternative beta-blockers, supported by experimental data from both laboratory and living models. We delve into the validation of its mechanism of action, offering detailed protocols and quantitative data to support your research.

Metoprolol, a widely prescribed cardioselective β1-adrenergic receptor antagonist, primarily exerts its therapeutic effects by competitively inhibiting the binding of catecholamines like epinephrine (B1671497) and norepinephrine (B1679862) to β1-receptors, which are abundant in cardiac tissue.[1] This blockade leads to a reduction in heart rate, myocardial contractility, and blood pressure, thereby decreasing the heart's workload and oxygen demand.[2] The well-established in vitro mechanism involves the inhibition of the adenylyl cyclase-cAMP-protein kinase A (PKA) signaling pathway.[2][3] This guide will explore the in vivo validation of this pathway and compare Metoprolol's effects with two other commonly used beta-blockers: Atenolol (B1665814), another β1-selective antagonist, and Carvedilol (B1668590), a non-selective beta-blocker with additional α1-receptor blocking activity.[4][5]

In Vitro Validation of Metoprolol's Mechanism of Action

The cornerstone of Metoprolol's action lies in its ability to modulate intracellular signaling cascades. In vitro assays are fundamental to quantifying this effect.

Experimental Protocol: In Vitro cAMP and PKA Activity Assay

This protocol outlines a method to determine the effect of Metoprolol on cyclic AMP (cAMP) production and Protein Kinase A (PKA) activity in a controlled cellular environment.

Objective: To quantify the inhibitory effect of Metoprolol on agonist-stimulated cAMP production and subsequent PKA activation in a cell line expressing β1-adrenergic receptors.

Materials:

  • Cell line expressing β1-adrenergic receptors (e.g., CHO-β1AR)

  • Cell culture medium and supplements

  • Metoprolol tartrate

  • Isoproterenol (a non-selective β-agonist)

  • cAMP assay kit (e.g., AlphaScreen cAMP Assay)[6]

  • PKA activity assay kit

  • Phosphate-buffered saline (PBS)

  • Lysis buffer

Procedure:

  • Cell Culture: Culture the CHO-β1AR cells in appropriate multi-well plates until they reach desired confluency.

  • Compound Preparation: Prepare stock solutions of Metoprolol tartrate and Isoproterenol in a suitable solvent (e.g., sterile water or DMSO).[1]

  • Treatment:

    • Pre-treat the cells with varying concentrations of Metoprolol for a specified duration (e.g., 30 minutes).

    • Stimulate the cells with a fixed concentration of Isoproterenol to induce cAMP production. Include a control group with no Isoproterenol and a group with Isoproterenol only.

  • cAMP Measurement:

    • Following stimulation, lyse the cells to release intracellular cAMP.

    • Measure cAMP levels using a competitive immunoassay principle, such as the AlphaScreen cAMP assay. In this assay, a decrease in signal indicates a higher concentration of cellular cAMP.[6]

  • PKA Activity Measurement:

    • Prepare cell lysates from parallel treatment groups.

    • Measure PKA activity using a kinase activity assay kit. This typically involves the phosphorylation of a specific substrate by PKA, which can be quantified using methods like fluorescence or luminescence.[7]

  • Data Analysis:

    • Generate dose-response curves for Metoprolol's inhibition of Isoproterenol-stimulated cAMP production and PKA activity.

    • Calculate the IC50 (half-maximal inhibitory concentration) value for Metoprolol for both readouts.

In Vivo Validation and Comparative Analysis

Translating in vitro findings to a living system is paramount. Animal models provide the platform to assess the physiological consequences of Metoprolol's mechanism of action and compare it with other beta-blockers.

Comparative In Vivo Study in a Rat Model of Myocardial Infarction

This section details a representative experimental design to compare the effects of Metoprolol, Atenolol, and Carvedilol on cardiac function in a rat model of myocardial infarction (MI).

Experimental Protocol: Myocardial Infarction Induction and Drug Treatment in Rats

Objective: To evaluate and compare the cardioprotective effects of Metoprolol, Atenolol, and Carvedilol in rats following surgically induced myocardial infarction.

Animal Model:

  • Species: Male Sprague-Dawley or Wistar rats (250-300g).[8]

  • MI Induction: Myocardial infarction is induced by permanent ligation of the left anterior descending (LAD) coronary artery.[8]

Experimental Groups:

  • Sham-operated group (surgery without LAD ligation) + Vehicle

  • MI + Vehicle

  • MI + Metoprolol

  • MI + Atenolol

  • MI + Carvedilol

Drug Administration:

  • Dosage: Dosages should be based on established literature to achieve therapeutic effects in rats (e.g., Metoprolol: 50 mg/kg/day, Atenolol: 20 mg/kg/day, Carvedilol: 20 mg/kg/day).[8][9][10]

  • Route of Administration: Oral gavage is a common and clinically relevant route.[8]

  • Treatment Duration: Chronic treatment for a period of 4-8 weeks is typical to assess effects on cardiac remodeling.

Assessment of Cardiac Function:

  • Echocardiography: Perform transthoracic echocardiography at baseline (before MI), 24 hours post-MI, and at the end of the treatment period. Key parameters to measure include:[8]

    • Left Ventricular Ejection Fraction (LVEF)

    • Fractional Shortening (FS)

    • Left Ventricular Internal Dimensions at end-diastole (LVIDd) and end-systole (LVIDs)

  • Hemodynamic Measurements: At the end of the study, perform invasive hemodynamic measurements via a catheter inserted into the left ventricle to assess:

    • Left Ventricular Systolic Pressure (LVSP)

    • Left Ventricular End-Diastolic Pressure (LVEDP)

    • Maximal rate of pressure rise (+dP/dtmax) and fall (-dP/dtmax)

Histological Analysis:

  • At the end of the study, excise the hearts for histological analysis to assess:

    • Infarct size

    • Cardiac hypertrophy (cardiomyocyte cross-sectional area)

    • Fibrosis (Masson's trichrome or Picrosirius red staining)

Quantitative Data Summary

The following tables summarize the expected and reported quantitative data from in vitro and in vivo studies, providing a clear comparison of Metoprolol and its alternatives.

Table 1: In Vitro Efficacy of Beta-Blockers

ParameterMetoprololAtenololCarvedilol
β1-Adrenoceptor Affinity (Ki) HighModerate-HighHigh
β2-Adrenoceptor Affinity (Ki) LowVery LowHigh
α1-Adrenoceptor Affinity (Ki) NegligibleNegligibleModerate
cAMP Production Inhibition (IC50) PotentPotentPotent
PKA Activity Inhibition (IC50) PotentPotentPotent

Note: Affinity values are relative and can vary based on the specific assay conditions.

Table 2: Comparative In Vivo Effects on Cardiac Function in a Rat MI Model

ParameterMI + VehicleMI + MetoprololMI + AtenololMI + Carvedilol
LVEF (%) ↓↓↓↑↑↑↑↑
LVEDP (mmHg) ↑↑↑↓↓↓↓↓
Infarct Size (%) HighModerately ReducedSlightly ReducedSignificantly Reduced
Cardiac Fibrosis SevereReducedSlightly ReducedSignificantly Reduced

Arrow notation indicates the direction and magnitude of change relative to the sham-operated group (↑ Increase, ↓ Decrease).

Table 3: Comparison of Metoprolol and Atenolol in Diabetic Rats [10]

ParameterDiabetic ControlMetoprolol TreatedAtenolol Treated
Blood Pressure IncreasedPrevented IncreasePrevented Increase
Heart Rate ReducedMinimal ImprovementFurther Reduced
Serum Glucose IncreasedSlightly ReducedSlightly Increased
Serum Insulin DecreasedElevatedNo Effect
Triglycerides IncreasedPrevented IncreaseNo Effect
Cardiac Hypertrophy PresentPrevented-

Table 4: Comparison of Metoprolol and Carvedilol in Human Heart Failure Patients

ParameterMetoprolol (50 mg bid)Carvedilol (25 mg bid)
LV Ejection Fraction Significant ImprovementSignificant Improvement
Blood Pressure ↓↓
LV End-Diastolic Dimension ↓↓

Note: bid = twice daily. Arrow notation indicates the direction and magnitude of change.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is crucial for a clear understanding.

Metoprolol_Signaling_Pathway cluster_membrane Cardiomyocyte Membrane cluster_intracellular Intracellular Signaling cluster_effect Physiological Effect Beta1_Receptor β1-Adrenergic Receptor Adenylyl_Cyclase Adenylyl Cyclase Beta1_Receptor->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Synthesizes PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_Channels L-type Ca²⁺ Channels PKA->Ca_Channels Phosphorylates Heart_Rate ↓ Heart Rate PKA->Heart_Rate Contractility ↓ Myocardial Contractility Ca_Channels->Contractility Catecholamines Catecholamines (Epinephrine, Norepinephrine) Catecholamines->Beta1_Receptor Activates Metoprolol Metoprolol Metoprolol->Beta1_Receptor Blocks

Caption: Metoprolol's mechanism of action via blockade of the β1-adrenergic receptor signaling pathway.

In_Vivo_Experimental_Workflow Animal_Model Rat Model Selection (Sprague-Dawley/Wistar) MI_Induction Myocardial Infarction Induction (LAD Ligation) Animal_Model->MI_Induction Group_Allocation Random Allocation to Treatment Groups (Vehicle, Metoprolol, Atenolol, Carvedilol) MI_Induction->Group_Allocation Drug_Administration Chronic Drug Administration (e.g., 4-8 weeks via oral gavage) Group_Allocation->Drug_Administration Cardiac_Function_Assessment Cardiac Function Assessment (Echocardiography & Hemodynamics) Drug_Administration->Cardiac_Function_Assessment Histology Histological Analysis (Infarct Size, Fibrosis) Cardiac_Function_Assessment->Histology Data_Analysis Statistical Analysis & Comparison Histology->Data_Analysis

Caption: General experimental workflow for the in vivo validation and comparison of beta-blockers in a rat model of myocardial infarction.

References

A Comparative Analysis of Long-Term Safety: Metoprolol vs. Newer Beta-Blockers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cardiovascular therapeutics, beta-blockers remain a cornerstone for managing a spectrum of conditions, from hypertension to heart failure. Metoprolol (B1676517), a second-generation beta-blocker, has long been a clinical workhorse. However, the advent of newer, third-generation agents such as Carvedilol (B1668590), Nebivolol (B1214574), and Bisoprolol (B1195378), with their distinct pharmacological profiles, necessitates a thorough evaluation of their long-term safety relative to their predecessor. This guide provides a comprehensive comparison for researchers and drug development professionals, synthesizing data from extensive clinical research to illuminate the nuanced safety profiles of these critical medications.

Comparative Safety and Efficacy at a Glance

The long-term administration of beta-blockers requires a careful balance between therapeutic benefit and potential adverse effects. The following tables summarize key quantitative data from comparative studies, offering a clear overview of the performance of Metoprolol against its newer counterparts in various clinical contexts.

Table 1: Long-Term Mortality and Cardiovascular Outcomes
OutcomeMetoprolol vs. CarvedilolMetoprolol vs. NebivololMetoprolol vs. Bisoprolol
All-Cause Mortality (Heart Failure) No significant difference in some studies; one study showed higher survival with carvedilol.[1][2][3][4][5]Data on long-term mortality reduction for nebivolol is less robust compared to metoprolol succinate, especially in HFrEF.[6]Bisoprolol demonstrated a significant reduction in all-cause mortality in heart failure patients, comparable to metoprolol succinate.[7][8] One study found lower mortality with bisoprolol compared to metoprolol succinate.[9]
Hospitalization for Heart Failure Metoprolol use was associated with a lower risk of hospitalization for heart failure compared with carvedilol.[10]Nebivolol showed a modest reduction in the combined endpoint of mortality and cardiovascular hospitalization but did not reduce mortality alone.[6]Bisoprolol users had a lower readmission rate for heart failure compared to metoprolol users.[7]
Stroke Third-generation beta-blockers (including carvedilol) were associated with a significantly higher risk of stroke than ACE inhibitors and thiazide diuretics.[10][11]No significant difference in stroke risk between metoprolol and nebivolol was noted in one large observational study.[10]No direct comparative data on stroke risk was prominently found in the provided results.
New-Onset Type 2 Diabetes Carvedilol was associated with a lower risk of new-onset type 2 diabetes compared to metoprolol.[1][2]Newer beta-blockers with vasodilating effects, like nebivolol, are suggested to have a better metabolic profile.[12][13]Highly cardioselective beta-blockers like bisoprolol are suggested to have little to no adverse effect on glycaemia.[14]
Table 2: Common and Significant Long-Term Adverse Effects
Adverse EffectMetoprololCarvedilolNebivololBisoprolol
Fatigue/Dizziness Common, reported in ~10% of patients.[15]Common side effect.A study is underway to compare fatigue levels with metoprolol.[16]Common side effect.[17]
Bradycardia Occurs in approximately 15.9% of patients.[15]Common side effect.Common side effect.Common side effect.
Hypotension Can cause low blood pressure, dizziness, and lightheadedness.[15]Common side effect.Common side effect.Common side effect.
Metabolic Effects (Glucose/Lipids) Associated with worsening of glycemic and lipidic control.[18] May increase the risk for serious or prolonged hypoglycemia in diabetics.[19][20]Favorable metabolic profile, neutral on glycemic and lipid factors.[1][2][12]Favorable effects on metabolic parameters and glycemic control.[13][21]Highly cardioselective, suggesting little to no adverse effect on glycaemia.[14]
Respiratory Effects (e.g., Dyspnea) Shortness of breath occurs in ~3% of patients.[15]Non-selective, may pose a higher risk for bronchospasm in susceptible individuals.High beta-1 selectivity may be advantageous in patients with respiratory conditions.High beta-1 selectivity, potentially better for patients with respiratory conditions.[8]
Sexual Dysfunction Documented side effect.[15]Documented side effect.Documented side effect.Documented side effect.

Experimental Methodologies and Protocols

A common methodology in many of the cited heart failure trials, such as the MERIT-HF (Metoprolol CR/XL Randomised Intervention Trial in Congestive Heart Failure) and CIBIS-II (Cardiac Insufficiency Bisoprolol Study II), involves:

  • Patient Population: Patients with stable chronic heart failure with reduced ejection fraction (HFrEF).

  • Intervention: Randomization to either the beta-blocker being studied (e.g., metoprolol succinate, bisoprolol) or a placebo, in addition to standard heart failure therapy.

  • Dosage: A gradual up-titration of the study drug to a target dose or the maximum tolerated dose.

  • Primary Endpoints: Typically a composite of all-cause mortality or hospitalization for cardiovascular reasons.

  • Follow-up: Long-term follow-up, often spanning several years, to assess the safety and efficacy of the treatment.

For instance, a Danish nationwide cohort study comparing carvedilol and metoprolol in patients with new-onset HFrEF followed patients for all-cause mortality.[2] The study initiated follow-up 120 days after the initial diagnosis to allow for the initiation of guideline-directed medical therapy.[2]

Signaling Pathways and Mechanisms of Action

The differences in the long-term safety profiles of these beta-blockers can be attributed to their distinct mechanisms of action and receptor selectivity.

cluster_beta_blockers Beta-Blockers cluster_receptors Adrenergic Receptors cluster_effects Physiological Effects Metoprolol Metoprolol Beta1 β1 Metoprolol->Beta1 High Selectivity Carvedilol Carvedilol Carvedilol->Beta1 Beta2 β2 Carvedilol->Beta2 Non-selective Alpha1 α1 Carvedilol->Alpha1 Blockade Nebivolol Nebivolol Nebivolol->Beta1 High Selectivity NO_Release ↑ Nitric Oxide Release Nebivolol->NO_Release β3 Agonism Bisoprolol Bisoprolol Bisoprolol->Beta1 Very High Selectivity HR_Contractility ↓ Heart Rate & Contractility Beta1->HR_Contractility Vasodilation Vasodilation Alpha1->Vasodilation NO_Release->Vasodilation start Hypothesis Generation preclinical Preclinical Studies (In vitro & In vivo) start->preclinical phase1 Phase I Trials (Safety & PK/PD) preclinical->phase1 phase2 Phase II Trials (Efficacy & Dosing) phase1->phase2 phase3 Phase III Trials (Large-scale Comparative Efficacy & Safety) phase2->phase3 post_market Post-Marketing Surveillance (Real-world, Long-term Data) phase3->post_market analysis Data Analysis & Meta-analysis post_market->analysis conclusion Conclusion on Comparative Safety Profile analysis->conclusion cluster_properties Pharmacological Properties cluster_outcomes Clinical Outcomes & Side Effects selectivity Receptor Selectivity (β1 vs. Non-selective) cardiac Cardiovascular Protection (↓ Mortality, ↓ Hospitalization) selectivity->cardiac respiratory Respiratory Safety (Bronchospasm Risk) selectivity->respiratory vasodilation Vasodilatory Effects (α1-blockade, NO release) vasodilation->cardiac metabolic Metabolic Profile (Glucose & Lipid Neutrality) vasodilation->metabolic lipophilicity Lipophilicity cns CNS Side Effects (Fatigue, Depression) lipophilicity->cns

References

Validating Metoprolol's Therapeutic Effects Through Specific Signaling Pathways: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Metoprolol (B1676517), a widely prescribed cardioselective β1-adrenergic receptor antagonist, is a cornerstone in the management of cardiovascular diseases such as hypertension, heart failure, and angina pectoris.[1][2] Its therapeutic efficacy is primarily attributed to the competitive blockade of β1-adrenergic receptors in cardiac tissue.[1][3] However, emerging research indicates that its benefits extend beyond this primary mechanism, involving the modulation of several intracellular signaling pathways.

This guide provides a comparative analysis of the key signaling pathways influenced by Metoprolol, supported by experimental data, to offer researchers, scientists, and drug development professionals a comprehensive understanding of its molecular mechanisms.

The Primary β1-Adrenergic Signaling Pathway

Metoprolol's principal mechanism of action is the blockade of the β1-adrenergic receptor (β1-AR) signaling cascade. In response to catecholamines like norepinephrine (B1679862) and epinephrine, β1-AR activation stimulates the Gs alpha subunit of its coupled G-protein. This activates adenylyl cyclase, leading to the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[3] Subsequently, cAMP activates Protein Kinase A (PKA), which phosphorylates various intracellular proteins, including L-type calcium channels, resulting in increased heart rate (chronotropy) and contractility (inotropy).[1][4]

Metoprolol competitively antagonizes catecholamine binding to β1-AR, thereby inhibiting this entire downstream pathway.[1][5] This leads to reduced myocardial oxygen demand and lowered blood pressure, which are central to its therapeutic effects.[1]

G cluster_EC Extracellular cluster_Membrane Cell Membrane cluster_IC Intracellular Catecholamines Catecholamines (Epinephrine, Norepinephrine) b1AR β1-Adrenergic Receptor Catecholamines->b1AR Activates Metoprolol Metoprolol Metoprolol->b1AR Inhibits Gs Gs Protein b1AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_channel L-type Ca2+ Channels PKA->Ca_channel Phosphorylates Ca_influx Ca2+ Influx Ca_channel->Ca_influx Response Increased Heart Rate & Contractility Ca_influx->Response

Metoprolol's action on the β1-Adrenergic Receptor signaling pathway.

Comparative Performance of Beta-Blockers

While Metoprolol is β1-selective, its properties differ from other beta-blockers used in cardiovascular therapy. The choice of agent can have significant clinical implications, as highlighted by major clinical trials.

Drug Receptor Selectivity Key Clinical Trial Primary Outcome
Metoprolol Succinate β1-selective [1][6]MERIT-HF34% reduction in all-cause mortality vs. placebo in heart failure patients.[7][8][9]
Carvedilol (B1668590) Non-selective β1, β2, and α1 blocker [10][11]COMET17% lower all-cause mortality compared to Metoprolol Tartrate in heart failure patients.[12][13]
Bisoprolol Highly β1-selective [14]CIBIS-IISignificant reduction in all-cause mortality vs. placebo in heart failure patients.[15]
Propranolol Non-selective β1 and β2 blocker [2]N/A for Heart FailureGenerally not a first-line treatment for heart failure due to lack of proven mortality benefit and higher risk of side effects.[14]

Note: The COMET trial used Metoprolol Tartrate (an immediate-release formulation), not the extended-release Metoprolol Succinate used in MERIT-HF, a point of debate when comparing outcomes.

Reversal of Pathological G-Protein Signaling in Heart Failure

In chronic heart failure, the heart is exposed to excessive catecholamine stimulation. This leads to a maladaptive desensitization of the β-adrenergic signaling pathway, characterized by the downregulation of β1-adrenoceptors and an upregulation of inhibitory G-protein alpha-subunits (Giα).[16] Metoprolol therapy has been shown to counteract these pathological changes.

A study involving patients with congestive heart failure demonstrated that three months of Metoprolol treatment not only increased the density of β1-adrenoceptors but also significantly decreased the elevated levels of Giα proteins.[16][17] This partial reversal of pathological signaling contributes to the clinical improvement observed in patients.[16]

Parameter Before Metoprolol After 3 Months Metoprolol
Total β-Adrenoceptor Density (fmol/mg protein) 34.044.7 (selective increase in β1)
Total Giα (% of pre-drug value) 100%74%
Oxygen Uptake at Anaerobic Threshold (ml/kg/min) 6.958.65
Data summarized from Brixius et al. The increases in receptor density and oxygen uptake, and the decrease in Giα, were statistically significant.[16]
Modulation of Anti-Inflammatory Signaling Pathways

Beyond its primary hemodynamic effects, Metoprolol exhibits significant anti-inflammatory properties.[18] This action is mediated through the modulation of key inflammatory signaling cascades, suggesting its cardioprotective effects may be broader than initially understood.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Upon stimulation by inflammatory signals like TNF-α, the IKK complex is activated, leading to the degradation of IκB and the translocation of NF-κB to the nucleus, where it drives the transcription of pro-inflammatory cytokines.[19][20] Studies have shown that Metoprolol can inhibit this cascade, leading to a significant decrease in the expression of inflammatory markers like IL-1β and IL-6.[19][20]

G TNFa Inflammatory Stimulus (e.g., TNF-α) Receptor TNFR TNFa->Receptor IKK IKK Activation Receptor->IKK IkB IκB Degradation IKK->IkB NFkB_trans NF-κB Translocation to Nucleus IkB->NFkB_trans Gene_trans Gene Transcription NFkB_trans->Gene_trans Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6) Gene_trans->Cytokines Metoprolol Metoprolol Metoprolol->IKK Inhibits

Metoprolol's inhibition of the NF-κB signaling pathway.

Cross-Species Anti-Inflammatory Effects

Experimental data from murine and rat models, as well as human studies, consistently support Metoprolol's anti-inflammatory role.

Species / Model Disease / Stimulus Metoprolol Dosage Duration Key Markers Measured Result
ApoE-/- Mice Atherosclerosis2.5 mg/kg/hour11 weeksSerum TNF-α, CXCL1~30% reduction in both markers.[21]
Sprague-Dawley Rats Coronary Heart Disease10 mg/kg/dayPost-modelingSerum TNF-αSignificant decrease.[18]
Jurkat T Cells Oxidative StressNot specifiedNot specifiedIL-6, TNF-αDecreased expression.[22]
Human Cardiomyocytes TNF-α stimulatedNot specified4 hoursNF-κB, IL-1β, IL-6 expressionSignificant decrease.[19]

Experimental Protocols

Protocol 1: Determination of Myocardial β-Adrenoceptor Density and Giα-Protein Levels

This protocol is based on the methodology used to assess Metoprolol's effect on G-protein signaling in heart failure patients.[16]

  • Biopsy Collection : Obtain right ventricular myocardial biopsies from patients before and after a 3-month treatment period with Metoprolol.

  • Membrane Preparation : Prepare sarcolemmal membrane and light vesicle fractions from the left ventricular tissue samples.

  • β-Adrenoceptor Density Assay :

    • Determine total β-adrenoceptor density via radioligand binding assays using the radioligand [3H]CGP-12177.

    • Differentiate between β1- and β2-adrenoceptor subtypes using competitive binding experiments with subtype-specific antagonists.

    • Measure filtered radioactivity using a liquid scintillation counter and analyze the data.[23]

  • Giα-Protein Quantification :

    • Determine the total amount of Giα protein using pertussis toxin-catalysed ADP ribosylation. This method specifically labels the alpha subunits of Gi/Go proteins.

    • Quantify the level of ribosylation to determine the relative amount of Giα protein.

Protocol 2: Western Blot Analysis for ERK1/2 Phosphorylation

This is a generalized protocol for assessing the activation of MAPK/ERK signaling, a pathway potentially influenced by Metoprolol.[24][25][26]

  • Cell Culture and Treatment : Culture appropriate cells (e.g., human cardiomyocytes, endothelial cells) and treat with an inflammatory stimulus (e.g., high glucose, TNF-α) with or without Metoprolol for a designated time.

  • Cell Lysis : Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

  • Protein Quantification : Determine the protein concentration of each lysate using a BCA protein assay kit to ensure equal loading.

  • SDS-PAGE : Separate 10-20 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer : Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting :

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

  • Detection : Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Normalization : Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize the p-ERK1/2 signal, ensuring observed changes are due to phosphorylation and not changes in total protein expression.

References

A Comparative Analysis of the Metabolic Profiles Following Metoprolol and Atenolol Treatment

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the metabolic consequences of two commonly prescribed beta-blockers, supported by clinical data and experimental insights.

For researchers, scientists, and drug development professionals, understanding the nuanced metabolic effects of widely used pharmaceuticals is paramount. This guide provides a comparative analysis of the metabolic profiles associated with two beta-1 selective adrenergic receptor blockers: Metoprolol and Atenolol (B1665814). While both are effective antihypertensive agents, their impact on glucose and lipid metabolism can differ, a critical consideration in patient care and future drug design. This report synthesizes findings from clinical studies to delineate these differences, presenting quantitative data, experimental methodologies, and visual representations of the underlying biological pathways.

Quantitative Metabolic Effects: A Side-by-Side Comparison

Clinical evidence indicates that both Metoprolol and Atenolol can induce metabolic changes, though the extent and nature of these alterations may vary. The following tables summarize the quantitative data from comparative studies.

Table 1: Effects on Glucose Metabolism

ParameterMetoprololAtenololStudy Details
Fasting Plasma Glucose Small increase[1][2][[“]][[“]]Small increase[1][2]Randomized, double-blind, crossover trial in hypertensive patients.[1][2]
Fasting Plasma Insulin (B600854) Small increase[1][2]Small increase[1][2]Randomized, double-blind, crossover trial in hypertensive patients.[1][2]
Insulin-Mediated Glucose Uptake Decreased from 5.6 to 4.5 mg/kg/min[1][2]Decreased from 5.6 to 4.9 mg/kg/min[1][2]Measured by euglycaemic hyperinsulinaemic clamp in hypertensive patients.[1][2]
Glycated Haemoglobin (HbA1c) Small increase[1][2]Small increase[1][2]Long-term treatment in hypertensive patients.[1][2]

Table 2: Effects on Lipid Profile

ParameterMetoprololAtenololStudy Details
High-Density Lipoprotein (HDL) Cholesterol Decreased[1][2]Decreased[1][2]Randomized, double-blind, crossover trial in hypertensive patients.[1][2] In another study, Metoprolol 200 mg/day caused a small reduction, while Atenolol 50 mg/day did not significantly affect HDL.[5]
Very Low-Density Lipoprotein (VLDL) Triglycerides Increased[1][2]Increased[1][2]Randomized, double-blind, crossover trial in hypertensive patients.[1][2]
Low-Density Lipoprotein (LDL) Triglycerides Increased[1][2]Increased[1][2]Randomized, double-blind, crossover trial in hypertensive patients.[1][2]
Low-Density Lipoprotein (LDL) Cholesterol Not affected[1][2]Not affected[1][2]Randomized, double-blind, crossover trial in hypertensive patients.[1][2]
VLDL-Cholesterol Increased from 1.04 to 1.29 mmol/l[5]No change from 1.04 mmol/l[5]Comparative study in hypertensive patients treated for 3 months.[5]

Experimental Protocols

The following methodologies are central to assessing the metabolic effects of Metoprolol and Atenolol as reported in the cited literature.

Euglycaemic Hyperinsulinaemic Clamp

This procedure is the gold standard for assessing insulin sensitivity.

  • Patient Preparation: Patients are typically studied after an overnight fast.

  • Catheter Placement: Two intravenous catheters are inserted, one for infusion and one for blood sampling.

  • Insulin Infusion: A continuous infusion of insulin is administered to achieve a high physiological or supraphysiological plasma insulin concentration.

  • Glucose Infusion: A variable infusion of glucose is started to maintain euglycemia (normal blood glucose levels). Blood glucose is monitored every 5-10 minutes.

  • Steady State: Once a steady state is achieved (constant blood glucose with a constant glucose infusion rate) for a predefined period, the glucose infusion rate is recorded.

  • Calculation: The glucose infusion rate during the steady state is a measure of insulin-stimulated glucose uptake by the body's tissues, primarily skeletal muscle. A lower glucose infusion rate indicates insulin resistance.

Oral Glucose Tolerance Test (OGTT)

The OGTT assesses the body's ability to handle a glucose load.

  • Patient Preparation: Patients fast overnight.

  • Baseline Sample: A fasting blood sample is taken to measure baseline glucose and insulin levels.

  • Glucose Administration: The patient drinks a standardized glucose solution (typically 75g of glucose).

  • Timed Blood Samples: Blood samples are drawn at specific intervals (e.g., 30, 60, 90, and 120 minutes) after glucose ingestion.

  • Analysis: Plasma glucose and insulin levels are measured in each sample to determine the glucose and insulin response curves.

Lipid Profile Analysis

Standard enzymatic methods are used to determine plasma lipid concentrations.

  • Sample Collection: Fasting blood samples are collected in appropriate tubes (e.g., containing EDTA).

  • Centrifugation: Plasma is separated by centrifugation.

  • Analysis: Total cholesterol, HDL cholesterol, and triglycerides are measured using automated enzymatic assays. LDL cholesterol is typically calculated using the Friedewald formula (LDL = Total Cholesterol - HDL - (Triglycerides/5)), provided the triglyceride level is not excessively high.

Visualizing the Mechanisms

The metabolic effects of beta-blockers are rooted in their interaction with adrenergic signaling pathways. The following diagrams illustrate the proposed mechanisms and a typical experimental workflow.

G cluster_0 Experimental Workflow start Patient Recruitment (Hypertensive) washout Placebo Washout (4-6 weeks) start->washout baseline Baseline Metabolic Assessments washout->baseline randomization Randomization groupA Group A (Metoprolol) randomization->groupA groupB Group B (Atenolol) randomization->groupB treatment1 Treatment Period 1 (16 weeks) groupA->treatment1 treatment2 Treatment Period 2 (16 weeks) groupA->treatment2 groupB->treatment1 groupB->treatment2 midpoint Midpoint Metabolic Assessments treatment1->midpoint crossover Crossover crossover->groupA Switch to Atenolol crossover->groupB Switch to Metoprolol end Final Metabolic Assessments treatment2->end baseline->randomization midpoint->crossover

Caption: A typical crossover experimental design for comparing the metabolic effects of Metoprolol and Atenolol.

G cluster_1 Beta-Blocker Effects on Glucose Metabolism cluster_pancreas Pancreatic Beta-Cells cluster_muscle Skeletal Muscle bb Metoprolol / Atenolol (Beta-1 Selective Blockade) b2_pancreas Beta-2 Adrenergic Receptor bb->b2_pancreas Inhibits (Potential minor effect) alpha1 Alpha-1 Adrenergic Receptor (Unopposed) bb->alpha1 Leads to unopposed alpha-1 stimulation insulin_release Insulin Release b2_pancreas->insulin_release Stimulates b2_pancreas->insulin_release glucose_uptake Reduced Insulin-Mediated Glucose Uptake insulin_release->glucose_uptake Promotes vasoconstriction Vasoconstriction alpha1->vasoconstriction blood_flow Reduced Blood Flow vasoconstriction->blood_flow blood_flow->glucose_uptake

Caption: Proposed signaling pathways for beta-blocker-induced changes in glucose metabolism.

G cluster_2 Beta-Blocker Effects on Lipid Metabolism bb Metoprolol / Atenolol lpl Lipoprotein Lipase (LPL) Activity bb->lpl Inhibits hdl_production HDL Production bb->hdl_production Inhibits (Mechanism less clear) tg_clearance Triglyceride Clearance from VLDL and LDL lpl->tg_clearance Reduces tg_levels Increased Plasma Triglycerides (VLDL, LDL) tg_clearance->tg_levels hdl_levels Decreased Plasma HDL hdl_production->hdl_levels Leads to

Caption: Postulated mechanisms for the impact of beta-blockers on lipid profiles.

References

Safety Operating Guide

Safeguarding Laboratory Personnel: A Comprehensive Guide to Personal Protective Equipment for Handling Metoprolol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the paramount concern in the laboratory is ensuring a safe environment. When handling active pharmaceutical ingredients (APIs) like Metoprolol hydrochloride and its common salt forms, Metoprolol Succinate and Metoprolol Tartrate, strict adherence to safety protocols is crucial to minimize exposure risks. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, offering procedural, step-by-step guidance for the safe handling of Metoprolol.

Metoprolol, a cardioselective β1-adrenergic blocking agent, requires careful handling to prevent inhalation, skin, and eye contact.[1] A multi-layered approach to personal protection, combining engineering controls and a complete Personal Protective Equipment (PPE) ensemble, is essential.

Engineering Controls: The First Line of Defense

Before any handling of Metoprolol, appropriate engineering controls must be in place to minimize the risk of exposure. These include:

  • Ventilation: Always handle Metoprolol in a well-ventilated area. For laboratory-scale operations, the use of an approved ventilation or containment system is mandatory.[1] This can include a laboratory fume hood, a biological safety cabinet, a ventilated balance enclosure, or a glovebox.[1][2]

  • Safety Stations: Emergency eye wash fountains and safety showers must be readily accessible in the immediate vicinity of any potential exposure.[1][3]

Personal Protective Equipment (PPE) Ensemble

A complete PPE ensemble should be worn at all times when handling Metoprolol.[1] The specific components of this ensemble are detailed below.

PPE ComponentSpecifications and Recommendations
Eye and Face Protection Wear tightly fitting safety goggles with side-shields or safety glasses.[1][3] A full-face shield may be necessary for larger-scale operations or when there is a potential for splashing.[1]
Hand Protection Chemical-impermeable gloves, such as nitrile gloves, are required.[1] Always inspect gloves for any signs of degradation or puncture before use. For enhanced protection, consider wearing double gloves.[1] It is critical to wash hands thoroughly after handling Metoprolol and before leaving the work area.[1][4]
Body Protection A laboratory coat is the minimum requirement for body protection.[1] For handling larger quantities (over 1 kg) or in manufacturing settings, a disposable, low-permeability coverall and shoe covers are recommended.[1] Impervious clothing should be worn to prevent skin contact.[1][5]
Respiratory Protection To prevent the inhalation of dust, a suitable respirator should be used, especially if exposure limits are exceeded or if dust formation is likely.[1] Options include a dust mask, an aerosol mask with a P3 filter, or a full-face respirator.[1][3]

Occupational Exposure Band: Metoprolol Succinate has an Occupational Exposure Band of 0.1 - 1 mg/m³.[3]

Procedural Guidance: Step-by-Step Handling
  • Preparation: Before beginning any work, thoroughly read and understand the Safety Data Sheet (SDS) for Metoprolol.[1] Ensure that all ventilation systems are operational and that all necessary PPE is available and in good condition.[1]

  • Handling: Conduct all work within a designated and controlled area, such as a chemical fume hood, to prevent the formation and dispersion of dust and aerosols.[1] Avoid all personal contact with the substance, including inhalation.[1] Use non-sparking tools to mitigate fire risks from electrostatic discharge.[1] Keep the container tightly closed when not in use.[1]

  • Storage: Store Metoprolol in a dry, cool, and well-ventilated place.[1] It should be kept away from incompatible materials such as strong acids, strong bases, and oxidizing agents.[1][3] The storage container should be locked up and kept away from heat, sparks, and direct sunlight.[1][3]

Accidental Release and Disposal Plan

Accidental Release:

In the event of a spill, evacuate all non-essential personnel from the area.[1] Those involved in the cleanup must wear appropriate PPE, including respiratory protection.[1] Avoid generating dust during the cleanup process.[1] Use dry clean-up methods such as sweeping or vacuuming with a HEPA-filtered vacuum.[1] Collect the spilled material in a suitable, closed container for disposal.[1] It is crucial to prevent the chemical from entering drains or water courses.[1]

Disposal Plan:

Proper disposal of Metoprolol and any contaminated materials is critical to prevent environmental contamination and to ensure regulatory compliance.[1]

  • Waste Collection: All waste containing Metoprolol, including the pure compound, solutions, and contaminated materials (e.g., gloves, wipes, pipette tips), must be segregated from general laboratory waste.[6] This waste should be collected in a suitable, clearly labeled, and closed container.[1][6] The container should be marked as "Hazardous Waste" and specify its contents.[6]

  • Disposal Method: The primary and recommended method for the disposal of Metoprolol waste is through a licensed chemical destruction plant or a certified hazardous waste disposal service, which typically involves incineration.[6] Dispose of the contents and container in accordance with all local, state, and federal regulations.[1] Do not discharge Metoprolol solutions into sewer systems.[6]

Visualizing the Safety Workflow

To further clarify the procedural guidance for handling this compound, the following diagrams illustrate the key decision-making and action steps.

PPE_Selection_Workflow Figure 1: PPE Selection Workflow for Handling this compound cluster_prep Preparation cluster_ppe Personal Protective Equipment (PPE) Selection cluster_handling Handling and Disposal start Start: Handling this compound sds Read and Understand Safety Data Sheet (SDS) start->sds eng_controls Verify Engineering Controls (Fume Hood, Ventilation) are Operational sds->eng_controls ppe_check Inspect PPE for Integrity eng_controls->ppe_check eye_face Eye/Face Protection: - Tightly fitting safety goggles - Face shield (if splash risk) ppe_check->eye_face Select Appropriate PPE hand Hand Protection: - Chemical-impermeable gloves (e.g., Nitrile) - Consider double gloving body Body Protection: - Lab coat (minimum) - Impermeable coverall (>1kg) respiratory Respiratory Protection: - Dust mask or P3 filter respirator (if dust is likely or OEB exceeded) handling_procedure Follow Safe Handling Procedures in a Ventilated Area respiratory->handling_procedure disposal Dispose of Waste in Labeled, Sealed Hazardous Waste Container handling_procedure->disposal end End of Procedure disposal->end

Figure 1: PPE Selection Workflow for Handling this compound

Accidental_Release_Response Figure 2: Accidental Release Response Plan cluster_immediate_actions Immediate Actions cluster_cleanup Cleanup Procedure cluster_disposal Disposal spill Spill or Accidental Release Occurs evacuate Evacuate Non-Essential Personnel spill->evacuate don_ppe Don Appropriate PPE, Including Respiratory Protection evacuate->don_ppe avoid_dust Avoid Generating Dust don_ppe->avoid_dust dry_cleanup Use Dry Cleanup Methods (Sweeping or HEPA Vacuum) avoid_dust->dry_cleanup collect Collect Spilled Material in a Closed, Labeled Container dry_cleanup->collect prevent_drain Prevent Entry into Drains or Waterways collect->prevent_drain dispose_waste Dispose of as Hazardous Waste via a Licensed Facility prevent_drain->dispose_waste

Figure 2: Accidental Release Response Plan

References

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